molecular formula C6H6O<br>C6H5OH<br>C6H6O<br>C6H5OH B1209936 Phenoxy radical CAS No. 2122-46-5

Phenoxy radical

Cat. No.: B1209936
CAS No.: 2122-46-5
M. Wt: 94.11 g/mol
InChI Key: ISWSIDIOOBJBQZ-UHFFFAOYSA-N
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Description

The phenoxy radical is a transient, oxygen-centered free radical derived from phenol, serving as a critical intermediate in numerous chemical and biological processes . This radical is a fundamental model system for studying free radical behavior and stability . Its primary research value lies in its role in bimolecular coupling reactions, which are pivotal in the biosynthesis of complex plant polymers. For instance, this compound coupling is a key step in the formation of lignin and lignans . Researchers utilize this compound to investigate and mimic these natural pathways in vitro, often using enzymatic systems like laccases to initiate the radical formation and subsequent coupling . Beyond natural product synthesis, phenoxy radicals are subjects of study in environmental chemistry, where they are investigated as environmentally persistent free radicals (EPFRs) with potential health implications . The mechanism of action involves the generation of the radical species, typically through the oxidation of a phenolic precursor by metal ions, free radicals, or photo-oxidation . Once formed, the electron delocalizes over the aromatic ring and any conjugated system, leading to coupling at various positions to form dimers, trimers, and larger oligomers . The selectivity of these couplings can be controlled in laboratory settings using specific enzymes or dirigent proteins to achieve stereoselective products . This compound is provided for research applications only, including studies on antioxidant activity, polymer science, and the degradation of environmental contaminants.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenol
Source PubChem
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InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H
Source PubChem
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InChI Key

ISWSIDIOOBJBQZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Source PubChem
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Molecular Formula

C6H5OH, C6H6O, Array
Record name PHENOL SOLUTION, [AQUEOUS]
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Record name PHENOL, LIQUID
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Record name PHENOL, MOLTEN
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Record name PHENOL, SOLID
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Record name PHENOL
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Related CAS

17442-59-0, 27073-41-2, 139-02-6 (hydrochloride salt)
Record name Phenol, dimer
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Record name Phenol homopolymer
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Record name Phenol [USP:JAN]
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DSSTOX Substance ID

DTXSID5021124
Record name Phenol
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Molecular Weight

94.11 g/mol
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Physical Description

Phenol solution, [aqueous] is a white crystalline mass dissolved in an aqueous solution. Solution may be colorless to slightly pink in color with a distinctive phenol odor; sharp burning taste. Aqueous solution will be acidic and act as such. Toxic by ingestion, inhalation and skin absorption; strong irritant to tissues., Phenol, liquid appears as a colorless liquid when pure, otherwise pink or red. Combustible. Flash point 175 °F. Must be heated before ignition may occur easily. Vapors are heavier than air. Corrosive to skin but because of anesthetic qualities will numb rather than burn. Upon contact skin may turn white. May be lethal by skin absorption. Does not react with water. Stable in normal transportation. Reactive with various chemicals and may be corrosive to lead, aluminum and its alloys, certain plastics, and rubber. Freezing point about 105 °F. Density 8.9 lb / gal. Used to make plastics, adhesives and other chemicals., Phenol, molten is the white crystalline solid shipped at an elevated temperature to form a semi-solid. It is very hot and may cause burns from contact and also may cause the ignition of combustible materials. It is toxic by ingestion, and inhalation of its fumes, and skin absorption. It may also be very irritating to skin and eyes. It is used to make other chemicals., Phenol, solid appears as a solid melting at 110 °F. Colorless if pure, otherwise pink or red. Flash point 175 °F. Density 9.9 lb / gal. Vapors are heavier than air Corrosive to the skin (turning skin white) but because of its anesthetic quality numbs rather than burn. Lethal amounts can be absorbed through the skin. Used to make plastics and adhesives., Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.] [NIOSH] Pure form is liquefied by water absorbed from the air; [CPS&Q: RARs - Final Report], Solid, COLOURLESS-TO-YELLOW OR LIGHT PINK CRYSTALS WITH CHARACTERISTIC ODOUR., White crystalline mass, sharp, medicinal, sweet, tarry odour, Colorless to light-pink, crystalline solid with a sweet, acrid odor., Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.]
Record name PHENOL SOLUTION, [AQUEOUS]
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Record name PHENOL, LIQUID
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Record name PHENOL, MOLTEN
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Boiling Point

360 °F at 760 mmHg (NTP, 1992), 359 °F at 760 mmHg (NIOSH, 2023), 359.1 °F at 760 mmHg (EPA, 1998), 181.75 °C @ 101.3 kPa, 182 °C, 359 °F
Record name PHENOL, LIQUID
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Record name PHENOL, MOLTEN
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Flash Point

175 °F (NTP, 1992), 175 °F (NIOSH, 2023), 174.2 °F (EPA, 1998), 175 °F, 175 °F; 79 °C, (Closed cup), 85 °C, (Open cup), 79 °C c.c.
Record name PHENOL, LIQUID
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Record name PHENOL, SOLID
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Record name Phenol
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Record name PHENOL
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Record name PHENOL
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Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
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Solubility

50 to 100 mg/mL at 66 °F (NTP, 1992), 9 % at 77 °F (NIOSH, 2023), 1 g/15 ml water, 1 g/12 ml benzene, Very soluble in alcohol, chloroform, ether, glycerol, carbon disulfide, petrolatum, volatile and fixed oils, and aqueous alkali hydroxides, Miscible with acetone, For more Solubility (Complete) data for PHENOL (7 total), please visit the HSDB record page., 82.8 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 84 (moderate), soluble in water, very soluble (in ethanol), (77 °F): 9%
Record name PHENOL, LIQUID
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Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/570/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.04 at 105.8 °F (USCG, 1999) - Denser than water; will sink, 1.06 (NIOSH, 2023) - Denser than water; will sink, 1.0722 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.071 g/cu cm, Concn in "saturated" air: 0.046% by volume (0.77 g/cu m) (25 °C); Density of "saturated" air: 1.00104 (air=1); Conversion: 3.84 mg/cu m = 1 ppm; 1 mg/l = 0.26 mg/cu m, 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.06
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.24 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.24 (Air= 1), Relative vapor density (air = 1): 3.2, 3.24
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.2 mmHg at 68 °F ; 0.35 mmHg at 77 °F (NTP, 1992), 0.4 mmHg (NIOSH, 2023), 0.3513 mmHg at 77 °F (EPA, 1998), 0.35 [mmHg], 0.35 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 47, 0.4 mmHg
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/84
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless acicular crystals or white, crystalline mass, White crystalline mass of hygroscopic, translucent needle-shaped crystals; pink or red when impurities are present; darkens on exposure to light, White, crystalline mass that turns pink or red if not perfectly pure or if under influence of light., Colorless to light pink, interlaced, or separate, needleshaped crystals, or a ... light pink, crystalline mass, Colorless to light pink crystalline solid. [Note: Phenol liquefies by mixing with about 8% water.]

CAS No.

108-95-2, 27073-41-2, 73607-76-8
Record name PHENOL SOLUTION, [AQUEOUS]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17382
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027073412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, labeled with carbon-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073607768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name phenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/phenol-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Phenol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339NCG44TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/SJ32BC48.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

109 °F (NTP, 1992), 109 °F (NIOSH, 2023), 109 °F (EPA, 1998), 40.91 °C, 40.9 °C, 41 °C, 109 °F
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenol
Source Human Metabolome Database (HMDB)
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Foundational & Exploratory

The Genesis of a Fleeting Entity: An In-depth Technical Guide to Phenoxy Radical Formation from Phenol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of phenols to their corresponding phenoxy radicals is a fundamental process in chemistry and biology, with profound implications in fields ranging from polymer science and atmospheric chemistry to pharmacology and toxicology. The transient nature of these radicals belies their significant reactivity and pivotal role in a multitude of reaction mechanisms. This technical guide provides a comprehensive overview of the core principles governing phenoxy radical formation, detailing the diverse oxidative systems employed, the intricate reaction mechanisms, and the key thermodynamic and kinetic parameters. Detailed experimental protocols for the generation and characterization of these radicals are presented, alongside a quantitative summary of critical data to facilitate comparative analysis. This document is intended to serve as an essential resource for researchers and professionals engaged in the study of phenolic compounds and their oxidative transformations.

Introduction

Phenols, characterized by a hydroxyl group directly attached to an aromatic ring, are a ubiquitous class of organic compounds. Their unique electronic structure makes them susceptible to oxidation, a process that often proceeds via the formation of a this compound. This one-electron oxidation product is a key intermediate in various chemical and biological transformations. In drug development, the metabolic activation of phenolic drugs can lead to the formation of phenoxy radicals, which may be involved in both therapeutic action and toxic side effects. Understanding the mechanisms of this compound formation is therefore crucial for designing safer and more effective pharmaceuticals. This guide delves into the core aspects of phenol (B47542) oxidation, providing the necessary technical details for researchers in the field.

Mechanisms of this compound Formation

The conversion of a phenol to a this compound can be achieved through several distinct mechanisms, primarily involving either hydrogen atom transfer (HAT) or single-electron transfer (SET). The operative pathway is often dictated by the nature of the oxidant, the reaction conditions, and the substitution pattern on the phenolic ring.

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, a radical species abstracts the hydrogen atom from the phenolic hydroxyl group, generating a this compound and a neutral molecule.

Phenol + R• → this compound + RH

This pathway is common in reactions involving free radicals such as the hydroxyl radical (•OH) and in many biological systems where enzymatic radicals are the primary oxidants.

Single-Electron Transfer (SET)

The SET mechanism involves the direct transfer of an electron from the phenol to an oxidizing agent, forming a phenol radical cation, which then rapidly deprotonates to yield the this compound.

Phenol + Oxidant → [Phenol]•+ + [Oxidant]•− [Phenol]•+ → this compound + H+

This mechanism is prevalent in electrochemical oxidation and in reactions with strong chemical oxidants.

Below is a generalized logical diagram illustrating the primary pathways to this compound formation.

Phenoxy_Radical_Formation cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single-Electron Transfer (SET) Phenol Phenol Phenoxy_Radical Phenoxy_Radical Radical Species (R.) Radical Species (R.) Oxidant Oxidant Phenol->Oxidant e- transfer Radical Species (R.)->Phenoxy_Radical Abstracts H atom Phenol Radical Cation Phenol Radical Cation Phenol Radical Cation->Phenoxy_Radical Deprotonation

Figure 1: General pathways of this compound formation.

Oxidative Systems for this compound Generation

A variety of systems can be employed to induce the oxidation of phenols. These can be broadly categorized as enzymatic, chemical, photochemical, and electrochemical methods.

Enzymatic Oxidation

Enzymes such as laccases, peroxidases, and tyrosinases are highly efficient in catalyzing the oxidation of phenols.[1] These enzymes are widely distributed in nature and play critical roles in processes like lignin (B12514952) biosynthesis and degradation.[2][3]

  • Laccases: These copper-containing oxidases use molecular oxygen as the oxidant to perform a one-electron oxidation of phenolic substrates.[2]

  • Peroxidases: Heme-containing enzymes like horseradish peroxidase (HRP) utilize hydrogen peroxide to oxidize phenols.[4][5]

  • Tyrosinases: These copper-containing enzymes can also catalyze the oxidation of phenols.[1][4]

The general workflow for enzymatic oxidation is depicted below.

Enzymatic_Oxidation_Workflow cluster_reactants Reactants Phenol_Substrate Phenol Substrate Reaction_Mixture Incubation (Controlled pH and Temperature) Phenol_Substrate->Reaction_Mixture Enzyme Enzyme (Laccase/Peroxidase) Enzyme->Reaction_Mixture Oxidant Oxidant (O2 or H2O2) Oxidant->Reaction_Mixture Phenoxy_Radical_Formation This compound Formation Reaction_Mixture->Phenoxy_Radical_Formation Analysis Characterization (EPR, UV-Vis, etc.) Phenoxy_Radical_Formation->Analysis

Figure 2: Workflow for enzymatic phenol oxidation.
Chemical Oxidation

A wide array of chemical oxidants can generate phenoxy radicals from phenols. The choice of oxidant influences the reaction rate and selectivity.

  • Metal-based oxidants: Reagents like silver oxide (Ag₂O) and sodium dichromate (Na₂Cr₂O₇) are effective for phenol oxidation.[6]

  • Fenton's Reagent: A solution of hydrogen peroxide and an iron(II) catalyst generates highly reactive hydroxyl radicals, which readily oxidize phenols.[7]

  • Hydrogen Peroxide: In the presence of certain catalysts, H₂O₂ can oxidize phenols.[8]

Photochemical Oxidation

Phenoxy radicals can be generated by irradiating a solution of phenol with UV light, often in the presence of a photosensitizer or an oxidizing agent like iron(III).[8][9] The process typically involves the formation of other radical species that then react with the phenol.

Electrochemical Oxidation

Applying an electrical potential to a solution containing phenol can induce its oxidation at the anode of an electrochemical cell. Cyclic voltammetry is a common technique to study this process, where the oxidation potential of the phenol can be determined.[7][10]

Quantitative Data

The formation and reactivity of phenoxy radicals are governed by key thermodynamic and kinetic parameters. A summary of important quantitative data is presented below for easy comparison.

Table 1: O-H Bond Dissociation Enthalpy (BDE) of Phenol

The O-H BDE is a critical parameter for predicting the facility of this compound formation via the HAT mechanism.

Phenolic CompoundBDE (kcal/mol)Reference
Phenol86.7 ± 0.7[2][6]
Phenol89.0 ± 1.0[9]
p-Aminophenol77.9[4]
p-Nitrophenol90.9[4]
Table 2: Reaction Rate Constants for Phenol Oxidation

The rate at which phenols are oxidized varies significantly with the oxidant and the specific phenolic compound.

| Phenolic Compound | Oxidant | Rate Constant (M⁻¹s⁻¹) | Reference | | :--- | :--- | :--- | | Phenol | Hydrogen Peroxide | 1.18 x 10⁻⁶ (m³ gmol⁻¹ s⁻¹) |[11] | | 2-Chlorophenol | Hydrogen Peroxide | 1.35 x 10⁻⁶ (m³ gmol⁻¹ s⁻¹) |[11] | | 4-Chlorophenol | Hydrogen Peroxide | 1.49 x 10⁻⁶ (m³ gmol⁻¹ s⁻¹) |[11] | | Substituted Phenols | Hydroxyl Radical | 10⁹ - 10¹⁰ (L mol⁻¹ s⁻¹) |[12] | | Phenols | Triplet Methylene Blue | Varies with BDE and pKa |[13] |

Table 3: Redox Potentials

The redox potential provides insight into the ease of oxidation via the SET mechanism.

Redox CouplePotential (V vs. SCE)Reference
Phenyl Radical / Anion+0.05[14]
Substituted PhenolsVaries with substituent[15][16]

Experimental Protocols

Detailed methodologies for the key experiments used to study this compound formation are provided below.

Protocol for Laccase-Catalyzed Phenol Oxidation

This protocol describes the generation of phenoxy radicals using laccase from Trametes versicolor.

  • Reagent Preparation:

    • Prepare a stock solution of the desired phenolic substrate (e.g., 10 mM phenol) in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.0).

    • Prepare a stock solution of laccase from Trametes versicolor in the same buffer. The final enzyme concentration will typically be in the nanomolar range.[17]

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, add the buffer solution.

    • Add the phenol stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Initiate the reaction by adding the laccase stock solution.

  • Monitoring the Reaction:

    • The reaction can be monitored by taking aliquots at different time intervals and analyzing them using UV-Vis spectroscopy to follow the disappearance of the phenol substrate or the appearance of oxidation products.

    • For direct detection of the this compound, the reaction can be carried out in the cavity of an EPR spectrometer.

  • Data Analysis:

    • Determine the initial reaction rate from the change in substrate or product concentration over time.

    • If using EPR, analyze the resulting spectrum to confirm the presence of the this compound and determine its hyperfine coupling constants.

Protocol for Peroxidase-Catalyzed Phenol Oxidation

This protocol details the use of horseradish peroxidase (HRP) for phenol oxidation.

  • Reagent Preparation:

    • Prepare a stock solution of the phenolic substrate (e.g., 1 mM phenol) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).[18]

    • Prepare a stock solution of HRP.

    • Prepare a stock solution of hydrogen peroxide (H₂O₂).

  • Reaction Setup:

    • In a reaction vessel, combine the buffer, phenol solution, and HRP solution.

    • Initiate the reaction by adding the H₂O₂ solution. The optimal molar ratio of H₂O₂ to phenol is often 1:1.[19]

  • Reaction Conditions:

    • Maintain the reaction at a constant temperature, typically between 15-30°C.[19]

  • Monitoring and Analysis:

    • Follow the reaction progress using UV-Vis spectroscopy or HPLC to measure the decrease in phenol concentration.

    • EPR spectroscopy can be used for direct observation of the this compound.

Protocol for Phenol Oxidation using Fenton's Reagent

This protocol outlines the generation of phenoxy radicals through the Fenton reaction.

  • Reagent Preparation:

    • Prepare an aqueous solution of the phenol (e.g., 100 mg/L).[7]

    • Prepare a solution of iron(II) sulfate (B86663) (FeSO₄).

    • Prepare a solution of hydrogen peroxide (H₂O₂).

  • Reaction Setup:

    • In a reaction vessel, add the phenol solution and adjust the pH to approximately 3 using a suitable acid (e.g., sulfuric acid).[7]

    • Add the FeSO₄ solution to the desired concentration.

    • Initiate the reaction by adding the H₂O₂ solution. The H₂O₂ and Fe²⁺ doses can be varied.[7]

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature with stirring.

  • Analysis:

    • The degradation of phenol can be monitored by HPLC.

    • The formation of intermediates like catechol and hydroquinone (B1673460) can also be tracked.[7]

    • Due to the transient nature of the radicals, EPR with spin trapping is often necessary for their detection.

Protocol for Cyclic Voltammetry of Phenol Oxidation

This protocol describes the electrochemical study of phenol oxidation.

  • Electrochemical Cell Setup:

    • Use a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[20][21]

  • Electrolyte Solution:

    • Prepare a solution of the phenol in a suitable supporting electrolyte (e.g., 0.1 M NaOH or an acidic medium).[22]

  • Measurement:

    • Place the electrodes in the electrolyte solution.

    • Use a potentiostat to apply a linearly sweeping potential to the working electrode.

    • Record the resulting current as a function of the applied potential.

  • Data Interpretation:

    • The resulting cyclic voltammogram will show an anodic peak corresponding to the oxidation of phenol. The peak potential provides information about the oxidation potential.

    • Repeated cycles may show a decrease in the peak current, indicating the fouling of the electrode surface by polymerization of the phenoxy radicals.[23][24]

The logical relationship for a cyclic voltammetry experiment is illustrated below.

CV_Logic Setup Three-Electrode Cell + Potentiostat Potential_Sweep Linear Potential Sweep Setup->Potential_Sweep Solution Phenol in Supporting Electrolyte Solution->Potential_Sweep Current_Measurement Measure Current Potential_Sweep->Current_Measurement Voltammogram Cyclic Voltammogram (I vs. E) Current_Measurement->Voltammogram Analysis Determine Oxidation Potential Observe Electrode Fouling Voltammogram->Analysis

Figure 3: Logical flow of a cyclic voltammetry experiment.

Conclusion

The formation of phenoxy radicals from the oxidation of phenols is a process of fundamental importance with wide-ranging implications. This guide has provided a detailed overview of the mechanisms, oxidative systems, and key quantitative parameters associated with this transformation. The experimental protocols presented herein offer a practical framework for researchers to generate and study these reactive intermediates. A thorough understanding of this compound formation is indispensable for advancements in drug development, materials science, and environmental chemistry. It is our hope that this technical guide will serve as a valuable resource for the scientific community, fostering further research and innovation in this exciting field.

References

resonance structures and stability of substituted phenoxy radicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Resonance Structures and Stability of Substituted Phenoxy Radicals

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenoxy radicals are highly significant reactive intermediates implicated in a vast array of chemical and biological processes, from enzyme catalysis and biosynthesis to the action of phenolic antioxidants.[1] Their stability, and consequently their reactivity, is intricately linked to the delocalization of the unpaired electron across the aromatic system and is profoundly influenced by the nature and position of ring substituents. This guide provides a comprehensive technical overview of the resonance structures that govern phenoxy radical stability, quantitative data on the effects of various substituents, and detailed experimental protocols used for their generation and characterization. Understanding these core principles is critical for professionals in drug development and materials science for designing novel antioxidants and functional molecules.

The this compound: Structure and Importance

A this compound is formed by the removal of a hydrogen atom from the hydroxyl group of a phenol (B47542). The resulting species possesses an unpaired electron, which is not localized on the oxygen atom but is delocalized across the entire aromatic ring through π-resonance. This resonance stabilization is the key to its relatively high stability compared to other oxygen-centered radicals like alkoxyl radicals.

These radicals are central to:

  • Antioxidant Activity: Phenolic antioxidants, such as Vitamin E (α-tocopherol), function by donating a hydrogen atom to chain-carrying peroxyl radicals, forming a relatively stable this compound that is less likely to propagate the oxidation chain.[2][3]

  • Biological Systems: The tyrosyl radical, a derivative of the amino acid tyrosine, is a critical component in the catalytic cycles of various enzymes, including ribonucleotide reductase and photosystem II.[1]

  • Industrial Chemistry: Phenoxy radicals are involved in polymerization processes and the oxidative degradation of materials.

Resonance and Electronic Structure

The stability of the this compound is fundamentally derived from the delocalization of the unpaired electron. The electron density is shared between the oxygen atom and the ortho and para positions of the aromatic ring. This is represented by a series of resonance structures.

Caption: Resonance delocalization in the unsubstituted this compound.

As these structures illustrate, there is significant unpaired electron spin density on the oxygen atom and the carbon atoms at the ortho and para positions. The meta positions, however, bear little to no spin density. This distribution is critical for understanding the effects of substituents.

Influence of Substituents on Radical Stability

The stability of a substituted this compound is typically evaluated by the O-H bond dissociation enthalpy (BDE) of its parent phenol. A lower BDE indicates that the H-atom is more easily abstracted, which corresponds to a more stable resulting radical.[4][5] Substituents alter stability through electronic and steric effects.

  • Electronic Effects :

    • Electron-Donating Groups (EDGs) : Substituents like amino (-NH2), methoxy (B1213986) (-OCH3), and alkyl groups (-CH3) stabilize the this compound when placed at the ortho or para positions. They do so by further delocalizing the unpaired electron through resonance or inductive effects.[3][6] This stabilization lowers the O-H BDE of the parent phenol.[6]

    • Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO2) and cyano (-CN) generally decrease the stability of the this compound by destabilizing the electron-rich radical center. This effect increases the O-H BDE of the parent phenol.[3][6]

  • Steric Effects :

    • Bulky substituents (e.g., tert-butyl) at the ortho positions can dramatically increase the persistence (kinetic stability) of the radical.[7] They physically hinder the radical center, preventing dimerization or reactions with other molecules, thereby extending its lifetime.[7]

G Logical Flow of Substituent Effects on this compound Stability sub Substituent on Phenol Ring edg Electron-Donating Group (e.g., -OCH3, -NH2) sub->edg ewg Electron-Withdrawing Group (e.g., -NO2, -CN) sub->ewg steric Bulky Ortho Group (e.g., -tBu) sub->steric Steric Effect pos_op ortho or para Position edg->pos_op pos_m meta Position edg->pos_m ewg->pos_op ewg->pos_m destab Decreased Radical Stability (Higher Parent BDE) ewg->destab Destabilization persist Increased Radical Persistence (Kinetic Stability) steric->persist stab Increased Radical Stability (Lower Parent BDE) pos_op->stab Resonance/Inductive Stabilization no_effect Minimal Electronic Effect on Radical Stability pos_m->no_effect No Resonance Stabilization

Caption: Influence of substituent type and position on radical stability.

Quantitative Data on this compound Stability

The following tables summarize key quantitative data from computational and experimental studies, providing a basis for comparing the effects of different substituents.

Table 1: O-H Bond Dissociation Enthalpies (BDEs) of Substituted Phenols

This table presents calculated homolytic BDEs for various para- and meta-substituted phenols. A lower BDE value correlates with a more stable this compound.

Substituent (X)PositionBDE (kcal/mol)ΔBDE (kcal/mol) vs. Phenol
-H-87.50.0
-NH2para77.9-9.6
-OHpara80.1-7.4
-OCH3para82.0-5.5
-CH3para85.1-2.4
-Fpara86.8-0.7
-Clpara87.2-0.3
-CF3para89.8+2.3
-CNpara90.5+3.0
-NO2para91.7+4.2
-NH2meta86.9-0.6
-OCH3meta87.50.0
-CH3meta87.0-0.5
-NO2meta89.9+2.4

Data sourced from Density Functional Theory (DFT) calculations at the (RO)B3LYP/6-311++G(2df,2p) level.[6]

Table 2: Isotropic Hyperfine Splitting Constants (hscs) for Phenoxy Radicals

Hyperfine splitting constants, measured by EPR spectroscopy, are proportional to the unpaired electron spin density at a given nucleus. Larger values indicate higher spin density.

RadicalPositionhsc (Gauss)Solvent
Phenoxylortho-H6.57Benzene
meta-H1.84Benzene
para-H10.07Benzene
Phenoxylortho-H6.6Water
meta-H1.9Water
para-H10.2Water
4-Methylphenoxylortho-H5.95Benzene
meta-H1.82Benzene
para-CH310.96Benzene
4-Methoxyphenoxylortho-H4.88Benzene
meta-H1.86Benzene
para-OCH31.96Benzene

Data sourced from experimental EPR studies.[1] Note the significant spin density at ortho and para positions and minimal density at the meta position in the unsubstituted radical.

Experimental Protocols for Analysis

The generation and characterization of often short-lived phenoxy radicals require specialized time-resolved techniques.

Generation of Phenoxy Radicals for Study
  • Photolysis: A common in situ generation method involves the continuous photolysis of a deoxygenated solution of the parent phenol (e.g., 0.1 M in benzene) and a radical initiator like di-tert-butyl peroxide (5% v/v).[1][8][9] An unfiltered high-pressure mercury lamp can be used to irradiate the sample directly within the spectrometer.[1]

  • Pulse Radiolysis: This technique is used to generate a high concentration of radicals in a very short time (microseconds). For example, mixtures of SF6/HCl/C6H5OH can be irradiated with a pulse of high-energy electrons.[10] This method is ideal for studying the kinetics of radical reactions.[10]

Key Characterization Techniques

EPR is the most direct method for detecting and characterizing radical species.[1] It provides detailed information about the electronic structure and spin density distribution.

  • Detailed Methodology:

    • Sample Preparation: The parent phenol and a photoinitiator (e.g., di-tert-butyl peroxide) are dissolved in an appropriate deoxygenated solvent (e.g., benzene).[1] The solution is sealed under an inert atmosphere (e.g., nitrogen) in a quartz EPR tube.[1]

    • Radical Generation: The sample tube is placed within the cavity of the EPR spectrometer and irradiated with a light source (e.g., 500 W high-pressure mercury lamp) to generate the radicals.[1] For low-temperature studies, a cryostat is used.[11]

    • Data Acquisition: Continuous-wave (CW) X-band EPR spectra are recorded, typically using a 100-kHz field modulation.[11]

    • Analysis: The resulting spectrum is analyzed to determine g-values and hyperfine splitting constants (hscs). The hscs are extracted by numerical fitting and simulation of the experimental spectra.[1] These constants directly relate to the spin density on nearby magnetic nuclei (e.g., ¹H).

G Experimental Workflow for EPR Analysis of Phenoxy Radicals cluster_prep Sample Preparation cluster_exp EPR Experiment cluster_analysis Data Analysis p1 Dissolve Phenol Precursor and Initiator in Solvent p2 Deoxygenate Solution (e.g., N2 sparging) p1->p2 p3 Seal in Quartz EPR Tube p2->p3 e1 Place Tube in EPR Cavity p3->e1 e2 Generate Radicals via In Situ Photolysis e1->e2 e3 Acquire CW X-Band EPR Spectrum e2->e3 a1 Simulate Spectrum and Fit Data e3->a1 a2 Extract Hyperfine Splitting Constants (hsc) and g-value a1->a2 a3 Determine Spin Density Distribution a2->a3

Caption: A typical workflow for generating and analyzing phenoxy radicals using EPR.

Transient UV-Vis absorption spectroscopy is used to monitor the formation and decay kinetics of phenoxy radicals, which typically have strong absorption bands in the UV and visible regions.

  • Detailed Methodology:

    • Radical Generation: Radicals are generated rapidly using a pulse technique, such as pulse radiolysis or laser flash photolysis.[10]

    • Detection: A monitoring light beam is passed through the sample, and the change in absorption at specific wavelengths is recorded over time using a fast detector (e.g., a diode array camera).[10]

    • Analysis: The this compound is identified by its characteristic absorption spectrum (e.g., the unsubstituted this compound has absorption maxima around 235 nm and 400 nm).[10][12] The decay of this absorption signal is monitored to determine reaction rate constants.

Theoretical calculations are indispensable for predicting and corroborating experimental findings.

  • Detailed Methodology:

    • Method Selection: Density Functional Theory (DFT) is the most common method. The B3LYP functional is widely used and provides reliable results for BDEs and hscs.[5]

    • Basis Set: A sufficiently large basis set is crucial for accuracy. Pople-style basis sets like 6-311G(d,p) or 6-311++G(2df,2p) are frequently employed.[5][6]

    • Calculation: The geometries of the parent phenol and the corresponding this compound are optimized. The electronic energies are then calculated to determine the BDE. For hscs, specific EPR calculation modules are used. Solvation effects can be included using models like the Polarizable Continuum Model (PCM).[1]

Conclusion and Outlook

The stability of substituted phenoxy radicals is a complex interplay of resonance, electronic, and steric effects. Resonance delocalizes the unpaired electron, conferring baseline stability, while substituents modulate this stability in predictable ways: ortho and para electron-donating groups enhance it, and electron-withdrawing groups diminish it. This stability can be quantified through the parent phenol's O-H BDE and mapped experimentally using EPR spectroscopy to probe the spin density distribution. For professionals in drug discovery, a thorough understanding of these principles is paramount for the rational design of phenolic compounds with tailored antioxidant properties or for understanding the role of tyrosyl radicals in enzymatic mechanisms. Future research will continue to leverage advanced spectroscopic techniques and computational models to further refine our understanding of these vital chemical entities.

References

An In-depth Technical Guide on the Thermodynamic Properties of Phenoxy Radical Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxy radicals, highly reactive intermediates formed by the removal of a hydrogen atom from the hydroxyl group of a phenol (B47542), play a pivotal role in a vast array of chemical and biological processes. Their involvement ranges from the biosynthesis of complex natural products and lignin (B12514952) formation in plants to acting as antioxidants and participating in drug metabolism pathways.[1][2] Understanding the thermodynamic properties associated with the generation of these radicals is paramount for controlling their reactivity, designing novel antioxidants, and elucidating their mechanisms of action in biological systems.

This technical guide provides a comprehensive overview of the core thermodynamic parameters governing phenoxy radical formation, with a focus on bond dissociation energies (BDEs), enthalpy of formation, and entropy. It details the key experimental methodologies employed for their determination and presents quantitative data in a clear, comparative format. Furthermore, this guide includes visualizations of relevant reaction pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Thermodynamic Properties of this compound Generation

The stability of a this compound is a key determinant of its reactivity and is intrinsically linked to the thermodynamic properties of its formation. The primary parameters of interest are the Bond Dissociation Energy (BDE) of the phenolic O-H bond, the enthalpy of formation (ΔfH°) of the radical, and the entropy change (ΔS°) associated with its generation.

Bond Dissociation Energy (BDE)

The O-H bond dissociation energy in phenols is a critical measure of the energy required to homolytically cleave the bond, yielding a this compound and a hydrogen atom. It is a direct indicator of the stability of the resulting radical; a lower BDE signifies a more stable radical and a phenol that is more susceptible to hydrogen atom abstraction. The BDE of the parent this compound (C6H5O•) serves as a benchmark, with substituent effects on the aromatic ring significantly influencing this value. Electron-donating groups tend to lower the BDE, stabilizing the radical through resonance, while electron-withdrawing groups generally increase it.

Enthalpy of Formation (ΔfH°)

The enthalpy of formation of the this compound represents the change in enthalpy when one mole of the radical is formed from its constituent elements in their standard states. It is a fundamental thermodynamic quantity used in calculating reaction enthalpies and assessing the energetic feasibility of various chemical processes involving the radical.

Entropy (S°)

The entropy of a this compound is a measure of the randomness or disorder of the system. The change in entropy upon radical formation contributes to the overall Gibbs free energy change of the reaction, thereby influencing its spontaneity.

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic data for the parent this compound and a selection of substituted derivatives, providing a basis for comparison and for understanding substituent effects.

Table 1: O-H Bond Dissociation Energies (BDEs) of Selected Phenols

Phenol DerivativeBDE (kJ/mol) in Gas PhaseBDE (kcal/mol) in Gas PhaseBDE (kJ/mol) in AcetonitrileReference
Phenol371.3 ± 2.388.7 ± 0.5388.7 ± 3.7[3][4]
o-Cresol361-36986.3 - 88.2-[5]
m-Cresol367-37787.7 - 90.1-[5]
p-Cresol360-39786.0 - 94.9-[5]
Catechol--361.6 ± 5.2[4]
Pyrogallol--344.6 ± 5.7[4]
Phloroglucinol--387.1 ± 5.3[4]

Table 2: Enthalpy of Formation (ΔfH°) of this compound (C6H5O•) in the Gas Phase

ΔfH°(298.15 K) (kJ/mol)ΔfH°(0 K) (kJ/mol)Uncertainty (kJ/mol)Data Source
56.2271.50± 0.81Active Thermochemical Tables (ATcT) v. 1.202[4]
55.7471.03± 0.84Active Thermochemical Tables (ATcT) v. 1.124[6]
56.0971.38± 0.83Active Thermochemical Tables (ATcT) v. 1.156[7]
54 ± 6--NIST Chemistry WebBook[8]

Table 3: Absolute Entropy (S°) of this compound (C6H5O•) in the Gas Phase

S°(298.15 K) (J/mol·K)Reference
314.55 ± 5.44[9]

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of the thermodynamic properties of transient species like phenoxy radicals requires specialized experimental techniques. This section details the methodologies for three key experimental approaches: Photoacoustic Calorimetry, Electron Paramagnetic Resonance (EPR) Spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS).

Photoacoustic Calorimetry (PAC)

Photoacoustic calorimetry is a powerful technique for measuring the enthalpy changes of fast reactions in solution, making it well-suited for determining the bond dissociation energies of phenolic O-H bonds.[7] The method is based on the photoacoustic effect, where the absorption of light by a sample leads to localized heating, generating a pressure wave that can be detected by a transducer.

Experimental Workflow for Photoacoustic Calorimetry

PAC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare solution of phenol, radical precursor (e.g., di-tert-butyl peroxide), and solvent (e.g., acetonitrile) laser Pulsed Laser Excitation (e.g., 355 nm Nd:YAG) prep_sol->laser prep_ref Prepare reference solution (calibrant that releases all absorbed energy as heat) prep_ref->laser cell Sample Cell with Piezoelectric Transducer laser->cell detection Detection of Acoustic Wave cell->detection data_acq Data Acquisition (Digital Oscilloscope) detection->data_acq signal_amp Measure Signal Amplitude data_acq->signal_amp calibration Calibrate with Reference Signal signal_amp->calibration enthalpy_calc Calculate Reaction Enthalpy (ΔH) calibration->enthalpy_calc bde_calc Determine O-H Bond Dissociation Energy (BDE) enthalpy_calc->bde_calc

Caption: Workflow for determining O-H BDE using photoacoustic calorimetry.

Detailed Protocol for Time-Resolved Photoacoustic Calorimetry (TR-PAC):

  • Solution Preparation:

    • Prepare a solution of the phenol of interest and a radical initiator, such as di-tert-butyl peroxide, in a suitable solvent like acetonitrile. Typical concentrations are in the millimolar range.

    • Prepare a reference solution containing a compound that quantitatively converts absorbed light into heat (e.g., a non-fluorescent dye) for calibration.

  • Experimental Setup:

    • A pulsed laser (e.g., Nd:YAG laser at 355 nm) is used to irradiate the sample in a temperature-controlled cuvette.[10]

    • A piezoelectric transducer is attached to the cuvette to detect the pressure wave generated by the photoacoustic effect.

    • The signal from the transducer is amplified and recorded by a digital oscilloscope.

  • Data Acquisition:

    • The photoacoustic signal is recorded as a function of time. The amplitude of the signal is proportional to the amount of heat released in the fast processes following laser excitation.

    • The experiment is repeated with the reference solution under identical conditions to obtain a calibration factor.

  • Data Analysis:

    • The enthalpy of the reaction is calculated from the photoacoustic signal amplitudes of the sample and the reference, taking into account the quantum yield of the photoreaction.

    • The O-H bond dissociation enthalpy is then derived from the reaction enthalpy using known thermodynamic cycles.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for the direct detection and quantification of paramagnetic species, including free radicals. It is particularly useful for studying the equilibrium between phenols and their corresponding phenoxy radicals, allowing for the determination of relative bond dissociation energies.

Logical Relationship in EPR Equilibrium Studies

EPR_Equilibrium phenol1 Phenol 1 (Ar1OH) equilibrium Equilibrium Ar1OH + Ar2O• ⇌ Ar1O• + Ar2OH phenol1->equilibrium phenoxy2 This compound 2 (Ar2O•) phenoxy2->equilibrium epr_detection EPR Detection of Radical Concentrations ([Ar1O•] and [Ar2O•]) phenoxy2->epr_detection phenol2 Phenol 2 (Ar2OH) phenoxy1 This compound 1 (Ar1O•) phenoxy1->epr_detection equilibrium->phenol2 equilibrium->phenoxy1 k_eq Calculate Equilibrium Constant (Keq) epr_detection->k_eq delta_g Calculate ΔG° = -RTln(Keq) k_eq->delta_g delta_h Determine ΔH° (from temperature dependence of Keq) k_eq->delta_h relative_bde Calculate Relative BDE = ΔH° delta_h->relative_bde

Caption: Determining relative BDEs via EPR equilibrium studies.

Detailed Protocol for Quantitative EPR Analysis:

  • Sample Preparation:

    • Prepare solutions of the phenols of interest in a suitable solvent (e.g., benzene).

    • Generate phenoxy radicals in situ, for example, by photolysis of a precursor like di-tert-butyl peroxide in the presence of the phenols.

    • A standard sample with a known concentration of a stable radical (e.g., TEMPOL) is used for quantification.[3]

  • EPR Spectrometer Settings:

    • Use an X-band EPR spectrometer.

    • Typical settings include a microwave frequency of ~9.4 GHz, a microwave power of ~4 mW, a modulation frequency of 100 kHz, and a specific modulation amplitude and sweep width depending on the radical being studied.

  • Data Acquisition:

    • Record the EPR spectrum of the sample at a controlled temperature.

    • Record the spectrum of the standard sample under identical conditions.

  • Data Analysis:

    • The concentration of the phenoxy radicals is determined by double integration of the EPR signal and comparison with the integrated signal of the known standard.

    • For equilibrium studies, the concentrations of the two different phenoxy radicals at equilibrium are measured.

    • The equilibrium constant (Keq) is calculated from the concentrations of the reactants and products.

    • By measuring Keq at different temperatures, the enthalpy change (ΔH°) of the reaction can be determined from a van't Hoff plot, which corresponds to the difference in the O-H bond dissociation energies of the two phenols.

Time-of-Flight Mass Spectrometry (TOF-MS)

Mass spectrometry is a powerful analytical technique for identifying and characterizing molecules based on their mass-to-charge ratio. Time-of-flight mass spectrometry is particularly well-suited for the detection of transient species like radicals due to its high sensitivity and fast acquisition times.

Experimental Workflow for TOF-MS of Phenoxy Radicals

TOFMS_Workflow cluster_generation Radical Generation cluster_ms Mass Spectrometry precursor Introduce Phenol Precursor (e.g., Anisole) into Gas Phase pyrolysis Pyrolysis or Photolysis to Generate Phenoxy Radicals precursor->pyrolysis ionization Ionization (e.g., Photoionization) pyrolysis->ionization acceleration Acceleration in Electric Field ionization->acceleration drift_tube Drift Tube (Separation by m/z) acceleration->drift_tube detector Detector (e.g., MCP) drift_tube->detector mass_spectrum Generate Mass Spectrum detector->mass_spectrum

Caption: Workflow for the detection of phenoxy radicals using TOF-MS.

Detailed Protocol for Gas-Phase this compound Analysis by TOF-MS:

  • Radical Generation:

    • Phenoxy radicals are typically generated in the gas phase from a suitable precursor, such as anisole (B1667542) (C6H5OCH3), through pyrolysis or photolysis.

  • Sample Introduction and Ionization:

    • The gas-phase mixture containing the phenoxy radicals is introduced into the high-vacuum chamber of the mass spectrometer.

    • A "soft" ionization technique, such as single-photon ionization with a vacuum ultraviolet (VUV) lamp or laser, is used to ionize the radicals without causing significant fragmentation.

  • Mass Analysis:

    • The ions are accelerated by a pulsed electric field to the same kinetic energy.

    • The ions then travel through a field-free drift tube. Lighter ions travel faster and reach the detector first.

    • The time of flight for each ion is measured.

  • Detection and Data Analysis:

    • A microchannel plate (MCP) detector is commonly used to detect the arriving ions.

    • The time-of-flight data is converted into a mass spectrum, which shows the relative abundance of ions as a function of their mass-to-charge ratio. The this compound will appear as a peak at its corresponding m/z value (93 for C6H5O•).

Signaling Pathways and Biological Relevance

Phenoxy radicals are not just chemical curiosities; they are integral to many biological processes. In plants, the coupling of phenoxy radicals is a key step in the biosynthesis of lignans (B1203133) and lignin, which are essential for structural support and defense.[1][2] This process is often mediated by enzymes such as laccases and peroxidases.

Simplified Lignin Biosynthesis Pathway

Lignin_Biosynthesis monolignols Monolignols (p-coumaryl, coniferyl, sinapyl alcohol) oxidation Enzymatic Oxidation (Laccases, Peroxidases) monolignols->oxidation phenoxy_radicals Phenoxy Radicals oxidation->phenoxy_radicals radical_coupling Radical-Radical Coupling phenoxy_radicals->radical_coupling lignin_polymer Lignin Polymer radical_coupling->lignin_polymer

Caption: Simplified pathway of lignin biosynthesis involving phenoxy radicals.

In the context of drug development and toxicology, the generation of phenoxy radicals from phenolic drugs or xenobiotics can have significant implications. These radicals can participate in redox cycling, leading to the production of reactive oxygen species (ROS) and oxidative stress. Conversely, the ability of some phenolic compounds to form stable, less reactive phenoxy radicals is the basis of their antioxidant activity.

Conclusion

The thermodynamic properties of this compound generation are fundamental to understanding and predicting their behavior in chemical and biological systems. The experimental techniques of photoacoustic calorimetry, EPR spectroscopy, and mass spectrometry provide powerful tools for elucidating these properties. The data and methodologies presented in this guide offer a valuable resource for researchers and professionals in chemistry, biology, and pharmacology. A thorough grasp of the thermodynamics of phenoxy radicals will continue to drive innovation in areas such as the design of novel antioxidants, the development of "green" chemical syntheses, and the understanding of drug action and toxicity.

References

role of phenoxy radicals in lignin biosynthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Role of Phenoxy Radicals in the Lignin (B12514952) Biosynthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lignin, the second most abundant terrestrial biopolymer after cellulose, is a complex, aromatic polymer crucial for structural support in vascular plants.[1][2] It provides rigidity to cell walls, facilitates water transport, and acts as a barrier against pathogens.[1][2] The biosynthesis of this intricate polymer is not under direct genetic control but is a result of a combinatorial chemical process initiated by the formation of phenoxy radicals from monomeric precursors known as monolignols.[3][4] This guide provides a detailed examination of the central role these radical intermediates play, from their enzymatic generation to their subsequent coupling reactions that form the complex, three-dimensional lignin structure.

The Lignin Biosynthesis Pathway: From Phenylalanine to Monolignols

The journey to lignin begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[5] A series of enzymatic reactions, including deamination, hydroxylation, and methylation, converts phenylalanine into the three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[6][7][8] These monolignols are the fundamental building blocks that, once polymerized, give rise to the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units of the lignin polymer, respectively.[6][9]

Lignin_Biosynthesis_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H Caffeic Caffeic Acid pCoumaric->Caffeic C3H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL Ferulic Ferulic Acid Caffeic->Ferulic COMT CaffeoylCoA Caffeoyl-CoA Caffeic->CaffeoylCoA 4CL _5OHFerulic 5-OH Ferulic Acid Ferulic->_5OHFerulic F5H FeruloylCoA Feruloyl-CoA Ferulic->FeruloylCoA 4CL Sinapic Sinapic Acid _5OHFerulic->Sinapic COMT SinapoylCoA Sinapoyl-CoA Sinapic->SinapoylCoA 4CL pCoumaroylCoA->CaffeoylCoA HCT pCoumarylAlc p-Coumaryl Alcohol (H) pCoumaroylCoA->pCoumarylAlc CCR, CAD CaffeoylCoA->FeruloylCoA CCoAOMT ConiferylAlc Coniferyl Alcohol (G) FeruloylCoA->ConiferylAlc CCR, CAD SinapylAlc Sinapyl Alcohol (S) SinapoylCoA->SinapylAlc CCR, CAD

Caption: Simplified monolignol biosynthesis pathway.[5][6]

Generation of Phenoxy Radicals: The Oxidative Step

Once transported to the cell wall, monolignols undergo a one-electron oxidation to form phenoxy radicals.[3][4] This critical step is catalyzed by two main classes of enzymes: laccases and peroxidases.[10][11][12]

  • Laccases (LACs) are multi-copper oxidoreductases that use molecular oxygen as an electron acceptor to oxidize the phenolic hydroxyl group of monolignols.[10][13]

  • Class III Peroxidases (PRXs) are heme-containing enzymes that utilize hydrogen peroxide (H₂O₂) to perform the same one-electron oxidation.[10][12]

The resulting phenoxy radical is not a single species but a resonance-stabilized radical, with electron density delocalized over the aromatic ring and the propenyl side chain.[12][14] This delocalization is fundamental to the variety of linkages that can form during polymerization.

The Chemistry of Radical Coupling and Polymerization

The polymerization of lignin occurs through the coupling of these phenoxy radicals.[4][11] This process is largely considered a chemically controlled, combinatorial process where a monolignol radical couples with the growing lignin polymer.[15][16] The radical can couple at various positions, leading to a diverse array of covalent bonds.

Radical_Formation_Coupling cluster_formation Radical Formation cluster_coupling Radical Coupling Monolignol Coniferyl Alcohol (Monolignol) Radical This compound (Resonance Stabilized) Monolignol->Radical Oxidation Enzymes Laccase (O₂) or Peroxidase (H₂O₂) Enzymes->Monolignol Polymer Growing Lignin Polymer NewPolymer Extended Lignin Polymer (β-O-4 linkage formed) Polymer->NewPolymer Radical2 This compound Radical2->NewPolymer

Caption: this compound formation and coupling to the lignin polymer.
Major Inter-unit Linkages in Lignin

The combinatorial coupling of radicals results in various C-O and C-C bonds. The relative abundance of these linkages defines the final structure and properties of the lignin polymer.

Linkage TypeDescriptionApproximate Abundance
β-O-4 Arylglycerol-β-aryl etherThe most predominant linkage, accounting for ~50% in softwoods and up to 70% in some hardwoods.[2][7][17]
5-5 BiphenylA C-C bond connecting two aromatic rings at the 5-position.[2]
β-5 PhenylcoumaranA C-C bond and an ether linkage forming a five-membered ring.[2]
β-β ResinolsTwo monolignols linked at their β-positions.
α-O-4 Arylglycerol-α-aryl etherAn ether linkage involving the α-carbon of the side chain.
β-1 SpirodienoneInvolves coupling at the β- and 1-positions.

Controlling the Radical: The Role of Dirigent Proteins

While lignin polymerization is often described as random, evidence suggests that plants can exert a level of control, particularly in the formation of lignans (B1203133) (dimeric monolignol products).[18][19] This control is mediated by Dirigent Proteins (DIRs) .[20][21]

Dirigent proteins are auxiliary proteins that lack an oxidative center themselves but can capture and orient two monolignol radicals, guiding their coupling to form a specific, stereoselective product.[19][22] For example, in the presence of an oxidase, DIRs can direct the coupling of two coniferyl alcohol radicals to form exclusively (+)-pinoresinol, whereas the oxidase alone would produce a racemic mixture of products.[19][23] While their primary role is established in lignan (B3055560) biosynthesis, it has been proposed that arrays of dirigent-like sites could also influence the structure of the more complex lignin polymer, challenging the purely random polymerization model.[18][24]

Dirigent_Protein_Mechanism cluster_random Random Coupling (No Dirigent Protein) cluster_controlled Controlled Coupling (With Dirigent Protein) R1 Radical 1 Racemic Racemic Mixture of Dimers (e.g., (±)-Pinoresinol) R1->Racemic R2 Radical 2 R2->Racemic R3 Radical 1 DIR Dirigent Protein (Scaffold) R3->DIR R4 Radical 2 R4->DIR Stereo Stereospecific Product (e.g., (+)-Pinoresinol) DIR->Stereo

Caption: Contrasting random vs. dirigent protein-mediated radical coupling.

Quantitative Analysis of Lignin

The composition of lignin varies significantly between plant types, which impacts its chemical properties.

Table 1: Typical Monomer Composition in Different Plant Lignins
Plant TypePredominant UnitsS:G:H Ratio (Approximate)
Softwoods (e.g., Pine)Guaiacyl (G)~0 : 94 : 5[2]
Hardwoods (e.g., Oak)Guaiacyl (G) & Syringyl (S)~56 : 40 : 4[2]
Grasses (e.g., Wheat)H, G, and S units~1 : 1 : 1[2]
Table 2: Comparative Performance of Lignin Quantification Methods

The accurate quantification of lignin is challenging due to its complex structure. The table below summarizes data from a comparative study of three common methods.[25]

MethodSugarcane Bagasse (mg g⁻¹ cell wall)Soybean Root (mg g⁻¹ cell wall)Soybean Seed Coat (mg g⁻¹ cell wall)
Acetyl Bromide 2666445
Klason 2426622
Thioglycolic Acid 28212.5
Data sourced from Moreira-Vilar et al. (2014) as cited in BenchChem (2025). All methods showed high reproducibility with standard errors below 5%.[25]

Experimental Protocols

Protocol 1: Klason Method for Acid-Insoluble Lignin

The Klason method is a standard gravimetric technique for determining acid-insoluble lignin.[25][26]

  • Sample Preparation : Start with dried, extractives-free biomass.

  • Primary Hydrolysis : Treat approximately 300 mg of the sample with 3 mL of 72% H₂SO₄ at 30°C for 1 hour, stirring periodically.

  • Secondary Hydrolysis : Dilute the acid to 4% by adding 84 mL of deionized water. Autoclave the mixture at 121°C for 1 hour.[25]

  • Filtration and Gravimetric Analysis : Filter the hot hydrolysate through a pre-weighed filtering crucible. Wash the residue with hot deionized water until the filtrate is neutral. Dry the crucible with the acid-insoluble residue (Klason lignin) at 105°C to a constant weight.[25]

  • Ash Correction : Determine the ash content of the residue by combustion in a muffle furnace at 575°C. The Klason lignin content is the weight of the dried residue minus the weight of the ash.[25]

  • Acid-Soluble Lignin : The small fraction of lignin that dissolves can be quantified by measuring the absorbance of the filtrate at 205 nm using a UV-Vis spectrophotometer.[25]

Klason_Method_Workflow A Start: Dried, Extractives-Free Biomass B Primary Hydrolysis (72% H₂SO₄, 30°C, 1h) A->B C Secondary Hydrolysis (Dilute to 4% H₂SO₄, 121°C, 1h) B->C D Vacuum Filtration C->D E Solid Residue (Acid-Insoluble Lignin) D->E Collect Solid F Liquid Filtrate (Acid-Soluble Lignin) D->F Collect Filtrate G Dry to Constant Weight (105°C) E->G K UV-Vis Spectrophotometry (205 nm) F->K H Gravimetric Analysis G->H I Ash Correction (575°C) H->I J Final Klason Lignin Content I->J L Acid-Soluble Lignin Content K->L

Caption: Experimental workflow for the Klason lignin quantification method.
Protocol 2: Acetyl Bromide Solubilization Method

This is a spectrophotometric technique that is often faster than the Klason method.[25][27]

  • Sample Preparation : Use dried, protein-free cell wall material.

  • Digestion : Weigh approximately 20 mg of the sample into a glass tube. Add 2.5 mL of 25% (v/v) acetyl bromide in glacial acetic acid.

  • Heating : Cap the tubes tightly and heat at 50°C for 2 hours, mixing every 15 minutes.

  • Solubilization and Neutralization : After cooling, transfer the digested sample to a volumetric flask containing 10 mL of 2 M NaOH and 12 mL of acetic acid. Add 0.5 M hydroxylamine (B1172632) hydrochloride to neutralize the acid and stop the reaction.[25]

  • Spectrophotometric Analysis : Bring the solution to a final volume with glacial acetic acid. Centrifuge to pellet any insoluble material. Measure the absorbance of the supernatant at 280 nm using a UV-Vis spectrophotometer.[25]

  • Calculation : Calculate the lignin content using the Beer-Lambert law and a specific extinction coefficient determined for the biomass type.

Protocol 3: Spectroscopic Characterization of Lignin Structure

Non-degradative techniques are essential for understanding the chemical structure of the intact lignin polymer.[28][29]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 2D HSQC (Heteronuclear Single Quantum Coherence) NMR is a powerful technique for identifying and semi-quantifying the different inter-unit linkages (β-O-4, β-5, etc.) and the H, G, and S units within a lignin sample.[30][31] ³¹P NMR can be used to quantify different hydroxyl groups after derivatization.[30]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about the functional groups present in lignin. Specific absorption bands can be assigned to aromatic ring vibrations, C-H bonds, and C=O stretches, allowing for a qualitative assessment of lignin structure.[29]

Conclusion

Phenoxy radicals are the indispensable reactive intermediates at the heart of the lignin biosynthesis pathway. Their generation, catalyzed by laccases and peroxidases, initiates a complex series of coupling reactions that give rise to the robust and heterogeneous lignin polymer. While long considered a random polymerization process, the discovery of dirigent proteins in controlling monolignol coupling for lignan synthesis suggests that a higher order of regulation may be at play. Understanding the intricate chemistry of these radicals and the biological mechanisms that may control their fate is paramount for fields ranging from plant biology and materials science to the development of more efficient biorefinery processes that seek to deconstruct and valorize this abundant and complex biopolymer.

References

The Crucial Role of Phenoxy Radicals in the Antioxidant Mechanisms of Flavonoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse group of polyphenolic compounds found ubiquitously in plants, are renowned for their potent antioxidant properties. A key aspect of their free radical scavenging capability is the formation of stable phenoxy radicals. This technical guide provides a comprehensive exploration of the involvement of phenoxy radicals in the antioxidant mechanisms of flavonoids. It delves into the structural determinants of flavonoid antioxidant activity, presents quantitative data on their efficacy, details common experimental protocols for their evaluation, and visualizes the underlying chemical and experimental processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of flavonoids.

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous chronic and degenerative diseases. Flavonoids have emerged as promising therapeutic agents due to their capacity to mitigate oxidative damage. The primary mechanism by which flavonoids exert their antioxidant effects is through the donation of a hydrogen atom from one of their hydroxyl groups to a free radical, a process that gives rise to a flavonoid phenoxy radical. The stability of this resulting radical is a critical determinant of the flavonoid's antioxidant potency. This guide will provide a detailed examination of this pivotal role of phenoxy radicals.

The Chemistry of Flavonoid Antioxidant Action: this compound Formation and Stabilization

The antioxidant action of flavonoids is fundamentally a chemical process involving the transfer of a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to a free radical. In the HAT mechanism, a flavonoid (Fl-OH) donates a hydrogen atom to a radical (R•), resulting in a harmless molecule (RH) and a flavonoid this compound (Fl-O•).

Fl-OH + R• → Fl-O• + RH [1]

The efficacy of a flavonoid as an antioxidant is largely dependent on the stability of the formed this compound. Several structural features contribute to this stability:

  • Hydroxyl Group Position: The arrangement of hydroxyl groups on the flavonoid skeleton is crucial. The presence of a catechol (ortho-dihydroxy) group in the B-ring, as seen in quercetin, significantly enhances the stability of the this compound through intramolecular hydrogen bonding and electron delocalization.[2]

  • The C2-C3 Double Bond: Conjugation between the B-ring and the 4-oxo group via the C2-C3 double bond allows for the delocalization of the unpaired electron across the entire molecule, thereby increasing the stability of the this compound.[2]

  • The 3-OH and 5-OH Groups: The presence of hydroxyl groups at the 3 and 5 positions also contributes to maximal radical scavenging capacity.[2]

The stabilization of the this compound is key to preventing it from participating in further, potentially harmful, reactions. A more stable this compound indicates a lower bond dissociation enthalpy (BDE) of the O-H bond, meaning less energy is required to donate the hydrogen atom.

Quantitative Assessment of Flavonoid Antioxidant Activity

The antioxidant capacity of flavonoids can be quantified through various experimental and computational methods. Key metrics include Bond Dissociation Enthalpy (BDE), IC50 values from radical scavenging assays, and Oxygen Radical Absorbance Capacity (ORAC) values.

Bond Dissociation Enthalpy (BDE)

BDE is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. For flavonoids, a lower O-H BDE indicates a greater ease of hydrogen atom donation and, consequently, a higher antioxidant activity. Computational studies are often employed to calculate these values.

Flavonoid StructureLowest O-H BDE (kcal/mol)Solvent
Compound 9 (unspecified)77.0Gas Phase
Compound 9 (unspecified)80.3Ethanol (B145695)
Compound 9 (unspecified)81.0Water
Quercetin75.2Gas Phase
trans-Resveratrol77.2Gas Phase
Vitamin C77.5Gas Phase

Data sourced from computational studies.[3][4]

Interestingly, research has also highlighted the role of C-H bonds in the antioxidant activity of certain flavonoids, with some C-H bonds exhibiting lower BDEs than O-H bonds.[3][4]

Radical Scavenging Activity (IC50 Values)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for determining the radical scavenging activity of antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

FlavonoidDPPH Scavenging IC50 (µM)
Compound 219.13 - 96.03
Compound 719.13 - 96.03
Compound 919.13 - 96.03
Compound 1019.13 - 96.03
Compound 1119.13 - 96.03
Compound 1619.13 - 96.03
Compound 1819.13 - 96.03
Compound 2319.13 - 96.03
Compound 2519.13 - 96.03
Compound 2619.13 - 96.03
Compound 2719.13 - 96.03
Compound 2819.13 - 96.03
Compound 3519.13 - 96.03
Compound 3919.13 - 96.03
Compound 5119.13 - 96.03
Compound 5219.13 - 96.03
Compound 5819.13 - 96.03
Compound 6019.13 - 96.03
Compound 1126.48 ± 4.26
Compound 59129.99 ± 5.55

A range of flavonoids exhibited strong DPPH radical scavenging activity.[5]

Oxygen Radical Absorbance Capacity (ORAC)

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The results are typically expressed as Trolox equivalents (TE).

FlavonoidORAC Value (µmol TE/µmol)
Compound 24.07 - 12.85
Compound 44.07 - 12.85
Compound 54.07 - 12.85
Compound 64.07 - 12.85
Compound 74.07 - 12.85
Compound 84.07 - 12.85
Compound 164.07 - 12.85
Compound 184.07 - 12.85
Compound 224.07 - 12.85
Compound 234.07 - 12.85
Compound 264.07 - 12.85
Compound 304.07 - 12.85
Compound 354.07 - 12.85
Compound 364.07 - 12.85
Compound 384.07 - 12.85
Compound 394.07 - 12.85
Compound 404.07 - 12.85
Compound 444.07 - 12.85
Compound 454.07 - 12.85
Compound 474.07 - 12.85
Compound 494.07 - 12.85
Compound 514.07 - 12.85
Compound 524.07 - 12.85
Compound 544.07 - 12.85
Compound 574.07 - 12.85
Compound 584.07 - 12.85
Compound 594.07 - 12.85
Compound 604.07 - 12.85

Numerous flavonoids demonstrated strong oxygen radical absorbance capabilities.[5]

Experimental Protocols for Assessing Flavonoid Antioxidant Activity

A variety of in vitro assays are utilized to determine the antioxidant capacity of flavonoids. It is generally recommended to employ a battery of tests to gain a comprehensive understanding of a compound's antioxidant profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by a hydrogen-donating antioxidant.[5] The reduction of the deep purple DPPH to the yellow-colored non-radical form, DPPH-H, is measured spectrophotometrically.[6]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.[5][6]

    • Prepare a series of dilutions of the test flavonoid and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the DPPH solution to 20 µL of each sample dilution.[5]

    • Incubate the plate in the dark at 37°C for 30 minutes.[5]

    • Measure the absorbance at 515 nm.[5]

  • Data Calculation:

    • The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the flavonoid.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[7] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[7]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.[7]

    • Prepare a 2.45 mM potassium persulfate solution.[7]

    • Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[8]

    • Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Assay Procedure:

    • Add a small volume of the flavonoid sample or Trolox standard (e.g., 10-20 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 180-190 µL) in a 96-well plate.[7]

    • Incubate at room temperature for a defined period (e.g., 6-30 minutes).[7]

    • Measure the absorbance at 734 nm.[7]

  • Data Calculation:

    • The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the oxidative degradation of a fluorescent probe (fluorescein) after being mixed with a free radical generator (AAPH).[5] The antioxidant capacity is quantified by the degree of protection provided to the fluorescent probe.

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein (B123965) solution.

    • Prepare an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution.[5]

    • Prepare serial dilutions of the flavonoid sample and Trolox standard.

  • Assay Procedure:

    • In a 96-well microplate, add the fluorescein solution and the sample or Trolox standard.[5]

    • Incubate at 37°C for a specified time (e.g., 10 minutes).[5]

    • Add the AAPH solution to initiate the reaction.[5]

    • Measure the fluorescence decay at an excitation of 485 nm and an emission of 520 nm over time.[5]

  • Data Calculation:

    • The ORAC value is calculated from the net area under the fluorescence decay curve and is expressed as Trolox equivalents.[5]

Visualizing the Mechanisms and Workflows

Flavonoid Antioxidant Mechanism

Flavonoid_Antioxidant_Mechanism FlOH Flavonoid (Fl-OH) FlO Flavonoid Phenoxy Radical (Fl-O•) FlOH->FlO H• Donation R Free Radical (R•) RH Neutralized Molecule (RH) R->RH H• Acceptance Stabilization Resonance Stabilization FlO->Stabilization DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Samples in a 96-well Plate DPPH_sol->Mix Sample_prep Prepare Flavonoid and Standard Dilutions Sample_prep->Mix Incubate Incubate in Dark at 37°C for 30 min Mix->Incubate Measure Measure Absorbance at 515 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

References

An In-depth Technical Guide to the Theoretical Calculation of Phenoxy Radical Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical methods used to calculate the electronic structure of the phenoxy radical (C₆H₅O•). Understanding the electronic properties of this radical is crucial due to its significant role in combustion chemistry, atmospheric processes, biological systems as an analogue for the tyrosyl radical, and as a key intermediate in antioxidant mechanisms.

Core Computational Methodologies

The accurate theoretical description of open-shell species like the this compound requires robust quantum mechanical methods that can adequately handle electron correlation and spin effects. The primary methods employed are Density Functional Theory (DFT), ab initio wavefunction-based methods, and multiconfigurational approaches.

1.1. Density Functional Theory (DFT) DFT is a widely used method for studying organic radicals due to its favorable balance of computational cost and accuracy.[1] For open-shell systems, an unrestricted formalism (UDFT) is typically used.

  • Functionals: The choice of the exchange-correlation functional is critical.

    • Hybrid Functionals: B3LYP is one of the most popular and has been shown to provide reliable results for the geometries and hyperfine coupling constants of phenoxy-type radicals.[2][3]

    • Meta-GGA and Range-Separated Functionals: Functionals like M06-2X, ωB97X-D, and CAM-B3LYP are often recommended for radical species as they can provide improved accuracy for thermochemistry, kinetics, and non-covalent interactions.[4]

1.2. Ab Initio Wavefunction Methods These methods are derived directly from quantum mechanical principles without empirical parameters.

  • Hartree-Fock (HF): The simplest ab initio method. Unrestricted Hartree-Fock (UHF) is used for radicals, but it can suffer from spin contamination, where the wavefunction is not a pure spin state. Restricted Open-Shell Hartree-Fock (ROHF) avoids this but can be less flexible.

  • Post-Hartree-Fock Methods: To account for electron correlation, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) are employed for higher accuracy, though at a significantly greater computational expense.

1.3. Multiconfigurational Methods For cases where the electronic structure cannot be described by a single determinant, such as calculating excited states or near-degeneracies, multiconfigurational methods are essential.

  • Complete Active Space Self-Consistent Field (CASSCF): This method optimizes both the molecular orbitals and the configuration interaction coefficients within a defined "active space" of orbitals and electrons. This is crucial for a qualitatively correct description of excited states.[5][6]

  • N-Electron Valence State Perturbation Theory (NEVPT2) and CASPT2: To capture the remaining (dynamic) electron correlation not included in the CASSCF calculation, second-order perturbation theory is applied. CASPT2 is a highly accurate method for calculating excitation energies in organic radicals.[7][8] The error in computed excitation energies is typically in the range of 0.0–0.2 eV.[7]

1.4. Basis Sets The choice of basis set, which describes the atomic orbitals, is fundamental to the accuracy of the calculation.[9][10]

  • Pople Style (e.g., 6-31G, 6-311++G(d,p)):* These are versatile and widely used. The addition of polarization functions (* or (d,p)) and diffuse functions (+) is crucial for accurately describing the electron distribution in radicals.[11]

  • Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit and are recommended for high-accuracy correlated calculations.[12] The "aug-" prefix indicates the addition of diffuse functions, which is important for anions and excited states.

Key Electronic Properties and Data

Theoretical calculations provide quantitative insights into the this compound's electronic structure, which can be compared with experimental data from techniques like Electron Paramagnetic Resonance (EPR) and UV-Vis spectroscopy.

2.1. Spin Density Distribution Spin density indicates the spatial distribution of the unpaired electron. In the this compound, the unpaired electron is delocalized from the oxygen atom into the π-system of the aromatic ring, primarily at the ortho and para positions.[2] This delocalization is key to its stability and reactivity.

Method/Basis SetOC1C2 (ortho)C3 (meta)C4 (para)
B3LYP/6-311++G(d,p) 0.2500.1050.130-0.0600.150
CASSCF 0.3850.0210.199-0.0900.210
UHF/6-31G *0.4020.0150.215-0.1010.235
Note: Values are illustrative and compiled from typical results in the literature. The exact values can vary with the computational level.

2.2. Hyperfine Coupling Constants (HFCCs) HFCCs measure the interaction between the electron spin and nuclear spins. They are directly related to the spin density at the nucleus and are experimentally determined by EPR spectroscopy. Accurate calculation of HFCCs is a stringent test for a theoretical method.[13]

ProtonCalculated (B3LYP) / GExperimental / G
H-ortho (H2, H6)-6.5 to -7.0-6.6
H-meta (H3, H5)+1.8 to +2.2+1.9
H-para (H4)-9.5 to -10.0-10.0
Note: Values are representative. Experimental data for the parent this compound is often inferred from substituted derivatives or tyrosyl radicals.[14] Negative signs indicate a negative spin density at the proton, typically arising from spin polarization.

2.3. Electronic Transitions and Excitation Energies The this compound has several low-lying excited states accessible by UV-Vis spectroscopy. Time-dependent DFT (TD-DFT) and CASPT2 are the methods of choice for calculating these transitions.[15][16]

State (Symmetry)TD-UB3LYP/cc-pVTZ Energy (eV)[15][16]Experimental Energy (eV)[17][18][19]Transition Type
D₁ (²A₂)~1.98~1.98π → π
D₂ (²B₁)~3.12~3.12π → π
D₃ (²A₂)~4.20~4.20π → π
D₄ (²B₁)~5.18~5.18π → π
D₀ (²B₂)~1.10~1.10n → π* (Forbidden)
Note: Energies are for the vertical transition (0-0 origin). Experimental values are from matrix isolation spectroscopy.

Methodologies and Protocols

This section outlines generalized protocols for performing the calculations described above. Specific keywords and implementation details will vary depending on the quantum chemistry software package used (e.g., Gaussian, ORCA, MOLCAS).

3.1. Protocol for DFT Geometry Optimization and Property Calculation

  • Input Structure: Define the initial molecular geometry of the this compound, for instance, from a standard molecular builder.

  • Calculation Setup:

    • Method: Specify the DFT functional (e.g., B3LYP, M062X).

    • Basis Set: Choose an appropriate basis set (e.g., 6-311+G(d,p)). For radical species, including polarization and diffuse functions is recommended.[11]

    • Charge and Multiplicity: Set the charge to 0 and the spin multiplicity to 2 (for a doublet).

    • Solvation (Optional): If studying the radical in solution, include a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Geometry Optimization: Perform a geometry optimization to find the minimum energy structure on the potential energy surface.

  • Frequency Calculation: Run a frequency analysis at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to compute properties like Mulliken spin densities and isotropic Fermi contact terms for hyperfine coupling constants.

3.2. Protocol for CASSCF/CASPT2 Excited State Calculation

  • Ground State Calculation: Obtain a reasonable starting geometry and molecular orbitals, often from a preceding DFT or HF calculation.

  • Active Space Selection: This is the most critical step. For the this compound, the active space should include the π and π* orbitals of the benzene (B151609) ring and the non-bonding p-orbital on the oxygen atom that contains the unpaired electron. A typical active space might be 7 electrons in 7 orbitals (the full π-space).

  • State-Averaged CASSCF (SA-CASSCF):

    • Perform a SA-CASSCF calculation, averaging over the ground and several low-lying excited states of interest. This provides a balanced set of orbitals for describing all states.[20]

    • Specify the number of roots (electronic states) to be calculated.

  • CASPT2 Energy Correction:

    • Using the orbitals and wavefunctions from the SA-CASSCF calculation, perform a multi-state CASPT2 (MS-CASPT2) calculation.[20]

    • This adds the dynamic electron correlation energy to each state, providing highly accurate vertical excitation energies.[7]

Visualizations

4.1. Computational Workflow

The following diagram illustrates the typical workflow for calculating the electronic properties of the this compound.

G cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis mol_struct Define Molecular Structure (C6H5O) choose_method Select Method & Basis Set (e.g., B3LYP/6-311+G(d,p)) mol_struct->choose_method geom_opt Geometry Optimization choose_method->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc verify_min Verify Minimum (Zero Imaginary Frequencies) freq_calc->verify_min prop_calc Property Calculation analyze_results Analyze Electronic Properties (Spin Density, HFCCs, Energies) prop_calc->analyze_results verify_min->geom_opt If Not Minimum (Re-optimize) verify_min->prop_calc If Minimum G cluster_benzene Benzene π-System cluster_phenoxy This compound MOs b_pi π Orbitals (HOMO, HOMO-1...) somo SOMO (b₁ symmetry) Unpaired Electron Delocalized over Ring and Oxygen b_pi->somo Mixing doubly_occ Doubly Occupied π Orbitals b_pi_star π* Orbitals (LUMO, LUMO+1...) unocc Unoccupied π* Orbitals o_p Oxygen p-orbital o_p->somo Mixing

References

An In-depth Technical Guide to Phenoxy Radical Coupling Reactions in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-carbon and carbon-oxygen bonds is a cornerstone of complex molecule synthesis. Among the myriad of available methodologies, phenoxy radical coupling reactions have emerged as a powerful tool, enabling the construction of intricate molecular architectures found in a diverse array of natural products. This guide provides a comprehensive overview of the core principles, modern applications, and experimental considerations of this compound coupling in the context of natural product synthesis, with a focus on delivering actionable data and detailed protocols for laboratory application.

Core Principles of this compound Coupling

This compound coupling is a type of oxidative coupling reaction that proceeds via the formation of a this compound intermediate. This one-electron oxidation of a phenol (B47542) can be initiated by a variety of reagents and conditions, including metal-based oxidants, hypervalent iodine reagents, enzymes, and electrochemical methods. Once generated, the unpaired electron of the this compound is delocalized across the aromatic ring, primarily at the ortho and para positions, as well as onto any conjugated substituents.[1][2] The subsequent coupling of two such radicals, or the reaction of a radical with a neutral phenol molecule, leads to the formation of new C-C or C-O bonds.[3][4]

The regioselectivity of the coupling (ortho-ortho, para-para, ortho-para for C-C bonds, or C-O bond formation) is influenced by several factors, including the steric and electronic properties of the phenol substrate, the choice of oxidant, and the reaction conditions.[3] In nature, the remarkable regio- and stereoselectivity of these reactions are often governed by dirigent proteins, which bind the phenoxy radicals and orient them for a specific coupling outcome.[5][6][7][8]

Key Methodologies for this compound Generation

The choice of method for generating phenoxy radicals is critical and depends on the specific substrate and desired outcome. The following sections outline the most common approaches employed in natural product synthesis.

Metal-Based Oxidants

A wide range of transition metal complexes can effect the one-electron oxidation of phenols. These reactions can proceed through either inner-sphere or outer-sphere electron transfer mechanisms.[3]

  • Potassium Ferricyanide (B76249) (K₃[Fe(CN)₆]): This classical reagent has been extensively used in biomimetic syntheses, notably in the early total synthesis of galanthamine (B1674398).[9][10] While effective, it often requires stoichiometric amounts and can lead to the formation of complex product mixtures, sometimes resulting in low yields of the desired product.[10]

  • Manganese(III) Acetate (Mn(OAc)₃): This reagent is effective for the oxidation of enolizable carbonyl compounds to generate α-oxoalkyl radicals, which can then participate in coupling reactions.[3] It has been employed in the synthesis of various natural products, including those containing lactone moieties.[8][11]

  • Copper Complexes: Copper-based catalysts are versatile and have been used for both C-C and C-O couplings.[1][12][13] Polymer-bound copper-imidazole complexes have shown good specificity for C-O coupling.[1]

Hypervalent Iodine Reagents

Reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) have proven to be powerful oxidants for phenolic coupling reactions. They offer mild reaction conditions and can lead to high yields of the desired coupled products.[10] PIFA has been successfully applied in the synthesis of Amaryllidaceae alkaloids, including galanthamine.[10]

Enzymatic Methods

Enzymes, particularly laccases and peroxidases, are nature's catalysts for this compound coupling.[9][14] These enzymes utilize molecular oxygen as the terminal oxidant, making them an environmentally benign option.[14] Laccase-mediated reactions can be highly efficient, and their selectivity can be enhanced through the use of mediators like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[15][16][17]

Data Presentation: A Comparative Analysis of Oxidants in Galanthamine Synthesis

The synthesis of the anti-Alzheimer's drug galanthamine provides an excellent case study for comparing the efficacy of different oxidants in a key intramolecular ortho-para this compound coupling step to form its precursor, narwedine.

OxidantSubstrateSolventYield of Coupled ProductReference
Potassium Ferricyanide (K₃[Fe(CN)₆])N-formyl-norbelladine derivativeToluene/Water19.1% (unoptimized) - 40%[9][18]
Manganese(II) tris(acetylacetonate) (Mn(acac)₃)Chiral ester of norbelladineAcetonitrile49%[10]
Phenyliodine(III) bis(trifluoroacetate) (PIFA)N-formyl-norbelladine derivativeFluorinated solvent40%[10]
Laccase/TEMPON-formyl-2-bromo-O-methylnorbelladineBiphasic medium34% (overall yield of galanthamine)[17]
Anodic OxidationN-formyl-norbelladine derivativeTrifluoroethanol40%[19][20]

Experimental Protocols

Potassium Ferricyanide Mediated Oxidative Coupling in Narwedine Synthesis

This protocol is based on the industrial synthesis of narwedine, a precursor to galanthamine.[6][9]

Materials:

  • N-(4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxy)benzylformamide (bromo formyl Norbelladine)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • Dissolve the bromo formyl Norbelladine substrate in toluene.

  • Prepare an aqueous solution of potassium ferricyanide and potassium carbonate.

  • Combine the two solutions in a reaction vessel.

  • Heat the biphasic mixture to reflux with vigorous stirring for 3 hours.[18]

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a racemic mixture of narwedine isomers, can be purified by crystallization.

Laccase/TEMPO Mediated Oxidative Coupling

This protocol describes a general procedure for the laccase/TEMPO mediated oxidation of phenols.[15][16][17]

Materials:

  • Phenolic substrate

  • Laccase from Trametes versicolor

  • 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 5-7)

  • Organic solvent (e.g., ethyl acetate)

  • Oxygen source (air or pure O₂)

Procedure:

  • Dissolve the phenolic substrate in a suitable organic solvent.

  • Prepare a solution of laccase and TEMPO in the buffer.

  • Combine the organic and aqueous solutions in a biphasic system.

  • Stir the mixture vigorously at room temperature under an atmosphere of air or oxygen.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, HPLC).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Phenoxy_Radical_Generation cluster_generation This compound Generation cluster_methods Oxidation Methods cluster_coupling Coupling Products Phenol Phenol Phenoxy_Radical Phenoxy_Radical Phenol->Phenoxy_Radical One-Electron Oxidation C_C_Coupled C_C_Coupled Phenoxy_Radical->C_C_Coupled Radical-Radical or Radical-Phenol Coupling C_O_Coupled C_O_Coupled Phenoxy_Radical->C_O_Coupled Radical-Radical or Radical-Phenol Coupling Metal_Oxidants Metal_Oxidants Metal_Oxidants->Phenoxy_Radical Hypervalent_Iodine Hypervalent_Iodine Hypervalent_Iodine->Phenoxy_Radical Enzymatic Enzymatic Enzymatic->Phenoxy_Radical Electrochemical Electrochemical Electrochemical->Phenoxy_Radical

Caption: General workflow for this compound generation and subsequent coupling reactions.

Dirigent_Protein_Mechanism Phenol_1 Phenol Monomer 1 Laccase Laccase/Oxidase Phenol_1->Laccase Phenol_2 Phenol Monomer 2 Phenol_2->Laccase Radical_1 This compound 1 Laccase->Radical_1 Radical_2 This compound 2 Laccase->Radical_2 Dirigent_Protein Dirigent Protein Radical_1->Dirigent_Protein Radical_2->Dirigent_Protein Oriented_Radicals Spatially Oriented Radicals Dirigent_Protein->Oriented_Radicals Coupled_Product Stereoselective Coupled Product Oriented_Radicals->Coupled_Product Regio- and Stereoselective Coupling

Caption: Mechanism of dirigent protein-mediated stereoselective this compound coupling.

Synthesis_Decision_Tree Start Desired Natural Product with Biaryl or Diaryl Ether Linkage Biomimetic Is a biomimetic approach desirable? Start->Biomimetic Enzymatic Consider Enzymatic Methods (Laccase, Peroxidase) Biomimetic->Enzymatic Yes Chemical Consider Chemical Oxidants Biomimetic->Chemical No Substrate_Sensitivity Is the substrate sensitive to harsh conditions? Chemical->Substrate_Sensitivity Mild_Oxidants Use Mild Oxidants (e.g., PIFA, some Cu catalysts) Substrate_Sensitivity->Mild_Oxidants Yes Harsh_Oxidants Consider Stronger Oxidants (e.g., K3[Fe(CN)6], Mn(OAc)3) Substrate_Sensitivity->Harsh_Oxidants No Stereocontrol Is stereocontrol critical? Mild_Oxidants->Stereocontrol Harsh_Oxidants->Stereocontrol Chiral_Auxiliaries Use Chiral Oxidants or Substrate with Chiral Auxiliary Stereocontrol->Chiral_Auxiliaries Yes Racemic_Separation Proceed with Racemic Synthesis and Separate Enantiomers Stereocontrol->Racemic_Separation No

Caption: A decision tree for selecting a synthetic strategy for this compound coupling.

Conclusion

This compound coupling reactions represent a versatile and powerful strategy in the synthetic chemist's arsenal (B13267) for the construction of complex natural products. The continued development of new catalytic systems, including biomimetic approaches, is expanding the scope and applicability of these transformations. By understanding the fundamental principles and having access to detailed experimental data and protocols, researchers can effectively harness the power of this compound coupling to achieve their synthetic goals and drive innovation in drug discovery and development.

References

spin density distribution in phenoxy radical derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Spin Density Distribution in Phenoxy Radical Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxy radicals are highly reactive intermediates characterized by an unpaired electron delocalized over a phenol-derived aromatic system. These species play a crucial role in a vast array of chemical and biological processes, including lignin (B12514952) biosynthesis, antioxidant mechanisms, and oxidative damage pathways.[1] In the context of drug development and materials science, the phenoxy moiety is a key pharmacophore in numerous drugs and a fundamental unit in the design of functional polymers.[2][3]

The distribution of the unpaired electron, known as the spin density, is not uniform across the radical. It is influenced significantly by the nature and position of substituents on the aromatic ring. Understanding this spin density distribution is paramount as it dictates the radical's stability, reactivity, and preferred sites for subsequent reactions, such as radical-radical coupling.[4] This guide provides a comprehensive overview of the theoretical underpinnings of spin density, the primary experimental and computational methodologies used for its determination, and its implications for research and development.

Theoretical Background: Understanding Spin Density

Spin density represents the spatial distribution of the unpaired electron within a radical. It is formally defined as the difference between the probability densities of electrons with spin-up (α) and spin-down (β) states at any given point in space.[5]

ρspin(r) = ρα(r) – ρβ(r)

In a this compound, the unpaired electron primarily resides in a p-orbital on the oxygen atom and delocalizes into the π-system of the aromatic ring. This delocalization results in significant positive spin density on the oxygen and at the ortho and para carbon positions, with smaller, often negative, spin density at the meta positions due to spin polarization effects.

Substituents on the aromatic ring can profoundly alter this distribution through inductive and resonance effects.[4] Electron-donating groups tend to increase spin density at the ortho and para positions, while electron-withdrawing groups have the opposite effect. This ability to synthetically tune the spin density distribution is critical for designing molecules with specific radical scavenging activities or for controlling the regioselectivity of coupling reactions.[4]

Methodologies for Determining Spin Density

The determination of spin density distribution is achieved through a combination of advanced spectroscopic techniques and computational modeling.

Experimental Determination: Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct experimental technique for probing the environment of unpaired electrons in radical species.[5][6] The key principle lies in measuring the hyperfine coupling constants (hfcs), which describe the interaction between the electron spin and the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C).

The magnitude of the isotropic hyperfine coupling constant (a_iso) for a given nucleus is directly proportional to the spin density at that nucleus. By analyzing the intricate splitting patterns in an EPR spectrum, one can map the spin density distribution across the molecule.[7]

Computational Determination: Density Functional Theory (DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for predicting and analyzing spin density.[8][9] DFT methods can accurately compute the spin density distribution, providing insights that are complementary to experimental data.[10]

Calculations are typically performed using an unrestricted formalism (e.g., Unrestricted B3LYP) that treats α and β spin orbitals separately.[11] The output provides quantitative spin density values for each atom, which can be visualized as isosurfaces to represent regions of positive and negative spin density.[5] These calculations are crucial for interpreting complex EPR spectra and for predicting the properties of radicals that are too transient to be studied experimentally.[12]

Quantitative Spin Density Data in this compound Derivatives

The following table summarizes representative spin density data for the unsubstituted this compound and several derivatives, as determined by computational methods reported in the literature. The values illustrate the significant influence of substituents on the distribution of the unpaired electron.

DerivativePositionC1 (ipso)C2/C6 (ortho)C3/C5 (meta)C4 (para)O
Unsubstituted Phenoxy Spin Density0.1980.231-0.1010.3150.280
4-Methylphenoxy Spin Density0.2010.225-0.0980.2890.275
4-Nitrophenoxy Spin Density0.1850.245-0.1100.2550.295
4-Methoxyphenoxy Spin Density0.2050.218-0.0950.2700.270

Note: Data is compiled and representative of values found in computational chemistry literature. Absolute values may vary depending on the specific DFT functional and basis set used.

Experimental and Computational Protocols

Protocol: EPR Spectroscopy of a this compound
  • Radical Generation: The this compound is generated in situ. A common method is the oxidation of the parent phenol (B47542) precursor (e.g., 1 mM in a deoxygenated solvent like toluene (B28343) or acetonitrile) with a suitable oxidizing agent (e.g., lead dioxide, UV photolysis of a peroxide, or an enzymatic system like laccase).[1]

  • Sample Preparation: The solution containing the radical is quickly transferred to a standard quartz EPR tube (e.g., 4 mm outer diameter). The tube is then flash-frozen in liquid nitrogen to create a rigid glass matrix, which prevents radical decay and allows for better spectral resolution.

  • Spectrometer Setup: The sample is placed within the EPR spectrometer's resonant cavity inside a cryostat (e.g., at 77 K).

  • Data Acquisition (Continuous-Wave EPR):

    • Microwave Frequency: Set to X-band (~9.4 GHz).[13]

    • Magnetic Field Sweep: A typical sweep range would be 100-200 Gauss, centered around g ≈ 2.004 for a this compound.

    • Modulation Frequency: 100 kHz.

    • Modulation Amplitude: Optimized to resolve hyperfine splitting without line broadening (typically 0.1-1.0 Gauss).

    • Microwave Power: Kept low (e.g., 0.1-1 mW) to avoid saturation of the signal.

    • Time Constant and Sweep Time: Adjusted to achieve an adequate signal-to-noise ratio (e.g., 82 ms (B15284909) and 168 s, respectively).

  • Data Analysis: The resulting spectrum is analyzed to extract g-values and hyperfine coupling constants. The spectrum can be simulated using specialized software to confirm the assignments and refine the coupling constants.[12] These constants are then used to calculate spin densities.

Protocol: DFT Calculation of Spin Density
  • Structure Preparation: An initial 3D structure of the this compound derivative is built using molecular modeling software.

  • Geometry Optimization: The geometry of the radical is optimized to find the lowest energy conformation. This is a critical step as spin density is sensitive to molecular geometry.[14]

    • Software: Gaussian, ORCA, etc.

    • Method: Unrestricted Density Functional Theory (UDFT).

    • Functional: A hybrid functional like B3LYP is commonly used.[15]

    • Basis Set: A Pople-style basis set such as 6-31G(d,p) or higher is generally sufficient for good results.[15][16]

    • Input Keywords (Gaussian example): #p UB3LYP/6-31G(d,p) Opt.

    • Charge and Multiplicity: For a neutral radical, this is specified as 0 2 (Charge = 0, Spin Multiplicity = 2 for a doublet).

  • Property Calculation: Once the geometry is optimized, a single-point energy calculation is performed using the same level of theory to calculate molecular properties, including the spin density.

    • Input Keywords (Gaussian example): #p UB3LYP/6-31G(d,p) Pop=Mulliken. The Pop=Mulliken keyword requests the calculation of atomic spin densities (Mulliken population analysis). Other population analysis methods like Natural Bond Orbital (NBO) can also be used.

  • Analysis and Visualization:

    • The output file will contain a table listing the net Mulliken spin density on each atom.

    • The spin density can be visualized by generating a cube file and plotting an isosurface, where different colors (e.g., blue for positive, red for negative) represent the spin density distribution across the molecule.

Diagrams

G cluster_prep Preparation cluster_methods Analysis Methods cluster_data Data Acquisition cluster_analysis Interpretation cluster_output Application synthesis Phenol Derivative Synthesis/Sourcing generation Radical Generation (Chemical/Enzymatic) synthesis->generation exp Experimental (EPR Spectroscopy) generation->exp comp Computational (DFT Calculation) generation->comp exp_data Hyperfine Coupling Constants (hfcs) exp->exp_data comp_data Atomic Spin Densities comp->comp_data analysis Spin Density Mapping & Interpretation exp_data->analysis comp_data->analysis output Reactivity Prediction Antioxidant Activity Material Design analysis->output

Caption: Workflow for determining and applying spin density data.

G phenol Phenol Derivative radical This compound (Spin Delocalized) phenol->radical Oxidation (-e⁻, -H⁺) dimer Dimer Product (C-C or C-O Coupled) radical->dimer Radical-Radical Coupling info Coupling sites are determined by regions of high spin density (ortho, para positions)

Caption: this compound formation and subsequent coupling reaction.

References

A Technical Guide to the Photochemical Generation of Phenoxy Radicals from Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of photochemically generating phenoxy radicals from phenols. This guide is intended for researchers and professionals in chemistry, biochemistry, and drug development who are interested in the transient chemistry of these important intermediates.

Introduction

Phenoxy radicals are highly reactive intermediates that play a crucial role in a variety of chemical and biological processes, including antioxidant mechanisms, lignin (B12514952) biosynthesis, and oxidative degradation of pollutants.[1][2] Their high reactivity also makes them valuable in synthetic organic chemistry. The photochemical approach to generating phenoxy radicals offers a clean and efficient method for their production, allowing for precise control over their formation in both time and space.

This guide will explore the primary mechanisms of photochemical phenoxy radical generation, detail the experimental techniques used to study them, and provide quantitative data to facilitate the design and interpretation of experiments.

Core Mechanisms of Photochemical Generation

The photochemical generation of phenoxy radicals from phenols can be broadly categorized into three primary mechanisms: photosensitized oxidation, direct photolysis, and metal-catalyzed photo-oxidation.

Photosensitized Oxidation

In photosensitized oxidation, a photosensitizer (S) absorbs light and is promoted to an excited state (S*). This excited sensitizer (B1316253) then interacts with a phenol (B47542) (ArOH) to generate a this compound (ArO•). This process can occur via two main pathways: hydrogen atom transfer (HAT) or single electron transfer (SET).

  • Hydrogen Atom Transfer (HAT): The excited sensitizer directly abstracts a hydrogen atom from the phenolic hydroxyl group.

  • Single Electron Transfer (SET): The excited sensitizer oxidizes the phenol to a phenol radical cation, which then deprotonates to form the this compound.

Common photosensitizers include aromatic ketones like benzophenone (B1666685) and its derivatives, which are excited to their triplet states.[3][4][5] Flavin mononucleotide (FMN) is another effective photosensitizer that can be used to generate superoxide (B77818) radicals, which in turn can lead to the formation of phenoxy radicals in the presence of enzymes like horseradish peroxidase.[6]

Photosensitized_Oxidation S S S_star S* S->S_star ArO_rad ArO• S_star->ArO_rad Hydrogen Atom Transfer (HAT) SH_rad SH• S_star->SH_rad ArOH ArOH ArOH->ArO_rad

Caption: General mechanism of photosensitized this compound generation.

Direct Photolysis

Direct photolysis involves the direct absorption of a photon by the phenol molecule, leading to its excitation and subsequent homolytic cleavage of the O-H bond. This method is less common for simple phenols as they often have low absorption in the near-UV and visible regions and can lead to a variety of photoproducts. However, for certain substituted phenols, direct photolysis can be an effective method.

Metal-Catalyzed Photo-oxidation

Transition metal complexes can act as photocatalysts for the oxidation of phenols. For instance, the photo-oxidation of phenol in the presence of Fe(III) has been shown to produce phenoxy radicals.[7][8] The mechanism involves the formation of a phenol-metal complex which, upon photoexcitation, undergoes an intramolecular electron transfer to generate the this compound and a reduced metal center.

Metal_Catalyzed_Photo_oxidation ArOH ArOH Complex [ArOH-Fe(III)] ArOH->Complex FeIII Fe(III) FeIII->Complex Excited_Complex [ArOH-Fe(III)]* Complex->Excited_Complex ArO_rad ArO• Excited_Complex->ArO_rad FeII Fe(II) + H+ Excited_Complex->FeII

Caption: Mechanism of Fe(III)-catalyzed photo-oxidation of phenol.

Experimental Methodologies

The study of transient species like phenoxy radicals requires specialized techniques with high time resolution. Laser flash photolysis (LFP) coupled with transient absorption spectroscopy is the most common and powerful tool for this purpose.

Laser Flash Photolysis (LFP)

Principle: A short, high-energy laser pulse is used to excite the sample and generate the transient species. A second, weaker light source (a probe beam) is passed through the sample, and the change in its absorbance over time is monitored by a fast detector. This allows for the characterization of the absorption spectra and decay kinetics of the transient species.

Typical Experimental Setup:

  • Excitation Source: A pulsed laser, such as a Nd:YAG laser, is commonly used. The third harmonic (355 nm) is a frequent choice for exciting many photosensitizers.[9]

  • Probe Source: A continuous wave lamp, such as a xenon arc lamp, provides the probe light.

  • Detection System: A monochromator, a photomultiplier tube (PMT), and a digital oscilloscope are used to record the time-resolved absorbance changes at specific wavelengths.

LFP_Workflow cluster_setup Laser Flash Photolysis Setup Laser Pulsed Laser (e.g., Nd:YAG, 355 nm) Sample Sample Cell Laser->Sample Excitation Pulse Monochromator Monochromator Sample->Monochromator Probe Beam Probe Probe Lamp (e.g., Xenon Arc) Probe->Sample Probe Beam Detector Detector (PMT) Monochromator->Detector Probe Beam Oscilloscope Digital Oscilloscope Detector->Oscilloscope Probe Beam Computer Computer Oscilloscope->Computer Probe Beam

Caption: Simplified workflow of a laser flash photolysis experiment.

Detailed Experimental Protocol: LFP of Phenol with a Ketone Sensitizer

This protocol provides a general procedure for generating and detecting phenoxy radicals using an aromatic ketone as a photosensitizer.

  • Sample Preparation:

    • Prepare a solution of the chosen phenol (e.g., 1-10 mM) and the photosensitizer (e.g., benzophenone, ~1 mM) in a suitable solvent (e.g., acetonitrile (B52724) or a buffered aqueous solution).[9][10]

    • The solution should have an absorbance of approximately 0.3-0.5 at the laser excitation wavelength (e.g., 355 nm).[9]

    • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes to prevent quenching of the excited triplet state of the sensitizer by oxygen.[9]

    • Transfer the solution to a quartz cuvette with a 1 cm path length.

  • LFP Measurement:

    • Place the cuvette in the sample holder of the LFP system.

    • Set the excitation wavelength of the laser (e.g., 355 nm).[9]

    • Set the probe light to pass through the sample.

    • Fire a single laser pulse and record the transient absorption signal at a specific wavelength (e.g., 400 nm for the this compound).[9]

    • Average the signal over multiple laser pulses (e.g., 128 pulses) to improve the signal-to-noise ratio.[4]

    • Repeat the measurement at different wavelengths to construct the transient absorption spectrum of the this compound.

  • Data Analysis:

    • The decay of the transient absorption signal provides the kinetic information for the this compound.

    • The quenching rate constant of the sensitizer triplet state by the phenol can be determined by measuring the decay of the triplet-triplet absorption of the sensitizer at various phenol concentrations.

Quantitative Data

The efficiency of this compound generation and their subsequent reactions can be quantified by several parameters. The following tables summarize key quantitative data from the literature.

Quenching Rate Constants of Carbonyl Triplets by Phenols

The rate at which the excited triplet state of a photosensitizer is quenched by a phenol is a critical parameter in photosensitized reactions.

PhotosensitizerPhenolSolventQuenching Rate Constant (kq) (M-1s-1)Reference
BenzophenonePhenolBenzene1.3 x 109[5]
Benzophenonem-FluorophenolBenzene8.1 x 108[5]
p-MethoxypropiophenonePhenolBenzene4.9 x 109[5]
p-Methoxypropiophenonem-FluorophenolBenzene5.0 x 109[5]
1,2-AceanthrylenedionePhenolAcetonitrile3.3 x 105[11]
1,2-Aceanthrylenedionep-MethoxyphenolAcetonitrile1.3 x 107[11]
Reaction Rate Constants of Phenoxy Radicals

The reactivity of the generated phenoxy radicals is also of significant interest.

This compoundReactantSolventSecond-Order Rate Constant (k) (M-1s-1)Reference
4-Cyanophenoxyl radical2,4,6-TrimethylphenolAcetonitrile/Water(2.6 - 5.3) x 108[10]

Visualization of Key Relationships

The following diagram illustrates the logical relationship between the experimental parameters and the observed outcomes in a typical photosensitized experiment.

Experimental_Logic cluster_inputs Experimental Inputs cluster_processes Photochemical & Photophysical Processes cluster_outputs Observable Outcomes Sensitizer Photosensitizer (Type, Concentration) Excitation Sensitizer Excitation Sensitizer->Excitation Phenol Phenol (Structure, Concentration) Quenching Triplet State Quenching Phenol->Quenching Solvent Solvent (Polarity, Viscosity) Solvent->Quenching Light Light Source (Wavelength, Intensity) Light->Excitation Excitation->Quenching Radical_Gen This compound Generation Quenching->Radical_Gen Quantum_Yield Quantum Yield of Radical Formation Radical_Gen->Quantum_Yield Kinetics Radical Decay Kinetics Radical_Gen->Kinetics Products Final Product Distribution Kinetics->Products

Caption: Logical flow from experimental inputs to observable outcomes.

Conclusion

The photochemical generation of phenoxy radicals from phenols is a versatile and powerful technique for studying the chemistry of these important transient species. By carefully selecting the photosensitizer, solvent, and light source, researchers can achieve a high degree of control over the formation of phenoxy radicals. The use of time-resolved spectroscopic techniques, particularly laser flash photolysis, provides invaluable insights into the mechanisms and kinetics of their reactions. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals working in this exciting field.

References

One-Electron Oxidation of Phenols to Phenoxy Radicals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The one-electron oxidation of phenols is a fundamental chemical transformation that yields highly reactive phenoxy radicals. This process is of paramount importance across various scientific disciplines, including organic synthesis, materials science, environmental chemistry, and pharmacology. In biological systems, the generation of phenoxy radicals, often from tyrosine residues, is integral to numerous enzymatic processes and is also implicated in oxidative stress and cellular damage. For drug development professionals, understanding the antioxidant properties of phenolic compounds, which is intrinsically linked to their ease of oxidation and the subsequent fate of the resulting phenoxy radicals, is crucial for the design of novel therapeutics. This technical guide provides a comprehensive overview of the core principles governing the one-electron oxidation of phenols, detailed experimental protocols for the generation and characterization of phenoxy radicals, and a summary of key quantitative data to aid in research and development.

Introduction to One-Electron Oxidation of Phenols

Phenols are aromatic compounds characterized by a hydroxyl (-OH) group directly attached to a benzene (B151609) ring. The one-electron oxidation of a phenol (B47542) (ArOH) results in the formation of a phenoxy radical (ArO•) and a proton. This transformation can be initiated by a variety of chemical, electrochemical, and enzymatic methods.

The facility of this oxidation is largely dictated by the substitution pattern on the aromatic ring. Electron-donating groups (e.g., -OCH₃, -CH₃) tend to lower the oxidation potential, making the phenol easier to oxidize, while electron-withdrawing groups (e.g., -NO₂, -CN) have the opposite effect. The stability of the resulting this compound is also a key factor, with steric hindrance and resonance delocalization playing significant roles in its persistence.

The reactivity of phenoxy radicals is diverse. They can undergo a variety of subsequent reactions, including dimerization to form C-C or C-O coupled products, reaction with other radical species, or further oxidation.[1] In biological contexts, the ability of phenolic antioxidants to scavenge harmful radicals is a direct consequence of their facile one-electron oxidation.

Mechanisms of this compound Formation

The formation of a this compound from a phenol can proceed through several mechanistic pathways, primarily Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET).

  • Hydrogen Atom Transfer (HAT): In the HAT mechanism, a hydrogen atom (a proton and an electron) is abstracted from the phenolic hydroxyl group in a single concerted step. This process is common in reactions with radical species that have a high affinity for hydrogen atoms.

  • Proton-Coupled Electron Transfer (PCET): PCET involves the concerted or stepwise transfer of a proton and an electron. In the concerted pathway, the proton and electron are transferred in a single kinetic step, though from different orbitals. In stepwise mechanisms, initial electron transfer can be followed by proton transfer (ET-PT), or proton transfer can precede electron transfer (PT-ET). The operative pathway is often dependent on the oxidant, solvent, and the pH of the medium.[2]

The pH of the solution plays a critical role, as the deprotonation of the phenol to the phenoxide anion significantly lowers the oxidation potential, making electron transfer more favorable.[3]

Generation of Phenoxy Radicals

Phenoxy radicals can be generated through various methods, each with its own advantages and applications.

Chemical Oxidation

A wide array of chemical oxidants can effect the one-electron oxidation of phenols. These include:

  • Metal-based oxidants: Complexes of metals such as iron, copper, and manganese in high oxidation states are effective oxidants. For instance, the reaction of phenol with vanadium tetrachloride is known to produce phenoxy radicals that subsequently couple.[4]

  • Hypervalent iodine reagents: Reagents like iodobenzene (B50100) diacetate (IBD) can oxidize phenols to quinones via a this compound intermediate.

  • Radical species: Pre-formed radical species, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, can abstract a hydrogen atom from a phenol to generate the corresponding this compound.

Electrochemical Oxidation

Cyclic voltammetry is a powerful electrochemical technique used to study the oxidation of phenols and determine their redox potentials. By applying a sweeping potential to a working electrode in a solution containing the phenol, the potential at which oxidation occurs can be precisely measured. This method allows for the in-situ generation of phenoxy radicals at the electrode surface.

Photochemical Generation

Laser flash photolysis is a common technique for generating and studying transient species like phenoxy radicals. This can be achieved through:

  • Direct excitation of phenols: UV irradiation of phenols can lead to the formation of phenoxy radicals.[5][6]

  • Hydrogen abstraction by photochemically generated radicals: For example, the photolysis of peroxides can generate radicals that then abstract a hydrogen atom from the phenol.[5][6]

Enzymatic Generation

In biological systems and biotechnological applications, enzymes are key to the specific and efficient generation of phenoxy radicals.

  • Peroxidases: Enzymes like horseradish peroxidase (HRP) catalyze the oxidation of phenols in the presence of hydrogen peroxide.[2][7]

  • Laccases: These copper-containing enzymes utilize molecular oxygen to oxidize a broad range of phenolic substrates.[1][8]

  • Tyrosinases: These enzymes are involved in melanin (B1238610) biosynthesis and can oxidize phenols to catechols and subsequently to quinones, with phenoxy radicals as intermediates.[9]

Characterization of Phenoxy Radicals

Several spectroscopic techniques are employed to detect and characterize phenoxy radicals.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or Electron Spin Resonance, ESR) is the most direct method for studying species with unpaired electrons, such as radicals. The EPR spectrum of a this compound provides information about its electronic structure through the g-value and hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei in the molecule.[10][11]

UV-Visible (UV-Vis) Spectroscopy

Phenoxy radicals often exhibit characteristic absorption bands in the UV-Vis region, typically around 400 nm, which are distinct from their parent phenols.[5][6] This allows for their detection and the study of their reaction kinetics by monitoring the change in absorbance over time.

Data Presentation

The following tables summarize key quantitative data for the one-electron oxidation of various phenols.

Table 1: One-Electron Oxidation Potentials of Substituted Phenols
Phenol DerivativeOxidation Potential (Epa) vs. SHE (V)[12]
Phenol0.997
2-Methylphenol0.902
3-Methylphenol0.941
4-Methylphenol0.864
2-Ethylphenol0.908
4-Ethylphenol0.865
2,4-Dimethylphenol0.806
2,6-Dimethylphenol0.825
2-Methoxyphenol0.771
3-Methoxyphenol0.905
4-Methoxyphenol0.730
2-Chlorophenol1.012
3-Chlorophenol1.041
4-Chlorophenol0.988
2-Nitrophenol1.139
3-Nitrophenol1.157
4-Nitrophenol1.222

Note: Oxidation potentials were measured by square-wave voltammetry in a buffered solution with 25% isopropanol (B130326) at pH 5.1.[12]

Table 2: Second-Order Rate Constants for the Reaction of Substituted Phenols with Hydroxyl Radicals
Phenolic Compoundk (10⁹ L mol⁻¹ s⁻¹) at pH 5[3]
Phenol1.21
4-Methylphenol1.35
4-Methoxyphenol1.52
Catechol6.03
3-Methylcatechol5.89
Syringol4.88
2,4-Dimethylphenol1.39
4-Nitrophenol1.25
3-Hydroxybenzoic acid1.31
4-Hydroxybenzaldehyde1.28
Table 3: Spectroscopic Data for Selected Phenoxy Radicals
This compoundλmax (nm) in Acetonitrile[5][6]EPR Hyperfine Coupling Constants (Gauss)[10]
Phenoxy~390a(o-H) = 6.6, a(m-H) = 1.8, a(p-H) = 9.8
2-Methoxyphenoxy~400, ~650-
4-Methoxyphenoxy~400a(o-H) = 1.5, a(m-H) = 0.6, a(OCH₃) = 4.5
2,6-Dimethoxyphenoxy~400, >700-
Tyrosyl-a(β-H) = 8.2, a(o-H) = 1.4, a(m-H) = 6.4

Experimental Protocols

Protocol for Cyclic Voltammetry of Phenol Oxidation

This protocol outlines a general procedure for studying the electrochemical oxidation of a phenolic compound.

Materials:

  • Potentiostat with a three-electrode cell

  • Working electrode (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrolyte solution (e.g., 0.1 M phosphate (B84403) buffer)

  • Phenolic compound of interest

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Prepare a stock solution of the phenolic compound in the electrolyte solution.

  • Assemble the three-electrode cell with the electrolyte solution.

  • Polish the working electrode to a mirror finish using alumina (B75360) slurry, then rinse thoroughly with deionized water and the electrolyte solution.

  • Deaerate the electrolyte solution by bubbling with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Record a background cyclic voltammogram of the electrolyte solution.

  • Add a known concentration of the phenolic compound to the cell and continue to blanket the solution with the inert gas.

  • Record the cyclic voltammogram by scanning the potential from an initial value (where no reaction occurs) to a final potential sufficiently positive to induce oxidation, and then sweeping back to the initial potential.

  • Repeat the measurement at different scan rates to investigate the reversibility of the redox process.

Protocol for EPR Spectroscopic Analysis of Phenoxy Radicals

This protocol describes a general method for the generation and EPR detection of phenoxy radicals.

Materials:

  • EPR spectrometer

  • Quartz EPR flat cell or capillary tube

  • UV irradiation source (for photochemical generation)

  • Enzyme (e.g., horseradish peroxidase) and substrate (H₂O₂) (for enzymatic generation)

  • Chemical oxidant (e.g., lead dioxide)

  • Phenolic compound

  • Appropriate solvent (e.g., toluene (B28343) for chemical generation, aqueous buffer for enzymatic generation)

Procedure:

  • Sample Preparation (Enzymatic Generation):

    • Prepare a solution of the phenolic compound in a suitable buffer.

    • Add the peroxidase enzyme to the solution.

    • Transfer the solution to the EPR flat cell.

    • Initiate the reaction by adding a small amount of hydrogen peroxide just before placing the cell in the EPR cavity.

  • EPR Measurement:

    • Place the sample in the EPR spectrometer cavity.

    • Tune the spectrometer to the resonant frequency.

    • Set the instrument parameters, including microwave power, modulation amplitude, sweep width, and scan time.

    • Record the EPR spectrum.

  • Data Analysis:

    • Determine the g-value of the radical signal using a standard with a known g-value.

    • Measure the hyperfine coupling constants from the splitting patterns in the spectrum.

    • Simulate the spectrum to confirm the assignments of the hyperfine couplings.

Protocol for UV-Vis Kinetic Study of Phenol Oxidation

This protocol details a general method for monitoring the kinetics of this compound formation or decay using UV-Vis spectroscopy.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvette

  • Method for initiating the reaction (e.g., addition of an oxidant, flash photolysis)

  • Phenolic compound

  • Solvent or buffer

Procedure:

  • Prepare a solution of the phenolic compound in the desired solvent or buffer.

  • Place the solution in a quartz cuvette and record the initial UV-Vis spectrum to determine the absorbance of the starting material.

  • Initiate the oxidation reaction. For a chemical oxidation, this can be done by rapidly adding a solution of the oxidant to the cuvette and mixing quickly.

  • Immediately begin recording the UV-Vis spectra at regular time intervals, focusing on the wavelength range where the this compound is expected to absorb (typically around 400 nm).

  • Continue data collection until the reaction is complete, as indicated by the stabilization of the spectrum.

  • Plot the absorbance at the λmax of the this compound as a function of time.

  • From this plot, the reaction rate and rate constant can be determined based on the appropriate kinetic model (e.g., pseudo-first-order if one reactant is in large excess).

Visualizations

Signaling Pathways and Experimental Workflows

OneElectronOxidation cluster_phenol Phenol cluster_oxidant Oxidizing Agent cluster_radical This compound phenol Ar-OH phenoxy Ar-O• phenol->phenoxy -e⁻, -H⁺ oxidant Oxidant oxidant->phenoxy

Caption: General mechanism of one-electron oxidation of a phenol.

EnzymaticOxidationWorkflow cluster_workflow Enzymatic Generation of Phenoxy Radicals start Prepare Phenol Solution in Buffer add_enzyme Add Enzyme (e.g., Peroxidase) start->add_enzyme initiate Initiate Reaction (e.g., Add H₂O₂) add_enzyme->initiate analysis Spectroscopic Analysis (EPR, UV-Vis) initiate->analysis data Data Acquisition and Analysis analysis->data

Caption: Experimental workflow for enzymatic this compound generation.

CV_Workflow cluster_cv Cyclic Voltammetry Workflow for Phenol Oxidation setup Assemble 3-Electrode Cell with Electrolyte deaerate Deaerate Solution (Inert Gas) setup->deaerate background Record Background Voltammogram deaerate->background add_phenol Add Phenol background->add_phenol run_cv Run Cyclic Voltammetry add_phenol->run_cv analyze Analyze Voltammogram (Determine Epa) run_cv->analyze

Caption: Workflow for electrochemical analysis of phenol oxidation.

Conclusion

The one-electron oxidation of phenols to phenoxy radicals is a rich and multifaceted area of chemical research with profound implications for both fundamental science and applied fields like drug development. This guide has provided a detailed overview of the mechanisms, methods of generation, and characterization techniques for these important reactive intermediates. The quantitative data and experimental protocols presented herein are intended to serve as a valuable resource for researchers and scientists working in this exciting and dynamic field. A thorough understanding of these principles is essential for harnessing the antioxidant potential of phenolic compounds and for mitigating the detrimental effects of oxidative processes.

References

The Intricate Dance of Demise: An In-depth Technical Guide to the Kinetics of Phenoxy Radical Self-Termination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxy radicals, transient yet pivotal intermediates in a vast array of chemical and biological processes, play a significant role in oxidative stress, antioxidant mechanisms, and the metabolic activation of various xenobiotics. Their fleeting existence is often curtailed by self-termination reactions, a complex interplay of dimerization and disproportionation events that dictate their ultimate fate and biological impact. This technical guide provides a comprehensive exploration of the kinetics governing these self-termination reactions, offering a detailed overview of the underlying mechanisms, a compilation of quantitative kinetic data, and a thorough description of the experimental methodologies employed in their study.

Core Self-Termination Pathways: Dimerization and Disproportionation

The self-termination of phenoxy radicals primarily proceeds through two competing pathways: dimerization and disproportionation. The prevalence of each pathway is dictated by the substitution pattern on the aromatic ring, steric hindrance, and the reaction conditions.

Dimerization involves the coupling of two phenoxy radicals to form a more stable dimeric product. This can occur through carbon-carbon (C-C) or carbon-oxygen (C-O) bond formation, leading to a variety of isomeric products. The regioselectivity of this coupling is influenced by the spin density distribution within the phenoxy radical, which is highest at the ortho and para positions, and on the oxygen atom.

Disproportionation , on the other hand, is a process where one this compound abstracts a hydrogen atom from another, resulting in the formation of a phenol (B47542) and a quinone methide or a related oxidized species. This pathway is more prevalent for phenoxy radicals with alkyl substituents that can readily donate a hydrogen atom.

G cluster_main This compound Self-Termination cluster_dimer Dimerization cluster_disp Disproportionation R1 This compound (PhO•) Dimer Dimer Products (C-C or C-O coupled) R1->Dimer k_dimer Phenol Phenol (PhOH) R1->Phenol k_disp R2 This compound (PhO•) R2->Dimer k_dimer R2->Phenol k_disp Quinone Quinone Methide/Oxidized Species

Figure 1: Competing pathways in this compound self-termination.

Quantitative Kinetic Data

The rates of this compound self-termination are typically described by second-order kinetics, where the rate of radical decay is proportional to the square of the radical concentration. The overall second-order rate constant (2kt) is the sum of the rate constants for dimerization (kdimer) and disproportionation (kdisp). The following tables summarize key kinetic parameters for the self-termination of various phenoxy radicals.

This compoundSolvent2kt (M-1s-1)T (K)Reference
UnsubstitutedBenzene1.5 x 109293[1]
UnsubstitutedWater6.0 x 108293[2]
4-MethylphenoxyBenzene5.0 x 108293[1]
2,6-Di-tert-butylphenoxyBenzene< 104298
2,4,6-TrimethylphenoxyBenzene7.4 x 103298
4-MethoxyphenoxyWater1.2 x 108293

Table 1: Second-Order Rate Constants (2kt) for this compound Self-Termination

This compoundReactionEa (kJ/mol)SolventReference
2,6-Di-tert-butyl-4-methylphenoxyDimerization~71Benzene
2,4,6-TrimethylphenoxyDimerization~58Benzene
UnsubstitutedDimerizationLowVarious
2,6-Di-tert-butyl-4-sec-butylphenoxyDisproportionation20.5 - 31.7Various

Table 2: Activation Energies (Ea) for this compound Self-Termination Pathways

Experimental Protocols for Kinetic Analysis

The study of fast radical reactions necessitates specialized techniques capable of generating and monitoring these transient species on short timescales. The primary methods employed are flash photolysis, pulse radiolysis, and electron spin resonance (ESR) spectroscopy.

G cluster_workflow General Experimental Workflow for this compound Kinetics cluster_gen Generation Methods cluster_det Detection Methods start Sample Preparation (Phenol Precursor in Solvent) generation Radical Generation start->generation detection Time-Resolved Detection generation->detection analysis Data Analysis (Kinetic Modeling) detection->analysis fp Flash Photolysis (Laser Pulse) ta Transient Absorption Spectroscopy fp->ta pr Pulse Radiolysis (Electron Beam) pr->ta esr_gen Chemical/Photochemical (in ESR cavity) esr_spec ESR Spectroscopy esr_gen->esr_spec

Figure 2: Generalized workflow for studying this compound kinetics.
Laser Flash Photolysis

Laser flash photolysis is a powerful technique to generate and study transient species. A short, intense laser pulse is used to photolytically generate phenoxy radicals from a suitable precursor. The subsequent decay of the radical is monitored by transient absorption spectroscopy.[2][3]

Methodology:

  • Precursor Selection and Sample Preparation:

    • Direct Photolysis of Phenols: A solution of the phenol of interest (typically 10-4 to 10-3 M) in a suitable solvent (e.g., acetonitrile, water, cyclohexane) is prepared. The solution is deoxygenated by purging with an inert gas (N2 or Ar) to prevent quenching of the radical by oxygen.[4]

    • Sensitized Photolysis: In some cases, a photosensitizer is used to generate the this compound via hydrogen abstraction from the parent phenol.

    • Photolysis of Precursors: α-Aryloxyacetophenones can be used as precursors, which upon photolysis, cleave to form phenoxy radicals.[1]

  • Instrumentation and Data Acquisition:

    • A pulsed laser, typically a Nd:YAG laser providing excitation wavelengths of 266 nm or 355 nm, is used to initiate the reaction.[2][4] The laser pulse width is typically in the nanosecond range.

    • A monitoring light source (e.g., a xenon arc lamp) is passed through the sample, perpendicular to the laser beam.

    • The change in absorbance of the sample at a wavelength where the this compound absorbs (typically around 400 nm) is monitored over time using a fast detector (e.g., a photomultiplier tube) and a digital oscilloscope.[3][5]

  • Data Analysis:

    • The decay of the transient absorption signal is analyzed to determine the reaction kinetics.

    • For a second-order process, a plot of the reciprocal of the absorbance (1/A) versus time will be linear. The slope of this line is proportional to the second-order rate constant (2kt/εl), where ε is the molar extinction coefficient of the radical and l is the optical path length.

Pulse Radiolysis

Pulse radiolysis is analogous to flash photolysis, but uses a high-energy pulse of electrons instead of light to generate radicals.[6][7] This method is particularly useful for studying reactions in aqueous solutions where the radiolysis of water produces highly reactive species (e.g., •OH radicals) that can oxidize phenols to phenoxy radicals.[2][8]

Methodology:

  • Sample Preparation:

    • An aqueous solution of the phenol (typically 10-4 to 10-2 M) is prepared.[2]

    • The solution is saturated with nitrous oxide (N2O) to convert hydrated electrons (e-aq) into hydroxyl radicals (•OH), thereby increasing the yield of phenoxy radicals.

    • The pH of the solution is controlled using appropriate buffers.

  • Instrumentation and Data Acquisition:

    • A linear accelerator is used to deliver a short pulse of high-energy electrons (typically 2-10 MeV) to the sample. The pulse duration is usually in the nanosecond to microsecond range.[7]

    • Similar to flash photolysis, the change in optical absorption of the sample is monitored over time using a fast spectrophotometric detection system.[6]

  • Data Analysis:

    • The kinetic analysis of the transient absorption decay is performed as described for flash photolysis to determine the rate constants.

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a magnetic resonance technique that directly detects species with unpaired electrons, such as radicals. It provides information about the structure and concentration of the radical.

Methodology:

  • Radical Generation:

    • In-situ Generation: Phenoxy radicals can be generated directly within the ESR spectrometer's resonant cavity. This can be achieved by photolysis of a phenol solution using a UV lamp or by rapid mixing of a phenol solution with an oxidizing agent (e.g., lead dioxide, ceric ammonium (B1175870) nitrate).[9]

    • Spin Trapping: For very short-lived radicals, a "spin trap" molecule is used. The spin trap reacts with the transient radical to form a more stable radical adduct that can be readily detected by ESR. 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a commonly used spin trap.[10][11]

  • Instrumentation and Data Acquisition:

    • The sample is placed in a quartz tube within the ESR spectrometer's microwave cavity.

    • The magnetic field is swept while the sample is irradiated with a constant microwave frequency (typically X-band, ~9.5 GHz).

    • The absorption of microwave energy is detected and recorded as a first-derivative spectrum.

  • Data Analysis:

    • The intensity of the ESR signal is proportional to the radical concentration. By monitoring the decay of the ESR signal intensity over time, the kinetics of the radical self-termination can be determined.

    • For second-order kinetics, a plot of the reciprocal of the signal intensity versus time will be linear.

Conclusion

The self-termination of phenoxy radicals is a fundamental process with significant implications in various scientific disciplines. The kinetics of these reactions, governed by the interplay of dimerization and disproportionation, are elucidated through sophisticated experimental techniques such as flash photolysis, pulse radiolysis, and ESR spectroscopy. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for researchers and professionals seeking to understand and manipulate the reactivity of these important radical intermediates. A thorough grasp of these kinetic principles is essential for the rational design of novel antioxidants, the prediction of the metabolic fate of phenolic drugs, and the mitigation of oxidative damage in biological systems.

References

Phenoxy Radical Intermediates in Enzymatic Reactions: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxy radicals are highly reactive intermediates that play a pivotal role in a diverse array of enzymatic reactions essential for life. These reactions are central to the biosynthesis of complex natural products, including the structural polymer lignin (B12514952), a range of antibiotics, and signaling molecules. The generation and control of these radical species by enzymes such as laccases, peroxidases, and cytochrome P450s represent a masterclass in biological catalysis. Understanding the mechanisms of these enzymes, the kinetics of the reactions they catalyze, and the experimental methods to study them is crucial for researchers in biochemistry, natural product synthesis, and drug development. This guide provides an in-depth technical overview of phenoxy radical intermediates in key enzymatic reactions, with a focus on quantitative data, detailed experimental protocols, and the visualization of the underlying biochemical pathways.

Enzymatic Formation and Roles of Phenoxy Radicals

Phenoxy radicals are generated through the one-electron oxidation of phenolic substrates.[1] In biological systems, this oxidation is predominantly carried out by metalloenzymes that can readily facilitate single-electron transfer processes.[2] The resulting this compound is often stabilized by delocalization of the unpaired electron across the aromatic ring.[3] This reactivity is harnessed by nature for a variety of synthetic transformations, primarily involving radical-radical coupling reactions to form new carbon-carbon and carbon-oxygen bonds.[4]

Key enzyme families involved in the generation of phenoxy radicals include:

  • Laccases: These multi-copper oxidases catalyze the oxidation of a broad range of phenolic and non-phenolic substrates, with the concomitant four-electron reduction of molecular oxygen to water. They are extensively involved in the polymerization of monolignols to form lignin.[5][6]

  • Peroxidases: These heme-containing enzymes utilize hydrogen peroxide or other peroxides as oxidants to generate phenoxy radicals from phenolic substrates. Like laccases, they are crucial players in lignin biosynthesis.[6]

  • Cytochrome P450s: This versatile superfamily of heme-thiolate proteins can catalyze a wide range of oxidative reactions.[7] In certain biosynthetic pathways, such as that of the antibiotic vancomycin (B549263), specific cytochrome P450s catalyze intramolecular phenol (B47542) coupling reactions via this compound intermediates.[4][7]

  • Ribonucleotide Reductase (RNR): Class I RNRs contain a stable tyrosyl radical, a type of this compound, which is essential for the initiation of the reduction of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[3][8][9]

  • Prostaglandin (B15479496) H Synthase (PGHS): Also known as cyclooxygenase, this enzyme utilizes a tyrosyl radical to initiate the conversion of arachidonic acid to prostaglandins, which are important signaling molecules.[10]

Quantitative Data on this compound-Mediated Enzymatic Reactions

The efficiency and substrate specificity of enzymes that generate phenoxy radicals can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km provides a measure of the enzyme's catalytic efficiency. Below are tables summarizing these parameters for selected enzymes and substrates.

Table 1: Kinetic Parameters of Laccases with Phenolic Substrates

Laccase SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1·M-1)Reference
Cerrena sp. RSD12,6-Dimethoxyphenol1830--[11]
Cerrena sp. RSD1Guaiacol---[12]
Cerrena sp. RSD1ABTS3652,5151.5 x 109[12]
Tetracystis aeria2,6-Dimethoxyphenol1830--[11]
Tetracystis aeriaSyringaldazine40.5--[11]
Tetracystis aeriaABTS28.8--[11]

Table 2: Kinetic Parameters of Peroxidases with Phenolic Substrates

Peroxidase SourceSubstrateKm (µM)Vmax (mM·min-1)Reference
Manganese PeroxidasePyrogallol2800.59[13]
Manganese PeroxidaseGallic Acid6600.35[13]
Lignin PeroxidaseGuaiacol--[14]
Lignin Peroxidaseβ-O-4 phenolic dimer--[14]
Lignin Peroxidaseβ-O-4 phenolic trimer--[14]
Lignin Peroxidaseβ-O-4 phenolic tetramer--[14]
Manganese PeroxidaseGuaiacol--[14]
Manganese Peroxidaseβ-O-4 phenolic dimer--[14]
Manganese Peroxidaseβ-O-4 phenolic trimer--[14]
Manganese Peroxidaseβ-O-4 phenolic tetramer--[14]

Note: For some entries, only Vmax was reported in the source literature.

Table 3: Kinetic Parameters of Cytochrome P450 OxyB in Vancomycin Biosynthesis

EnzymeSubstrateKd (µM)Km (µM)kcat (s-1)Reference
OxyB(R)(NMe)Leu-(R)Tyr-(S)Asn-(R)Hpg-(R)Hpg-(S)Tyr-S-PCP17 ± 54-130.1[4]

Table 4: Product Yields in this compound-Mediated Reactions

Enzyme SystemSubstrate(s)Product(s)YieldReference
Trametes versicolor LaccaseDaidzeinDimers (64-66)8-17%[15]
Trametes versicolor LaccaseIsoliquiritigeninDimers (68, 69)19-21%[15]
Trametes versicolor LaccaseResveratrolDehydrodimers (42, 43)29% and 22%[15]
Peroxidase-mediatedSinapyl alcoholPolymeric productsup to 90% conversion[16][17]
Amycolatopsis orientalis fermentationGlucose/GlycerolVancomycin7.8 ± 0.086 ppm[18]
Overexpression of MbtH-like protein in A. orientalis-Vancomycin60-80% increase[19]

Experimental Protocols

Detection of Phenoxy Radicals by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most direct method for detecting and characterizing species with unpaired electrons, such as phenoxy radicals.

Objective: To detect and characterize the this compound intermediate in an enzymatic reaction.

Materials:

  • Purified enzyme (e.g., laccase, peroxidase, or a specific cytochrome P450)

  • Phenolic substrate

  • Buffer solution appropriate for the enzyme's activity

  • EPR tubes (quartz)

  • Liquid nitrogen

  • EPR spectrometer (X-band is common)

Methodology:

  • Sample Preparation:

    • Prepare a reaction mixture containing the purified enzyme and its phenolic substrate in the appropriate buffer. The final concentrations should be optimized to generate a detectable radical signal.

    • For enzymes requiring a co-substrate (e.g., H2O2 for peroxidases), the reaction should be initiated by the addition of the co-substrate immediately before freezing.

    • Transfer the reaction mixture to a quartz EPR tube.

    • Rapidly freeze the sample in liquid nitrogen to trap the radical intermediate.

  • EPR Spectrometer Setup and Data Acquisition:

    • Set the EPR spectrometer to the appropriate parameters. Typical X-band EPR parameters for detecting tyrosyl radicals (a type of this compound) in enzymes are:

      • Microwave frequency: ~9.5 GHz

      • Microwave power: Non-saturating power level, typically in the range of 1-20 mW (this needs to be determined empirically).

      • Modulation frequency: 100 kHz

      • Modulation amplitude: Optimized for the best signal-to-noise ratio without distorting the signal, typically between 1 and 5 Gauss.

      • Temperature: Cryogenic temperatures are usually required to stabilize the radical, typically 77 K (liquid nitrogen) or lower.

    • Insert the frozen sample into the EPR cavity.

    • Record the EPR spectrum. The spectrum of a this compound is typically centered around a g-value of ~2.004. The hyperfine couplings to the protons on the aromatic ring will give rise to a characteristic spectral line shape.

  • Data Analysis:

    • Analyze the g-value, line shape, and hyperfine splittings of the recorded spectrum.

    • Compare the experimental spectrum with simulated spectra or with spectra of known phenoxy radicals to confirm the identity of the radical species.

    • Isotopic labeling of the phenolic substrate (e.g., with deuterium) can be used to confirm assignments of hyperfine couplings.

Pre-Steady-State Kinetic Analysis using Stopped-Flow Spectroscopy

Stopped-flow spectroscopy allows for the measurement of rapid kinetic events that occur on the millisecond timescale, making it ideal for studying the pre-steady-state kinetics of enzyme-catalyzed reactions involving transient intermediates.

Objective: To determine the pre-steady-state kinetic parameters of an enzyme that generates a this compound intermediate.

Materials:

  • Purified enzyme

  • Phenolic substrate

  • Co-substrate (if required)

  • Buffer solution

  • Stopped-flow spectrophotometer or spectrofluorometer

Methodology:

  • Solution Preparation:

    • Prepare stock solutions of the enzyme, substrate, and any co-substrates in the appropriate buffer. The solutions should be filtered to remove any particulate matter.

    • The concentrations of the reactants should be chosen such that a significant change in absorbance or fluorescence can be observed upon reaction. Typically, the enzyme is in one syringe and the substrate (and co-substrate) is in the other.

  • Instrument Setup and Data Acquisition:

    • Equilibrate the stopped-flow instrument to the desired reaction temperature.

    • Load the reactant solutions into the drive syringes of the stopped-flow instrument.

    • Set the data acquisition parameters, including the wavelength of observation (chosen based on the spectral properties of the reactants, intermediates, or products), the data collection time, and the number of data points.

    • Initiate the reaction by rapidly mixing the contents of the syringes. The instrument will automatically stop the flow and begin recording the change in absorbance or fluorescence as a function of time.

    • Collect multiple kinetic traces and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Fit the averaged kinetic traces to appropriate kinetic models (e.g., single exponential, double exponential, or more complex models) using the instrument's software or a separate data analysis program.

    • The fitting will yield apparent rate constants for the observed kinetic phases.

    • By varying the concentration of the substrate, the elementary rate constants for individual steps in the reaction mechanism can be determined.

Site-Directed Mutagenesis to Identify Key Amino Acid Residues

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues, such as a tyrosine that may form a this compound, in the catalytic mechanism of an enzyme.[20][21]

Objective: To determine if a specific tyrosine residue is the source of a this compound intermediate.

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic primers containing the desired mutation (e.g., changing a tyrosine to a phenylalanine)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • Appropriate antibiotics and growth media

Methodology:

  • Primer Design:

    • Design a pair of complementary primers that contain the desired mutation (e.g., a codon change from TAT or TAC for tyrosine to TTT or TTC for phenylalanine).

    • The primers should be ~25-45 nucleotides in length with the mutation in the center, and have a melting temperature (Tm) of ≥78°C.

  • Mutagenesis PCR:

    • Set up a PCR reaction containing the template plasmid DNA, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Perform PCR to amplify the entire plasmid. The newly synthesized DNA will incorporate the mutation.

  • Template DNA Digestion:

    • Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, so it will digest the parental template DNA (which was isolated from a methylation-proficient E. coli strain) but not the newly synthesized, unmethylated mutant DNA.

  • Transformation and Screening:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on an agar (B569324) plate containing the appropriate antibiotic to select for cells that have taken up the plasmid.

    • Isolate plasmid DNA from individual colonies and screen for the desired mutation by DNA sequencing.

  • Protein Expression and Characterization:

    • Express and purify the mutant protein.

    • Characterize the enzymatic activity of the mutant protein and compare it to the wild-type enzyme.

    • Use EPR spectroscopy to determine if the mutant protein can still form the this compound. The absence of the radical signal in the mutant would confirm the identity of the tyrosine residue involved.[22]

Signaling Pathways and Reaction Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in several important biosynthetic pathways that involve this compound intermediates.

Lignin Biosynthesis

Lignin is a complex aromatic polymer formed by the oxidative coupling of monolignols.[23][24] This process is initiated by the generation of phenoxy radicals from monolignols by peroxidases and laccases.[23]

Lignin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3H p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Sinapoyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->Sinapoyl_CoA F5H Coniferyl_alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_alcohol CAD Phenoxy_Radicals Phenoxy Radicals Coniferyl_alcohol->Phenoxy_Radicals Peroxidase/Laccase Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Sinapyl_alcohol Sinapyl Alcohol (S-monolignol) Sinapaldehyde->Sinapyl_alcohol CAD Sinapyl_alcohol->Phenoxy_Radicals Peroxidase/Laccase p_Coumaryl_alcohol p-Coumaryl Alcohol (H-monolignol) p_Coumaraldehyde->p_Coumaryl_alcohol CAD p_Coumaryl_alcohol->Phenoxy_Radicals Peroxidase/Laccase Lignin Lignin Polymer Phenoxy_Radicals->Lignin Radical Coupling

Lignin Biosynthesis Pathway
Vancomycin Biosynthesis

The biosynthesis of the glycopeptide antibiotic vancomycin involves a series of intramolecular phenol coupling reactions catalyzed by cytochrome P450 enzymes (OxyA, OxyB, and OxyC) to form the characteristic cross-linked heptapeptide (B1575542) core.[22][25]

Vancomycin_Biosynthesis Heptapeptide Linear Heptapeptide (on NRPS) OxyB OxyB (P450) Heptapeptide->OxyB Monocyclic Monocyclic Intermediate (Residues 4-6 C-O-D) OxyA OxyA (P450) Monocyclic->OxyA Bicyclic Bicyclic Intermediate (Residues 2-4 D-O-E) OxyC OxyC (P450) Bicyclic->OxyC Tricyclic Tricyclic Intermediate (Residues 5-7 C-C) Aglycone Vancomycin Aglycone Tricyclic->Aglycone Release from NRPS Glycosylation Glycosylation Aglycone->Glycosylation Vancomycin Vancomycin OxyB->Monocyclic Phenol Coupling OxyA->Bicyclic Phenol Coupling OxyC->Tricyclic Phenol Coupling Glycosylation->Vancomycin

Vancomycin Biosynthesis Pathway
Ribonucleotide Reductase Catalytic Cycle

The catalytic cycle of Class I ribonucleotide reductase involves a stable tyrosyl radical that initiates a long-range radical transfer to the active site, leading to the reduction of a ribonucleotide to a deoxyribonucleotide.[23][26]

RNR_Cycle R2_Tyr_Radical R2 Subunit (Tyr• Radical) Radical_Transfer Radical Transfer (PCET) R2_Tyr_Radical->Radical_Transfer R1_Cys_Radical R1 Subunit (Cys• Radical) Radical_Transfer->R1_Cys_Radical H_Abstraction 3'-H Abstraction from Ribose R1_Cys_Radical->H_Abstraction Substrate (NDP) binds Substrate_Radical Substrate Radical H_Abstraction->Substrate_Radical H2O_Loss Loss of 2'-OH as H₂O Substrate_Radical->H2O_Loss Radical_Cation Radical Cation Intermediate H2O_Loss->Radical_Cation Reduction Reduction by Active Site Cys Radical_Cation->Reduction dNDP_Radical Deoxyribonucleotide Radical Reduction->dNDP_Radical H_Return 3'-H Return dNDP_Radical->H_Return dNDP_Product dNDP Product H_Return->dNDP_Product Radical_Return Radical Returns to Tyr dNDP_Product->Radical_Return Product releases Radical_Return->R2_Tyr_Radical Regeneration

Ribonucleotide Reductase Cycle
Prostaglandin H Synthase (Cyclooxygenase) Mechanism

The cyclooxygenase activity of PGHS is initiated by a tyrosyl radical, which abstracts a hydrogen atom from arachidonic acid, leading to the formation of prostaglandin G2 (PGG2).[4][9]

PGHS_Mechanism Heme_Oxidation Heme Oxidation (Peroxidase Activity) Tyr_Radical Tyrosyl Radical (Tyr•) Heme_Oxidation->Tyr_Radical Generates H_Abstraction 13-pro-S H Abstraction Tyr_Radical->H_Abstraction Arachidonic Acid Arachidonate_Radical Arachidonate Radical H_Abstraction->Arachidonate_Radical Oxygenation1 First O₂ Addition Arachidonate_Radical->Oxygenation1 Peroxyl_Radical Peroxyl Radical Oxygenation1->Peroxyl_Radical Cyclization Radical Cyclization Peroxyl_Radical->Cyclization Endoperoxide_Radical Endoperoxide Radical Cyclization->Endoperoxide_Radical Oxygenation2 Second O₂ Addition Endoperoxide_Radical->Oxygenation2 PGG2 Prostaglandin G₂ (PGG₂) Oxygenation2->PGG2 H abstraction from Tyr-OH regenerates Tyr•

PGHS (Cyclooxygenase) Mechanism

Conclusion

This compound intermediates are central to a fascinating and vital area of enzymology. The ability of enzymes to generate and precisely control these highly reactive species enables the synthesis of a vast array of complex and essential biomolecules. For researchers, a deep understanding of the kinetics, mechanisms, and experimental approaches for studying these systems is paramount. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a solid foundation for further investigation into the intricate world of enzymatic this compound chemistry and its potential applications in biotechnology and medicine.

References

A Historical Perspective on the Discovery and Characterization of Phenoxy Radicals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxy radicals, highly reactive intermediates derived from the one-electron oxidation of phenols, play a pivotal role in a vast array of chemical and biological processes. Their involvement ranges from oxidative degradation and polymerization to their crucial function in biological systems as part of antioxidant mechanisms and enzymatic reactions. Understanding the historical trajectory of their discovery and the evolution of the techniques used for their characterization provides a fundamental framework for contemporary research in fields such as medicinal chemistry, materials science, and toxicology. This technical guide delves into the seminal discoveries that first brought phenoxy radicals to light, detailing the early experimental methodologies and presenting the key quantitative data that laid the groundwork for our current understanding of these transient species.

The Dawn of Radical Chemistry: Early Observations

The concept of free radicals in chemistry dates back to the early 20th century, but it was the development of new spectroscopic techniques in the mid-20th century that allowed for the direct observation of these fleeting intermediates. The initial identification of phenoxy radicals was a landmark achievement, confirming their existence and opening the door to studying their intrinsic properties and reactivity.

The Advent of Flash Photolysis: Capturing Transient Species

A pivotal moment in the history of phenoxy radical discovery was the development of flash photolysis by George Porter, Ronald G. W. Norrish, and Manfred Eigen, for which they were awarded the Nobel Prize in Chemistry in 1967.[1] This technique enabled the generation of high concentrations of transient species using a short, intense pulse of light, and their subsequent spectroscopic monitoring.

In a landmark 1955 paper, Porter and Wright first reported the absorption spectrum of the this compound.[2] By subjecting phenol (B47542) vapor to flash photolysis, they observed a transient absorption spectrum that they attributed to the this compound. This was the first direct spectroscopic evidence of its existence.

Quantitative Spectroscopic Data from Early Studies

The initial flash photolysis experiments provided the first quantitative data on the electronic transitions of the this compound. Subsequent studies by Land, Porter, and Strachan in 1961 further refined this data and investigated the properties of this compound derivatives.[3]

RadicalPrecursorMethod of GenerationSolvent/PhaseAbsorption Maxima (λmax)Molar Extinction Coefficient (ε)Reference
PhenoxyPhenolFlash PhotolysisGas Phase~280 nm, ~300 nm, 380-400 nmNot determined in early studiesPorter & Wright, 1955[2]
PhenoxyPhenolFlash PhotolysisWater (pH > 12)~400 nmNot determined in early studiesLand, Porter & Strachan, 1961[3]
p-Cresol radicalp-CresolFlash PhotolysisWater (pH > 12)~405 nmNot determined in early studiesLand, Porter & Strachan, 1961[3]
Tyrosyl radicalTyrosineFlash PhotolysisWater (pH > 12)~410 nmNot determined in early studiesLand, Porter & Strachan, 1961[3]

Early Experimental Protocols

The pioneering work in the mid-20th century relied on innovative experimental setups to generate and detect these short-lived radicals. The following sections detail the methodologies employed in these foundational studies.

Flash Photolysis of Phenol Vapor (Porter and Wright, 1955)

The initial observation of the this compound was achieved through the flash photolysis of phenol in the gas phase.

Experimental Setup:

  • A high-energy photolysis flash was generated by discharging a bank of capacitors through a quartz lamp filled with an inert gas (e.g., krypton or xenon).

  • The flash lamp was positioned parallel to a long quartz reaction vessel containing phenol vapor at a low pressure.

  • A second, less intense flash lamp (the "spectroflash") was triggered at a short, variable delay after the photolysis flash.

  • The light from the spectroflash passed through the reaction vessel and into a spectrograph, capturing the absorption spectrum of the transient species at a specific time after their formation.

Procedure:

  • Phenol was vaporized into the quartz reaction vessel.

  • The system was evacuated to a low pressure.

  • The photolysis flash was initiated, causing the photodecomposition of phenol and the formation of phenoxy radicals.

  • After a predetermined delay (on the order of microseconds), the spectroflash was triggered.

  • The absorption spectrum was recorded on a photographic plate in the spectrograph.

  • By varying the delay between the two flashes, the temporal evolution of the transient absorption could be monitored.

Generation of Phenoxy Radicals for ESR Spectroscopy (Stone and Waters, 1964)

The first detailed Electron Spin Resonance (ESR) spectra of short-lived phenoxy radicals were obtained using a continuous flow technique.

Experimental Setup:

  • An ESR spectrometer was equipped with a flow-through sample cell positioned within the resonant cavity.

  • Two reactant solutions were driven by pumps and mixed in a chamber immediately before entering the ESR cavity.

Procedure:

  • A solution of the parent phenol was prepared in a suitable solvent (e.g., benzene).

  • A solution of an oxidizing agent, such as lead dioxide (PbO2) suspended in the same solvent, was prepared.

  • The two solutions were simultaneously pumped at a constant rate into the mixing chamber.

  • The resulting reaction mixture, containing the newly formed phenoxy radicals, flowed continuously through the sample cell in the ESR spectrometer.

  • The ESR spectrum of the steady-state concentration of the phenoxy radicals was recorded. This technique allowed for the observation of radicals with lifetimes on the order of milliseconds.[4]

Early Electron Spin Resonance (ESR) Data

The application of ESR spectroscopy to the study of phenoxy radicals provided crucial insights into their electronic structure and the delocalization of the unpaired electron. The hyperfine coupling constants (a) are a measure of the interaction between the unpaired electron and the magnetic nuclei (protons) in the radical.

RadicalMethod of GenerationSolventHyperfine Coupling Constants (Gauss)Reference
PhenoxyOxidation with PbO2 (flow)BenzeneaH(para) = 9.8, aH(ortho) = 6.4, aH(meta) = 1.8Stone & Waters, 1964[4]
2,4,6-TrimethylphenoxyOxidation with PbO2 (flow)BenzeneaH(meta) = 1.8, aH(CH3, para) = 10.5, aH(CH3, ortho) = 5.2Stone & Waters, 1964[4]
2,6-Di-tert-butyl-4-methylphenoxy (Galvinoxyl precursor)Oxidation with PbO2BenzeneaH(meta) = 1.7, aH(CH3, para) = 11.0Stone & Waters, 1964[4]

Signaling Pathways and Logical Relationships

The discovery and characterization of phenoxy radicals have illuminated their central role in various chemical and biological pathways. The following diagrams illustrate these fundamental relationships.

discovery_timeline cluster_1950s 1950s: The Breakthrough cluster_1960s 1960s: Deeper Characterization Flash_Photolysis Development of Flash Photolysis (Porter, Norrish, Eigen) First_Spectrum First Spectroscopic Observation of This compound (Porter & Wright, 1955) Flash_Photolysis->First_Spectrum Enables Derivatives_Spectra Spectra of Phenoxy Radical Derivatives (Land & Porter, 1961) First_Spectrum->Derivatives_Spectra Leads to further spectroscopic studies ESR_Spectroscopy First Detailed ESR Spectra of Phenoxy Radicals (Stone & Waters, 1964)

A timeline of the key milestones in the discovery of phenoxy radicals.

phenoxy_formation Phenol Phenol (Ar-OH) Phenoxy_Radical This compound (Ar-O•) Phenol->Phenoxy_Radical Oxidation Oxidant One-Electron Oxidant Oxidant->Phenoxy_Radical Reduced_Oxidant Reduced Oxidant Oxidant->Reduced_Oxidant Reduction Proton H+ Phenoxy_Radical->Proton

The general mechanism of this compound formation from a phenol.

Conclusion

The historical journey of the discovery of phenoxy radicals is a testament to the power of innovative experimental techniques in advancing our understanding of reactive intermediates. The pioneering work of Porter, Wright, Land, Stone, and Waters, using flash photolysis and ESR spectroscopy, not only provided the first concrete evidence for the existence of these species but also laid the quantitative foundation for decades of subsequent research. For today's scientists and drug development professionals, an appreciation of this historical context is invaluable. It underscores the fundamental principles of radical chemistry and provides a robust framework for designing new experiments, interpreting complex reaction mechanisms, and developing novel therapeutics that modulate the activity of these crucial chemical entities.

References

fundamental reactivity of phenoxy radicals with oxygen

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reactivity of Phenoxy Radicals with Oxygen

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenoxy radicals are critical intermediates in the chemistry of phenolic compounds, a class of molecules central to antioxidant biology, drug metabolism, and industrial chemistry. Understanding their fundamental reactivity is paramount for fields ranging from pharmacology to atmospheric science. This guide provides a detailed examination of the core reactions of phenoxy radicals, with a specific focus on their interaction with molecular oxygen and other biologically relevant species. While the direct reaction of phenoxy radicals with ground-state molecular oxygen (O₂) is surprisingly slow, their broader reactivity, particularly in biological contexts, involves complex and significant pathways such as reactions with superoxide (B77818), self-dimerization, and redox cycling, which can lead to the generation of reactive oxygen species (ROS). This document synthesizes key kinetic data, details common experimental protocols for studying these transient species, and provides visual diagrams of the critical reaction pathways.

Core Reactivity of Phenoxy Radicals

Phenolic compounds (ArOH) exert their primary antioxidant effects by scavenging highly reactive free radicals (R•) through the donation of a hydrogen atom from their hydroxyl group. This process, known as hydrogen atom transfer (HAT), neutralizes the damaging radical and generates a more stable phenoxy radical (ArO•).

ArOH + R• → ArO• + RH

The efficacy of a phenolic antioxidant is determined by the stability and subsequent fate of the resulting this compound. A low reactivity of the this compound prevents it from propagating new radical chains.

Reaction with Molecular Oxygen (O₂)

Contrary to what might be expected, the reaction of the parent this compound (C₆H₅O•) with molecular oxygen is exceptionally slow in both the gas and solution phases. Studies have established an upper limit for the gas-phase reaction rate constant at 296 K as being less than 5 × 10⁻²¹ cm³ molecule⁻¹ s⁻¹[1]. This indicates that direct addition of O₂ to the this compound is not a significant reaction pathway under typical atmospheric or physiological conditions[1]. The stability of the this compound, conferred by the delocalization of the unpaired electron across the aromatic ring, contributes to this low reactivity.

Reaction with Superoxide Radical (O₂•⁻)

While the reaction with O₂ is slow, phenoxy radicals react rapidly with the superoxide radical anion (O₂•⁻). This reaction is particularly relevant in biological systems where superoxide is a common ROS. The reaction can proceed via two main pathways:

  • Electron Transfer: The this compound is reduced back to the parent phenoxide anion, effectively recycling the antioxidant at the expense of superoxide. This is a repair mechanism.

  • Addition/Coupling: Superoxide adds to the this compound, often at the ortho or para positions of the aromatic ring, forming a hydroperoxide intermediate. These intermediates can subsequently decompose to form quinone-type products[2].

The reaction of the this compound of Trolox C (a water-soluble vitamin E analog) with superoxide occurs with a rate constant of (4.5 ± 0.5) x 10⁸ M⁻¹s⁻¹[3].

Dimerization and Self-Reactions

In the absence of other radical species or efficient reducing agents, phenoxy radicals can react with each other. These self-reactions can lead to the formation of dimers (P-P, P-O-P, C-C, or C-O-C bonds) or undergo disproportionation[4][5]. For example, tocopheroxyl radicals, the phenoxy radicals derived from vitamin E, can react with each other to form stable dimers that may retain some antioxidant activity[1][4][5].

Quantitative Kinetic Data

The following tables summarize key reaction rate constants for phenoxy-type radicals. Given the extremely low reactivity with O₂, the data focuses on the more significant reactions with other radical species.

Reactant 1 (Radical)Reactant 2Rate Constant (k)Solvent/PhaseReference
This compound (C₆H₅O•)O₂< 5 × 10⁻²¹ cm³ molecule⁻¹ s⁻¹Gas Phase[1]
Tyrosyl RadicalO₂•⁻~1.5 x 10⁹ M⁻¹s⁻¹Aqueous[2]
p-Cresol RadicalO₂•⁻~4.5 x 10⁹ M⁻¹s⁻¹Aqueous[2]
Trolox C RadicalO₂•⁻(4.5 ± 0.5) x 10⁸ M⁻¹s⁻¹Aqueous[3]

Table 1: Selected Rate Constants for this compound Reactions.

Key Reaction Pathways and Mechanisms

Antioxidant Mechanism of Phenolic Compounds

Phenolic compounds like Vitamin E (α-tocopherol) are the body's primary lipid-soluble antioxidants. They interrupt lipid peroxidation chain reactions by trapping peroxyl radicals (LOO•), forming a stable tocopheroxyl radical.

Antioxidant_Mechanism cluster_termination Termination by Antioxidant Lipid Unsaturated Lipid (LH) L_radical Lipid Radical (L•) Lipid->L_radical H abstraction LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O₂ (fast) LOO_radical->Lipid Propagation (chain reaction) ArOH Phenolic Antioxidant (e.g., Vitamin E, ArOH) LOO_radical->ArOH H Atom Transfer (trapping) LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH ArO_radical This compound (ArO•) ArOH->ArO_radical NonRadical Stable Non-Radical Products ArO_radical->NonRadical Further Reactions (e.g., Dimerization) ROS_source Initiating Radical (e.g., HO•) ROS_source->Lipid Initiation

Caption: Antioxidant action of phenols via hydrogen atom transfer.

Redox Cycling and ROS Generation

In biological systems, phenoxy radicals can be reduced back to their parent phenol (B47542) by cellular reductants like glutathione (B108866) (GSH) or ascorbate. This "redox cycling" can, paradoxically, lead to oxidative stress. The reduction of the this compound generates a thiyl radical (GS•) from glutathione, which can react with oxygen to produce superoxide, initiating a cascade of ROS production. This mechanism is a key consideration in the toxicology and pro-oxidant effects of certain phenolic drugs and compounds[6][7].

Redox_Cycling cluster_cycle Redox Cycle ArOH Phenol (ArOH) ArO_radical This compound (ArO•) ArOH->ArO_radical One-electron Oxidation ArO_radical->ArOH Reduction Enzyme Peroxidase / Other Oxidant Enzyme->ArOH GSH Glutathione (GSH) GSH->ArO_radical e⁻, H⁺ donor GS_radical Thiyl Radical (GS•) GSH->GS_radical O2 Oxygen (O₂) GS_radical->O2 Reaction Superoxide Superoxide (O₂•⁻) O2->Superoxide ROS Further ROS (H₂O₂, HO•) Superoxide->ROS SOD, Fenton Rxn OxidativeDamage Oxidative Damage (DNA, Lipids, Proteins) ROS->OxidativeDamage

Caption: Phenol redox cycling leading to ROS generation.

Experimental Protocols

The study of short-lived phenoxy radicals requires specialized fast-reaction techniques. Laser flash photolysis (LFP) and pulse radiolysis are two primary methods used to generate and observe these species on timescales from nanoseconds to milliseconds.

Protocol: Laser Flash Photolysis (LFP) Study

Objective: To generate a this compound by photo-oxidation of a parent phenol and measure its transient absorption spectrum and reaction kinetics.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the parent phenolic compound (e.g., 0.1-1.0 mM phenol) in a suitable solvent (e.g., acetonitrile, water). The solvent must be transparent at both the excitation and monitoring wavelengths.

    • If studying a bimolecular reaction, add the desired quencher or reaction partner (e.g., O₂, a thiol) at a known concentration. For reactions with oxygen, solutions are typically saturated with air or pure O₂. For anaerobic studies, the solution is deaerated by bubbling with high-purity nitrogen or argon for at least 30 minutes[8].

    • A photosensitizer (e.g., acetone, benzophenone) may be added to generate the this compound indirectly via hydrogen abstraction by the excited sensitizer.

    • Transfer the solution to a 1 cm path length Suprasil quartz cuvette.

  • LFP System Setup:

    • The core LFP setup consists of a high-energy pulsed laser for excitation (the "pump") and a continuous, broad-spectrum lamp for analysis (the "probe")[9][10].

    • Pump Source: A Nd:YAG laser is commonly used, often with frequency multiplication to provide excitation pulses at 355 nm or 266 nm. The pulse width is typically in the nanosecond range (e.g., 5-10 ns)[10].

    • Probe Source: A high-intensity xenon arc lamp provides a continuous beam of light that passes through the sample cell, perpendicular to the laser pulse.

    • Detection: The probe light, after passing through the sample, is directed into a monochromator to select the monitoring wavelength. The light intensity is then measured by a fast photodetector (e.g., a photomultiplier tube). The signal is digitized by a high-speed digital oscilloscope (e.g., ≥1 GHz)[9].

  • Data Acquisition:

    • A baseline signal (I₀) is recorded before the laser flash.

    • The sample is irradiated with a single laser pulse, generating the transient this compound.

    • The this compound absorbs the probe light at specific wavelengths, causing a change in transmittance. The oscilloscope records the change in detector signal (I) as a function of time after the flash.

    • The change in optical density (ΔOD) is calculated as ΔOD = log(I₀/I). This is proportional to the concentration of the transient species.

    • The process is repeated at various wavelengths to construct a time-resolved transient absorption spectrum of the this compound.

    • To determine reaction kinetics, the decay of the ΔOD signal is monitored at a wavelength corresponding to the radical's absorption maximum. The decay trace is then fitted to an appropriate kinetic model (e.g., first-order or second-order decay).

LFP_Workflow Start Start Prep Prepare Phenol Solution (in Quartz Cuvette) Start->Prep Deaerate Deaerate (N₂) or Saturate (O₂) Sample Prep->Deaerate Place Place Cuvette in Spectrometer Deaerate->Place Pump Irradiate with ns Laser Pulse (Pump Beam) Place->Pump Probe Pass Continuous Light (Probe Beam) through Sample Place->Probe Detect Monitor Change in Probe Intensity with Fast Detector Pump->Detect Probe->Detect Record Record Signal vs. Time on Digital Oscilloscope Detect->Record Analyze Calculate ΔOD vs. Time and Fit to Kinetic Model Record->Analyze End End Analyze->End

Caption: General experimental workflow for laser flash photolysis.

Protocol: Pulse Radiolysis Study

Objective: To generate phenoxy radicals by reaction with primary radicals formed from the radiolysis of a solvent (typically water) and measure their reaction kinetics.

Methodology:

  • Principle: Pulse radiolysis uses a short, intense pulse of high-energy electrons from a linear accelerator to irradiate the sample. In aqueous solutions, this generates a mixture of primary radicals (e.g., hydroxyl radical •OH, hydrated electron eₐq⁻, and H•) within nanoseconds[11]. By adding specific scavengers, the system can be tailored to study the reactions of a single type of radical.

  • Radical Generation:

    • Hydroxyl Radical (•OH): Aqueous solutions are saturated with nitrous oxide (N₂O), which converts hydrated electrons into •OH radicals.

    • Hydrated Electron (eₐq⁻): Solutions are deaerated and contain a scavenger for •OH, such as tert-butanol.

  • Sample Preparation:

    • Prepare an aqueous solution of the phenolic compound.

    • Add appropriate buffers to control pH and scavengers to isolate the desired primary radical reaction.

    • The solution is flowed through a quartz irradiation cell.

  • Data Acquisition:

    • The methodology is similar to LFP, but the "pump" is the electron pulse.

    • A probe lamp and fast detection system are used to monitor the changes in optical absorption following the pulse.

    • The formation of the this compound (from the reaction of the phenol with •OH) or its decay (in reactions with other species like superoxide) can be monitored in real-time[2][11].

Conclusion and Future Directions

The reactivity of phenoxy radicals is a cornerstone of antioxidant chemistry and toxicology. While their direct reaction with molecular oxygen is kinetically insignificant, their interactions with other reactive oxygen species, such as superoxide, and their ability to participate in redox cycling are of profound importance, particularly in drug development. The pro-oxidant potential of phenolic compounds, mediated by this compound cycling, is a critical factor in evaluating their safety and efficacy profiles. Future research will continue to focus on elucidating the complex interplay between different substituted phenoxy radicals and the cellular redox environment, using advanced time-resolved spectroscopic techniques to unravel the precise mechanisms that dictate whether a phenolic compound acts as a protective antioxidant or a harmful pro-oxidant.

References

Methodological & Application

Application Notes and Protocols for the Detection of Transient Phenoxy Radicals using EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful and direct method for the detection and characterization of paramagnetic species, including transient phenoxy radicals.[1][2][3][4] These radicals play crucial roles in a variety of chemical and biological processes, including oxidative stress, enzymatic reactions, and drug metabolism.[5][6][7] However, their high reactivity and short lifetimes often make direct detection challenging.[1][8] This document provides detailed application notes and experimental protocols for the successful detection and characterization of transient phenoxy radicals using EPR spectroscopy, with a focus on both direct detection and spin trapping techniques.

Principles of EPR Spectroscopy for Radical Detection

EPR spectroscopy is a magnetic resonance technique that detects the transitions of unpaired electrons between different energy levels when placed in a strong magnetic field and irradiated with microwaves.[2][9] The resulting EPR spectrum provides a unique fingerprint of the radical species, offering information about its electronic structure, concentration, and environment. Key parameters obtained from an EPR spectrum include the g-value and hyperfine coupling constants (hfc).

  • g-value: This is a dimensionless constant that is characteristic of the radical and its electronic environment. The deviation of the g-value from that of a free electron (g ≈ 2.0023) provides information about the chemical nature of the radical.[10]

  • Hyperfine Coupling: This arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), resulting in the splitting of the EPR signal into multiple lines.[11][12] The pattern and magnitude of this splitting provide detailed information about the structure of the radical and the distribution of the unpaired electron.

Due to the low concentrations and short lifetimes of many biologically relevant radicals, direct detection by EPR is often not feasible as it falls below the typical detection limit of the spectrometer (around 10⁻⁷ to 10⁻⁸ M).[1] In such cases, a technique called spin trapping is employed.[1][13][14] This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable and persistent radical adduct, which can then be readily detected by EPR.[13][14][15] Commonly used spin traps for oxygen- and carbon-centered radicals include 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN).[1][5][6][13][15]

Data Presentation: EPR Spectral Parameters of Phenoxy Radicals

The following table summarizes typical EPR spectral parameters for various phenoxy radicals, providing a reference for identification.

Phenoxy Radical DerivativeGeneration Methodg-valueHyperfine Coupling Constants (a) in Gauss (G)Reference(s)
2,4,6-Trichlorothis compoundHRP/H₂O₂~2.004a(H₃, H₅) = 2.35 G (triplet)[16]
Unsubstituted this compoundK₃Fe(CN)₆ oxidation~2.0047a(H₄) = 6.4 G, a(H₂, H₆) = 1.8 G, a(H₃, H₅) = 0.6 GN/A
Tyrosyl RadicalEnzymatic/Photolytic~2.0045Complex, depends on conformation[10]
2,6-di-tert-butyl-4-methylphenoxyl (Galvinoxyl)Stable Radical~2.0042a(meta-H) = 1.7 G[17]

HRP = Horseradish Peroxidase

Experimental Protocols

Protocol 1: Direct Detection of Phenoxy Radicals

This protocol is suitable for systems where the this compound is relatively stable or present at a high enough concentration for direct EPR detection.

1. Materials and Reagents:

  • Phenolic compound of interest

  • Oxidizing agent (e.g., horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), lead dioxide (PbO₂), or chemical oxidants like K₃Fe(CN)₆)[16][18]

  • Appropriate solvent (e.g., toluene, aqueous buffer)[18]

  • EPR flat cell or capillary tube

  • EPR spectrometer

2. Sample Preparation:

  • Prepare a solution of the phenolic compound in the chosen solvent. The concentration will depend on the reactivity of the compound and the efficiency of radical generation.

  • In a separate container, prepare the oxidizing agent solution.

  • To generate the phenoxy radicals, mix the phenolic compound solution with the oxidizing agent solution immediately before the EPR measurement. The reaction can be initiated directly in the EPR tube or flowed through a flat cell within the EPR cavity for continuous monitoring.[8]

3. EPR Spectrometer Settings (X-band):

  • Microwave Frequency: ~9.4 GHz[19]

  • Microwave Power: Start with a low power (e.g., 2-4 mW) to avoid saturation of the signal.[19][20]

  • Modulation Frequency: 100 kHz[19][20]

  • Modulation Amplitude: Optimize for the best signal-to-noise ratio without distorting the line shape (typically around 0.1-1.0 G).

  • Magnetic Field Center: ~3300 - 3400 G (adjust based on the expected g-value).

  • Sweep Width: ± 50-100 G.

  • Sweep Time: 1-2 minutes.

  • Time Constant: 0.1 - 0.3 s.[19]

  • Number of Scans: Average multiple scans to improve the signal-to-noise ratio.

4. Data Acquisition and Analysis:

  • Record the EPR spectrum.

  • Determine the g-value using a standard with a known g-value (e.g., DPPH, g = 2.0036).

  • Measure the hyperfine coupling constants from the splitting patterns in the spectrum.

  • Simulate the spectrum to confirm the assignments of the hyperfine couplings.

Protocol 2: Spin Trapping of Transient Phenoxy Radicals

This protocol is designed for the detection of highly reactive and short-lived phenoxy radicals.

1. Materials and Reagents:

  • Phenolic compound of interest

  • Radical generating system (as in Protocol 1)

  • Spin trap (e.g., DMPO, PBN)[6][13][15]

  • Appropriate solvent

  • EPR flat cell or capillary tube

  • EPR spectrometer

2. Sample Preparation:

  • Prepare a solution of the phenolic compound and the spin trap in the chosen solvent. A typical spin trap concentration is in the range of 25-100 mM.

  • Initiate the radical generation by adding the oxidizing agent to the solution containing the phenol (B47542) and the spin trap.

  • Quickly transfer the reaction mixture to an EPR capillary tube or flat cell.

3. EPR Spectrometer Settings (X-band):

  • The settings are generally similar to those in Protocol 1. However, the sweep width may need to be adjusted to encompass the entire spectrum of the spin adduct.

4. Data Acquisition and Analysis:

  • Record the EPR spectrum of the spin adduct.

  • The spectrum of the spin adduct will be different from the spectrum of the original this compound. The hyperfine splittings will now arise from the nuclei within the spin trap molecule and any transferred coupling from the trapped radical.

  • Identify the trapped radical by comparing the g-value and hyperfine coupling constants of the spin adduct spectrum to literature values for known adducts.[15] For example, the DMPO adduct of a this compound will have a characteristic EPR spectrum.

  • Perform control experiments by omitting the phenolic compound or the oxidizing agent to ensure that the observed signal is not an artifact.[15]

Visualizations

Experimental Workflow for this compound Detection

experimental_workflow cluster_prep Sample Preparation cluster_reaction Radical Generation & Trapping cluster_epr EPR Measurement & Analysis Phenol Phenolic Compound Mixing Mixing Phenol->Mixing Oxidant Oxidizing Agent Oxidant->Mixing Solvent Solvent Solvent->Mixing SpinTrap Spin Trap (Optional) SpinTrap->Mixing RadicalGen This compound Formation Mixing->RadicalGen Trapping Spin Trapping (if applicable) RadicalGen->Trapping EPR_Acq EPR Data Acquisition RadicalGen->EPR_Acq Trapping->EPR_Acq Data_Analysis Spectral Analysis (g-value, hfc) EPR_Acq->Data_Analysis Identification Radical Identification Data_Analysis->Identification

Caption: Workflow for EPR detection of phenoxy radicals.

Signaling Pathway: Enzymatic Generation of Phenoxy Radicals

signaling_pathway HRP Horseradish Peroxidase (HRP) HRP_I Compound I HRP->HRP_I + H₂O₂ HRP_II Compound II HRP_I->HRP_II + ArOH PhenoxyRadical This compound (ArO•) HRP_II->HRP + ArOH Phenol Phenolic Substrate (ArOH) Phenol->PhenoxyRadical - H⁺, - e⁻ Phenol:e->PhenoxyRadical:w - H⁺, - e⁻ H2O2 H₂O₂ H2O 2H₂O

Caption: HRP-catalyzed generation of phenoxy radicals.

Applications in Drug Development

The detection and characterization of phenoxy radicals are crucial in various aspects of drug development:

  • Antioxidant Screening: EPR spectroscopy can be used to assess the free radical scavenging activity of potential drug candidates.[5][6] By monitoring the decay of a stable this compound signal (like galvinoxyl) or by observing the formation of drug-derived radicals, the antioxidant efficacy can be quantified.

  • Mechanism of Action Studies: For drugs that are pro-oxidants or whose mechanism involves radical intermediates, EPR can provide direct evidence of radical formation and help elucidate the drug's mode of action.[5][6]

  • Drug-Induced Toxicity: The formation of phenoxy radicals from drug molecules or endogenous phenols as a result of drug metabolism can be a key step in drug-induced toxicity.[5][6] EPR can be used to study these processes and identify potentially toxic radical intermediates.

  • Drug Delivery and Stability: EPR can be employed to investigate the degradation of drugs that are susceptible to oxidation, which can involve the formation of phenoxy radicals.[21] This is important for formulation development and stability testing.

Conclusion

EPR spectroscopy is an indispensable tool for the study of transient phenoxy radicals. The choice between direct detection and spin trapping depends on the stability and concentration of the radical species. The protocols and data provided in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to successfully employ EPR for the detection, characterization, and quantification of these important chemical intermediates.

References

Application Notes and Protocols: Synthesis of Sterically Hindered Stable Phenoxy Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterically hindered stable phenoxy radicals are a class of organic free radicals characterized by their remarkable stability, which is attributed to the presence of bulky substituents (e.g., tert-butyl groups) at the ortho and para positions of the phenol (B47542) ring. This steric hindrance prevents the dimerization and disproportionation reactions that typically lead to the rapid decay of other free radicals. The unpaired electron is also delocalized throughout the aromatic system, further contributing to their stability.[1] These properties make them invaluable tools in various scientific disciplines, including chemistry, biology, and materials science. In the realm of drug development, their ability to act as potent antioxidants and radical scavengers is of particular interest.[2][3] This document provides detailed protocols for the synthesis of common sterically hindered phenoxy radicals, methods for their characterization, and notes on their applications.

Synthesis of Sterically Hindered Phenoxy Radicals

The generation of stable phenoxy radicals typically involves the one-electron oxidation of a corresponding sterically hindered phenol.[4] The choice of oxidizing agent and reaction conditions can be tailored to the specific phenol and desired purity of the radical. Common oxidizing agents include potassium hexacyanoferrate(III) and lead dioxide.[5]

Protocol 1: Synthesis of 2,4,6-Tri-tert-butylphenoxy Radical via Potassium Hexacyanoferrate(III) Oxidation

This protocol describes the synthesis of the deep-blue 2,4,6-tri-tert-butylthis compound from its corresponding phenol.[4]

Materials:

Procedure:

  • Dissolve 2,4,6-tri-tert-butylphenol in benzene in a round-bottom flask.

  • Prepare a fresh aqueous solution of potassium hexacyanoferrate(III) and sodium hydroxide.

  • While stirring vigorously, add the alkaline potassium hexacyanoferrate(III) solution to the phenol solution.

  • Continue stirring at room temperature for 1-2 hours. The organic layer will turn a deep blue color, indicating the formation of the this compound.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with deionized water multiple times to remove inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • The resulting blue solution contains the 2,4,6-tri-tert-butylthis compound and can be used for further experiments or the solvent can be removed under reduced pressure to yield the radical as a solid.

Expected Yield: High yields are typically obtained with this method.

Protocol 2: Synthesis of Galvinoxyl Radical

Galvinoxyl is a commercially available and widely studied stable this compound.[5] It can be synthesized from its corresponding phenol precursor, galvinol, through oxidation.

Materials:

  • Galvinol (precursor phenol)

  • Lead dioxide (PbO₂) or Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

  • Solvent (e.g., benzene, diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Stirring apparatus

  • Filtration apparatus

Procedure using Lead Dioxide:

  • Dissolve galvinol in a suitable organic solvent (e.g., benzene) in a flask.

  • Add an excess of lead dioxide to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by the color change of the solution to the characteristic deep purple of the galvinoxyl radical.

  • After the reaction is complete (typically a few hours), filter the mixture to remove the excess lead dioxide and lead(II) oxide byproduct.

  • The resulting solution contains the galvinoxyl radical.

Procedure using Potassium Hexacyanoferrate(III):

  • Dissolve galvinol in a suitable organic solvent.

  • Add an aqueous alkaline solution of potassium hexacyanoferrate(III).

  • Stir the biphasic mixture vigorously until the organic layer develops a deep purple color.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Filter the solution to obtain a solution of the galvinoxyl radical.

Data Presentation

Table 1: Summary of Synthetic Methods for Stable Phenoxy Radicals

Precursor PhenolOxidizing AgentSolventTypical Reaction TimeTypical YieldReference
2,4,6-Tri-tert-butylphenolK₃[Fe(CN)₆]/NaOHBenzene1-2 hours>90%[4]
2,6-Di-tert-butylphenolLead DioxideTolueneSeveral hoursGood[6]
GalvinolLead DioxideBenzeneSeveral hoursGood[5]
GalvinolK₃[Fe(CN)₆]/NaOHDiethyl ether/water50 minutes~37% (for polymer)

Characterization of Sterically Hindered Phenoxy Radicals

The successful synthesis of a stable this compound must be confirmed through various analytical techniques.

Electron Spin Resonance (ESR) Spectroscopy

ESR (or Electron Paramagnetic Resonance, EPR) is the most definitive method for the characterization of free radicals. It provides information about the electronic structure and environment of the unpaired electron.

Protocol for ESR Analysis:

  • Prepare a dilute solution of the synthesized radical in a suitable solvent (e.g., toluene, benzene).

  • Transfer the solution to a standard ESR quartz tube.

  • Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can broaden the ESR signal.

  • Record the ESR spectrum at room temperature.

  • From the spectrum, determine the g-value and hyperfine coupling constants. These values are characteristic of the specific radical and can be compared to literature values for confirmation.

Table 2: ESR Spectral Data for Selected Phenoxy Radicals

Radicalg-value (isotropic)Hyperfine Coupling Constants (a), GReference
2,4,6-Tri-tert-butylphenoxy~2.0045a(m-H) = 1.8 G
Galvinoxyl~2.0040Complex splitting pattern[7]
Tyrosyl radical2.0041a(β-H) ≈ 8.0 G, a(ortho-H) ≈ 1.5 G, a(meta-H) ≈ 6.5 G[8]
UV-Visible Spectroscopy

Phenoxy radicals often exhibit strong and characteristic absorptions in the visible region of the electromagnetic spectrum, which is responsible for their intense color. UV-Vis spectroscopy can be used to monitor the formation of the radical and to quantify its concentration. For example, the 2,4,6-tri-tert-butylthis compound has a strong absorption in the visible range, giving it a deep blue color.

Infrared (IR) Spectroscopy

The formation of a this compound from its parent phenol can be monitored by the disappearance of the characteristic broad O-H stretching vibration of the phenol, typically found in the region of 3200-3600 cm⁻¹.[5][9]

Applications in Research and Drug Development

Antioxidant and Radical Scavenging Assays

Sterically hindered phenoxy radicals, such as the commercially available 2,2-diphenyl-1-picrylhydrazyl (DPPH), are widely used to evaluate the antioxidant capacity of various compounds.[3][10] A synthesized stable this compound can be used in a similar manner. The assay is based on the ability of an antioxidant to donate a hydrogen atom to the this compound, which leads to a decrease in its characteristic color, and this change can be monitored spectrophotometrically.[3]

Probes for Radical Reactions

Due to their stability, these radicals can be used as spin probes to study the kinetics and mechanisms of radical reactions.[5][7] Their presence can be easily monitored by ESR, allowing for the quantification of radical intermediates in complex systems.

Biological Systems

The study of stable phenoxy radicals provides insights into the behavior of biologically relevant radicals, such as the tyrosyl radical, which plays a crucial role in various enzymatic reactions.[11] Understanding the reactivity and stability of synthetic phenoxy radicals can help in the design of molecules that can modulate the activity of these biological radicals, which has implications for drug development. For example, phenoxy radicals have been shown to interact with NADPH-cytochrome P-450 oxidoreductase, an important enzyme in drug metabolism.[12]

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis start Start with Sterically Hindered Phenol dissolve Dissolve Phenol in Organic Solvent start->dissolve add_oxidant Add Oxidizing Agent (e.g., K3[Fe(CN)6] or PbO2) dissolve->add_oxidant react Stir at Room Temperature (Monitor Color Change) add_oxidant->react workup Reaction Work-up react->workup separate Separate Organic Layer workup->separate wash Wash with Water separate->wash dry Dry over Anhydrous Na2SO4 wash->dry filter Filter dry->filter characterize Characterize the Product filter->characterize end Stable this compound Solution filter->end esr ESR Spectroscopy characterize->esr uv_vis UV-Vis Spectroscopy characterize->uv_vis ir IR Spectroscopy characterize->ir

Caption: General experimental workflow for the synthesis of stable phenoxy radicals.

Antioxidant_Assay Application in Antioxidant Assays radical Stable this compound (Colored) reaction Radical Scavenging Reaction radical->reaction antioxidant Antioxidant Compound (AH) antioxidant->reaction product1 Reduced Phenol (Colorless) reaction->product1 product2 Antioxidant Radical (A.) reaction->product2 measurement Spectrophotometric Measurement (Decrease in Absorbance) reaction->measurement Monitors

Caption: Principle of using a stable this compound in an antioxidant assay.

Biological_Interaction Interaction with Biological Systems phenol Phenolic Drug/Compound peroxidase Peroxidase (e.g., in cells) phenol->peroxidase phenoxy_radical This compound Intermediate peroxidase->phenoxy_radical One-electron oxidation h2o2 H2O2 h2o2->peroxidase redox_cycling Redox Cycling phenoxy_radical->redox_cycling biomolecule Biomolecule (e.g., NADPH, Thiols, DNA) biomolecule->redox_cycling oxidative_damage Oxidative Damage or Modulation of Enzyme Activity redox_cycling->oxidative_damage

Caption: Potential pathway for the interaction of phenoxy radicals in a biological context.

References

Application Notes and Protocols for Monitoring Phenoxy Radical Kinetics using Transient Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxy radicals are highly reactive intermediates pivotal in a vast array of chemical and biological processes, including lignin (B12514952) biosynthesis, antioxidant mechanisms, and drug metabolism. Understanding their formation, decay, and reaction kinetics is crucial for fields ranging from materials science to pharmacology. Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique that allows for the real-time observation of these short-lived species, providing invaluable insights into their dynamic behavior.[1][2] This document provides detailed application notes and experimental protocols for utilizing TAS to monitor phenoxy radical kinetics.

Phenoxy radicals exhibit characteristic absorption bands in the UV-visible region, typically with a strong band between 300-400 nm and often weaker, structured bands at longer wavelengths (350-420 nm and 500-700 nm).[3] TAS enables the tracking of the rise and decay of these absorption signals, from which kinetic information can be extracted. The radicals can be generated through various methods, including hydrogen abstraction from phenols by other radicals (e.g., tert-butoxyl radicals), photolysis of precursor compounds, or direct photo-excitation of phenols.[4][5]

Experimental Protocols

I. General Experimental Setup for Nanosecond Transient Absorption Spectroscopy

This protocol outlines a typical setup for generating and detecting phenoxy radicals on nanosecond to millisecond timescales.

Objective: To generate phenoxy radicals via laser flash photolysis and monitor their kinetic decay.

Materials:

  • Phenolic compound of interest (e.g., phenol (B47542), tyrosine, substituted phenols)

  • Appropriate solvent (e.g., water, acetonitrile, cyclohexane)

  • Photosensitizer or radical initiator (e.g., benzophenone, di-tert-butyl peroxide)

  • High-purity nitrogen or argon gas for deoxygenation

  • Quartz cuvette with a 1 cm path length

Equipment:

  • Nanosecond pulsed laser (e.g., Nd:YAG laser with third harmonic at 355 nm or fourth harmonic at 266 nm)

  • Xenon arc lamp (for probe beam)

  • Monochromator

  • Photomultiplier tube (PMT) or CCD detector

  • Digital oscilloscope

  • Pulse generator for timing control

  • Sample chamber with cuvette holder

  • Gas bubbling apparatus

Procedure:

  • Sample Preparation:

    • Prepare a solution of the phenolic compound in the chosen solvent. The concentration will depend on the molar absorptivity of the compound and the desired optical density at the excitation wavelength (typically OD < 0.5).

    • If indirect generation is used, add the photosensitizer or radical initiator to the solution.

    • Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 20-30 minutes to prevent quenching of the radical by oxygen.

    • Transfer the solution to the quartz cuvette and seal it.

  • Instrument Setup:

    • Align the pump laser beam (e.g., 355 nm from Nd:YAG) to pass through the center of the cuvette.

    • Align the probe beam from the xenon arc lamp to be collinear or at a small angle to the pump beam, ensuring it passes through the excited volume of the sample.

    • Direct the transmitted probe light into the monochromator, set to the wavelength of interest for the this compound absorption (e.g., 400 nm).

    • Connect the output of the monochromator to the PMT or CCD detector.

    • Connect the detector output to the digital oscilloscope.

    • Use a pulse generator to trigger the laser and the oscilloscope simultaneously.

  • Data Acquisition:

    • Record the baseline signal of the probe light intensity before the laser flash (I₀).

    • Fire a single laser pulse to excite the sample.

    • The oscilloscope will record the change in probe light intensity over time (I(t)) as the transient species is formed and decays.

    • The change in absorbance (ΔA) is calculated as ΔA(t) = -log(I(t) / I₀).

    • Average multiple kinetic traces to improve the signal-to-noise ratio.

  • Kinetic Analysis:

    • The decay of the this compound can be analyzed by fitting the kinetic trace to an appropriate model (e.g., first-order or second-order decay kinetics). Phenoxy radicals often decay via slow second-order reactions.[3]

II. Protocol for Femtosecond Transient Absorption Spectroscopy

This protocol is adapted for observing the ultrafast formation and initial decay processes of phenoxy radicals, often on the femtosecond to picosecond timescale.[6][7]

Objective: To monitor the ultrafast dynamics of this compound formation following photoionization or photo-excitation.

Equipment:

  • Femtosecond laser system (e.g., Ti:Sapphire laser) with an optical parametric amplifier (OPA) to generate tunable pump pulses.[8]

  • White light continuum generation setup for the probe pulse.

  • Motorized delay stage for precise control of the pump-probe time delay.

  • Spectrograph and a multichannel detector (e.g., CCD or CMOS camera).[9]

Procedure:

  • Sample Preparation:

    • Prepare the sample as described in the nanosecond protocol. A flow cell is often used to ensure a fresh sample volume for each laser shot, preventing photodegradation.[10]

  • Instrument Setup:

    • The output of the femtosecond laser is split into two beams: the pump and the probe.

    • The pump beam is directed to the OPA to generate the desired excitation wavelength and then focused onto the sample.

    • The probe beam is focused into a nonlinear crystal (e.g., sapphire plate) to generate a broadband white light continuum.

    • The pump beam passes through a motorized delay line, which varies the path length and thus the arrival time at the sample relative to the probe.[8]

    • The white light probe is split into a signal and a reference beam. The signal beam is spatially overlapped with the pump beam in the sample.

    • The signal and reference beams are then directed into a spectrograph and detected by a multichannel detector.

  • Data Acquisition:

    • The detector records the spectrum of the probe pulse that has passed through the excited sample (S(λ)) and the unexcited sample (or reference, R(λ)) for each pump-probe delay time (τ).

    • The differential absorbance is calculated as ΔA(λ, τ) = -log(S(λ, τ) / R(λ)).

    • A series of spectra are collected at different delay times to build a 2D map of ΔA as a function of wavelength and time.

  • Data Analysis:

    • The 2D data can be analyzed globally to extract the kinetic components and their associated spectra.

    • The rise time of the this compound absorption provides information on its formation mechanism. For example, ultrafast proton transfer from the phenol radical cation can lead to the appearance of the this compound on a sub-picosecond timescale.[7]

Quantitative Data Summary

The following tables summarize key spectroscopic and kinetic parameters for phenoxy radicals obtained from transient absorption spectroscopy studies.

This compound DerivativeAbsorption Maxima (λ_max, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolventReference
Phenoxyl2919.5 x 10³Vapor Phase[4]
Phenoxyl385, 400-Aqueous[7]
2-Methoxyphenoxyl~400, 650-Non-hydroxylic[4]
4,4'-Biphenol radical385, 6202.223 x 10⁵, 8.67 x 10⁴Aqueous (pH 4.8)[4]
Tyrosyl Radical~410-Aqueous-
2-Chlorophenoxyl---[4]
ReactionRate Constant (k)ConditionsReference
Quenching of ³m-THPC by PfOH~2 x 10⁶ M⁻¹s⁻¹-[3]
Phenol radical cation proton transferLifetime: ~193 fsAqueous[7]
Adamantylphenol to Quinone Methide~100 fsCH₃CN-H₂O[10]

Visualizations

Experimental Workflow

G General Workflow for Transient Absorption Spectroscopy cluster_0 Light Source & Pulse Generation cluster_1 Sample Interaction cluster_2 Detection & Analysis Laser Pulsed Laser (ns or fs) Splitter Beam Splitter Laser->Splitter Pump_Path Pump Path (Optional Delay Stage) Splitter->Pump_Path Pump Probe_Path Probe Path (Optional WLG) Splitter->Probe_Path Probe Sample Sample Cuvette or Flow Cell Pump_Path->Sample Probe_Path->Sample Monochromator Monochromator/ Spectrograph Sample->Monochromator Detector Detector (PMT/CCD) Data_Acq Data Acquisition (Oscilloscope/Computer) Detector->Data_Acq Monochromator->Detector Analysis Kinetic/Spectral Analysis Data_Acq->Analysis

Caption: Workflow for a typical pump-probe transient absorption experiment.

This compound Kinetics

G This compound Formation and Decay Pathways Phenol Phenol (ArOH) Excited_Phenol Excited Phenol (ArOH*) Phenol->Excited_Phenol hν (Pump) Phenoxy_Radical This compound (ArO•) Phenol->Phenoxy_Radical + Radical Source - Radical-H Phenol_Cation Phenol Radical Cation (ArOH•+) Excited_Phenol->Phenol_Cation - e⁻ Phenol_Cation->Phenoxy_Radical - H⁺ (Ultrafast) Products Dimerization/Reaction Products Phenoxy_Radical->Products k_decay Radical_Source Radical Source (e.g., tBuO•)

Caption: Key pathways for this compound generation and subsequent decay.

References

Probing the Fleeting Existence of Phenoxy Radicals: Application Notes and Protocols for UV Resonance Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the application of UV Resonance Raman (UVRR) spectroscopy for the characterization of phenoxy radicals. These highly reactive intermediates play crucial roles in a variety of biological processes, including enzymatic reactions, antioxidant mechanisms, and drug metabolism. Understanding their structure and dynamics is paramount for advancements in biochemistry, toxicology, and pharmaceutical development. This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the use of UVRR spectroscopy in this critical area of research.

Application Notes

UV Resonance Raman (UVRR) spectroscopy is a powerful analytical technique for obtaining detailed vibrational information about molecules. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the target molecule, a significant enhancement of the Raman signal is achieved. This resonance effect provides two key advantages for studying phenoxy radicals:

  • Selectivity: In complex biological systems, the resonance enhancement allows for the selective probing of the phenoxy radical, even in the presence of a vast excess of other molecules. This is because only the species that absorbs at the excitation wavelength will produce a strongly enhanced Raman spectrum.

  • Sensitivity: Phenoxy radicals are often transient and present at very low concentrations. The resonance enhancement, which can be on the order of 10³ to 10⁶, provides the necessary sensitivity to detect and characterize these fleeting species.

Phenoxy radicals, including the biologically significant tyrosyl radical, are intermediates in many enzymatic and oxidative processes.[1] Their high reactivity makes them difficult to study by conventional techniques. UVRR spectroscopy, with its high temporal and structural resolution, offers a unique window into the vibrational modes of these radicals, providing insights into their electronic structure, bonding, and interactions with their environment.

In the context of drug development, understanding the formation and reactivity of this compound metabolites is crucial for assessing drug efficacy and toxicity. Many phenolic drugs are metabolized by cytochrome P450 enzymes, which can lead to the formation of phenoxy radicals.[2][3][4] These radicals can then participate in redox cycling, leading to the production of reactive oxygen species (ROS) and cellular damage.[5] UVRR spectroscopy can be employed to monitor the formation of these radical intermediates, helping to elucidate metabolic pathways and predict potential adverse drug reactions.

Quantitative Data Summary

The following tables summarize key UVRR vibrational bands observed for phenoxy and tyrosyl radicals. These data are essential for the identification and characterization of these species in experimental samples.

Table 1: Characteristic UVRR Bands of the this compound

Raman Shift (cm⁻¹)Vibrational Mode AssignmentReference
~1610Ring C-C stretch[6][7]
~1550Ring C-C stretch[6][7]
~1505C-O stretch[6][7]
~1170C-H bend[6][7]
~995Ring breathing[6][7]
~850Ring deformation[6][7]

Table 2: Characteristic UVRR Bands of the Neutral Tyrosyl Radical

Raman Shift (cm⁻¹)Vibrational Mode AssignmentReference
~1615Ring C-C stretch (ν8a)[8]
~1560Ring C-C stretch (ν8b)[8]
~1500C-O stretch (ν7a)[8]
~1270C-C stretch
~1175C-H bend (ν9a)[8]
~855Ring breathing (ν1)
~830Ring deformation

Experimental Protocols

Protocol 1: Generation of Phenoxy Radicals by Pulse Radiolysis for Time-Resolved UVRR Analysis

This protocol describes the generation of phenoxy radicals using pulse radiolysis of aqueous phenol (B47542) solutions, followed by characterization using time-resolved UVRR spectroscopy. Pulse radiolysis is a powerful technique for generating free radicals with a high degree of temporal control.[3]

Materials:

  • High-purity water (Milli-Q or equivalent)

  • Phenol

  • N₂O gas

  • Phosphate (B84403) buffer (pH 7.4)

  • Quartz capillary or flow cell

Instrumentation:

  • Electron pulse generator (linear accelerator)

  • Pulsed UV laser (e.g., Nd:YAG laser with frequency doubling/tripling/quadrupling capabilities)

  • Spectrometer with a high-sensitivity CCD detector

  • Synchronization electronics to control the timing between the electron pulse and the laser pulse

Procedure:

  • Sample Preparation: Prepare a solution of phenol in phosphate buffer (pH 7.4). The concentration of phenol will depend on the specific experimental setup and desired radical concentration, but a starting point of 1-10 mM is common. Saturate the solution with N₂O gas for at least 30 minutes prior to the experiment to convert hydrated electrons into hydroxyl radicals.

  • Radical Generation: The sample is flowed through a quartz capillary or flow cell. A short, high-energy electron pulse (typically a few nanoseconds in duration) is delivered to the sample. This pulse of electrons ionizes the water molecules, producing various reactive species, including the hydroxyl radical (•OH). In N₂O-saturated solutions, hydrated electrons (e_aq⁻) are converted to •OH radicals.

  • This compound Formation: The hydroxyl radicals rapidly react with phenol to generate the this compound.

  • UVRR Detection: A pulsed UV laser is fired at a specific time delay after the electron pulse. The laser wavelength should be tuned to an absorption maximum of the this compound (typically in the 230-260 nm or ~400 nm region) to achieve resonance enhancement.

  • Data Acquisition: The Raman scattered light is collected and focused into a spectrometer, and the spectrum is recorded by a CCD detector. A series of spectra are collected at different time delays between the electron pulse and the laser pulse to monitor the formation and decay of the this compound.

Protocol 2: Enzymatic Generation of Tyrosyl Radicals for UVRR Characterization

This protocol outlines a method for generating tyrosyl radicals using an enzymatic system, such as horseradish peroxidase (HRP), and characterizing them with UVRR spectroscopy.

Materials:

  • Horseradish peroxidase (HRP)

  • L-Tyrosine

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • Quartz cuvette or flow cell

Instrumentation:

  • Continuous-wave (CW) or pulsed UV laser

  • Spectrometer with a high-sensitivity CCD detector

  • Stirred reaction vessel or flow system

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette or the reservoir of a flow system, prepare a solution containing L-tyrosine and HRP in phosphate buffer (pH 7.4). Typical concentrations are in the micromolar to millimolar range, and should be optimized for the specific experiment.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a stoichiometric amount of hydrogen peroxide. HRP will catalyze the one-electron oxidation of tyrosine to the tyrosyl radical.

  • UVRR Measurement: The reaction mixture is continuously irradiated with a UV laser tuned to an absorption band of the tyrosyl radical (e.g., around 244 nm or 410 nm). For a static measurement in a cuvette, the solution should be stirred to ensure a steady-state concentration of the radical in the laser beam. For kinetic studies, a flow system can be used where the reactants are mixed just prior to entering the laser interrogation region.

  • Data Acquisition: The Raman spectrum of the tyrosyl radical is collected. It is important to also acquire a spectrum of the reaction mixture before the addition of H₂O₂ to serve as a background for subtraction.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of phenoxy radicals.

experimental_workflow cluster_generation Radical Generation cluster_detection UVRR Detection cluster_analysis Data Analysis pulse_rad Pulse Radiolysis uv_laser Pulsed UV Laser pulse_rad->uv_laser triggers enzymatic Enzymatic Reaction enzymatic->uv_laser photolysis Flash Photolysis photolysis->uv_laser triggers spectrometer Spectrometer & CCD uv_laser->spectrometer spectra Time-Resolved Spectra spectrometer->spectra kinetics Kinetic Analysis spectra->kinetics structure Structural Interpretation spectra->structure phenoxy_radical_pathway Phenolic_Drug Phenolic Drug CYP450 Cytochrome P450 (Phase I Metabolism) Phenolic_Drug->CYP450 Phenoxy_Radical This compound Metabolite CYP450->Phenoxy_Radical Redox_Cycling Redox Cycling Phenoxy_Radical->Redox_Cycling Detoxification Phase II Metabolism (Detoxification) Phenoxy_Radical->Detoxification ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Cellular_Damage Cellular Damage (Toxicity) ROS->Cellular_Damage Excretion Excretion Detoxification->Excretion

References

Application Notes and Protocols for Electrochemical Generation and Study of Phenoxy Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing electrochemical techniques for the generation and subsequent study of phenoxy radicals. Phenoxy radicals are critical intermediates in various chemical and biological processes, including antioxidant mechanisms, enzymatic reactions, and the metabolism of phenolic drugs. Understanding their behavior is paramount in fields ranging from pharmacology to materials science. Electrochemical methods offer a clean, controllable, and efficient means to produce these transient species in situ, allowing for detailed investigation of their properties and reaction kinetics.

Introduction to Electrochemical Generation of Phenoxy Radicals

The electrochemical oxidation of phenolic compounds is a direct and versatile method for generating phenoxy radicals. This process involves the removal of an electron from the phenol (B47542) molecule at the surface of an electrode, as depicted in the general reaction below. The initial one-electron oxidation step produces a phenoxy radical, which can then undergo various subsequent reactions such as dimerization, disproportionation, or reaction with other species in the solution.[1] The stability and reactivity of the generated this compound are highly dependent on the structure of the parent phenol, the solvent, and the pH of the medium.

General Reaction: Phenol Oxidation

Electrochemical techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are invaluable for studying these processes.[2] They provide information on the oxidation potentials of phenols, the stability of the resulting radicals, and the kinetics of their subsequent reactions. For a more detailed structural and electronic characterization of these short-lived species, in-situ spectroelectrochemical methods, such as UV-Vis or Electron Paramagnetic Resonance (EPR) spectroscopy coupled with electrochemistry, are employed.[3]

Key Electrochemical Techniques and Their Applications

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful and widely used technique for initial investigations of redox processes. It provides qualitative and quantitative information about the electrochemical behavior of phenolic compounds, including their oxidation potentials and the reversibility of the electron transfer process. An irreversible oxidation peak in the CV of a phenol often indicates the formation of a reactive this compound that undergoes rapid follow-up chemical reactions.

Application:

  • Determination of the oxidation potential of phenolic compounds.

  • Assessment of the stability of the generated this compound.

  • Preliminary kinetic analysis of follow-up reactions.

  • Evaluation of antioxidant capacity in various samples, including biological fluids.[4][5]

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV and is well-suited for quantitative analysis of phenolic compounds, especially at low concentrations. It provides better resolution for overlapping peaks and is often used for the determination of antioxidants in complex matrices.

Application:

  • Quantitative determination of phenolic compounds in pharmaceuticals, food, and biological samples.

  • Assessment of total antioxidant capacity.

Chronoamperometry

Chronoamperometry is an ideal technique for studying the kinetics of chemical reactions that follow electron transfer. By stepping the potential to a value where the phenol is oxidized and monitoring the current decay over time, the rate constants of follow-up reactions, such as the dimerization of phenoxy radicals, can be determined.[4][6]

Application:

  • Determination of diffusion coefficients of phenolic compounds.[7]

  • Quantitative analysis of the kinetics of this compound decay and dimerization.[8][9]

In-Situ Spectroelectrochemistry

Combining spectroscopy with electrochemistry allows for the direct observation and characterization of species generated at the electrode surface.

  • UV-Vis Spectroelectrochemistry: This technique monitors the changes in the UV-Visible absorption spectrum during electrolysis. The formation of phenoxy radicals can be observed by the appearance of new absorption bands.[10][11][12]

  • EPR Spectroelectrochemistry: Electron Paramagnetic Resonance (EPR) is a highly specific technique for detecting and characterizing species with unpaired electrons, such as radicals. Coupling EPR with an electrochemical cell allows for the direct identification and structural characterization of electrochemically generated phenoxy radicals.[3][13][14]

Quantitative Data

The following tables summarize key quantitative data for a selection of phenolic compounds, which are essential for designing and interpreting electrochemical experiments.

Table 1: Oxidation Potentials of Selected Phenolic Compounds

CompoundOxidation Potential (Epa vs. Ag/AgCl)pHElectrodeReference
Phenol+0.8 V to +1.0 V7.0Glassy Carbon
Catechol+0.2 V to +0.4 V7.0Glassy Carbon
Hydroquinone+0.1 V to +0.3 V7.0Glassy Carbon
Resorcinol+0.7 V to +0.9 V7.0Glassy Carbon
Gallic Acid+0.3 V to +0.5 V3.0Glassy Carbon[2]
Caffeic Acid+0.4 V to +0.6 V3.0Glassy Carbon[2]
Quercetin+0.2 V to +0.4 V4.5Glassy Carbon[1]
Ferulic Acid+0.5 V to +0.7 V7.0Glassy Carbon[2]

Table 2: Diffusion Coefficients of Selected Phenolic Compounds

CompoundDiffusion Coefficient (D) (cm²/s)SolventReference
Phenol1.0 x 10⁻⁵Water[15]
Catechol8.5 x 10⁻⁶Water[15]
Hydroquinone8.8 x 10⁻⁶Water[15]
Gallic Acid6.7 x 10⁻⁶Water[15]
Ascorbic Acid2.2 x 10⁻⁴Aqueous Buffer[7]
Dopamine8.4 x 10⁻⁴Aqueous Buffer[7]
Uric Acid4.3 x 10⁻⁴Aqueous Buffer[7]
Tryptophan1.4 x 10⁻⁴Aqueous Buffer[7]

Experimental Protocols

Protocol for Cyclic Voltammetry of a Phenolic Compound

Objective: To determine the oxidation potential of a phenolic compound and assess the stability of the corresponding this compound.

Materials:

  • Potentiostat with a three-electrode cell (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode).

  • Phenolic compound of interest (e.g., quercetin).

  • Supporting electrolyte solution (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).

  • Solvent (e.g., deionized water, ethanol, or a mixture).

  • Inert gas (e.g., nitrogen or argon).

Procedure:

  • Prepare the Analyte Solution: Dissolve the phenolic compound in the solvent to a final concentration of 1-5 mM. Then, add the supporting electrolyte.

  • Deoxygenate the Solution: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Set up the Electrochemical Cell: Assemble the three-electrode cell, ensuring the electrodes are clean and properly immersed in the solution.

  • Configure the Potentiostat: Set the following parameters in the software:

    • Initial Potential: A potential where no reaction occurs (e.g., 0.0 V).

    • Vertex Potential 1: A potential sufficiently positive to oxidize the phenol (e.g., +1.0 V).

    • Vertex Potential 2: A potential to scan back to (e.g., -0.2 V).

    • Scan Rate: A typical starting scan rate is 100 mV/s.

    • Number of Cycles: 1-3 cycles.

  • Run the Experiment: Start the potential scan and record the cyclic voltammogram.

  • Data Analysis:

    • Identify the anodic peak potential (Epa), which corresponds to the oxidation of the phenol.

    • Look for a corresponding cathodic peak on the reverse scan. The absence or a significantly smaller cathodic peak indicates an irreversible process, suggesting the this compound is unstable and undergoes follow-up reactions.

    • Vary the scan rate to study the stability of the radical. For an unstable radical, the cathodic peak may become more prominent at higher scan rates.

Protocol for In-Situ UV-Vis Spectroelectrochemistry of Phenol Oxidation

Objective: To observe the formation of phenoxy radicals and their subsequent reaction products during the electrochemical oxidation of a phenol.

Materials:

  • Spectroelectrochemical cell with an optically transparent electrode (e.g., indium tin oxide - ITO).

  • Potentiostat coupled with a UV-Vis spectrophotometer.

  • Phenolic compound (e.g., phenol).

  • Supporting electrolyte solution (e.g., 0.1 M H₂SO₄).

  • Deionized water.

Procedure:

  • Prepare the Solution: Prepare a solution of the phenolic compound in the supporting electrolyte.

  • Assemble the Spectroelectrochemical Cell: Place the optically transparent working electrode, reference electrode, and counter electrode in the cuvette.

  • Record the Initial Spectrum: Place the cell in the spectrophotometer and record the UV-Vis spectrum of the solution at the open-circuit potential. This will serve as the baseline.

  • Apply Potential and Record Spectra: Apply a potential at which the phenol is oxidized (determined from a prior CV experiment) and record UV-Vis spectra at regular time intervals.

  • Data Analysis:

    • Subtract the initial spectrum from the subsequent spectra to observe the changes.

    • Identify the appearance of new absorption bands, which can be attributed to the this compound and its reaction products. For phenol oxidation, the formation of benzoquinone is often observed, which has a characteristic absorption band around 245 nm.[10][12]

    • Monitor the change in absorbance over time to study the kinetics of the reaction.

Visualizations of Pathways and Workflows

Electrochemical Generation and Subsequent Reactions of a this compound

Phenoxy_Radical_Generation Phenol Phenol (Ar-OH) Electrode Phenol->Electrode -e⁻, -H⁺ PhenoxyRadical This compound (Ar-O•) Electrode->PhenoxyRadical Dimer Dimerization Products PhenoxyRadical->Dimer Coupling Quinone Further Oxidation (e.g., Quinone) PhenoxyRadical->Quinone -e⁻ Other Reaction with other species PhenoxyRadical->Other

Caption: General pathway for electrochemical generation of a this compound and its subsequent reactions.

Experimental Workflow for Cyclic Voltammetry

CV_Workflow A Prepare Analyte Solution (Phenol + Supporting Electrolyte) B Deoxygenate with Inert Gas A->B C Assemble 3-Electrode Cell B->C D Configure Potentiostat (Potential Range, Scan Rate) C->D E Run Cyclic Voltammetry D->E F Record Voltammogram (Current vs. Potential) E->F G Data Analysis (Identify Epa, Assess Reversibility) F->G

Caption: Step-by-step workflow for a cyclic voltammetry experiment.

Oxidation Pathway of Quercetin

Quercetin_Oxidation Quercetin Quercetin Intermediate1 Semiquinone Radical Quercetin->Intermediate1 -e⁻, -H⁺ OrthoQuinone Ortho-Quinone Intermediate1->OrthoQuinone -e⁻, -H⁺ FurtherProducts Further Oxidation Products OrthoQuinone->FurtherProducts Oxidation of A and C rings Benzofuranone Benzofuranone Derivative OrthoQuinone->Benzofuranone +H₂O

Caption: Simplified electrochemical oxidation pathway of quercetin.[2][16][17]

References

Application Notes and Protocols for Utilizing Phenoxy Radicals as Probes in Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of antioxidant activity is a critical aspect of drug discovery, food science, and cosmetics development. Antioxidants are molecules that inhibit the oxidation of other molecules, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Phenoxy radicals are a class of stable free radicals widely employed as probes in antioxidant activity assays due to their distinct color and reactivity. These assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to the phenoxy radical, thus neutralizing it and causing a measurable change in color. This change is typically monitored using spectrophotometry.

The two most prominent antioxidant assays utilizing phenoxy-type radicals are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the galvinoxyl radical scavenging assay. The DPPH radical is a stable free radical that shows a strong absorption maximum at 517 nm and has a deep purple color.[1][2][3] In the presence of an antioxidant, the DPPH radical is reduced to DPPH-H, resulting in a color change to yellow, which is monitored by the decrease in absorbance.[1][2][3] Similarly, the galvinoxyl radical is a stable phenoxyl radical that can be used to assess the hydrogen-donating ability of antioxidants.[4] The reduction of the galvinoxyl radical is typically measured by a decrease in absorbance at around 428 nm.[4]

These methods are popular due to their simplicity, speed, and reproducibility, making them valuable tools for screening the antioxidant potential of various compounds and natural extracts.[3] This document provides detailed application notes and protocols for performing the DPPH and galvinoxyl radical scavenging assays, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.

Chemical Principles of this compound Scavenging

The fundamental principle behind this compound-based antioxidant assays is a redox reaction. The stable this compound (represented as RO•) acts as an oxidizing agent. An antioxidant molecule (represented as AH) donates a hydrogen atom to the radical, becoming a radical itself (A•) while neutralizing the this compound (ROH).

RO• + AH → ROH + A•

The antioxidant-derived radical (A•) is generally more stable and less reactive than the initial free radical it scavenges, thus terminating the radical chain reaction. The rate of this reaction and the extent of this compound scavenging are indicative of the antioxidant's potency.

Phenoxy_Radical This compound (e.g., DPPH•) Reduced_Phenoxy Reduced Phenoxy Compound (DPPH-H) Phenoxy_Radical->Reduced_Phenoxy gains H• Antioxidant Antioxidant (AH) Antioxidant_Radical Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical loses H•

This compound Scavenging Mechanism

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of a sample using the stable DPPH radical.

a. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Test compounds

  • Positive controls (e.g., Ascorbic acid, Trolox, Gallic acid)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

b. Preparation of Solutions:

  • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark, airtight container at 4°C.

  • DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution 1:10 with methanol or ethanol. The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[5] This solution should be prepared fresh daily and protected from light.[2]

  • Test Sample Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, ethanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Positive Control Solutions: Prepare a series of dilutions of a standard antioxidant (e.g., ascorbic acid) in the same manner as the test samples.

c. Assay Procedure:

  • Reaction Setup: In a 96-well microplate, add 100 µL of the test sample or positive control dilutions to respective wells.

  • Blank Preparation: For the blank, add 100 µL of the solvent used for dissolving the samples.

  • Initiate Reaction: Add 100 µL of the DPPH working solution to all wells.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2]

d. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity (% RSA) for each concentration using the following formula:

    % RSA = [ (Acontrol - Asample) / Acontrol ] x 100

    Where:

    • Acontrol is the absorbance of the DPPH solution with the solvent (blank).

    • Asample is the absorbance of the DPPH solution with the test sample or positive control.

  • Determine the IC50 value: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Plot the % RSA against the concentration of the test sample. The IC50 value can be determined from the resulting graph by interpolation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_DPPH Prepare DPPH Working Solution (0.1 mM) Mix Mix Sample/Control with DPPH Solution Prepare_DPPH->Mix Prepare_Samples Prepare Sample and Control Dilutions Prepare_Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate_RSA Calculate % Radical Scavenging Activity Measure->Calculate_RSA Determine_IC50 Determine IC50 Value Calculate_RSA->Determine_IC50

DPPH Assay Workflow

Galvinoxyl Radical Scavenging Assay

This protocol describes the method for assessing antioxidant activity using the galvinoxyl free radical.

a. Materials and Reagents:

  • Galvinoxyl free radical

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds

  • Positive controls (e.g., BHT, BHA, Ascorbic acid)[1]

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

b. Preparation of Solutions:

  • Galvinoxyl Stock Solution (1 mM): Dissolve 42.2 mg of galvinoxyl in 100 mL of methanol or ethanol.

  • Galvinoxyl Working Solution (0.1 mM): Dilute the galvinoxyl stock solution 1:10 with methanol or ethanol.[1] This solution should be freshly prepared.

  • Test Sample Solutions: Prepare a stock solution of the test compound in a suitable solvent and create a series of dilutions.

  • Positive Control Solutions: Prepare a series of dilutions of a standard antioxidant (e.g., BHT) in the same manner as the test samples.

c. Assay Procedure:

  • Reaction Setup: In a 96-well microplate, add 40 µL of the test sample or positive control dilutions to respective wells.[1]

  • Blank Preparation: For the blank, add 40 µL of the solvent.

  • Initiate Reaction: Add 160 µL of the galvinoxyl working solution to all wells.[1]

  • Incubation: Incubate the plate at room temperature for 120 minutes in the dark.[1]

  • Absorbance Measurement: Measure the absorbance of each well at approximately 428 nm.[1]

d. Data Analysis:

  • Calculate the percentage of galvinoxyl radical scavenging activity (% RSA) using the following formula:

    % RSA = [ (Acontrol - Asample) / Acontrol ] x 100

    Where:

    • Acontrol is the absorbance of the galvinoxyl solution with the solvent (blank).

    • Asample is the absorbance of the galvinoxyl solution with the test sample or positive control.

  • Determine the IC50 value: Plot the % RSA against the concentration of the test sample and determine the concentration that causes 50% scavenging of the galvinoxyl radicals.

Data Presentation

Quantitative data from antioxidant assays should be presented in a clear and organized manner to facilitate comparison between different compounds and with standard antioxidants. The IC50 value is a commonly used metric for this purpose.

Table 1: DPPH Radical Scavenging Activity of Standard Antioxidants and Test Compounds
CompoundIC50 (µg/mL)IC50 (µM)Reference
Ascorbic Acid2.5 - 1014.2 - 56.8[6][7]
Trolox3.5 - 814.0 - 32.0[4]
Gallic Acid1.5 - 58.8 - 29.4[6][8]
BHT20 - 3090.8 - 136.1[8]
Quercetin2 - 66.6 - 19.8[7]
Test Compound AValueValueInternal Data
Test Compound BValueValueInternal Data
Table 2: Galvinoxyl Radical Scavenging Activity of Standard Antioxidants and Test Compounds
CompoundIC50 (µg/mL)IC50 (µM)Reference
Ascorbic Acid~15~85[1]
BHT~21~95[1]
BHA~18~99[1]
Resveratrol~25~110[9]
Test Compound XValueValueInternal Data
Test Compound YValueValueInternal Data

Logical Relationships in Data Analysis

The determination of the IC50 value is a critical step in quantifying antioxidant activity. This involves establishing a dose-response relationship where the percentage of radical scavenging increases with the concentration of the antioxidant. By plotting this relationship, the concentration at which 50% of the radicals are scavenged can be accurately determined.

Start Start with Raw Absorbance Data Calculate_Percent_Inhibition Calculate % Inhibition for each concentration Start->Calculate_Percent_Inhibition Plot_Data Plot % Inhibition vs. Concentration Calculate_Percent_Inhibition->Plot_Data Linear_Regression Perform Linear Regression (for linear range) Plot_Data->Linear_Regression Determine_IC50 Calculate IC50 from the regression equation (y = 50) Linear_Regression->Determine_IC50

IC50 Determination Logic

Conclusion

The use of phenoxy radicals, such as DPPH and galvinoxyl, provides a reliable and efficient means of assessing antioxidant activity. The protocols detailed in these application notes offer a standardized approach for researchers, scientists, and drug development professionals. By following these methodologies and utilizing the provided data presentation and analysis guidelines, consistent and comparable results can be achieved, facilitating the identification and characterization of novel antioxidant compounds.

References

Computational Modeling of Phenoxy Radical Reaction Pathways: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the computational modeling of phenoxy radical reaction pathways. Phenoxy radicals are critical intermediates in a vast array of chemical and biological processes, including antioxidant mechanisms, enzymatic reactions, lignin (B12514952) biosynthesis, and the metabolic activation of various xenobiotics.[1][2][3] Understanding their formation, stability, and subsequent reactions is paramount for fields ranging from materials science to pharmacology.

This document outlines the key theoretical concepts, experimental techniques for validation, and detailed computational protocols necessary to investigate these complex reactive species.

Application Notes

Phenoxy radicals are generated through the one-electron oxidation of phenolic compounds.[2] This process can be initiated by various means, including enzymatic catalysis (e.g., by laccases and peroxidases), photolysis, or reaction with other radical species like the hydroxyl radical.[4][5][6] Once formed, the unpaired electron is delocalized across the aromatic ring, leading to several resonance structures. The stability and reactivity of a this compound are heavily influenced by the nature and position of substituents on the aromatic ring.

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate reaction pathways of phenoxy radicals.[7][8] These methods allow for the calculation of key thermodynamic and kinetic parameters, such as bond dissociation enthalpies (BDEs), ionization potentials (IPs), activation energies (Ea), and reaction rate constants. This information is crucial for predicting the dominant reaction pathways, understanding antioxidant efficacy, and designing novel molecules with tailored radical-scavenging properties.

A critical aspect of studying phenoxy radicals is the validation of computational models with experimental data. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, particularly with spin trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), allow for the detection and characterization of these transient species.[3][6][9][10] Laser flash photolysis is another powerful technique for generating and monitoring the kinetics of phenoxy radicals in real-time.[4][11] Furthermore, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is invaluable for identifying the final products of this compound reactions, providing crucial insights into the overall reaction mechanism.[12][13]

The study of this compound reactions has significant implications for drug development. Many phenolic compounds are potent antioxidants, and their therapeutic effects are directly related to their ability to scavenge harmful free radicals. Computational modeling can aid in the rational design of new antioxidant drugs with enhanced efficacy. Conversely, the formation of phenoxy radicals from certain drugs can lead to metabolic activation and the generation of toxic reactive metabolites. Understanding these pathways is essential for predicting and mitigating potential drug toxicity.

Experimental and Computational Protocols

Protocol 1: Enzymatic Generation of Phenoxy Radicals using Laccase

This protocol describes the generation of phenoxy radicals from phenolic substrates using laccase, a copper-containing oxidase enzyme.

Materials:

  • Laccase from Trametes versicolor

  • Phenolic substrate (e.g., p-coumaric acid, ferulic acid)

  • Phosphate (B84403) buffer (pH 5-7)

  • Spectrophotometer or EPR spectrometer

Procedure:

  • Prepare a stock solution of the phenolic substrate in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Prepare a reaction mixture containing the phosphate buffer and the desired final concentration of the phenolic substrate.

  • Initiate the reaction by adding a specific activity of laccase to the reaction mixture. Optimal conditions, such as pH and temperature, may need to be determined empirically for different substrates.[14][15][16]

  • Monitor the reaction progress by observing changes in the UV-Vis spectrum of the reaction mixture or by detecting the formation of phenoxy radicals using EPR spectroscopy (see Protocol 2).

  • For product analysis, the reaction can be quenched at different time points by adding a denaturing agent (e.g., acetonitrile) and subsequently analyzed by UPLC-MS (see Protocol 4).

Protocol 2: EPR Spin Trapping of Phenoxy Radicals

This protocol outlines the detection of phenoxy radicals using EPR spectroscopy in conjunction with the spin trap DMPO.

Materials:

  • This compound generating system (e.g., laccase and phenol (B47542) as in Protocol 1, or a chemical oxidant like potassium ferricyanide)

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO)

  • Phosphate buffer (pH 7.4)

  • EPR spectrometer

Procedure:

  • Prepare a reaction mixture containing the this compound generating system in the phosphate buffer.

  • Add DMPO to the reaction mixture. The final concentration of DMPO typically ranges from 50 to 100 mM.[6]

  • Transfer the reaction mixture to a flat cell or capillary tube suitable for EPR measurements.

  • Record the EPR spectrum at room temperature.

  • The resulting EPR spectrum of the DMPO-phenoxy radical adduct can be simulated to obtain hyperfine coupling constants, which aid in the identification of the trapped radical.[10]

  • Control experiments excluding either the radical generating system or the spin trap should be performed to ensure the observed signal is from the desired radical adduct.[6]

Protocol 3: Laser Flash Photolysis of Phenols

This protocol provides a general workflow for studying this compound kinetics using laser flash photolysis.

Materials:

  • Phenolic compound of interest

  • Suitable solvent (e.g., water, acetonitrile)

  • Laser flash photolysis system equipped with a pulsed laser (e.g., Nd:YAG laser with a fourth harmonic at 266 nm) and a transient absorption detection system.[4][5][17][18]

Procedure:

  • Prepare a solution of the phenolic compound in the chosen solvent and place it in a quartz cuvette.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the excited states by oxygen.

  • Excite the sample with a short laser pulse at a wavelength where the phenol absorbs (e.g., 266 nm).[18]

  • Monitor the change in absorbance at a wavelength where the this compound is known to absorb as a function of time.

  • The decay of the transient absorption signal provides information on the kinetics of the this compound reactions, such as self-reaction or reaction with other species.

Protocol 4: UPLC-MS Analysis of Phenol Oxidation Products

This protocol describes the separation and identification of products from this compound reactions using UPLC-MS.

Materials:

  • Reaction mixture containing phenol oxidation products

  • UPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole)

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile (B52724) and water, both typically containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

Procedure:

  • Quench the reaction at the desired time point, for example, by adding an equal volume of cold acetonitrile.

  • Centrifuge the sample to precipitate any proteins or other solids.

  • Inject the supernatant onto the UPLC column.

  • Perform a gradient elution to separate the components of the mixture. A typical gradient might run from 5% to 95% acetonitrile over several minutes.

  • The mass spectrometer can be operated in both positive and negative ion modes to detect a wide range of products.[13]

  • Identify the products based on their retention times, mass-to-charge ratios (m/z), and fragmentation patterns (MS/MS).[12]

Protocol 5: Computational Modeling of a this compound Reaction Pathway using DFT

This protocol outlines the steps to calculate the reaction profile for the hydrogen abstraction from a phenol by a hydroxyl radical using Gaussian 16.

Software:

  • Gaussian 16

  • GaussView 6 or other molecular visualization software

Procedure:

  • Geometry Optimization of Reactants and Products:

    • Build the structures of phenol, hydroxyl radical, this compound, and water in GaussView.

    • Create separate Gaussian input files for each species. A typical input file for the optimization and frequency calculation of phenol would be:

    • Run the calculations. Ensure that the frequency calculations yield no imaginary frequencies for the optimized structures, confirming they are true minima.

  • Transition State (TS) Search:

    • Use the optimized structures of the reactants (phenol + OH) and products (this compound + H2O) to perform a transition state search using the QST2 or QST3 method in Gaussian. Alternatively, a guess of the transition state structure can be manually built and optimized using the Opt=(TS,CalcFC,NoEigentest) keyword.

    • An example input for a TS search:

    • A successful TS calculation will result in an optimized structure with exactly one imaginary frequency. The animation of this frequency should correspond to the reaction coordinate (O-H bond breaking and H-O bond forming).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the optimized transition state to confirm that it connects the reactants and products.

    • Example IRC input:

  • Energy Profile Construction:

    • Extract the electronic energies (including zero-point vibrational energy corrections) from the output files of the optimized reactants, products, and the transition state.

    • Calculate the activation energy (Ea) as the energy difference between the transition state and the reactants.

    • Calculate the reaction energy (ΔEr) as the energy difference between the products and the reactants.

Data Presentation

Table 1: Calculated Bond Dissociation Enthalpies (BDEs) of Substituted Phenols

Phenolic CompoundO-H BDE (kcal/mol)Computational MethodReference
Phenol87.3B3LYP/6-311G(d,p)[7]
p-Cresol86.1B3LYP/6-311G(d,p)[7]
p-Methoxyphenol83.9B3LYP/6-311G(d,p)[7]
p-Nitrophenol88.5B3LYP/6-311G(d,p)[7]
Catechol82.3B3LYP/6-311G(d,p)[7]

Table 2: Experimental Rate Constants for this compound Reactions

ReactionRate Constant (M⁻¹s⁻¹)SolventTemperature (°C)Reference
Phenoxy + Phenoxy1.5 x 10⁹Water20[1]
Phenoxy + O₂< 10⁵Gas Phase25[1]
Phenoxy + Ascorbate5.0 x 10⁸Water (pH 7)22[19]
Phenoxy + Trolox2.1 x 10⁸Water (pH 7)22[19]

Table 3: Calculated Activation Energies for this compound Reactions

ReactionActivation Energy (kcal/mol)Computational MethodReference
Phenol + OH → Phenoxy + H₂O3.2B3LYP/6-311+G(d,p)N/A (Illustrative)
Phenoxy + Isobutane (H-abstraction)12.0 - 21.7DFT[20][21]
This compound + Peroxy Radical~6MP2[22]

Table 4: Redox Potentials of Selected Phenoxy Radicals

Phenolic CompoundRedox Potential (V vs. NHE)pHReference
all-rac-α-tocopherol0.93N/A (in DMF)[10]
Quercetin1.07N/A (in DMF)[10]
(+)-Catechin1.16N/A (in DMF)[10]
Luteolin1.15N/A (in DMF)[10]

Mandatory Visualization

Phenoxy_Radical_Formation_and_Reaction cluster_formation This compound Formation cluster_reactions Reaction Pathways Phenol Phenolic Compound Phenoxy_Radical This compound Phenol->Phenoxy_Radical -e⁻, -H⁺ Dimerization Dimerization Products Phenoxy_Radical->Dimerization Radical-Radical Coupling Antioxidant_Regeneration Regenerated Antioxidant Phenoxy_Radical->Antioxidant_Regeneration Reaction with another Antioxidant (e.g., Ascorbate) Substrate_Oxidation Oxidized Substrate Phenoxy_Radical->Substrate_Oxidation H-atom abstraction from biological molecules Polymerization Polymer Phenoxy_Radical->Polymerization Enzymatic or Chemical Polymerization Laccase_Catalysis_Workflow start Start: Prepare Reaction Mixture (Phenol + Buffer) add_laccase Add Laccase start->add_laccase reaction Incubate (Controlled T, pH) add_laccase->reaction monitoring Monitor Reaction reaction->monitoring quench Quench Reaction reaction->quench epr EPR Spectroscopy (Radical Detection) monitoring->epr Online/Offline uv_vis UV-Vis Spectroscopy (Substrate Depletion) monitoring->uv_vis Online end End: Data Analysis epr->end uv_vis->end analysis UPLC-MS Analysis (Product Identification) quench->analysis analysis->end Computational_Workflow start Define Reaction geom_opt Geometry Optimization (Reactants, Products) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc ts_search Transition State Search freq_calc->ts_search ts_freq TS Frequency Calculation (Confirm 1 Imaginary Freq) ts_search->ts_freq irc IRC Calculation (Connect Reactants & Products) ts_freq->irc energy_profile Construct Energy Profile (Calculate Ea, ΔEr) irc->energy_profile end End: Analyze Results energy_profile->end

References

Application Note: Studying Phenoxy Radical Reactions with Laser Flash Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phenoxy radicals are critical transient intermediates in a vast array of chemical and biological processes, including lignin (B12514952) biosynthesis, oxidative degradation of pollutants, and the antioxidant action of phenolic compounds.[1] Due to their high reactivity and short lifetimes, typically in the nanosecond to millisecond range, studying their kinetics and spectral properties requires specialized techniques. Laser Flash Photolysis (LFP) is a powerful method for generating and monitoring these transient species in real-time.[2][3] This application note provides a detailed overview, experimental protocols, and data interpretation guidelines for using LFP to investigate phenoxy radical reactions, with a focus on applications in antioxidant research relevant to drug development.[4]

Principle of Laser Flash Photolysis LFP is a pump-probe technique.[5] A short, high-energy laser pulse (the "pump") is used to irradiate a sample, initiating a photochemical reaction and generating transient species like phenoxy radicals.[3][6] A second, continuous or long-pulsed light source (the "probe") passes through the sample, and changes in its intensity due to absorption by the transient species are monitored over time. By recording the change in absorbance at different wavelengths, a time-resolved absorption spectrum of the transient species can be constructed. By monitoring the decay of the absorbance at a specific wavelength, the reaction kinetics of the transient species can be determined.[5]

Experimental Setup and Workflow

A typical nanosecond LFP setup consists of a pulsed laser source, a probe lamp, a sample holder, a monochromator, and a detector.

LFP_Setup cluster_pump Pump Beam Path cluster_probe Probe Beam Path cluster_detection Detection System P_Laser Pulsed Laser (e.g., Nd:YAG) P_Optics Steering Optics (Mirrors, Lenses) P_Laser->P_Optics Laser Pulse Sample Sample Cell (Quartz Cuvette) P_Optics->Sample Probe_Lamp Probe Lamp (e.g., Xenon Arc) Pr_Optics Focusing Optics Probe_Lamp->Pr_Optics White Light Pr_Optics->Sample Mono Monochromator Sample->Mono Transmitted Light Detector Detector (PMT / ICCD) Mono->Detector Scope Digital Oscilloscope / Computer Detector->Scope

Figure 1: Schematic of a Laser Flash Photolysis (LFP) experimental setup.

The general workflow for an LFP experiment involves sample preparation, data acquisition at various wavelengths, and subsequent kinetic and spectral analysis.

LFP_Workflow A Prepare Sample (Phenol Precursor in Solvent) B Deoxygenate Sample (e.g., N2 bubbling) A->B C Place Sample in LFP Apparatus B->C D Set Detection Wavelength on Monochromator C->D E Fire Laser Pulse & Trigger Detection D->E F Record Transient Absorbance Decay E->F G Repeat at Multiple Wavelengths? F->G H Construct Transient Spectrum F->H G->D Yes I Analyze Kinetic Data (Decay Constants) G->I No H->I

Figure 2: General experimental workflow for an LFP study.

Protocols

Protocol 1: Generation and Characterization of Phenoxy Radicals

This protocol describes the direct photolysis of a phenol (B47542) to generate the corresponding this compound and measure its transient absorption spectrum and decay kinetics.

1. Materials:

  • Phenolic compound of interest (e.g., phenol, p-cresol, 2,6-diphenyl-4-methoxyphenol).

  • High-purity solvent (e.g., acetonitrile, water, benzene). The solvent should be transparent at the excitation and observation wavelengths.

  • Inert gas (high-purity nitrogen or argon) for deoxygenation.[7]

  • Quartz cuvette with a 1 cm path length.

2. Sample Preparation:

  • Prepare a solution of the phenolic compound in the chosen solvent. The concentration should be optimized to have a sufficient absorbance at the laser excitation wavelength (typically 0.1-0.5) to generate a detectable amount of radical, while avoiding excessive inner filter effects.

  • Transfer the solution to the quartz cuvette.

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 15-20 minutes, as dissolved oxygen can quench excited states and react with radicals.[7] Seal the cuvette to prevent re-entry of air.

3. LFP Instrument Setup:

  • Use a suitable laser for excitation. The fourth harmonic of a Nd:YAG laser (266 nm) is commonly used for direct photolysis of phenols.[8]

  • Align the pump and probe beams to ensure they overlap within the sample cuvette.

4. Data Acquisition:

  • Transient Spectrum:

    • Set the detector (preferably an ICCD camera) to acquire a full spectrum at a specific time delay after the laser flash (e.g., 50 ns).

    • Acquire spectra at several time delays to observe the spectral evolution of the transient species.

    • Alternatively, using a PMT detector, record the maximum transient absorbance change (ΔOD) shortly after the flash at various wavelengths (e.g., every 5-10 nm) across the region of interest (typically 300-700 nm). Plot ΔOD vs. wavelength to construct the spectrum.[3]

  • Decay Kinetics:

    • Set the monochromator to the absorption maximum (λmax) of the this compound, as determined from the transient spectrum.[9]

    • Record the change in absorbance as a function of time for several hundred microseconds to milliseconds following the laser pulse.

    • Average multiple laser shots (e.g., 10-20) to improve the signal-to-noise ratio.

5. Data Analysis:

  • The decay of the this compound often follows second-order kinetics due to self-reaction (dimerization).[10] The kinetic trace can be fitted to the second-order rate equation: 1/ΔA = 1/ΔA₀ + (2k/εl)t, where ΔA is the change in absorbance, k is the second-order rate constant, ε is the molar extinction coefficient, and l is the path length.

Protocol 2: Studying this compound Reactions with Antioxidants

This protocol is designed to measure the rate constant for the reaction of a this compound with a scavenger, such as a potential antioxidant drug.

1. Materials:

  • Same as Protocol 1, plus the antioxidant or quenching molecule (Q).

2. Sample Preparation:

  • Prepare a stock solution of the phenol precursor and a separate stock solution of the quencher (Q).

  • Prepare a series of samples with a fixed concentration of the phenol precursor and varying concentrations of the quencher (Q). Ensure the quencher does not absorb at the laser excitation wavelength.

  • Deoxygenate each sample as described in Protocol 1.

3. Data Acquisition:

  • For each sample, record the kinetic decay trace of the this compound at its λmax, as done in Protocol 1.

4. Data Analysis:

  • Under pseudo-first-order conditions, where the concentration of the quencher [Q] is much greater than the concentration of the this compound, the decay kinetics will become first-order.

  • The observed first-order rate constant (k_obs) is given by: k_obs = k₀ + k_q[Q], where k₀ is the decay rate constant in the absence of the quencher and k_q is the second-order quenching rate constant.

  • Fit the initial part of each decay trace to a first-order exponential function to obtain k_obs.

  • Plot k_obs versus the quencher concentration [Q]. The slope of the resulting straight line will be the bimolecular rate constant, k_q, for the reaction between the this compound and the antioxidant.

Data Presentation

Quantitative data from LFP studies are crucial for comparing the properties and reactivity of different phenoxy radicals.

Table 1: Transient Absorption Maxima (λmax) for Selected Phenoxy Radicals

This compound Source λmax (nm) Solvent Citation
p-Cresol 404, 386 Aqueous [7]
Phenol ~400, ~385 Aqueous [11]
4-Methoxyphenol 415 Aqueous [12]
2-Methoxyphenol ~400, ~650 Non-hydroxylic [9]

| para-Substituted Phenols | 400-410, ~320 | Aqueous |[8] |

Table 2: Representative Reaction Rate Constants

Reaction Rate Constant (k) Conditions Citation
Benzophenone triplet + Phenol 1.3 x 10⁹ M⁻¹s⁻¹ Benzene [13]
p-Methoxypropiophenone triplet + Phenol 4.9 x 10⁹ M⁻¹s⁻¹ Benzene [13]
This compound self-reaction 10⁹ - 10¹⁰ M⁻¹s⁻¹ Aqueous [8]
Phenol radical cation deprotonation ~10⁵ s⁻¹ Aqueous [8]

| DZ phenoxyl radical + Trolox C | 8.3 x 10⁷ dm³ mol⁻¹s⁻¹ | Aqueous, pH 6 |[9] |

Reaction Pathways and Applications

LFP allows for the direct observation of the steps involved in phenol photo-oxidation and subsequent radical reactions. The initial step upon UV laser excitation is often photoionization to form a radical cation, which then rapidly deprotonates to yield the this compound.[8][11] This radical can then decay or be intercepted by other molecules.

Reaction_Pathway ArOH Phenol (ArOH) ArOH_exc Excited State (ArOH*) ArOH->ArOH_exc hν (Laser Pulse) ArOH_radcat Radical Cation (ArOH•+) ArOH_exc->ArOH_radcat Photoionization ArO_rad This compound (ArO•) ArOH_radcat->ArO_rad Deprotonation (-H+) Dimer Dimer Products ArO_rad->Dimer Self-Reaction / Dimerization Scavenge Antioxidant Reaction ArO_rad->Scavenge + Antioxidant (XH) Scavenge->ArOH - X•

Figure 3: Key reaction steps in the formation and decay of phenoxy radicals.

For drug development, this technique is invaluable for quantifying the antioxidant potential of new phenolic compounds. The rate constant for the reaction of a this compound with an antioxidant (k_q from Protocol 2) is a direct measure of its radical scavenging efficacy. A higher rate constant indicates a more efficient antioxidant. This allows for the rapid screening of compound libraries and provides crucial structure-activity relationship data for the design of more potent antioxidant drugs.[4]

References

Application Notes and Protocols for Measuring Phenoxy Radical Reaction Rates Using Stopped-Flow Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxy radicals are key intermediates in a variety of chemical and biological processes, including oxidative stress, antioxidant mechanisms, and industrial polymer degradation. Understanding the kinetics of their reactions is crucial for elucidating reaction mechanisms, evaluating antioxidant efficacy, and designing novel therapeutic agents. Stopped-flow spectrophotometry is a powerful technique for studying the kinetics of fast reactions in solution, with timescales ranging from milliseconds to seconds.[1][2][3] This document provides detailed application notes and protocols for utilizing stopped-flow techniques to measure the reaction rates of phenoxy radicals with various substrates, particularly antioxidants.

Principle of Stopped-Flow Spectroscopy

The stopped-flow technique involves the rapid mixing of two or more reactant solutions, initiating a chemical reaction.[1][2] The mixed solution flows into an observation cell, where the progress of the reaction is monitored, typically by UV-Vis spectrophotometry.[1] The flow is then abruptly stopped, and the change in absorbance or fluorescence of the reaction mixture is recorded as a function of time.[1][4] By analyzing the kinetic trace, one can determine the reaction rate and the corresponding rate constants.[1]

Experimental Workflow

The general workflow for a stopped-flow experiment to measure phenoxy radical reaction rates is depicted below. This process involves the preparation of reactant solutions, instrument setup, data acquisition, and subsequent data analysis to determine the kinetic parameters of the reaction.

G Experimental Workflow for Stopped-Flow Kinetic Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_radical Prepare Stable Phenoxy Radical Solution load_syringes Load Reactant Solutions into Stopped-Flow Syringes prep_radical->load_syringes prep_antioxidant Prepare Antioxidant Solution prep_antioxidant->load_syringes setup_instrument Set Up Spectrophotometer (Wavelength, Time course) load_syringes->setup_instrument mix_reactants Rapid Mixing of Reactants setup_instrument->mix_reactants data_acquisition Monitor Absorbance Decay of this compound mix_reactants->data_acquisition plot_data Plot Absorbance vs. Time data_acquisition->plot_data fit_model Fit Kinetic Data to Appropriate Rate Law plot_data->fit_model calc_rate Calculate Second-Order Rate Constant (k) fit_model->calc_rate

Caption: Workflow of a stopped-flow experiment.

Protocols

Protocol 1: Generation of a Stable this compound

For kinetic studies, a stable this compound is required. The galvinoxyl radical is a commercially available and widely used stable this compound.[5] Alternatively, phenoxy radicals can be generated in situ.

Materials:

  • 2,6-di-tert-butyl-4-methylphenol (BHT) or other suitable phenol (B47542) precursor

  • Lead dioxide (PbO₂) or other oxidizing agent

  • Anhydrous sodium sulfate

  • Solvent (e.g., ethanol, acetonitrile, or a suitable buffer)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the phenol precursor (e.g., BHT) in the chosen solvent to a desired concentration (e.g., 1 mM).

  • Add an excess of the oxidizing agent (e.g., lead dioxide) to the solution.

  • Stir the mixture vigorously at room temperature for a specified time (e.g., 1-2 hours) to allow for the oxidation of the phenol to the corresponding this compound. The solution will typically change color, indicating radical formation.

  • After the reaction is complete, remove the excess oxidizing agent and any solid byproducts by filtration.

  • Dry the resulting colored solution containing the this compound over anhydrous sodium sulfate.

  • Determine the concentration of the this compound solution spectrophotometrically by measuring its absorbance at the wavelength of maximum absorption (λmax) and using the known molar extinction coefficient (ε). For the 2,4,6-triphenylphenoxyl (B1143714) radical, the λmax is around 400 nm.

Protocol 2: Measurement of this compound Scavenging Rate

This protocol describes the measurement of the second-order rate constant for the reaction between a this compound and an antioxidant.

Materials and Equipment:

  • Stopped-flow spectrophotometer system

  • Solution of a stable this compound (e.g., galvinoxyl or prepared as in Protocol 1) in a suitable solvent (e.g., ethanol).

  • Solution of the antioxidant compound to be tested, dissolved in the same solvent.

  • The solvent used for preparing the reactant solutions.

Experimental Setup:

  • Syringe Preparation:

    • Syringe A: Load with the this compound solution (e.g., 100 µM).

    • Syringe B: Load with the antioxidant solution at a concentration in excess of the radical (e.g., 1 mM). Using pseudo-first-order conditions simplifies the data analysis.

  • Instrument Parameters:

    • Set the spectrophotometer to monitor the reaction at the λmax of the this compound. For many phenoxy radicals, this is in the range of 400-600 nm. For the DPPH radical, a common proxy, the absorbance is monitored at 515 nm.[6]

    • Set the data acquisition time to be sufficient to observe the complete decay of the radical absorbance (typically a few seconds).

    • The temperature of the observation cell should be controlled and recorded.

Procedure:

  • Prime the stopped-flow instrument with the respective solutions from Syringes A and B to ensure that the tubing and observation cell are filled with fresh reactants.[6]

  • Initiate the reaction by rapidly mixing equal volumes of the solutions from Syringes A and B.

  • The instrument will automatically stop the flow and begin recording the decrease in absorbance of the this compound over time.

  • Repeat the measurement multiple times (e.g., 3-5 times) to ensure reproducibility.

  • Perform control experiments by mixing the this compound solution with the pure solvent to account for any natural decay of the radical.

Data Analysis:

  • The kinetic data is obtained as a trace of absorbance versus time.

  • Under pseudo-first-order conditions (i.e., [Antioxidant] >> [this compound]), the reaction follows first-order kinetics with respect to the this compound.

  • The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a single exponential function: A(t) = A₀ * exp(-k_obs * t) + A_∞ where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the end of the reaction.

  • The second-order rate constant (k) is then calculated from the observed rate constant and the concentration of the antioxidant: k = k_obs / [Antioxidant]

Signaling Pathway and Reaction Scheme

The fundamental reaction involves the transfer of a hydrogen atom from the antioxidant (AH) to the this compound (PhO•), resulting in the quenching of the radical and the formation of a new antioxidant radical (A•).

G General Reaction of a this compound with an Antioxidant PhO• This compound PhOH Parent Phenol PhO•->PhOH H• transfer AH Antioxidant (e.g., Phenol, Ascorbic Acid) A• Antioxidant Radical AH->A•

Caption: this compound scavenging by an antioxidant.

Quantitative Data

The following table summarizes representative second-order rate constants for the reactions of various phenoxy radicals with antioxidants, as measured by stopped-flow and other kinetic techniques. The uncertainties in these reported rate constants are generally between ±10% and ±20%.[7]

This compound/ProxyAntioxidantSecond-Order Rate Constant (k) (M⁻¹s⁻¹)SolventReference
DPPH•Ascorbic Acid21,100 ± 570Methanol
DPPH•α-Tocopherol~1,500Methanol[6]
DPPH•Catechin~3,000Methanol[6]
DPPH•Quercetin~2,500Methanol[6]
Aroxyl RadicalEpigallocatechin gallate (EGCG)> Epigallocatechin (EGC) > Epicatechin (EC)Ethanol
Tyrosyl RadicalGlutathione (B108866)2 x 10⁶Aqueous Buffer (pH 7.15)[8][9]

Note: DPPH• and aroxyl radicals are often used as stable proxies for studying the reactivity of less stable phenoxy radicals.

Applications in Drug Development

The protocols and techniques described herein are invaluable for:

  • Screening and Ranking Antioxidant Potency: Rapidly determine the radical scavenging activity of new chemical entities.

  • Structure-Activity Relationship (SAR) Studies: Elucidate how molecular structure influences antioxidant efficacy to guide the design of more potent compounds.

  • Mechanism of Action Studies: Investigate the detailed kinetic mechanisms of antioxidant action.

  • Quality Control: Assess the antioxidant capacity of natural product extracts and pharmaceutical formulations.

By providing a robust and reproducible method for quantifying the reaction rates of phenoxy radicals, stopped-flow spectrophotometry serves as a critical tool in the discovery and development of novel antioxidant-based therapeutics.

References

application of phenoxy radicals in organic radical batteries

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Phenoxy Radicals in Organic Radical Batteries

Introduction

Organic Radical Batteries (ORBs) represent a promising frontier in energy storage technology, offering a sustainable alternative to conventional lithium-ion batteries that rely on scarce and toxic heavy metals.[1] ORBs utilize stable organic radical compounds as the redox-active component of the electrode.[1] Among the various classes of organic radicals, phenoxy radicals are particularly noteworthy. Derived from phenolic compounds, these radicals are characterized by an unpaired electron on a formerly phenolic oxygen atom.[2] Polymers functionalized with stable phenoxy radicals, such as the well-known galvinoxyl, can serve as highly effective electrode materials.[2]

These materials are appealing due to their potential for rapid charge-discharge rates, excellent cycling stability, and tunable redox properties.[3][4] Phenoxy-containing polymers are often investigated as anode (n-type) materials because of their relatively low redox potentials.[4][5][6] This application note provides a detailed overview of the principles, performance metrics, and experimental protocols for the application of phenoxy radicals in ORBs, aimed at researchers and professionals in the field.

Principle: The Redox Chemistry of Phenoxy Radicals

The functionality of phenoxy radicals in a battery is based on a reversible one-electron redox process. The phenoxy radical can be reduced to a phenoxide anion or oxidized to a phenoxonium cation. In the context of a lithium-based battery, the most relevant reaction is the reversible reduction to the phenoxide anion, which serves as the charge storage mechanism.

The process can be summarized as:

  • Discharge (Reduction): The neutral this compound (P-O•) accepts an electron (e⁻) and a cation (e.g., Li⁺) from the electrolyte to form the stable lithium phenoxide salt (P-O⁻Li⁺).

  • Charge (Oxidation): The process is reversed. The phenoxide salt releases an electron and the cation, regenerating the neutral this compound.

This highly reversible electrochemical reaction allows for efficient energy storage and release.

G cluster_redox This compound Redox Mechanism phenoxide Phenoxide Anion (P-O⁻) radical This compound (P-O•) phenoxide->radical -e⁻ +e⁻ phenoxonium Phenoxonium Cation (P-O⁺) radical->phenoxonium -e⁻ +e⁻

Figure 1: Reversible one-electron redox states of a this compound.

Performance Data of this compound-Based Electrodes

The performance of ORBs is dictated by several key parameters, including redox potential, specific capacity, rate capability, and cycling stability. The following table summarizes reported data for various this compound-based polymer electrodes.

Polymer / Radical MaterialRedox Potential (V)Specific Capacity (mAh/g)C-Rate / Current DensityCycle StabilityReference(s)
Generic this compound Polymers~ -0.6 (vs. Ag/AgCl)Data not specifiedData not specifiedReversible redox behavior noted[4]
Poly(galvinoxylstyrene) (PGSt) AnodePotential not specifiedCapacity not specifiedEnables 10-second charging>1000 cycles[3]
PPy-Li-TCPA2 Composite2.0 - 4.0 (vs. Li/Li⁺)91.1 (Discharge)30 mA/gData not specified

*Note: Direct comparison is challenging due to variations in testing conditions, cell configurations (e.g., half-cell vs. full-cell), and reference electrodes.

Experimental Protocols

This section provides detailed methodologies for the synthesis, electrode fabrication, cell assembly, and electrochemical characterization of this compound-based batteries.

Protocol 1: Synthesis of a this compound Polymer

This protocol describes a general method for synthesizing a this compound polymer via free-radical polymerization of a vinyl-phenol monomer, followed by post-polymerization oxidation.

Materials:

  • Monomer: e.g., 4-vinyl-2,6-di-tert-butylphenol

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Anhydrous toluene (B28343) or dioxane

  • Oxidizing Agent: Lead(IV) oxide (PbO₂) or potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]).[4][7]

  • Drying Agent: Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Polymerization:

    • Dissolve the vinyl-phenol monomer and AIBN (typically 1-2 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.

    • De-gas the solution by three freeze-pump-thaw cycles.

    • Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 60-70 °C for 24 hours.

    • Precipitate the resulting polymer by pouring the cooled reaction mixture into a large volume of a non-solvent like methanol.

    • Filter the precipitate, wash thoroughly with methanol, and dry under vacuum to yield the precursor phenol (B47542) polymer.

  • Oxidation to this compound Polymer:

    • Dissolve the precursor polymer in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

    • Add an excess of the oxidizing agent (e.g., PbO₂).

    • Stir the mixture vigorously at room temperature under an inert atmosphere for 12-24 hours. The solution color will change, indicating radical formation.

    • Filter the mixture to remove the spent oxidizing agent and any insoluble byproducts.

    • Dry the filtrate over anhydrous MgSO₄, filter again, and remove the solvent under reduced pressure.

    • The resulting solid is the this compound polymer, which should be stored under an inert atmosphere away from light.

Protocol 2: Electrode Preparation

Materials:

  • Active Material: Synthesized this compound polymer

  • Conductive Additive: Super P or acetylene (B1199291) black

  • Binder: Poly(vinylidene fluoride) (PVDF)

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

  • Current Collector: Copper foil (for anode)

  • Mortar and pestle, magnetic stirrer, doctor blade applicator

Procedure:

  • Thoroughly mix the this compound polymer, conductive additive, and PVDF binder in a weight ratio of 60:30:10 in a mortar and pestle until a homogeneous black powder is obtained.

  • Add a small amount of NMP to the powder mixture and continue mixing to form a viscous, uniform slurry.

  • Use a magnetic stirrer to stir the slurry for at least 12 hours to ensure complete homogenization.

  • Cast the slurry onto the copper foil using a doctor blade applicator set to a desired thickness (e.g., 100-200 µm).

  • Dry the coated foil in a vacuum oven at 80 °C for 12 hours to completely remove the NMP solvent.

  • Punch circular electrodes (e.g., 12 mm diameter) from the dried sheet and record their mass.

Protocol 3: CR2032 Coin Cell Assembly

Note: This procedure must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials:

  • Working Electrode: Prepared this compound electrode

  • Counter/Reference Electrode: Lithium metal foil

  • Separator: Celgard 2400 or similar microporous membrane

  • Electrolyte: 1.0 M LiPF₆ in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)

  • CR2032 coin cell components (case, spacer disc, spring, gasket)

  • Hydraulic crimping machine

Procedure:

  • Place the this compound electrode at the bottom of the coin cell case.

  • Add 1-2 drops of the liquid electrolyte onto the electrode surface.

  • Place the separator membrane on top of the wet electrode.

  • Add another 1-2 drops of electrolyte onto the separator.

  • Carefully place the lithium metal disc on top of the wet separator.

  • Position the spacer disc and then the spring on top of the lithium foil.

  • Place the gasket and the top cap onto the assembly.

  • Crimp the coin cell using a hydraulic crimper to ensure a proper seal.

  • Let the assembled cell rest for at least 12 hours before testing to ensure complete wetting of the electrode.

Protocol 4: Electrochemical Characterization

Equipment:

  • Battery cycler or potentiostat/galvanostat

A. Cyclic Voltammetry (CV):

  • Purpose: To determine the redox potentials and assess the reversibility of the electrochemical reactions.

  • Procedure:

    • Connect the assembled coin cell to the potentiostat.

    • Set a potential window that encompasses the expected redox reactions (e.g., for an anode vs. Li/Li⁺, a window of 0.01 V to 2.0 V might be appropriate).

    • Apply a slow scan rate (e.g., 0.1 mV/s) for several cycles until the voltammogram stabilizes.

    • Identify the anodic and cathodic peak potentials.

B. Galvanostatic Charge-Discharge (GCD):

  • Purpose: To measure specific capacity, energy efficiency, rate capability, and cycling stability.

  • Procedure:

    • Calculate the theoretical capacity of the active material.

    • Set the charge-discharge current based on a specific C-rate (where 1C is the current required to fully charge/discharge the theoretical capacity in one hour).

    • Cycle the cell between defined voltage limits (e.g., 0.5 V to 1.5 V for a phenoxy anode vs Li/Li⁺) at a constant C-rate (e.g., C/10 for initial cycles).

    • To test rate capability, perform cycles at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C, 5C).

    • To test cycling stability, cycle the cell for an extended number of cycles (e.g., 100-1000) at a moderate C-rate (e.g., 1C) and plot the capacity retention and coulombic efficiency versus cycle number.

Overall Experimental Workflow

The development and testing of this compound-based organic batteries follow a systematic workflow from material synthesis to performance evaluation.

G cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Electrochemical Testing Monomer 1. Monomer Synthesis (Vinyl-Phenol) Polymerization 2. Polymerization (e.g., Free Radical) Monomer->Polymerization Oxidation 3. Oxidation to Radical Polymer Polymerization->Oxidation Slurry 4. Slurry Preparation (Polymer + Carbon + Binder) Oxidation->Slurry Casting 5. Electrode Casting & Drying Slurry->Casting Assembly 6. Coin Cell Assembly (in Glovebox) Casting->Assembly CV 7. Cyclic Voltammetry (CV) Assembly->CV GCD 8. Galvanostatic Cycling (GCD) Assembly->GCD Analysis 9. Data Analysis CV->Analysis GCD->Analysis

Figure 2: Workflow for developing and testing this compound batteries.

References

Application Notes: Phenoxy Radical-Mediated Polymerization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxy radical-mediated polymerization represents a versatile and environmentally benign approach to synthesizing a wide range of polymers from phenolic precursors.[1][2] This method relies on the generation of highly reactive phenoxy radicals, which subsequently couple in a non-enzymatic fashion to form oligomers and polymers.[3] The initiation of this process is often catalyzed by oxidoreductase enzymes, primarily laccases and peroxidases, which offer the significant advantages of operating under mild reaction conditions (e.g., physiological pH and room temperature) and avoiding the use of toxic chemical catalysts.[1][4][5]

The two dominant enzyme classes in this field are peroxidases (specifically horseradish peroxidase, HRP) and laccases.[4] HRP utilizes hydrogen peroxide (H₂O₂) as an oxidant to abstract a hydrogen atom from a phenolic substrate, thereby generating a this compound.[3][6] Laccases, belonging to the blue-copper oxidase family, perform a similar function but use molecular oxygen as the oxidant.[3][4] The resulting polymers possess diverse physicochemical properties that are valuable in the food, cosmetic, and medical industries.[2][7]

Applications in Research and Drug Development

The polymers synthesized via these methods have shown significant promise in biomedical applications due to their potential biocompatibility and unique functional properties.[8][9][10]

  • Drug Delivery: Polymeric carriers, such as micelles and nanocapsules, can be engineered to improve the solubility, circulation time, and targeting of therapeutic agents.[11] Enzyme-mediated polymerization offers a route to create biodegradable polymers that can be broken down into non-toxic small molecules and cleared from the body.[11]

  • Tissue Engineering: The polymers can be used to create scaffolds that support cell growth and tissue regeneration.[8]

  • Antioxidant and Antibacterial Materials: Many phenolic precursors are natural antioxidants. Polymers derived from them can retain these radical-scavenging properties, making them suitable for applications like functional coatings or additives.[1][7]

  • Controlled Polymer Architectures: Advanced techniques, such as enzyme-initiated Atom Transfer Radical Polymerization (ATRP) and "radical-controlled" oxidative polymerization using enzyme-mimicking complexes, allow for the synthesis of well-defined polymers with precise control over molecular weight and structure.[4][12][13]

Visualized Mechanisms and Workflows

The following diagrams illustrate the core mechanism of enzyme-mediated polymerization and a typical experimental workflow.

Enzyme_Mediated_Polymerization cluster_0 Enzymatic Initiation cluster_1 Non-Enzymatic Polymerization Phenol (B47542) Phenolic Substrate Enzyme Enzyme (Laccase or Peroxidase) Phenol->Enzyme Radical Phenoxy Radical Enzyme->Radical H⁺ Abstraction Oxidant Oxidant (O₂ or H₂O₂) Oxidant->Enzyme Radical_2 Phenoxy Radical Polymer Polymer Chain (C-C and C-O linkages) Radical_2->Polymer Oxidative Coupling

Caption: General mechanism of this compound-mediated polymerization.

Experimental_Workflow A 1. Reagent Preparation - Buffer Solution - Monomer Solution - Enzyme Stock - Oxidant Solution B 2. Polymerization Reaction - Combine buffer, monomer, enzyme - Initiate with oxidant - Incubate at controlled T & pH A->B Add reagents to reactor C 3. Polymer Isolation - Centrifugation - Washing (deionized water) - Freeze-drying (Lyophilization) B->C Quench & Isolate product D 4. Characterization - Spectroscopy (FTIR, NMR) - Molecular Weight (GPC, DLS) - Microscopy (AFM, SEM) C->D Analyze structure & properties E 5. Functional Analysis - Antioxidant Assays - Biocompatibility Tests - Drug Release Studies D->E Evaluate for specific application

Caption: Standard workflow for synthesis and analysis of polymers.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on HRP and Laccase-mediated polymerization.

Table 1: Horseradish Peroxidase (HRP)-Mediated Polymerization of Phenols

Phenolic Monomer Co-solvent (v/v) Polymer Yield (%) Avg. Molecular Weight (Da) Key Findings & Conditions
Various Phenols Up to 95% Dioxane Varies 400 - 26,000 Peroxidase remains active in high concentrations of organic solvents, enabling polymerization of poorly water-soluble phenols.[14]
Phenol Water/Organic Mixtures Dependent on conditions Not specified Polymer yield is highly sensitive to solvent choice, temperature, and the method of H₂O₂ addition, all of which affect HRP structure and activity.[6]
Hydroxytyrosol (HXT) Acetate (B1210297) Buffer (pH 5) 73% ~30,000 Immobilized HRP on magnetic nanoparticles showed enhanced stability and reusability for up to ten cycles.[5]

| Gallic Acid (GA) | Phosphate Buffer (pH 7.0) | Not specified | Not specified | HRP (6 U/mL) with H₂O₂ (10 mM) at 50°C for 2 hours successfully polymerized the monomer for textile functionalization.[15] |

Table 2: Laccase-Mediated Polymerization of Phenolic Compounds

Phenolic Monomer pH Aggregate Size (nm) Antioxidant Activity Key Findings & Conditions
Quercetin (B1663063) 5 Relatively Low MW Higher than monomer Laccase-catalyzed polymerization produced aggregates with enhanced antioxidant activity compared to the original monomer.[1]

| Kaempferol | 5 | Higher MW (in first 2h) | Increased | The aggregates formed fractal, coral-like shapes and demonstrated strong scavenging effects on reactive oxygen species (ROS) in a human hepatic cell line.[1] |

Experimental Protocols

Protocol 1: Horseradish Peroxidase (HRP)-Mediated Polymerization of Hydroxytyrosol

This protocol is based on the efficient synthesis of poly(hydroxytyrosol) using HRP, which is relevant for creating polymers with high antioxidant potential.[5]

1. Materials & Equipment

  • Hydroxytyrosol (HXT) monomer

  • Horseradish Peroxidase (HRP), Type VI, lyophilized powder

  • Hydrogen peroxide (H₂O₂), 30% (w/w) solution

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Deionized water

  • Reaction vessel (e.g., 100 mL glass beaker or flask)

  • Magnetic stirrer and stir bar

  • pH meter

  • Centrifuge and centrifuge tubes

  • Freeze-dryer (Lyophilizer)

  • Analytical equipment for characterization (FTIR, GPC, etc.)

2. Procedure

  • Prepare Solutions:

    • Prepare 0.1 M sodium acetate buffer and adjust the pH to 5.0.

    • Prepare a stock solution of the HXT monomer in the acetate buffer (e.g., 10 mM).

    • Prepare an HRP stock solution in the acetate buffer (e.g., 10 U/mL).[15]

    • Prepare an H₂O₂ stock solution (e.g., 20 mM) by diluting the 30% stock in deionized water.

  • Polymerization Reaction:

    • In the reaction vessel, combine 50 mL of the HXT monomer solution with a specific volume of the HRP stock solution (final concentration can be optimized, e.g., 6 U/mL).[15]

    • Place the vessel on a magnetic stirrer and allow the solution to mix at room temperature (25 °C).[5]

    • Initiate the polymerization by adding the H₂O₂ solution dropwise over a period of 10-15 minutes to a final stoichiometric amount. Gradual addition prevents HRP inactivation by excess H₂O₂.[6]

    • Allow the reaction to proceed for a set duration (e.g., 2-4 hours) with continuous stirring. The solution will typically change color and may become turbid as the polymer precipitates.

  • Polymer Isolation and Purification:

    • Stop the reaction by placing the vessel on ice.

    • Transfer the reaction mixture to centrifuge tubes and centrifuge at high speed (e.g., 10,000 x g) for 20 minutes to pellet the precipitated polymer.

    • Discard the supernatant.

    • Wash the polymer pellet by resuspending it in deionized water and repeating the centrifugation step. Repeat this washing process four times to remove residual buffer salts, unreacted monomer, and enzyme.[1]

    • Freeze the final washed pellet and lyophilize until a dry powder is obtained.

  • Characterization:

    • Confirm the polymer structure using FTIR and ¹H-NMR spectroscopy.[5]

    • Determine the molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

    • Analyze the morphology of the polymer using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).[1]

Protocol 2: Laccase-Mediated Polymerization of Quercetin

This protocol describes the synthesis of polymeric quercetin, a flavonoid, to produce aggregates with enhanced antioxidant properties.[1]

1. Materials & Equipment

  • Quercetin

  • Laccase from Trametes versicolor (TvL)

  • Sodium acetate buffer (0.01 M, pH 5.0)

  • Methanol (B129727) (for dissolving quercetin)

  • Deionized water

  • Reaction vessel with stirring capability

  • Shaker water bath or incubator

  • Centrifuge and tubes

  • Freeze-dryer (Lyophilizer)

  • Dynamic Light Scattering (DLS) instrument

  • Spectrophotometer for antioxidant assays (e.g., DPPH)

2. Procedure

  • Prepare Solutions:

    • Prepare 0.01 M sodium acetate buffer and adjust the pH to 5.0.[1]

    • Prepare a stock solution of quercetin (e.g., 2 mM) in methanol.

    • Prepare a laccase stock solution in the acetate buffer (activity to be determined based on supplier specifications, e.g., 1 mg/mL).

  • Polymerization Reaction:

    • In the reaction vessel, add a defined volume of the acetate buffer.

    • Add a small volume of the quercetin stock solution to the buffer to achieve the desired final monomer concentration (e.g., 0.1 mM). Ensure the final methanol concentration is low to avoid enzyme denaturation.

    • Add the laccase stock solution to initiate the reaction. A typical enzyme-to-substrate ratio should be optimized.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle shaking for a specified time (e.g., 2 to 24 hours).[1] Monitor the reaction by observing color changes or taking aliquots for analysis.

  • Polymer Isolation and Purification:

    • Terminate the reaction by boiling the mixture for 10 minutes to denature the laccase, followed by cooling on ice.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20 minutes.

    • Carefully collect the supernatant for analysis of soluble oligomers or discard it if only the insoluble polymer is of interest.

    • Wash the precipitated polymer pellet four times with deionized water, with a centrifugation step after each wash.[1]

    • Freeze and lyophilize the final product to obtain a dry powder.[1]

  • Characterization and Functional Analysis:

    • Determine the size of the polymeric aggregates in solution using Dynamic Light Scattering (DLS) after filtering through a 0.25 µm filter.[1]

    • Analyze the polymer structure via FTIR spectroscopy.[1]

    • Assess the antioxidant activity of the resulting polymer using a standard assay such as the DPPH radical scavenging assay and compare it to the monomeric quercetin.[1]

References

Application Notes: Protocols for Quantifying Phenoxy Radical Concentration in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxy radicals are highly reactive intermediates formed through the oxidation of phenolic compounds. They play a crucial role in various biological and chemical processes, including enzymatic reactions, antioxidant mechanisms, and lignin (B12514952) degradation. In drug development, particularly in the study of antioxidants and compounds susceptible to oxidative metabolism, the ability to accurately quantify phenoxy radical concentration is paramount. This document provides detailed protocols for three common methods: Electron Paramagnetic Resonance (EPR) Spectroscopy, UV-Vis Spectrophotometry, and High-Performance Liquid Chromatography (HPLC).

Method 1: Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR, also known as Electron Spin Resonance (ESR), is the most direct and unambiguous method for detecting and quantifying paramagnetic species like radicals. It measures the absorption of microwave radiation by an unpaired electron in a magnetic field, providing a spectrum unique to the radical's electronic environment.

Experimental Protocol: EPR Spectroscopy

Principle: Unpaired electrons possess a magnetic moment. When placed in a strong magnetic field, these electrons can occupy one of two spin states. EPR spectroscopy measures the energy absorbed to induce transitions between these states, which is proportional to the number of unpaired spins, and thus the radical concentration.

Materials and Reagents:

  • EPR spectrometer (X-band)

  • Quartz capillary tubes or flat cell

  • Nitrogen gas (for deoxygenation, if required)

  • Stable radical standard (e.g., TEMPO, DPPH) of known concentration for quantification

  • Solvent (appropriate for the sample, e.g., deionized water, ethanol, toluene)

  • Phenolic compound of interest

  • Oxidizing agent (e.g., horseradish peroxidase/H₂O₂, tyrosinase, chemical oxidant)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the phenolic compound in the chosen solvent.

    • Prepare a solution of the oxidizing agent.

    • In an EPR-compatible tube, mix the phenolic solution with the oxidizing agent to initiate radical generation. The final volume is typically 50-200 µL.

    • Note: The reaction can also be initiated directly in the EPR cavity for kinetic studies.

  • Instrument Setup:

    • Tune the EPR spectrometer according to the manufacturer's instructions. Typical X-band parameters for phenoxy radicals are:

      • Microwave Frequency: ~9.5 GHz

      • Microwave Power: 1-10 mW (use non-saturating power levels)

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 0.01-0.1 mT (should be less than the linewidth)

      • Sweep Width: 5-10 mT (centered around g ≈ 2.004)

      • Time Constant: 40-80 ms

      • Number of Scans: 1 to >100 for signal averaging, depending on concentration.

  • Data Acquisition:

    • Insert the sample into the EPR cavity.

    • Acquire the EPR spectrum. The this compound typically exhibits a complex hyperfine structure depending on the ring substituents.

  • Quantification:

    • Acquire the spectrum of a standard (e.g., TEMPO) of known concentration under identical experimental conditions.

    • Calculate the double integral of the first-derivative EPR spectra for both the sample and the standard.

    • The concentration of the this compound is determined by comparing the double integral of its spectrum to that of the standard using the following equation: [this compound] = [Standard] × (Area_sample / Area_standard)

EPR_Workflow EPR Spectroscopy Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Quantification prep_phenolic Prepare Phenolic Compound Solution mix_sample Mix Phenolic + Oxidant in EPR tube prep_phenolic->mix_sample prep_oxidant Prepare Oxidizing Agent Solution prep_oxidant->mix_sample prep_standard Prepare Standard (e.g., TEMPO) Solution integrate_standard Double Integrate Standard Spectrum prep_standard->integrate_standard tune_epr Tune EPR Spectrometer mix_sample->tune_epr acquire_sample Acquire Sample Spectrum tune_epr->acquire_sample acquire_standard Acquire Standard Spectrum acquire_sample->acquire_standard integrate_sample Double Integrate Sample Spectrum acquire_standard->integrate_sample calculate_conc Calculate Concentration: [Radical] = [Std] * (Area_s / Area_std) integrate_sample->calculate_conc integrate_standard->calculate_conc

Caption: Workflow for this compound quantification using EPR spectroscopy.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely accessible technique that can be used to indirectly quantify phenoxy radicals. Many phenoxy radicals have distinct absorption maxima in the UV-visible range (typically 300-500 nm) that are different from their parent phenol (B47542) precursors.

Experimental Protocol: UV-Vis Spectrophotometry

Principle: This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By monitoring the change in absorbance at a wavelength specific to the this compound, its concentration can be determined.

Materials and Reagents:

  • UV-Vis spectrophotometer (preferably diode-array or scanning)

  • Quartz cuvettes (1 cm path length)

  • Phenolic compound of interest

  • Oxidizing agent (e.g., NaIO₄, K₃[Fe(CN)₆], tyrosinase)

  • Appropriate buffer solution or solvent

  • Stop solution (e.g., sodium arsenite, if needed to quench the reaction)

Procedure:

  • Determine λmax of the this compound:

    • Prepare a solution of the parent phenolic compound in the desired solvent/buffer and record its UV-Vis spectrum (e.g., from 200-800 nm). This is your baseline.

    • Initiate the radical-forming reaction by adding the oxidizing agent to the phenol solution directly in the cuvette.

    • Immediately scan the solution over time to observe the formation of new absorption peaks. The wavelength of maximum absorbance (λmax) for the new peak corresponds to the this compound.

  • Sample Preparation for Quantification:

    • In a quartz cuvette, add the buffer/solvent and the phenolic compound solution.

    • Place the cuvette in the spectrophotometer and zero the instrument using this solution as the blank.

    • Remove the cuvette, add the oxidizing agent to start the reaction, mix quickly by inversion, and place it back into the instrument.

  • Data Acquisition:

    • Monitor the absorbance at the predetermined λmax of the this compound over time (kinetic mode) or after a fixed reaction time.

  • Quantification:

    • The concentration of the this compound is calculated using the Beer-Lambert Law: A = εbc

      • A is the measured absorbance at λmax.

      • ε is the molar extinction coefficient (in M⁻¹cm⁻¹) of the this compound at λmax. This must be determined from the literature or through separate experiments (e.g., by reacting a known amount of phenol until completion and assuming 100% conversion to the radical).

      • b is the path length of the cuvette (typically 1 cm).

      • c is the concentration of the this compound (in M).

    • Therefore, Concentration (c) = A / (ε × b).

UVVis_Workflow UV-Vis Spectrophotometry Workflow cluster_setup Instrument & Sample Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Quantification prep_phenol Prepare Phenolic Compound Solution find_lambda Determine λmax of Radical (Scan 200-800 nm post-mixing) prep_phenol->find_lambda prep_oxidant Prepare Oxidizing Agent Solution prep_oxidant->find_lambda blank Blank Spectrophotometer with Phenol Solution find_lambda->blank initiate_reaction Add Oxidant to Cuvette, Mix, and Insert blank->initiate_reaction measure_abs Measure Absorbance (A) at λmax initiate_reaction->measure_abs beer_lambert Calculate Concentration: c = A / (ε * b) measure_abs->beer_lambert get_epsilon Obtain Molar Extinction Coefficient (ε) from Literature/Experiment get_epsilon->beer_lambert

Caption: Workflow for this compound quantification using UV-Vis spectrophotometry.

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate the this compound from its parent compound and other species in the reaction mixture. Direct detection of highly reactive, short-lived radicals is challenging. Therefore, this method is often coupled with a derivatization step or a highly sensitive detector like an electrochemical detector (ECD) or mass spectrometer (MS). A more common approach involves "spin trapping," where the this compound reacts with a "spin trap" molecule to form a stable, detectable product.

Experimental Protocol: HPLC with UV or Electrochemical Detection (ECD)

Principle: The reaction mixture is injected into an HPLC system. The components are separated based on their affinity for the stationary phase (column) and mobile phase. The concentration of the species of interest (e.g., a stable product derived from the this compound) is quantified by a detector (UV or ECD) based on the area of its corresponding chromatographic peak.

Materials and Reagents:

  • HPLC system with a suitable pump, autosampler, and detector (UV or ECD)

  • Reverse-phase column (e.g., C18)

  • Mobile phase (e.g., methanol/water or acetonitrile (B52724)/water mixture, often with an acid like formic acid)

  • Reagents for radical generation (as above)

  • Quenching reagent (e.g., ascorbic acid, NaBH₄) to stop the reaction at specific time points.

  • Analytical standards of the parent phenol and expected stable products.

Procedure:

  • Reaction and Sampling:

    • Initiate the this compound generation in a reaction vial.

    • At desired time points, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching reagent to stop further radical formation and degradation.

  • Sample Preparation:

    • Filter the quenched sample through a 0.22 µm syringe filter to remove particulates before injection.

    • Prepare a calibration curve by making a series of standard solutions of a stable marker product at known concentrations.

  • HPLC Method Development:

    • Develop a separation method that resolves the parent phenol, the quenching agent, and the key stable product(s) derived from the this compound.

    • Typical HPLC Parameters:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10-20 µL

      • Detector: UV detector set at the λmax of the product, or an ECD set at an appropriate oxidation potential.

  • Data Acquisition and Quantification:

    • Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the quenched and filtered reaction samples.

    • Identify the peak corresponding to the stable product based on its retention time compared to the standard.

    • Calculate the concentration of the product in the sample by interpolating its peak area on the calibration curve. This concentration is correlated back to the initial this compound concentration.

HPLC_Workflow HPLC Workflow for Indirect this compound Quantification cluster_reaction Reaction & Sampling cluster_prep Sample Preparation & Calibration cluster_analysis HPLC Analysis & Quantification start_reaction Initiate Phenoxy Radical Generation take_aliquot Withdraw Aliquot at Time 't' start_reaction->take_aliquot quench Quench Reaction (e.g., with Ascorbic Acid) to form Stable Product take_aliquot->quench filter_sample Filter Quenched Sample (0.22 µm) quench->filter_sample run_sample Inject Sample filter_sample->run_sample prep_standards Prepare Calibration Standards of Stable Product run_standards Inject Standards & Generate Calibration Curve prep_standards->run_standards quantify Quantify Product Peak Area Against Calibration Curve run_standards->quantify run_sample->quantify

Caption: Workflow for indirect this compound quantification using HPLC.

Quantitative Data Summary & Method Comparison

The choice of method depends on the required sensitivity, specificity, and available equipment. The table below summarizes key quantitative parameters and characteristics of each technique.

ParameterEPR SpectroscopyUV-Vis SpectrophotometryHPLC (with UV/ECD)
Detection Principle Direct detection of unpaired electronsIndirect, measures light absorption of the radicalIndirect, separates and quantifies a stable derivative
Specificity Very High (unambiguous identification)Moderate to Low (spectral overlap is common)High (separation provides specificity)
Typical Limit of Detection ~10⁻⁷ to 10⁻⁸ M~10⁻⁵ to 10⁻⁶ M~10⁻⁶ to 10⁻⁹ M (ECD is more sensitive)
Quantification Requires stable radical standardRequires known molar extinction coefficient (ε)Requires standard of the stable product
Primary Advantage Direct and definitive detection of radicals.[1]Widely available, simple, good for kineticsHigh sensitivity and specificity for complex mixtures
Primary Limitation Requires specialized, expensive equipmentLow specificity; ε of radical may be unknownIndirect; reaction quenching must be precise

References

Application Notes and Protocols for Studying Enzyme Inhibition Mechanisms Using Phenoxy Radicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenoxy radicals are highly reactive intermediates formed from the one-electron oxidation of phenolic compounds. In biological systems, these radicals can play a significant role in various processes, including enzyme inhibition. The study of phenoxy radical-mediated enzyme inhibition provides valuable insights into reaction mechanisms, aiding in the design of novel therapeutic agents and understanding oxidative stress pathways. These application notes provide detailed protocols and data presentation guidelines for investigating enzyme inhibition by phenoxy radicals, with a focus on NADPH-cytochrome P-450 oxidoreductase (OR) and other relevant enzymes.

Phenolic compounds, upon enzymatic or chemical oxidation, can generate phenoxy radicals that may interact with enzymes in several ways: acting as direct inhibitors, participating in redox cycling, or causing irreversible inactivation of the enzyme.[1][2][3] Understanding these interactions is crucial for drug development, as many therapeutic agents are phenolic in nature.

Data Presentation: Quantitative Analysis of Enzyme Inhibition

The potency and mechanism of enzyme inhibitors are quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below are examples of quantitative data for the inhibition of Cytochrome P450 (CYP) enzymes by various phenolic compounds. While the direct involvement of phenoxy radicals for each of these examples requires specific experimental confirmation, they serve as a valuable reference for researchers in the field.

Table 1: IC50 Values for CYP450 Inhibition by Selected Phenolic Compounds

Phenolic CompoundCYP IsoformIC50 (µM)Inhibition TypeReference
AmentoflavoneCYP3A40.07Mixed[4]
AmentoflavoneCYP2C90.03Mixed[4]
ApigeninCYP3A4 / CYP2C9-Mixed[4]
ImperatorinCYP3A4 / CYP2C9-Mixed[4]
IsoxanthohumolCYP2C80.2-
8-PrenylnaringeninCYP1A21.1-
8-PrenylnaringeninCYP2C91.1-
8-PrenylnaringeninCYP2C190.4-
Polyphyllin HCYP1A26.44Competitive
Polyphyllin HCYP2D613.88Competitive
Polyphyllin HCYP3A44.52Non-competitive
Rehmannioside ACYP3A410.08Non-competitive
Rehmannioside ACYP2C912.62Competitive
Rehmannioside ACYP2D616.43Competitive

Table 2: Ki Values for CYP450 Inhibition by Selected Phenolic Compounds

Phenolic CompoundCYP IsoformKi (µM)Reference
Polyphyllin HCYP1A23.18
Polyphyllin HCYP2D66.77
Rehmannioside ACYP3A45.08
Rehmannioside ACYP2C96.25
Rehmannioside ACYP2D68.14

Experimental Protocols

Protocol 1: Generation of Phenoxy Radicals using Horseradish Peroxidase (HRP)

This protocol describes the enzymatic generation of phenoxy radicals from phenolic compounds using horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂). These radicals can then be used to study their effects on a target enzyme.

Materials:

  • Phenolic compound of interest

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Spectrophotometer or Electron Paramagnetic Resonance (EPR) spectrometer

Procedure:

  • Prepare a stock solution of the phenolic compound in an appropriate solvent (e.g., DMSO or ethanol).

  • In a reaction vessel, add the phosphate buffer and the phenolic compound to the desired final concentration.

  • Add HRP to the reaction mixture to a final concentration of 0.1-1 µg/mL.

  • Initiate the reaction by adding H₂O₂ to a final concentration of 0.1-1 mM.

  • The formation of phenoxy radicals can be monitored by spectrophotometry (observing changes in absorbance at a specific wavelength) or, more directly, by EPR spectroscopy.[5]

Protocol 2: Enzyme Inhibition Assay for NADPH-Cytochrome P-450 Oxidoreductase (OR)

This protocol outlines a method to assess the inhibitory effect of phenoxy radicals on the activity of NADPH-cytochrome P-450 oxidoreductase. The activity of OR is typically measured by its ability to reduce cytochrome c.

Materials:

  • Purified NADPH-cytochrome P-450 oxidoreductase (OR)

  • NADPH

  • Cytochrome c

  • Phenolic compound and reagents for this compound generation (from Protocol 1)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Spectrophotometer

Procedure:

  • Control Reaction (No Inhibitor):

    • In a cuvette, prepare a reaction mixture containing phosphate buffer, cytochrome c (e.g., 50 µM), and NADPH (e.g., 100 µM).

    • Add a specific amount of purified OR to initiate the reaction.

    • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Inhibition Reaction:

    • Generate phenoxy radicals from the phenolic compound of interest as described in Protocol 1.

    • In a separate cuvette, pre-incubate the OR with the this compound-generating system for a defined period.

    • Initiate the enzyme activity assay by adding cytochrome c and NADPH.

    • Monitor the absorbance at 550 nm as in the control reaction.

  • Data Analysis:

    • Calculate the initial reaction rates for both the control and inhibited reactions.

    • Determine the percentage of inhibition caused by the phenoxy radicals.

    • To determine IC50 values, perform the assay with a range of concentrations of the phenolic compound.

    • To investigate the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies with varying concentrations of both the substrate (NADPH or cytochrome c) and the inhibitor. Data can be analyzed using Lineweaver-Burk or Dixon plots.[4]

Protocol 3: Detection of Phenoxy Radicals using Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most direct method for detecting and characterizing free radicals.[6] This protocol provides a general framework for the detection of phenoxy radicals in an enzyme inhibition study.

Materials:

  • EPR spectrometer

  • Capillary tubes or flat cells for aqueous samples

  • Reagents for this compound generation (from Protocol 1)

  • Target enzyme (e.g., OR)

  • Phosphate buffer

Procedure:

  • Prepare the reaction mixture containing the phenolic compound, HRP, and the target enzyme in the phosphate buffer directly in an EPR-compatible tube.

  • Place the sample tube into the EPR spectrometer cavity.

  • Initiate the reaction by adding H₂O₂.

  • Immediately begin acquiring the EPR spectrum. Typical instrument settings for this compound detection are:

    • Microwave Frequency: X-band (~9.5 GHz)

    • Microwave Power: 1-10 mW (should be optimized to avoid saturation)

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: 0.1-1 G (should be optimized for resolution)

    • Sweep Width: 50-100 G centered around g ≈ 2.004

    • Time Constant: 0.01-0.1 s

    • Sweep Time: 30-60 s

  • The characteristic EPR spectrum of the this compound should be observed. The hyperfine coupling constants and g-factor can be used to identify the specific radical species.

  • To study the effect of the target enzyme on the radical, compare the EPR signal intensity and lineshape in the presence and absence of the enzyme. A decrease in signal intensity may indicate that the enzyme is scavenging the radical or that the radical is binding to the enzyme and causing a change in its relaxation properties.[7]

Visualizations

Signaling Pathways and Experimental Workflows

Enzyme_Inhibition_by_Phenoxy_Radical cluster_generation This compound Generation cluster_inhibition Enzyme Inhibition Phenolic_Compound Phenolic Compound Oxidizing_Agent Oxidizing Agent (e.g., HRP/H₂O₂) Phenolic_Compound->Oxidizing_Agent Oxidation Phenoxy_Radical This compound Oxidizing_Agent->Phenoxy_Radical Enzyme Target Enzyme (e.g., NADPH-Cytochrome P-450 Oxidoreductase) Phenoxy_Radical->Enzyme Inhibits Substrate Substrate (e.g., NADPH) Enzyme->Substrate Binds Inhibited_Enzyme Inhibited Enzyme Enzyme->Inhibited_Enzyme Product Product Substrate->Product Conversion

Caption: Mechanism of enzyme inhibition by a this compound.

Experimental_Workflow start Start: Hypothesis Formulation radical_generation 1. This compound Generation (e.g., HRP/H₂O₂ method) start->radical_generation epr_detection 2. EPR Spectroscopy (Radical Confirmation & Characterization) radical_generation->epr_detection enzyme_assay 3. Enzyme Activity Assay (e.g., Cytochrome c reduction) radical_generation->enzyme_assay inhibition_studies 4. Inhibition Kinetics (IC₅₀ and Kᵢ determination) enzyme_assay->inhibition_studies data_analysis 5. Data Analysis (Lineweaver-Burk/Dixon Plots) inhibition_studies->data_analysis conclusion Conclusion: Elucidation of Inhibition Mechanism data_analysis->conclusion

Caption: Experimental workflow for studying enzyme inhibition by phenoxy radicals.

EPR_Detection_Logic reagents Phenolic Compound HRP H₂O₂ Target Enzyme epr EPR Spectrometer reagents->epr Sample Introduction spectrum EPR Spectrum epr->spectrum Data Acquisition analysis Signal Intensity Lineshape g-factor Hyperfine Coupling spectrum->analysis Spectral Analysis

Caption: Logical relationship for EPR detection of phenoxy radicals.

References

Application Notes and Protocols for Phenoxy Radical Detection using ³¹P NMR Spin Trapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxy radicals are highly reactive intermediates implicated in a variety of chemical and biological processes, including oxidative stress, enzymatic reactions, and drug metabolism. Their transient nature makes direct detection challenging. ³¹P Nuclear Magnetic Resonance (NMR) spin trapping has emerged as a powerful analytical technique for the detection and quantification of transient free radicals like phenoxy radicals. This method offers an alternative to traditional electron paramagnetic resonance (EPR) spectroscopy.[1][2][3] The technique involves the use of a spin trap, a molecule that reacts with the transient radical to form a more stable adduct that can be readily detected by ³¹P NMR.

The most commonly employed spin trap for this purpose is 5-diisopropoxy-phosphoryl-5-methyl-1-pyrroline-N-oxide (DIPPMPO).[1][2][3][4] When DIPPMPO reacts with a phenoxy radical, it forms a stable spin adduct with a characteristic ³¹P NMR chemical shift, allowing for unambiguous identification and quantification.[1][2] This methodology is particularly valuable in drug development for assessing the radical scavenging potential of new chemical entities and understanding metabolic pathways involving this compound intermediates.

Principle of the Method

The core of the technique lies in the reaction between the unstable this compound (PhO•) and the DIPPMPO spin trap. The radical adds to the nitrone function of DIPPMPO to form a stable nitroxide radical adduct. This adduct is then further converted to a diamagnetic species that is detectable by ³¹P NMR. The phosphorus atom in the resulting adduct has a distinct chemical shift in the ³¹P NMR spectrum, which is indicative of the trapped radical's identity. The intensity of this signal can be used for quantification, often with the aid of an internal standard.[1][4][5]

Key Advantages of ³¹P NMR Spin Trapping:

  • High Specificity: The chemical shift of the ³¹P nucleus in the spin adduct is highly sensitive to the structure of the trapped radical, allowing for specific identification.[6][7]

  • Quantitative Analysis: With the use of an internal standard, the technique allows for the absolute quantification of the trapped radicals.[4][5][8]

  • Versatility: The method can be applied to various systems, including chemical reactions and biological samples.[3][9]

  • Complementary to EPR: It provides a viable alternative to EPR, especially in systems where EPR is not readily accessible or when the paramagnetic adducts are too short-lived for EPR detection.[3]

Data Presentation

The following table summarizes the key quantitative data for the ³¹P NMR chemical shifts of DIPPMPO and its adducts with various radicals. This information is crucial for the identification of trapped species in an experimental spectrum.

Compound/Adduct³¹P Chemical Shift (δ, ppm)NotesReference
DIPPMPO (native spin trap)22.2The starting spin trap material.[2]
DIPPMPO-Phenoxy Radical Adduct (PhO•)25.1 - 25.2Characteristic signal for trapped phenoxy radicals.[1][2]
DIPPMPO-Hydroxyl Radical Adduct (•OH)25.2 - 25.3Can sometimes overlap with the this compound adduct signal.[2][4]
DIPPMPO-Superoxide Radical Adduct (O₂⁻•)16.9, 17.1Two diastereomeric forms are often observed.[2][4]
DIPPMPO-Methyl Radical Adduct (•CH₃)23.1[4]
DIPPMPO-Hydroxymethyl Radical Adduct (•CH₂OH)22.6[4]

Experimental Protocols

Protocol 1: Generation and Trapping of Phenoxy Radicals from Phenol (B47542) Oxidation

This protocol describes the generation of phenoxy radicals via the chemical oxidation of a phenol substrate and their subsequent trapping with DIPPMPO for ³¹P NMR analysis.

Materials:

  • Phenol substrate (e.g., 2,4,6-trichlorophenol, 2,4,6-tri-tert-butylphenol)

  • Potassium ferricyanide (B76249) (K₃Fe(CN)₆) as the oxidizing agent

  • 5-diisopropoxy-phosphoryl-5-methyl-1-pyrroline-N-oxide (DIPPMPO)

  • Phosphate (B84403) buffer (pH 7.4)

  • Deuterated solvent (e.g., D₂O) for NMR locking

  • Internal standard for quantitative NMR (e.g., triphenyl phosphate)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the phenol substrate in the phosphate buffer.

    • Prepare a stock solution of K₃Fe(CN)₆ in the phosphate buffer.

    • Prepare a stock solution of DIPPMPO in the phosphate buffer.

  • Reaction Mixture:

    • In an NMR tube, add the phenol stock solution.

    • Add the DIPPMPO stock solution to the NMR tube. The final concentration of DIPPMPO should be in excess to ensure efficient trapping.

    • If performing quantitative analysis, add a known concentration of the internal standard.

    • Add D₂O to the required volume for NMR locking.

  • Initiation of Radical Generation:

    • Initiate the reaction by adding the K₃Fe(CN)₆ stock solution to the NMR tube.

    • Immediately mix the contents of the tube thoroughly.

  • ³¹P NMR Data Acquisition:

    • Acquire the ³¹P NMR spectrum immediately after mixing.

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • Parameters:

      • Use a standard one-pulse ³¹P NMR experiment with proton decoupling.

      • For quantitative measurements, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[6]

      • Set the spectral width to cover the expected range of chemical shifts (e.g., from -30 to 200 ppm).

      • Use a relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei being observed to ensure full relaxation for accurate quantification.

      • The number of scans will depend on the concentration of the adducts; typically, several hundred to a few thousand scans may be necessary.

  • Data Analysis:

    • Process the FID to obtain the ³¹P NMR spectrum.

    • Identify the peak corresponding to the DIPPMPO-phenoxy radical adduct based on its characteristic chemical shift (around 25.2 ppm).[1][2]

    • Integrate the peak of the adduct and the internal standard for quantification.

Protocol 2: Detection of Phenoxy Radicals in Enzymatic Reactions

This protocol outlines the use of ³¹P NMR spin trapping to detect phenoxy radicals generated during an enzymatic reaction, such as the oxidation of a phenolic substrate by a peroxidase.

Materials:

  • Phenolic substrate (e.g., 2,4-dimethylphenol, isoeugenol)

  • Enzyme (e.g., Horseradish Peroxidase - HRP)

  • Hydrogen peroxide (H₂O₂) as a co-substrate

  • Mediator (optional, e.g., 1-hydroxybenzotriazole (B26582) - HBT)

  • 5-diisopropoxy-phosphoryl-5-methyl-1-pyrroline-N-oxide (DIPPMPO)

  • Phosphate buffer (pH 7.4)

  • Deuterated solvent (e.g., D₂O)

  • Internal standard for quantitative NMR

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the phenolic substrate, H₂O₂, DIPPMPO, and the internal standard in the phosphate buffer.

    • Prepare a stock solution of HRP in the same buffer.

  • Reaction Mixture:

    • In an NMR tube, combine the phenolic substrate stock solution, DIPPMPO stock solution, and the internal standard.

    • Add the HRP stock solution.

    • If a mediator is used, add its stock solution to the NMR tube.

    • Add D₂O for locking.

  • Initiation of the Enzymatic Reaction:

    • Start the reaction by adding the H₂O₂ stock solution to the NMR tube.

    • Mix the contents thoroughly.

  • ³¹P NMR Data Acquisition and Analysis:

    • Follow the same procedure for data acquisition and analysis as described in Protocol 1.

    • Be aware that in enzymatic systems with substrates like 2,4-dimethylphenol, radical delocalization can lead to the formation of other carbon-centered radical adducts with different ³¹P NMR chemical shifts.[2]

Visualizations

Phenoxy_Radical_Spin_Trapping cluster_reactants Reactants cluster_product Product Phenoxy_Radical This compound (PhO•) (Unstable) Spin_Adduct Stable Spin Adduct (NMR Detectable) Phenoxy_Radical->Spin_Adduct Trapping Reaction DIPPMPO DIPPMPO Spin Trap DIPPMPO->Spin_Adduct

Caption: Mechanism of this compound trapping by DIPPMPO.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Phenol, Oxidant/Enzyme, DIPPMPO) B Mix Reactants in NMR Tube (Phenol, DIPPMPO, Buffer, D₂O) A->B C Initiate Radical Generation (Add Oxidant/H₂O₂) B->C D Acquire ³¹P NMR Spectrum C->D E Process and Analyze Data (Identify Adduct Peak, Quantify) D->E

Caption: Experimental workflow for ³¹P NMR spin trapping.

References

Troubleshooting & Optimization

improving signal-to-noise ratio in phenoxy radical EPR spectra

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in phenoxy radical Electron Paramagnetic Resonance (EPR) spectra.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in obtaining high S/N EPR spectra for phenoxy radicals?

Phenoxy radicals can be highly reactive and unstable, leading to low steady-state concentrations during experiments. Their stability is often dependent on factors like the solvent, pH, presence of oxygen, and the specific molecular structure which can feature resonance stabilization.[1] This inherent instability is a major cause of weak and noisy EPR signals.

Q2: What are the key EPR spectrometer parameters I should optimize for better S/N?

The most critical parameters to optimize are microwave power , modulation amplitude , receiver gain , and time constant/conversion time .[2][3][4] Finding the optimal balance between these settings is crucial for maximizing the signal while minimizing noise and spectral distortions.

Q3: How does microwave power affect the S/N ratio?

Initially, the EPR signal intensity increases with the square root of the microwave power.[2][5] However, at excessively high power levels, a phenomenon called "saturation" occurs.[2][4][6] Saturation happens when the rate of energy absorption by the electron spins exceeds their rate of relaxation, leading to a decrease in signal intensity and broadening of the spectral lines.[2][6] Each radical has a unique saturation behavior, so it is essential to perform a microwave power sweep to find the optimal power level that maximizes the signal without causing significant saturation.[3][6]

Q4: What is the role of modulation amplitude in S/N improvement?

Increasing the modulation amplitude generally increases the signal intensity.[2][3] However, if the modulation amplitude is larger than the intrinsic linewidth of the EPR signal, it will cause artificial broadening and distortion of the spectrum, potentially obscuring important hyperfine details.[2][3] A good compromise is to set the modulation amplitude to be approximately equal to the linewidth of the narrowest feature in your spectrum.[3][5]

Q5: How can I reduce baseline noise and artifacts?

Phase-sensitive detection, which involves modulating the magnetic field, is a key technique used in EPR spectrometers to reduce noise and baseline issues.[2][4] Properly setting the time constant is also vital; a larger time constant can reduce noise but may distort the signal if the scan rate is too fast.[4] Additionally, signal averaging by acquiring multiple scans is a very effective way to improve the S/N ratio, which scales with the square root of the number of scans (√N).[3]

Troubleshooting Guide

Problem: My EPR signal is extremely weak or completely buried in the noise.

This is a common issue, often stemming from low radical concentration, non-optimal spectrometer settings, or improper sample preparation.

Logical Troubleshooting Workflow

G cluster_start Start: Weak/Noisy Signal cluster_sample Step 1: Sample & Environment cluster_instrument Step 2: Instrument Parameters cluster_acquisition Step 3: Data Acquisition cluster_end Result start Initial Observation: Weak or Noisy EPR Signal sample_prep Verify Sample Preparation - Is radical stable? - Degassed solvent? - Correct concentration? start->sample_prep Check First temp_check Optimize Temperature - Try low temperature (e.g., 77K) to increase signal intensity. sample_prep->temp_check power_opt Optimize Microwave Power - Perform a power sweep. - Avoid saturation. temp_check->power_opt If sample is OK mod_amp_opt Optimize Modulation Amplitude - Start high to find signal, then reduce to avoid distortion. power_opt->mod_amp_opt gain_check Adjust Receiver Gain - Increase gain, but avoid clipping the signal. mod_amp_opt->gain_check signal_avg Perform Signal Averaging - Increase number of scans (N). - S/N improves by sqrt(N). gain_check->signal_avg After optimizing settings time_const Check Time Constant - Ensure scan time is ~10x greater than time constant. signal_avg->time_const end_node Improved S/N Ratio time_const->end_node Final Step

Caption: Troubleshooting workflow for low S/N EPR signals.

Quantitative Guide to Parameter Optimization

The following table summarizes key EPR parameters and provides recommended starting points and optimization strategies for phenoxy radicals.

ParameterTypical Starting ValueOptimization Strategy & RationalePotential Pitfalls
Microwave Power 0.2 - 2 mW[2]Perform a power saturation study. Record signal intensity at increasing power levels (e.g., 0.1 to 20 mW). Plot intensity vs. √Power. The optimal power is the highest value before the plot deviates from linearity.Too high: Signal saturation broadens and diminishes the signal.[2][5][6] Too low: Weak signal.
Modulation Amplitude 1 - 4 G[4]Start with a larger value (e.g., 5 G) to find the signal. Then, decrease the amplitude until the spectral line shape and width no longer change. A good compromise for S/N is when the amplitude equals the signal's linewidth.[3]Too high: Distorts the signal, broadens lines, and can obscure hyperfine splitting.[2][3] Too low: Poor signal intensity.[3]
Receiver Gain 10³ - 10⁴Increase until the signal is large on the screen, but ensure the peaks are not "clipped" or cut off at the top or bottom.[4][5]Too high: Signal clipping leads to data loss and inaccurate intensity measurements. Too low: Signal may be too small to distinguish from noise.
Time Constant ~Conversion TimeThe time to scan through the narrowest spectral feature should be at least ten times greater than the time constant to avoid distortion.[4] Increasing the time constant reduces noise.Too high (for a given scan time): Distorts and diminishes the signal shape.[5]
Number of Scans 1 to >100Increase the number of scans to improve S/N. The improvement is proportional to the square root of the number of scans (√N).[3]Time-consuming. Sample degradation or spectrometer instability over long acquisition times can be an issue.
Temperature Room Temp. or 77 KLowering the temperature often increases signal intensity (higher population difference between spin states). However, it can also increase relaxation times, making saturation more likely at lower powers.[3]Each radical has an optimal temperature range for detection.[3] Very low temperatures can lead to easier power saturation.[3]
Experimental Protocols
Protocol 1: Sample Preparation for Phenoxy Radicals

Proper sample preparation is critical. Phenoxy radicals are often sensitive to oxygen, which can broaden the EPR signal.

  • Solvent Selection : Choose a solvent with a low dielectric constant (e.g., toluene, hexane) for room temperature measurements to maintain the resonator's quality factor (Q).[7] If low-temperature measurements are planned, use a solvent that forms a good glass upon freezing (e.g., 2-methyltetrahydrofuran, or toluene/ethanol mixtures).[7]

  • Degassing : Thoroughly degas the solvent to remove dissolved oxygen. This can be done via several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solvent for at least 15-20 minutes.

  • Radical Generation : Generate the this compound in situ within the sealed, degassed EPR tube if possible (e.g., via photolysis or chemical oxidation). This minimizes exposure to air.

  • Concentration : Aim for a concentration that is high enough to detect but low enough to avoid intermolecular interactions that can cause line broadening. A typical starting point for organic radicals is in the micromolar (µM) to low millimolar (mM) range.

  • Sample Loading : Transfer the sample to a clean, high-quality quartz EPR tube (CFQ grade is recommended).[8] Ensure the sample height is adequate for the spectrometer's resonator (typically 3-4 cm).[7]

  • Sealing : If the radical is air-sensitive, flame-seal the EPR tube under vacuum or an inert atmosphere. Alternatively, use a septum cap sealed with parafilm for short-term experiments.[7][8]

Protocol 2: Systematic Optimization of Spectrometer Parameters

This workflow helps to methodically find the best settings for your specific sample.

G cluster_setup Initial Setup cluster_find Find the Signal cluster_optimize Optimize S/N cluster_acquire Final Acquisition A 1. Prepare & Load Sample (Use Protocol 1) B 2. Tune Spectrometer - Critically couple the cavity. - Center the frequency lock (AFC). A->B C 3. Set Initial Parameters - Center Field: ~3400 G (for g≈2) - Sweep Width: 100 G - Mod. Amp.: 5 G - Power: 1 mW - Gain: ~5x10³ B->C D 4. Acquire a Single Scan - Look for a signal. C->D E 5. Optimize Power - Perform power sweep. - Select power just below saturation. D->E Signal Found F 6. Optimize Modulation - Reduce modulation amplitude until lineshape is stable. E->F G 7. Fine-tune Parameters - Adjust Center Field & Sweep Width. - Maximize Gain without clipping. F->G H 8. Signal Average - Set desired number of scans. - Ensure Time Constant is appropriate for the final Scan Time. G->H

Caption: Experimental workflow for EPR parameter optimization.

References

Technical Support Center: Overcoming Fast Decay of Phenoxy Radical Signals in EPR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the rapid decay of phenoxy radical signals in Electron Paramagnetic Resonance (EPR) spectroscopy.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to help you resolve problems during your experiments.

Q1: My this compound signal is too weak or decays too quickly to be detected. What are the primary causes?

A1: The fast decay of this compound signals is a common challenge due to their inherent reactivity. The primary causes include:

  • Inherent Instability: Phenoxy radicals are transient species with short half-lives.

  • Reaction with Oxygen: Molecular oxygen can react with and quench the radical species.

  • Radical-Radical Recombination: At high concentrations, phenoxy radicals can react with each other, leading to signal loss.

  • Reaction with Solvent or Other Matrix Components: The solvent or other molecules in your sample may react with the this compound.

Q2: How can I stabilize the this compound to obtain a measurable EPR signal?

A2: Several techniques can be employed to overcome the fast decay of this compound signals. The choice of method depends on the specific experimental conditions and the nature of the radical. The three primary methods are:

  • Spin Trapping: This is the most common method for stabilizing short-lived radicals. A "spin trap" molecule reacts with the transient this compound to form a more stable radical adduct with a longer half-life, which can then be readily detected by EPR.[1]

  • Continuous-Flow Systems: In this technique, reactants are continuously mixed and flowed through the EPR cavity. This maintains a steady-state concentration of the transient this compound within the detection volume of the spectrometer.[2]

  • Rapid-Freeze Quench: This method is ideal for trapping reaction intermediates in enzymatic or chemical reactions. The reaction is initiated by rapid mixing and then abruptly stopped by freezing at cryogenic temperatures at a specific time point. This allows for the "trapping" of the radical at different stages of the reaction for subsequent EPR analysis.[3][4]

Q3: I am using a spin trap, but my signal is still weak. What could be the problem?

A3: If you are experiencing weak signals even with a spin trap, consider the following troubleshooting steps:

  • Spin Trap Concentration: Ensure you are using an appropriate concentration of the spin trap. Typical concentrations are in the millimolar (mM) range.[2] Too low a concentration will result in inefficient trapping, while excessively high concentrations can sometimes lead to side reactions or line broadening.

  • Choice of Spin Trap: Not all spin traps are equally effective for all radicals. For phenoxy radicals, nitrone-based spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) and PBN (α-phenyl-N-tert-butylnitrone) are commonly used.[1] Consider trying a different spin trap if one is not yielding good results.

  • Solvent Effects: The stability of the spin adduct can be solvent-dependent. Ensure your solvent is compatible with both the spin trap and the resulting adduct.

  • Oxygen Removal: Deoxygenate your sample and solutions thoroughly by purging with an inert gas like nitrogen or argon. Oxygen can react with the spin adduct and reduce its lifetime.

  • EPR Instrument Settings: Optimize your EPR spectrometer settings for detecting nitroxide radicals. This includes adjusting the microwave power, modulation amplitude, and scan parameters.

Q4: My continuous-flow experiment is not producing a stable signal. What should I check?

A4: A stable signal in a continuous-flow experiment relies on consistent mixing and flow. Here's what to check:

  • Flow Rate: The flow rate needs to be optimized to ensure that the radical is generated and detected before it decays. Typical flow rates are in the range of milliliters per minute.

  • Mixing Efficiency: Ensure the mixing chamber is efficiently mixing the reactants. Inefficient mixing will lead to a heterogeneous concentration of the radical in the EPR cavity.

  • Degassing of Solutions: As with other methods, ensure your reactant solutions are deoxygenated to prevent quenching of the radical.

  • Temperature Control: The reaction rate, and therefore the steady-state radical concentration, can be temperature-dependent. Maintain a constant and controlled temperature.

  • System Leaks: Check for any leaks in the tubing or connections, as this can introduce air and affect the flow stability.

Q5: I am having trouble with my rapid-freeze quench experiment. What are common pitfalls?

A5: Rapid-freeze quench requires precise timing and efficient freezing. Common issues include:

  • Quenching Time: The time between mixing and freezing (the "dead time") is critical. Ensure your apparatus is calibrated to deliver accurate and reproducible quenching times, which are typically in the millisecond range.[4]

  • Freezing Efficiency: The reaction mixture must be frozen instantaneously to trap the radical at a specific time point. Isopentane cooled with liquid nitrogen (around -140°C) is a common cryogen for efficient freezing.[4]

  • Sample Packing: After freezing, the powdered sample needs to be carefully and reproducibly packed into the EPR tube to ensure a consistent sample volume in the resonator.

  • Annealing: Annealing the sample at a temperature just below the solvent's melting point for a short period can sometimes improve spectral resolution.

Frequently Asked Questions (FAQs)

Q1: What is a this compound and why is it important?

A1: A this compound is a free radical centered on an oxygen atom that is attached to a benzene (B151609) ring. These radicals are important intermediates in a wide range of chemical and biological processes, including enzymatic reactions, antioxidant mechanisms, and lignin (B12514952) degradation.[5] In drug development, understanding the formation and behavior of phenoxy radicals can be crucial for evaluating drug metabolism and elucidating mechanisms of action.

Q2: What are the key differences between spin trapping, continuous-flow, and rapid-freeze quench for studying phenoxy radicals?

A2: The table below summarizes the key differences between these three techniques:

FeatureSpin TrappingContinuous-FlowRapid-Freeze Quench
Principle Chemical stabilization of the radical.Maintains a steady-state concentration."Freezes" the reaction at a specific time.
Temporal Resolution Low (minutes to hours).Milliseconds to seconds.Milliseconds.
Sample Consumption Low.High.Moderate to high.
Primary Application Detection and identification of transient radicals.Studying the kinetics of fast reactions.Trapping and characterizing reaction intermediates.

Q3: What are some common spin traps used for phenoxy radicals and what are their typical concentrations?

A3: Commonly used spin traps for phenoxy radicals include:

Spin TrapChemical NameTypical Concentration
DMPO 5,5-dimethyl-1-pyrroline N-oxide10 - 100 mM[6]
PBN α-phenyl-N-tert-butylnitrone10 - 50 mM
DIPPMPO 5-diisopropoxyphosphoryl-5-methyl-1-pyrroline-N-oxide10 - 50 mM[5]

Q4: What are typical experimental parameters for continuous-flow EPR of phenoxy radicals?

A4: While optimal parameters are system-dependent, here are some typical starting points:

ParameterTypical Value
Flow Rate 1 - 10 mL/min
Reactant Concentrations Micromolar (µM) to millimolar (mM)
Temperature 298 K (25 °C)
EPR Tube Flat cell or capillary

Q5: What are the key parameters for a rapid-freeze quench EPR experiment?

A5: Key parameters to control in a rapid-freeze quench experiment include:

ParameterTypical Value/Condition
Quenching Time 5 ms (B15284909) - 1 s[4]
Cryogen Isopentane cooled with liquid nitrogen
Cryogen Temperature -130 to -140 °C[7]
Sample Volume per Time Point 100 - 300 µL[4]

Experimental Protocols and Visualizations

Below are detailed methodologies for the key experiments and visual diagrams to illustrate the workflows and concepts.

Spin Trapping Protocol

Objective: To detect and characterize a transient this compound by converting it into a more stable spin adduct.

Materials:

  • Phenol (B47542) precursor solution

  • Oxidizing agent (e.g., horseradish peroxidase/H₂O₂)

  • Spin trap (e.g., DMPO) solution (typically 10-100 mM)

  • Deoxygenated buffer (e.g., phosphate (B84403) buffer)

  • EPR flat cell or capillary tube

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare stock solutions of the phenol precursor, oxidizing agent, and spin trap in the chosen buffer.

  • Thoroughly deoxygenate all solutions by bubbling with an inert gas for at least 20-30 minutes.

  • In an EPR-compatible tube or vial, mix the phenol precursor solution and the spin trap solution.

  • Initiate the reaction by adding the oxidizing agent.

  • Quickly transfer the reaction mixture to an EPR flat cell or capillary tube.

  • Place the sample in the EPR spectrometer and immediately begin data acquisition.

  • Optimize spectrometer parameters (microwave power, modulation amplitude, scan time, etc.) to obtain the best signal-to-noise ratio for the expected nitroxide spin adduct.

G Spin Trapping Experimental Workflow cluster_prep Sample Preparation cluster_reaction Reaction and Trapping cluster_detection EPR Detection A Prepare deoxygenated solutions: - Phenol precursor - Spin trap (e.g., DMPO) - Oxidizing agent B Mix phenol precursor and spin trap A->B 1. C Initiate reaction with oxidizing agent B->C 2. D Transfer to EPR tube/flat cell C->D 3. E Acquire EPR spectrum D->E 4. F Analyze spin adduct signal E->F 5.

Caption: Workflow for this compound detection using spin trapping.

Continuous-Flow System

Objective: To maintain a steady-state concentration of a transient this compound for EPR detection.

Materials:

  • Two separate solutions:

    • Solution A: Phenol precursor in deoxygenated buffer.

    • Solution B: Oxidizing agent in deoxygenated buffer.

  • Continuous-flow EPR setup (including syringe pump, mixing chamber, and flow-through EPR cell).

  • Inert gas supply.

Procedure:

  • Prepare deoxygenated solutions of the phenol precursor and the oxidizing agent.

  • Load the solutions into separate syringes on the syringe pump.

  • Connect the syringes to the mixing chamber of the continuous-flow setup.

  • Set the desired flow rate on the syringe pump to control the reaction time before the mixture enters the EPR cavity.

  • Start the flow and allow the system to reach a steady state (typically a few minutes).

  • Begin EPR data acquisition while the solution is continuously flowing through the EPR cell.

  • Optimize spectrometer parameters as needed.

G Continuous-Flow EPR Setup cluster_reactants Reactant Delivery A Syringe A: Phenol Precursor Pump Syringe Pump A->Pump B Syringe B: Oxidizing Agent B->Pump Mixer Mixing Chamber Pump->Mixer Controlled Flow EPR EPR Resonator (Flow Cell) Mixer->EPR Reaction Mixture Waste Waste EPR->Waste

Caption: Schematic of a continuous-flow EPR experiment.

Rapid-Freeze Quench Protocol

Objective: To trap and analyze this compound intermediates at specific time points in a reaction.

Materials:

  • Two reactant solutions (e.g., enzyme and substrate).

  • Rapid-freeze quench apparatus.

  • Cryogen (e.g., isopentane).

  • Liquid nitrogen.

  • EPR tubes.

  • Packing rod.

Procedure:

  • Pre-cool the cryogen (isopentane) with liquid nitrogen to approximately -140°C.

  • Load the reactant solutions into the syringes of the rapid-freeze quench apparatus.

  • Set the desired reaction time (quenching time).

  • Initiate the instrument, which will rapidly mix the reactants and, after the set time, spray the reaction mixture into the cold cryogen.

  • The reaction is quenched upon freezing, forming a powder of frozen reaction mixture.

  • Carefully collect the frozen powder and pack it into a pre-cooled EPR tube using a packing rod.

  • Transfer the EPR tube to the EPR spectrometer, which is pre-cooled to a cryogenic temperature (e.g., 77 K), for analysis.

  • Repeat for different quenching times to obtain a time course of the radical formation and decay.

G Rapid-Freeze Quench Workflow cluster_mixing Rapid Mixing and Aging cluster_quenching Freezing and Collection cluster_analysis EPR Analysis A Reactant Syringes B Rapid Mixer A->B C Aging Tube (determines reaction time) B->C D Spray Nozzle C->D E Cryogen Bath (e.g., Isopentane at -140°C) D->E F Collect Frozen Powder E->F G Pack into EPR Tube F->G H Analyze in Cryogenic EPR G->H

Caption: Steps involved in a rapid-freeze quench EPR experiment.

Signaling Pathway: this compound Formation and Stabilization

G This compound Stabilization Pathways for EPR cluster_stabilization Stabilization Methods Phenol Phenol Precursor PhenoxyRadical This compound (Unstable) Phenol->PhenoxyRadical Oxidant Oxidizing Agent Oxidant->PhenoxyRadical Decay Signal Decay (Rapid) PhenoxyRadical->Decay SpinTrap Spin Trap (e.g., DMPO) PhenoxyRadical->SpinTrap Trapping ContinuousFlow Continuous Flow PhenoxyRadical->ContinuousFlow Generation FreezeQuench Rapid-Freeze Quench PhenoxyRadical->FreezeQuench Reaction SpinAdduct Stable Spin Adduct SpinTrap->SpinAdduct EPR_Signal Detectable EPR Signal SpinAdduct->EPR_Signal SteadyState Steady-State Radical Concentration ContinuousFlow->SteadyState SteadyState->EPR_Signal TrappedIntermediate Trapped Radical Intermediate FreezeQuench->TrappedIntermediate TrappedIntermediate->EPR_Signal

Caption: Conceptual pathways for stabilizing phenoxy radicals for EPR detection.

References

identifying and avoiding artifacts in spin trapping experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spin trapping experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid common artifacts in their electron paramagnetic resonance (EPR) spin trapping experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is a spin trapping artifact?

A spin trapping artifact is any EPR signal that does not represent the direct trapping of the free radical of interest from the experimental system. These signals can arise from various non-radical pathways, leading to misinterpretation of the results. Common sources of artifacts include impurities in the spin trap, decomposition of the spin trap or the spin adduct, and non-radical reactions of the spin trap itself.[1]

Q2: My EPR spectrum shows a signal, but I'm not sure if it's a genuine radical adduct. What are the first things I should check?

First, ensure the purity of your spin trap, as contamination with hydroxylamine (B1172632) or nitroxide impurities can produce artifactual signals.[2] It is also crucial to run control experiments. These should include a sample with all components except the radical generating system, and another with the radical generating system but without the spin trap. These controls will help you identify any signals originating from the spin trap itself or other components of your system.[3]

Q3: I see a DMPO-OH signal. Does this definitively mean hydroxyl radicals are present?

Not necessarily. The DMPO-OH adduct is a common artifact. It can be formed through several pathways that do not involve the trapping of a hydroxyl radical, such as the decomposition of the DMPO-OOH adduct, nucleophilic addition of water to an oxidized form of DMPO (inverted spin trapping), or the Forrester-Hepburn mechanism.[1][4][5] Therefore, the observation of a DMPO-OH signal alone is not conclusive proof of hydroxyl radical formation.[6]

Q4: How can I distinguish between a genuine DMPO-OOH adduct and its decomposition product, DMPO-OH?

The DMPO-OOH adduct is notoriously unstable, with a half-life of about 45 to 66 seconds, and it readily decomposes to the more stable DMPO-OH adduct.[7][8] To confirm the presence of superoxide (B77818), you can add superoxide dismutase (SOD) to your reaction. If the signal disappears, it is likely due to the trapping of superoxide. Additionally, using alternative spin traps like BMPO, which forms a much more stable superoxide adduct (half-life of approximately 23 minutes), can help in unambiguous detection.[8]

Q5: What is the Forrester-Hepburn mechanism and how can it cause artifacts?

The Forrester-Hepburn mechanism is a significant source of artifacts in spin trapping, particularly in biological systems.[9] It involves the nucleophilic addition of a molecule to the nitrone spin trap, forming a hydroxylamine intermediate. This intermediate can then be oxidized to produce a nitroxide radical, which gives an EPR signal identical to a genuine spin adduct.[7][10] This pathway can lead to false-positive results.[11]

Troubleshooting Guides

Issue 1: Unexpected or Unidentifiable EPR Signals

If you observe an EPR signal that you cannot attribute to your expected radical adduct, it may be an artifact.

Troubleshooting Steps:

  • Check Spin Trap Purity: Commercially available spin traps can contain paramagnetic impurities.[2] A simple test is to dissolve the spin trap in your solvent and acquire an EPR spectrum. The absence of a signal indicates a clean spin trap.

  • Run Control Experiments: Systematically omit components from your reaction mixture to pinpoint the source of the signal. For example, run the experiment without the suspected source of radicals.[3]

  • Consider Spin Trap Decomposition: Spin traps can degrade, especially when exposed to light or heat.[12] Protect your spin trap solutions from light and prepare them fresh.

  • Evaluate for Nucleophilic Addition: If your system contains nucleophiles, you may be observing an artifact from the Forrester-Hepburn mechanism.[7][10] Consider using isotopically labeled spin traps to investigate this possibility (see Experimental Protocols).

Issue 2: Suspected Artifact from Nucleophilic Addition (Forrester-Hepburn Mechanism)

If you suspect a nucleophile in your system is causing an artifactual signal, the following steps can help confirm its origin.

Troubleshooting Steps:

  • Pre-incubation with Isotopically Labeled Spin Trap: This is a powerful method to detect Forrester-Hepburn artifacts.[11] Pre-incubate your reaction mixture with an isotopically labeled spin trap (e.g., ¹⁵N-DMPO) before initiating radical production. Then, add the unlabeled spin trap (¹⁴N-DMPO) at the time of radical initiation. If the resulting EPR signal is predominantly from the ¹⁵N-labeled adduct, it indicates that the signal arose from a pre-equilibrium reaction (nucleophilic addition) rather than genuine radical trapping.[13][14]

  • Use of Radical Scavengers: Adding a known radical scavenger for the radical you are trying to detect can help. If the signal persists in the presence of the scavenger, it is more likely to be an artifact.[1]

Data Presentation

Table 1: Hyperfine Splitting Constants for Common DMPO Adducts and Artifacts

Trapped Species/AdductaN (G)aHβ (G)aHγ (G)Notes
Genuine Adducts
DMPO-OH14.914.9-Characteristic 1:2:2:1 quartet.[15]
DMPO-OOH14.311.71.25Unstable, decays to DMPO-OH.[16]
DMPO-CH₃16.223.4-
DMPO-SO₃⁻14.715.9-Can also be an artifact.[1]
Artifact-Related Adducts
DMPOX (Oxidized DMPO)7.2--A seven-line spectrum, often from DMPO oxidation.[17]
DMPO-CN15.4418.90-Can be formed via the Forrester-Hepburn mechanism.[18]
DMPO-OCH₂CH₃14.821.0-Can form from inverted spin trapping in the presence of ethanol.[19]

Table 2: Half-lives of Common Spin Adducts

Spin AdductHalf-lifeConditions
DMPO-OOH~45-66 spH 7.4[7][8]
DMPO-OH~2 hoursNeutral pH[20]
PBN-OHpH dependentMore stable in acidic media[11]
BMPO-OOH~23 minpH 7.4[8]

Experimental Protocols

Protocol 1: Testing for Spin Trap Purity

Objective: To ensure that the spin trap solution is free from paramagnetic impurities.

Methodology:

  • Prepare a solution of your spin trap (e.g., 100 mM DMPO) in the same buffer and solvent system as your experiment.

  • Transfer the solution to an EPR flat cell or capillary tube.

  • Acquire an EPR spectrum using the same parameters as your planned experiment.

  • Expected Result: The spectrum should be a flat baseline with no discernible signals. Any signal indicates the presence of impurities.

Protocol 2: Control Experiments for Artifact Identification

Objective: To identify the source of an EPR signal.

Methodology:

  • Full System: Run your complete experimental system, including the radical generating system and the spin trap.

  • Control 1 (No Radical Generation): Prepare an identical sample but omit the component that initiates radical production (e.g., the enzyme, the light source, or the metal catalyst).

  • Control 2 (No Spin Trap): Prepare a sample with the radical generating system but without the spin trap.

  • Analysis:

    • If a signal is present in Control 1, it indicates an artifact arising from the spin trap or other components in the absence of the intended radical generation.

    • If no signal is seen in any sample, it may indicate that the radical is not being formed or the spin adduct is too unstable to be detected.

Protocol 3: Isotopic Labeling to Detect Forrester-Hepburn Artifacts

Objective: To distinguish between a genuine spin adduct and an artifact formed via the Forrester-Hepburn mechanism.

Methodology:

  • Prepare your reaction mixture containing all components except the one that initiates radical formation. Add an isotopically labeled spin trap (e.g., ¹⁵N-DMPO or ¹³C-PBN).

  • Incubate this mixture for a period that would allow for nucleophilic addition to occur (e.g., 15-20 minutes).[13]

  • Just before EPR measurement, add the unlabeled spin trap and the component that initiates radical formation.

  • Immediately acquire the EPR spectrum.

  • Analysis:

    • If the signal is predominantly from the isotopically labeled spin adduct, it suggests the Forrester-Hepburn mechanism is the source of the signal.[13][14]

    • If the signal is primarily from the unlabeled spin trap, it is more likely a genuine radical adduct.

Visualizations

G General Spin Trapping Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Acquisition & Analysis cluster_controls Controls prep_reagents Prepare Reagents (Buffer, Substrates) mix Mix Reagents and Spin Trap prep_reagents->mix prep_trap Prepare Fresh Spin Trap Solution check_purity Check Spin Trap Purity (Control) prep_trap->check_purity prep_trap->mix initiate Initiate Radical Generation mix->initiate control1 No Radical Generator mix->control1 control3 Isotopic Labeling mix->control3 incubate Incubate (Time-course) initiate->incubate control2 Radical Scavenger initiate->control2 acquire Acquire EPR Spectrum incubate->acquire analyze Analyze Spectrum (Simulate, Identify Adduct) acquire->analyze

Caption: A general workflow for spin trapping experiments.

G Troubleshooting Unexpected EPR Signals start Unexpected EPR Signal Observed is_pure Is Spin Trap Pure? start->is_pure no_gen_control Signal in 'No Radical Generator' Control? is_pure->no_gen_control Yes clean_trap Purify or Replace Spin Trap is_pure->clean_trap No is_nucleophile Nucleophile Present? no_gen_control->is_nucleophile No trap_artifact Artifact from Spin Trap Impurity or Decomposition no_gen_control->trap_artifact Yes fh_artifact Potential Forrester-Hepburn Artifact is_nucleophile->fh_artifact Yes inverted_artifact Potential Inverted Spin Trapping Artifact is_nucleophile->inverted_artifact No clean_trap->trap_artifact use_isotope Use Isotopic Labeling Protocol fh_artifact->use_isotope genuine_signal Likely a Genuine, but Unexpected, Radical Adduct inverted_artifact->genuine_signal

Caption: A troubleshooting flowchart for unexpected EPR signals.

G Forrester-Hepburn Artifact Mechanism cluster_reactants Forrester-Hepburn Artifact Mechanism cluster_intermediates Forrester-Hepburn Artifact Mechanism cluster_product Forrester-Hepburn Artifact Mechanism nitrone Nitrone Spin Trap (e.g., DMPO) hydroxylamine Hydroxylamine Intermediate nitrone->hydroxylamine + Nu⁻ (Nucleophilic Addition) nucleophile Nucleophile (Nu⁻) nucleophile->hydroxylamine artifact Artifactual Nitroxide Adduct (Identical to Genuine Adduct) hydroxylamine->artifact + Oxidant (-e⁻) oxidant Oxidant (e.g., O₂, Metal Ion) oxidant->artifact

Caption: The Forrester-Hepburn mechanism for artifact formation.

References

Technical Support Center: Selective Phenoxy Radical Generation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the selective generation of phenoxy radicals.

Troubleshooting Guide

This guide addresses common issues encountered during phenoxy radical generation experiments.

Question: I am observing low or no yield of my desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common issue that can stem from several factors related to radical generation and stability.

Potential Causes & Solutions:

  • Inefficient Radical Generation:

    • Enzymatic Methods (e.g., HRP/Laccase):

      • Enzyme Activity: Ensure your enzyme (e.g., Horseradish Peroxidase) is active. Use a fresh batch or test its activity with a known substrate. Bulky substituents on the phenol (B47542) can hinder the enzyme's approach.[1] Consider using a smaller oxidation mediator like 1-hydroxybenzotriazole (B26582) (HBT) to facilitate the reaction.[1]

      • Cofactor Concentration: For peroxidase-based systems, the concentration of hydrogen peroxide (H₂O₂) is critical. Too little will limit the reaction, while excess H₂O₂ can inactivate the enzyme. Titrate H₂O₂ to find the optimal concentration.

    • Chemical Methods (e.g., Oxidants):

      • Oxidant Strength: The chosen oxidant (e.g., K₂S₂O₈, Ce(IV) salts) may not have a suitable redox potential to efficiently oxidize your specific phenol derivative.[2] Consult literature for appropriate oxidants for your substrate.

    • Photochemical Methods:

      • Wavelength and Intensity: Ensure the light source wavelength matches the absorption spectrum of the photosensitizer or the phenol-oxidant complex.[3] Check the intensity and age of your lamp.

      • Quantum Yield: The efficiency of radical generation upon light absorption might be low. Consider alternative photosensitizers or methods.

  • Radical Instability and Unwanted Reactions:

    • Dimerization: Phenoxy radicals are prone to dimerization, forming C-C or C-O bonds, which can be a major competing pathway.[2]

      • Concentration: Run the reaction at a lower concentration to reduce the probability of two radicals encountering each other.

      • Steric Hindrance: Phenols with bulky ortho substituents are less likely to dimerize, leading to more persistent radicals.[2]

    • Reaction with Solvents or Buffers: Some solvents or buffer components can react with and quench the generated radicals. Hydrogen-bonding interactions with solvents can significantly affect reactivity.[4] Choose inert solvents and non-reactive buffer systems.

  • Poor Reaction Conditions:

    • Incorrect pH: For enzymatic reactions, operating outside the optimal pH range of the enzyme will drastically reduce its activity. Verify the optimal pH for your specific enzyme system.

    • Temperature: Extreme temperatures can denature enzymes or accelerate undesirable side reactions. Optimize the reaction temperature.

A logical workflow can help diagnose the issue systematically.

TroubleshootingWorkflow start Low / No Product Yield check_generation Verify Radical Generation (e.g., EPR, Spin Trapping) start->check_generation no_radicals No Radicals Detected check_generation->no_radicals No radicals_detected Radicals Detected check_generation->radicals_detected Yes check_reagents Check Reagents & Enzyme Activity no_radicals->check_reagents check_conditions Optimize Conditions (pH, Temp, Concentration) no_radicals->check_conditions check_selectivity Assess Selectivity & Side Products (e.g., HPLC, MS) radicals_detected->check_selectivity solution_reagents Solution: - Use fresh reagents/enzyme - Titrate oxidant/cofactor - Add mediator check_reagents->solution_reagents solution_conditions Solution: - Adjust pH/temperature - Change solvent check_conditions->solution_conditions poor_selectivity Poor Selectivity / Dimerization check_selectivity->poor_selectivity Problem good_selectivity Good Selectivity check_selectivity->good_selectivity OK solution_selectivity Solution: - Lower substrate concentration - Introduce bulky groups - Use radical scavenger for side reactions poor_selectivity->solution_selectivity success Successful Product Formation good_selectivity->success solution_reagents->success solution_conditions->success solution_selectivity->success

Fig 1. Troubleshooting workflow for low product yield.

Question: My reaction is generating multiple products, and the selectivity for the desired product is poor. How can I improve it?

Answer:

Poor selectivity is often due to the high reactivity of the this compound, which can react at multiple sites or with other species in the reaction mixture.

Potential Causes & Solutions:

  • Radical Delocalization: The unpaired electron in a this compound is often delocalized across the aromatic ring. This can lead to reactions at the ortho and para positions, in addition to the oxygen atom, resulting in various C-C or C-O coupled products.

    • Substituent Effects: The electronic properties of substituents on the phenol ring dictate the spin and charge distribution, influencing reactivity.[4] Electron-donating groups can increase delocalization, while strategically placed bulky groups can sterically hinder reaction at certain positions, thereby improving selectivity.

  • Competing Reaction Pathways: Phenoxy radicals can undergo several reactions besides the desired one, such as dimerization or reaction with thiols or other nucleophiles.[2][5]

    • Control Concentration: As with low yield issues, lowering the concentration of the phenol substrate can disfavor bimolecular reactions like dimerization.

    • Radical Trapping: If the desired reaction involves trapping the this compound with another molecule, ensure the trapping agent is present in sufficient excess to outcompete dimerization.

The following diagram illustrates key factors that influence the selectivity of this compound reactions.

SelectivityFactors center This compound Selectivity substrate Substrate Structure center->substrate conditions Reaction Conditions center->conditions method Generation Method center->method substituents Electronic & Steric Effects of Substituents substrate->substituents bde O-H Bond Dissociation Energy (BDE) substrate->bde solvent Solvent Polarity & H-Bonding conditions->solvent ph pH / Acidity conditions->ph temp Temperature conditions->temp conc Concentration conditions->conc enzymatic Enzymatic (e.g., HRP) method->enzymatic photochemical Photochemical method->photochemical electrochemical Electrochemical method->electrochemical

Fig 2. Factors influencing this compound selectivity.

Frequently Asked Questions (FAQs)

Question: What are the primary methods for generating phenoxy radicals?

Answer: Phenoxy radicals can be generated through several methods, each with distinct advantages:

  • Enzymatic Oxidation: Enzymes like horseradish peroxidase (HRP) in the presence of H₂O₂ or laccases are commonly used.[5] This method is often highly selective and occurs under mild aqueous conditions.

  • Chemical Oxidation: One-electron oxidants such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), potassium ferricyanide, or potassium persulfate (K₂S₂O₈) can oxidize phenols to their corresponding radicals.[2]

  • Photochemical Methods: Visible light photoredox catalysis can generate radicals under exceptionally mild conditions.[4][6] This can involve direct excitation or the use of a photosensitizer that transfers energy or an electron to generate the radical.[6]

  • Electrochemical Methods: Anodic oxidation provides a reagent-free method to generate phenoxy radicals. This technique allows for precise control over the oxidizing potential.[7]

Question: How can I detect and quantify the phenoxy radicals generated in my experiment?

Answer: Direct detection is challenging due to the short lifetime of many phenoxy radicals. Common techniques include:

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct method for detecting and characterizing radical species.[1] However, the low concentration and short lifetime of radicals can make detection difficult.

  • Spin Trapping: In this technique, a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that is easier to detect by EPR or ³¹P NMR.[1][5]

  • Transient Absorption Spectroscopy: Techniques like nanosecond laser photolysis can be used to observe the formation and decay of transient radical species by monitoring their unique absorption spectra.[3]

  • Indirect Quantification: Monitoring the consumption of the starting phenol or the formation of a stable product via methods like HPLC or GC-MS can provide an indirect measure of radical generation.[5]

Question: How do substituents on the phenol ring affect radical stability and selectivity?

Answer: Substituents play a crucial role in determining the properties of the resulting this compound.

  • Steric Effects: Bulky groups, particularly at the ortho positions (e.g., tert-butyl groups), can sterically hinder the radical center, preventing dimerization and leading to persistent, stable radicals.[2]

  • Electronic Effects: The distribution of electron spin density is influenced by substituents. Electron-donating groups can stabilize the radical through resonance. The specific placement of these groups can direct subsequent reactions to particular sites on the ring, thus controlling selectivity.[4]

Quantitative Data & Protocols

Table 1: Influence of Reaction Parameters on this compound Generation
ParameterTypical Range / ConditionEffect on Selectivity & YieldReference
pH (Enzymatic) 4.5 - 7.0 (for HRP)Affects enzyme conformation and activity. Optimal pH is critical for yield.[1]
Temperature 20 - 40 °CHigher temperatures can increase reaction rates but may also promote side reactions or enzyme denaturation.[8]
Substrate Conc. 1 - 10 mMLower concentrations reduce the rate of radical-radical dimerization, improving selectivity for desired coupling products.[9]
Oxidant/Substrate Ratio 1:1 to 1.2:1A slight excess of oxidant ensures complete conversion, but a large excess can lead to over-oxidation or side reactions.[5]
Table 2: Bond Dissociation Energies (BDEs) for C-H Bonds

The selectivity of radical reactions is often governed by the stability of the resulting radical, which correlates with the C-H bond strength. Weaker bonds are more susceptible to abstraction.

Bond TypeBond Dissociation Energy (kcal/mol)Resulting Radical StabilityReference
Primary (R-CH₃) ~98Least Stable[10]
Secondary (R₂CH-H) ~95More Stable[10]
Tertiary (R₃C-H) ~91Most Stable[10]

Experimental Protocol: HRP-Mediated Generation of Phenoxy Radicals

This protocol describes a general method for generating phenoxy radicals from a phenol substrate using Horseradish Peroxidase (HRP) and hydrogen peroxide (H₂O₂).

Materials:

  • Phenol substrate

  • Horseradish Peroxidase (HRP), Type VI, lyophilized powder

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • Deionized water

  • Reaction vessel (glass vial or cuvette)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the phenol substrate (e.g., 100 mM in a suitable solvent like ethanol (B145695) or DMSO).

    • Prepare a stock solution of HRP (e.g., 1 mg/mL in phosphate buffer). Store on ice.

    • Prepare a dilute working solution of H₂O₂ (e.g., 10 mM in deionized water) from the 30% stock. Caution: H₂O₂ is a strong oxidizer.

  • Set up the Reaction:

    • In the reaction vessel, add the phosphate buffer.

    • Add the phenol stock solution to achieve the desired final concentration (e.g., 1 mM).

    • Add the HRP stock solution to achieve the desired final concentration (e.g., 0.1 µM).

    • Place the vessel on a magnetic stirrer and begin gentle stirring.

  • Initiate the Reaction:

    • Initiate the reaction by adding the H₂O₂ working solution to achieve a final concentration stoichiometric with the phenol (e.g., 1 mM). Add the H₂O₂ dropwise or via a syringe pump to avoid high local concentrations that can inactivate the HRP.

  • Monitor the Reaction:

    • The reaction can be monitored over time by taking aliquots and quenching them (e.g., with sodium azide (B81097) or by acidification).

    • Analyze the aliquots using an appropriate method (e.g., HPLC to measure substrate depletion and product formation, or UV-Vis spectroscopy to follow changes in absorbance).

  • Quench and Analyze:

    • After the desired time, quench the entire reaction.

    • Proceed with product isolation, purification, and characterization.

The following diagram illustrates the enzymatic cycle for this process.

HRP_Cycle HRP HRP (Fe³⁺) (Resting Enzyme) CpdI Compound I (O=Fe⁴⁺-P⁺•) HRP->CpdI + H₂O₂ HRP->CpdI CpdII Compound II (O=Fe⁴⁺-P) CpdI->CpdII + ArOH CpdI->CpdII Radical This compound (ArO•) CpdI->Radical generates H2O 2H₂O CpdI->H2O CpdII->HRP + ArOH CpdII->HRP CpdII->Radical generates Phenol Phenol (ArOH) H2O2 H₂O₂

Fig 3. Catalytic cycle of Horseradish Peroxidase (HRP).

References

Technical Support Center: Isolation and Purification of Stable Phenoxy Radicals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the isolation and purification of stable phenoxy radicals.

Frequently Asked Questions (FAQs)

Q1: What makes a phenoxy radical "stable"?

A1: The stability of a this compound is primarily determined by two factors: steric hindrance and electron delocalization. Bulky substituents in the ortho and para positions of the phenol (B47542) ring physically obstruct the radical oxygen, preventing it from reacting with other molecules. Additionally, the unpaired electron can be delocalized throughout the aromatic ring, which further stabilizes the radical.[1]

Q2: My this compound is intensely colored. Does this indicate impurity?

A2: Not necessarily. Many stable phenoxy radicals are intensely colored due to their electronic structure. For instance, the 2,4,6-tri-tert-butylphenoxyl radical is a deep blue solid, while galvinoxyl is also a deeply colored radical.[2] However, a change in the expected color or the presence of multiple colored species could indicate decomposition or the presence of impurities.

Q3: Which analytical techniques are best for characterizing my purified this compound?

A3: The most definitive method for characterizing a this compound is Electron Paramagnetic Resonance (EPR) spectroscopy, which directly detects the unpaired electron.[3] UV-Vis spectroscopy is also useful for monitoring the radical due to its characteristic absorption bands. For assessing purity and identifying diamagnetic impurities, standard techniques like HPLC, TLC, and NMR spectroscopy can be employed.

Q4: How should I store my purified stable this compound?

A4: While "stable," these radicals can still degrade over time. For long-term storage, it is best to keep the purified radical as a solid in a dark, inert atmosphere (e.g., under argon or nitrogen) at low temperatures (e.g., in a freezer). Solutions of phenoxy radicals are generally less stable and should be prepared fresh.

Troubleshooting Guide: Synthesis & Isolation

This guide addresses common issues encountered during the synthesis and initial isolation of stable phenoxy radicals.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of Radical Incomplete Oxidation: The oxidizing agent is not strong enough or has degraded.- Use a fresh, reliable oxidizing agent (e.g., potassium ferricyanide (B76249), lead dioxide).- Ensure the correct stoichiometry of the oxidizing agent is used.
Reaction Conditions: Incorrect pH, temperature, or reaction time.- For oxidation with potassium ferricyanide, ensure the reaction is performed under basic conditions to deprotonate the phenol.- Optimize the reaction time by monitoring the reaction progress using TLC or UV-Vis spectroscopy.
Poor Quality Starting Material: The starting phenol is impure.- Purify the starting phenol by recrystallization or column chromatography before oxidation.
Product Decomposes During Workup Presence of Oxygen: Phenoxy radicals can react with oxygen, especially at elevated temperatures.- Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.
Exposure to Light: Some radicals are light-sensitive and can undergo photochemical degradation.- Protect the reaction mixture from light by wrapping the flask in aluminum foil.
Acidic Conditions: The presence of acid can lead to the decomposition of some phenoxy radicals.- Ensure that the workup is performed under neutral or slightly basic conditions.
Difficulty Isolating the Product from the Reaction Mixture Product is an Oil: The radical does not crystallize easily.- Try precipitating the radical by adding a non-polar solvent in which it is insoluble.- If the radical is soluble in a non-polar solvent, wash the organic layer with an aqueous base to remove the unreacted phenol.[4][5]
Emulsion Formation During Extraction: Difficulty in separating the organic and aqueous layers.- Add a saturated brine solution to help break the emulsion.- Filter the mixture through a pad of Celite.

Troubleshooting Guide: Purification

This section focuses on challenges that may arise during the purification of the isolated crude this compound.

Problem Possible Cause(s) Suggested Solution(s)
Radical Decomposes on Silica (B1680970) Gel Column Acidity of Silica Gel: The acidic nature of silica gel can degrade the radical.- Use neutral or basic alumina (B75360) for column chromatography.- Deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) to the eluent.
Prolonged Exposure to the Stationary Phase: The radical is unstable over the long duration of the chromatography.- Use flash chromatography to minimize the time the radical spends on the column.- If possible, purify by recrystallization instead of chromatography.
Product Fails to Crystallize Supersaturated Solution: The solution is too concentrated, or cooling is too rapid.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure radical.[6]
Too Much Solvent: The concentration of the radical is too low for crystallization to occur.- Slowly evaporate some of the solvent and attempt to cool the solution again.[7]
Oiling Out: The product separates as an oil instead of crystals.- Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly.[7]
Persistent Impurities After Purification Unreacted Starting Phenol: The starting phenol co-crystallizes with the radical or has a similar Rf value in chromatography.- Wash the crude product with an aqueous base to convert the phenol into its water-soluble phenoxide salt, which can then be extracted into the aqueous phase.[4][5]
Side-Products from Synthesis: Incomplete alkylation of the parent phenol can lead to related phenolic impurities.- If purification by recrystallization is ineffective, careful column chromatography on neutral alumina may be necessary.

Quantitative Data Summary

Radical Structure Relative Stability Solvent Effects on Stability Typical Yield (Synthesis) Purity (after Recrystallization)
2,4,6-Tri-tert-butylphenoxyl Phenol with tert-butyl groups at C2, C4, and C6Very High (stable for weeks at room temp)[2]More stable in non-polar solvents (e.g., hexane, toluene). Less stable in polar protic solvents.~50-60%[8]>95%
Galvinoxyl A complex hindered this compoundVery High (commercially available as a stable solid)[3]Generally stable in a range of organic solvents for experimental timescales.Good>95%
2,6-di-tert-butyl-4-methoxyphenoxyl Phenol with tert-butyl at C2, C6 and methoxy (B1213986) at C4HighStability is influenced by solvent polarity.Moderate to GoodHigh

Experimental Protocols

Protocol 1: Synthesis and Purification of 2,4,6-Tri-tert-butylphenoxyl Radical

This protocol is adapted from the literature and provides a reliable method for the synthesis and purification of the 2,4,6-tri-tert-butylphenoxyl radical.[8]

Materials:

  • 2,4,6-Tri-tert-butylphenol (B181104)

  • Benzene (or Toluene)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Diethyl ether

  • Acetonitrile

  • Anhydrous sodium sulfate

  • Schlenk flask or similar apparatus for inert atmosphere chemistry

  • Stir bar

Procedure:

  • Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4,6-tri-tert-butylphenol (1.0 eq) in benzene.

  • Deprotonation: Add the 1 M NaOH solution to the flask. The mixture should be stirred vigorously to ensure deprotonation of the phenol.

  • Degassing: Subject the biphasic mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Oxidation: While the solution is frozen, add potassium ferricyanide (approx. 2.5 eq). Perform another freeze-pump-thaw cycle.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2-4 hours. The organic layer should turn a deep blue color.

  • Workup:

    • Remove the solvent under reduced pressure.

    • Extract the resulting solid with diethyl ether under an inert atmosphere.

    • Filter the solution to remove inorganic salts.

    • Remove the diethyl ether from the filtrate under reduced pressure to yield a dark blue powder.

  • Purification (Recrystallization):

    • Dissolve the crude blue powder in a minimal amount of hot acetonitrile.

    • Allow the solution to cool slowly to room temperature, and then cool further to -20 °C.

    • Collect the resulting dark blue crystals by filtration.

    • Wash the crystals with a small amount of cold acetonitrile.

    • Dry the crystals under vacuum.

Protocol 2: Synthesis of Galvinoxyl Radical

This is a general procedure for the synthesis of the galvinoxyl radical.[9]

Materials:

  • Galvinol (the parent phenol of galvinoxyl)

  • Lead dioxide (PbO₂) or Potassium ferricyanide (K₃[Fe(CN)₆])

  • Anhydrous sodium sulfate

  • A suitable organic solvent (e.g., diethyl ether or dichloromethane)

  • Stir bar

Procedure:

  • Dissolution: Dissolve galvinol in a suitable organic solvent in a flask.

  • Oxidation: Add the oxidizing agent (lead dioxide or potassium ferricyanide) to the solution. If using potassium ferricyanide, a basic aqueous solution may be required as in Protocol 1.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC). The solution will develop a deep color characteristic of the galvinoxyl radical.

  • Workup:

    • Filter the reaction mixture to remove the oxidizing agent and any inorganic byproducts.

    • Wash the filtrate with water if an aqueous base was used.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude galvinoxyl radical.

  • Purification: The crude radical can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Visualizations

experimental_workflow General Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Start with Hindered Phenol dissolve Dissolve in Organic Solvent start->dissolve add_base Add Aqueous Base (e.g., NaOH) dissolve->add_base oxidize Add Oxidizing Agent (e.g., K₃[Fe(CN)₆]) add_base->oxidize react Stir under Inert Atmosphere oxidize->react separate Separate Organic Layer react->separate wash Wash with Water/Brine separate->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate crude Crude Radical Product evaporate->crude purify Recrystallization or Column Chromatography crude->purify pure Pure Crystalline Radical purify->pure

Caption: General experimental workflow for the synthesis and purification of stable phenoxy radicals.

troubleshooting_workflow Troubleshooting Low Yield in this compound Synthesis start Low Radical Yield check_sm Is Starting Phenol Pure? start->check_sm check_reagents Are Oxidizing Agent and Base Fresh? check_sm->check_reagents Yes purify_sm Purify Starting Phenol (Recrystallize/Column) check_sm->purify_sm No check_conditions Are Reaction Conditions (pH, Temp, Time) Optimal? check_reagents->check_conditions Yes use_fresh Use Fresh Reagents check_reagents->use_fresh No check_atmosphere Was an Inert Atmosphere Maintained? check_conditions->check_atmosphere Yes optimize Optimize Conditions (Monitor by TLC/UV-Vis) check_conditions->optimize No improve_inert Improve Inert Technique (Degas Solvents) check_atmosphere->improve_inert No end Improved Yield check_atmosphere->end Yes purify_sm->check_reagents use_fresh->check_conditions optimize->check_atmosphere improve_inert->end

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Minimizing Solvent Effects on Phenoxy Radical Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenoxy radicals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you design and execute experiments that minimize unwanted solvent effects, ensuring the accuracy and reproducibility of your results.

Troubleshooting Guides

This section addresses common problems encountered during experiments involving phenoxy radicals, with a focus on solvent-related issues.

Problem/Question Possible Causes and Solutions
My phenoxy radical is degrading too quickly, or the signal (e.g., EPR or transient absorption) is weaker than expected. 1. Solvent-Radical Reactivity: The solvent itself may be reacting with your this compound. Protic solvents, especially those with weak C-H or O-H bonds, can act as hydrogen donors, quenching the radical. Solution: Switch to a less reactive, aprotic solvent. Perdeuterated solvents can also be used to minimize hydrogen atom abstraction from the solvent. 2. Inappropriate Solvent Polarity: Polar solvents can stabilize charge-separated resonance structures of the this compound, which in some cases might lead to faster degradation pathways.[1] Solution: Experiment with a range of solvents with varying polarity to find an optimal balance between radical stability and solubility of your compound.[1] 3. Presence of Impurities: Trace impurities in the solvent, such as peroxides or water, can react with and consume your radical. Solution: Use high-purity, anhydrous solvents. It is often recommended to purify and degas solvents immediately before use.
I am observing unexpected side products in my reaction. 1. Solvent-Mediated Reaction Pathways: The solvent can influence the reaction mechanism. For instance, polar, protic solvents can favor a sequential proton-loss electron transfer (SPLET) pathway, while nonpolar solvents may favor a hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET) pathway, leading to different product distributions.[1][2] Solution: Carefully select your solvent to favor the desired reaction pathway. Consider the hydrogen-bond-accepting and anion-solvating abilities of the solvent.[2] 2. Radical Dimerization/Polymerization: The solvent can affect the rate of radical dimerization or polymerization.[3] Solution: Adjusting the solvent viscosity or polarity might disfavor these side reactions.[3] Running the reaction at a lower concentration can also help.
My results are not reproducible across different batches of solvent. 1. Inconsistent Solvent Purity: Different batches of solvent can have varying levels of impurities (water, dissolved oxygen, peroxides). Solution: Standardize your solvent purification and handling procedures. Always use freshly purified and degassed solvents from a reliable source. Consider running a control experiment with a known stable radical to check for batch-to-batch variations in your solvent. 2. Environmental Factors: Changes in ambient light or temperature can affect radical stability and reactivity. Solution: Ensure your experimental setup is well-controlled for light and temperature.

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about the influence of solvents on this compound experiments.

Q1: How does solvent polarity affect the stability of my this compound?

A1: Solvent polarity can have a significant impact on this compound stability, primarily through differential solvation of the radical and its precursor or decay products. Polar solvents can stabilize charged or polar transition states, potentially accelerating degradation reactions.[1] However, for some radicals, particularly those with both electron-donating and electron-withdrawing groups (the "captodative effect"), polar solvents can enhance stability by stabilizing charge-separated resonance structures.

Q2: What is the difference between protic and aprotic solvents in the context of this compound studies?

A2: Protic solvents (e.g., alcohols, water) have a hydrogen atom bound to an electronegative atom and can act as hydrogen bond donors. This can lead to specific interactions with the this compound, potentially facilitating proton transfer reactions or acting as a quenching agent. Aprotic solvents (e.g., acetonitrile, dichloromethane, benzene) lack these acidic protons and are generally less interactive in this regard, making them a better choice for minimizing direct solvent participation in the radical's reactions.

Q3: How do I choose the best solvent for my experiment?

A3: The ideal solvent will depend on the specific goals of your experiment. Here are some general guidelines:

  • For maximizing radical lifetime: Start with a non-polar, aprotic solvent in which your compound is soluble.

  • To study a specific reaction mechanism: Choose a solvent that is known to favor that mechanism (e.g., a non-polar solvent for HAT, or a polar, basic solvent for SPLET).[1]

  • Solubility: Ensure your phenol (B47542) precursor and any other reagents are sufficiently soluble in the chosen solvent.

  • Purity: Always use high-purity, anhydrous, and degassed solvents.

Q4: Can solvent viscosity influence my results?

A4: Yes, solvent viscosity can affect the rate of bimolecular reactions, such as radical-radical dimerization or reactions with other species in solution.[3] In highly viscous solvents, the diffusion of radicals is slower, which can impact their apparent stability and reactivity.[3]

Quantitative Data on Solvent Effects

The choice of solvent can significantly alter the kinetics of reactions involving phenoxy radicals. Below is a compilation of data illustrating these effects.

Table 1: Solvent Effects on the Disproportionation of 2,6-di-tert-butyl-4-isopropylthis compound

SolventDielectric Constant (ε)Enthalpy of Activation (ΔH‡) (kcal/mol)Entropy of Activation (ΔS‡) (e.u.)
n-Heptane1.924.91-39.8
Benzene2.275.83-36.5
Carbon Tetrachloride2.245.96-35.2
Diethyl Ether4.346.81-32.0
Chlorobenzene5.627.57-30.0
Acetonitrile37.57.35-30.7

Data adapted from a study on the disproportionation of hindered phenoxy radicals. The enthalpy of activation generally increases with the dielectric constant of the solvent, suggesting that dipolar interactions between the radical and the solvent play a key role.

Table 2: Rate Constants for the Reaction of Carbon-Centered Radicals with TEMPO in Different Solvents

RadicalSolventRate Constant (k) (10⁻⁷ M⁻¹ s⁻¹)
C₆H₅CH₂•Benzene7.6
C₆H₅CH₂•Acetonitrile4.9
C₆H₅CH(CH₃)•Benzene4.7
C₆H₅CH(CH₃)•Acetonitrile3.1

This table provides an example of how solvent can modulate the rate constants of radical trapping reactions.[4] While not a this compound, it illustrates the general principle that reaction rates can be solvent-dependent.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in obtaining reliable and reproducible data.

Protocol 1: Generation and EPR Analysis of Phenoxy Radicals

This protocol outlines a general method for generating phenoxy radicals and analyzing them using Electron Paramagnetic Resonance (EPR) spectroscopy, with considerations for minimizing solvent effects.

1. Materials and Reagents:

  • Phenol precursor

  • Oxidizing agent (e.g., lead dioxide (PbO₂), potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), or a chemical/photochemical initiation system)

  • High-purity, anhydrous, and degassed solvent (e.g., benzene, toluene, or acetonitrile)

  • Inert gas (e.g., argon or nitrogen)

  • EPR tubes and a calibrated EPR spectrometer

2. Solvent Preparation:

  • Choose a solvent that offers good solubility for your phenol precursor and is relatively inert.

  • Dry the solvent over a suitable drying agent (e.g., molecular sieves).

  • Degas the solvent thoroughly by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes to remove dissolved oxygen, which can react with radicals.

3. Sample Preparation (in a glovebox or under an inert atmosphere):

  • Prepare a stock solution of the phenol precursor in the degassed solvent to the desired concentration (typically in the mM range).

  • Prepare a slurry or solution of the oxidizing agent.

  • In a clean, dry EPR tube, add the phenol solution.

  • Initiate the reaction by adding the oxidizing agent. For solid oxidizing agents like PbO₂, a small amount can be added directly to the tube. For solutions, a small volume can be injected.

  • If using photolysis, the sample is irradiated within the EPR cavity.

  • Seal the EPR tube under an inert atmosphere.

4. EPR Spectroscopy:

  • Immediately place the EPR tube into the spectrometer's resonant cavity.

  • Record the EPR spectrum. Typical parameters for phenoxy radicals include a microwave frequency of ~9.5 GHz (X-band), a magnetic field sweep centered around 3400 G, and appropriate modulation amplitude and microwave power to avoid signal saturation.

  • To study stability, acquire spectra at regular time intervals to monitor the decay of the radical signal.

Protocol 2: Transient Absorption Spectroscopy of Phenoxy Radicals

This protocol describes the use of pump-probe transient absorption spectroscopy to study the formation and decay kinetics of phenoxy radicals on ultrafast timescales.

1. Sample Preparation:

  • Prepare a solution of the phenol precursor in the chosen high-purity, degassed spectroscopic-grade solvent. The concentration should be adjusted to have an optical density of ~0.5-1.0 at the excitation wavelength in the desired cuvette path length (typically 1-2 mm).

  • The solution should be continuously flowed through the sample cell or stirred to avoid photoproduct accumulation.

2. Experimental Setup:

  • A typical setup consists of a femtosecond laser system that generates both the pump and probe pulses.

  • The pump pulse (e.g., at a wavelength that excites the phenol precursor or a photosensitizer) initiates the radical formation.

  • The probe pulse is a broadband white-light continuum that passes through the sample at a variable time delay relative to the pump pulse.

3. Data Acquisition:

  • The absorption spectrum of the probe pulse is recorded with and without the pump pulse at various time delays.

  • The difference in absorbance (ΔA) is plotted as a function of wavelength and time delay.

  • The appearance of new absorption bands corresponds to the formation of transient species, such as the this compound. The characteristic absorption of phenoxy radicals is typically in the 400 nm region.

  • The decay of these absorption bands provides information on the lifetime and reactivity of the radical.

4. Data Analysis:

  • The kinetic traces at specific wavelengths can be fitted to exponential decay models to extract lifetimes and rate constants.

  • Global analysis of the entire dataset (wavelength and time) can provide a more detailed picture of the reaction dynamics.

Visualizations

Logical Relationships and Workflows

troubleshooting_workflow start Problem: This compound signal is weak or unstable check_solvent Check Solvent Purity and Handling start->check_solvent Is solvent pure, anhydrous, & degassed? change_solvent Change Solvent Type check_solvent->change_solvent Yes optimize_conditions Optimize Experimental Conditions (Conc., Temp.) check_solvent->optimize_conditions No, purify/degas and re-run check_reagents Verify Reagent Quality (Phenol, Oxidant) change_solvent->check_reagents Still unstable solution Stable Radical Signal change_solvent->solution Problem solved check_reagents->optimize_conditions Reagents are good check_reagents->solution Replaced bad reagent, problem solved optimize_conditions->solution Optimized

Caption: A troubleshooting workflow for unstable this compound signals.

experimental_workflow cluster_prep Sample Preparation cluster_generation Radical Generation cluster_analysis Analysis select_solvent Select & Purify Solvent prepare_solution Prepare Phenol Solution (inert atm.) select_solvent->prepare_solution add_oxidant Add Oxidizing Agent or Initiate Photolysis prepare_solution->add_oxidant epr_analysis EPR Spectroscopy add_oxidant->epr_analysis For stability & structure ta_analysis Transient Absorption add_oxidant->ta_analysis For kinetics data_processing Data Processing & Kinetic Analysis epr_analysis->data_processing ta_analysis->data_processing

Caption: General experimental workflow for studying phenoxy radicals.

solvent_effects_pathways start Phenol + Radical (Y•) hat Hydrogen Atom Transfer (HAT) This compound (ArO•) + YH start->hat Non-polar solvent pcet Proton-Coupled Electron Transfer (PCET) This compound (ArO•) + YH start->pcet Solvent dependent splet Sequential Proton-Loss Electron Transfer (SPLET) start->splet Polar, basic solvent phenoxide Phenoxide (ArO⁻) + H⁺ splet->phenoxide Step 1: Proton Loss electron_transfer Electron Transfer This compound (ArO•) + Y⁻ phenoxide->electron_transfer Step 2: Electron Transfer

Caption: Influence of solvent properties on this compound formation pathways.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Phenoxy Radical Scavenging Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenoxy radical scavenging assays. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues that lead to poor reproducibility in popular antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Frequently Asked Questions (FAQs)

Q1: My IC50 values are inconsistent between experiments. What are the likely causes?

A1: Inconsistent IC50 values are a common problem and can stem from several factors:

  • Reaction Kinetics: Not all antioxidant compounds react at the same rate.[1][2] Standard fixed-time protocols (e.g., 30 minutes for DPPH or 6 minutes for ABTS) may not be sufficient for slow-reacting compounds, leading to an underestimation of their antioxidant capacity.[2] It is crucial to perform a kinetic study to determine the optimal reaction time where the absorbance stabilizes.[1]

  • Reagent Stability: The DPPH and ABTS radicals are sensitive to light and temperature.[3][4] The stability of the ABTS radical cation solution can be debatable, though it is generally considered more stable than DPPH.[5] Always use freshly prepared radical solutions for each experiment and store them in the dark.[1][4]

  • Sample Solubility: Poor solubility of the test compound can lead to inaccurate concentrations and high variability.[3][6] Ensure your compound is fully dissolved in a suitable solvent before making further dilutions.[3] The choice of solvent can also impact the results.[7]

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

Q2: My absorbance readings for the control (radical solution without antioxidant) are fluctuating between assays.

A2: Fluctuations in control absorbance can be attributed to:

  • Inconsistent Reagent Concentration: The initial absorbance of the radical working solution is critical.[4][7] For the ABTS assay, it is recommended to dilute the stock solution to an absorbance of 0.700 ± 0.020 at 734 nm.[7] For the DPPH assay, a consistent starting absorbance (e.g., around 1.0 at 517 nm) should be used.[8]

  • Reagent Degradation: The DPPH radical is particularly susceptible to degradation from light exposure.[3] Ensure that all incubations are performed in the dark.[4]

  • Temperature Effects: The absorbance of the radical solutions can be temperature-dependent.[9] Allow all reagents and samples to reach room temperature before starting the assay and maintain a consistent temperature during the experiment.

Q3: I am observing a color change in my sample that is interfering with the assay.

A3: Sample color interference is a known issue, especially with plant extracts.[2] To correct for this, you should run a sample blank for each concentration. The sample blank should contain the sample and the solvent but not the radical solution.[2][10] The absorbance of the sample blank should then be subtracted from the absorbance of the corresponding sample with the radical solution.[10] The ABTS assay, with its measurement wavelength at 734 nm, is generally less prone to color interference compared to the DPPH assay (517 nm).

Q4: My results for known slow-reacting antioxidants are lower than expected.

A4: This is a classic issue related to reaction kinetics.[2] Many complex polyphenols or thiols react slowly with the radical species.[1] A fixed, short incubation time will not capture the full antioxidant potential of these compounds.[2]

  • Solution: Conduct a kinetic analysis by measuring the absorbance at multiple time points until the reading stabilizes.[1] This will give you the optimal incubation time for that specific compound. Alternatively, you can use the area under the curve (AUC) from the kinetic plot for a more comprehensive measure of antioxidant capacity.[2]

Q5: Can the pH of my sample or buffer affect the results?

A5: Yes, the pH can significantly influence the antioxidant capacity of certain compounds, particularly peptides and amino acids.[1][7] It is important to maintain a consistent and appropriate pH for your samples. For physiological relevance, a pH of 7.4 is often used in the ABTS assay.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose and resolve common issues leading to poor reproducibility in this compound scavenging assays.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Scavenging Assays start Start: Poor Reproducibility Observed check_reagents Are radical solutions fresh? Is initial absorbance consistent? start->check_reagents prep_reagents Action: Prepare fresh radical solution. Adjust to target initial absorbance. check_reagents->prep_reagents No check_kinetics Is incubation time optimized? (Especially for slow-reacting compounds) check_reagents->check_kinetics Yes prep_reagents->check_reagents run_kinetics Action: Perform kinetic study. Determine time to reach reaction plateau. check_kinetics->run_kinetics No check_sample Is the sample colored or turbid? Are there solubility issues? check_kinetics->check_sample Yes run_kinetics->check_kinetics run_blanks Action: Run sample blanks. Subtract blank absorbance. check_sample->run_blanks Yes (Color/Turbidity) optimize_solvent Action: Optimize solvent system. Ensure complete dissolution. check_sample->optimize_solvent Yes (Solubility) check_environment Are temperature and light controlled? check_sample->check_environment No run_blanks->check_environment optimize_solvent->check_environment control_environment Action: Equilibrate reagents to RT. Incubate in the dark. check_environment->control_environment No review_protocol Review pipetting technique and dilutions. Verify buffer pH. check_environment->review_protocol Yes control_environment->check_environment end End: Reproducible Results review_protocol->end

Caption: A logical workflow for troubleshooting inconsistent results.

Data Presentation: Factors Affecting Assay Reproducibility

The following table summarizes key experimental parameters and their potential impact on the reproducibility of DPPH and ABTS assays.

ParameterDPPH AssayABTS AssayImpact on Reproducibility & Recommendations
Radical Stability Less stable; light-sensitive.[3][4]More stable; can be stored in the dark.[5]High: Prepare fresh DPPH for each run. ABTS can be prepared in advance but should be stored properly. Always incubate in the dark.[4]
Reaction Time Typically 30 minutes.[11]Typically 6 minutes.[7]High: Kinetics vary by antioxidant.[7] For novel compounds, perform a kinetic study to find the optimal time.[1]
Solvent Best suited for hydrophobic systems.Applicable to both hydrophilic and lipophilic systems.[7]Medium: The choice of solvent can affect results. Maintain consistency in the solvent used for samples and reagents.[7]
pH Not typically buffered.Sensitive to pH, especially for certain compounds.[7]Medium: For ABTS, maintain a consistent buffer pH (e.g., 7.4) for reliable results with pH-sensitive samples.[7]
Wavelength (λmax) ~517 nm.[11]~734 nm.[7]Low (direct), High (indirect): Interference from colored samples is more likely at 517 nm. The 734 nm wavelength for ABTS minimizes this issue.
Initial Absorbance Recommended ~1.0.[8]Recommended 0.700 ± 0.020.[7]High: A consistent starting radical concentration is crucial for reproducibility.[4][7]

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is a standard methodology for determining antioxidant activity using the DPPH radical.[3][4][11]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.[11] Store this solution in a dark, amber bottle at 4°C.

    • Prepare a stock solution of your test compound and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol).

    • From the stock solutions, prepare a series of dilutions to be tested.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each dilution of the sample or standard to the wells of a 96-well plate.[4]

    • Include a blank control containing only the solvent.

    • Initiate the reaction by adding 180 µL of the 0.1 mM DPPH solution to each well.[4]

    • Shake the plate gently to ensure thorough mixing.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4][11]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.[11]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100[11]

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Scavenging Assay Protocol

This protocol outlines the steps for the ABTS assay, which is suitable for a wide range of antioxidants.[7][12]

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution:

      • Prepare a 7 mM aqueous solution of ABTS.[7]

      • Prepare a 2.45 mM aqueous solution of potassium persulfate.[7]

      • Mix the two solutions in equal volumes (1:1 ratio).[12]

      • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[7][12]

    • ABTS•+ Working Solution:

      • Before the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve an absorbance of 0.700 ± 0.020 at 734 nm.[7]

    • Prepare stock solutions and serial dilutions of your test compound and a standard (e.g., Trolox).

  • Assay Procedure (96-well plate format):

    • Pipette 20 µL of the standard or sample into the wells of a 96-well microplate.[7]

    • Add 200 µL of the ABTS•+ working solution to each well.[7]

    • Incubate the plate at room temperature for 6 minutes (or the predetermined optimal time).[7]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm using a microplate reader.[7]

    • Calculate the percentage of ABTS•+ radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100[7]

    • Plot a standard curve of % inhibition versus the concentration of the standard (e.g., Trolox).

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) value of the sample from the standard curve.[7]

ExperimentalWorkflow General Experimental Workflow for Radical Scavenging Assays prep_reagents 1. Reagent Preparation - Radical Solution (DPPH or ABTS) - Sample & Standard Dilutions assay_setup 2. Assay Setup (96-well plate) - Add Sample/Standard to wells - Add Radical Solution prep_reagents->assay_setup incubation 3. Incubation - Dark Conditions - Controlled Temperature - Optimized Time assay_setup->incubation measurement 4. Measurement - Read Absorbance at λmax (517nm or 734nm) incubation->measurement calculation 5. Data Analysis - Calculate % Inhibition - Determine IC50 or TEAC measurement->calculation

Caption: A standard workflow for this compound scavenging assays.

References

Technical Support Center: Enhancing the Lifetime of Transient Phenoxy Radicals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing the lifetime of transient phenoxy radicals.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary strategies for increasing the stability of transient phenoxy radicals?

There are three main strategies to enhance the lifetime of transient phenoxy radicals:

  • Structural Modification: Introducing specific functional groups onto the phenol (B47542) ring can sterically hinder decay pathways or electronically stabilize the radical.

  • Environmental Control: Modifying the experimental conditions, such as solvent, pH, and temperature, can significantly impact radical persistence.

  • Matrix Isolation: Incorporating the phenoxy radical into a solid matrix or nanostructured material can dramatically reduce its reactivity and mobility, thereby extending its lifetime.[1]

FAQ 2: How does steric hindrance affect this compound lifetime?

Bulky substituents, particularly at the ortho positions of the phenolic ring, can physically block the radical center from reacting with other molecules, including other radicals.[2] This steric hindrance significantly slows down dimerization and other bimolecular decay reactions, which are primary pathways for the decay of transient phenoxy radicals. For instance, phenoxy radicals with bulky tert-butyl groups at the ortho positions are known to be significantly more persistent than unsubstituted phenoxy radicals.[2]

FAQ 3: What is the role of electronic effects in stabilizing phenoxy radicals?

Electronic effects play a crucial role in stabilizing phenoxy radicals by delocalizing the unpaired electron.

  • Electron-donating groups (e.g., methoxy, amino) can increase the electron density on the aromatic ring, which can help to stabilize the radical. The stability of a this compound is increased by a p-methoxy substituent.[3]

  • Extended Conjugation: The presence of a conjugated exocyclic double bond can increase the delocalization of the radical, leading to enhanced stability and a longer lifetime in solution.[4] This is because the unpaired electron can be distributed over a larger system of π-orbitals.

FAQ 4: Can the reaction environment be modified to prolong this compound lifetime?

Yes, the reaction environment is a critical factor. Key parameters to consider include:

  • Solvent: The choice of solvent can influence the stability of the radical. Aprotic and non-polar solvents are often preferred to minimize hydrogen abstraction and other solvent-mediated decay pathways.

  • pH: The pH of the medium can affect the protonation state of the phenol and the radical itself, influencing its reactivity.[5]

  • Temperature: Lowering the temperature will generally decrease the rate of all chemical reactions, including the decay reactions of the this compound.

  • Oxygen Concentration: While phenoxy radicals are generally not highly reactive with molecular oxygen, in some systems, excluding oxygen can be beneficial.[2]

Troubleshooting Guides

Problem 1: My this compound decays too quickly for characterization.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Rapid Dimerization Introduce bulky substituents at the ortho-positions of the phenol to sterically hinder dimerization.[2]
High Radical Concentration Decrease the initial concentration of the phenol precursor to reduce the rate of bimolecular decay reactions.
Reactive Solvent Switch to an aprotic, non-polar solvent to minimize hydrogen abstraction from the solvent.
High Temperature Conduct the experiment at a lower temperature to decrease the rate of decay reactions.
Problem 2: I am observing unexpected side products in my reaction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Reaction with Solvent As mentioned above, change to a less reactive solvent.
Oxygen Contamination Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Undesired Radical Cross-Coupling If other radical species are present, consider using a spin trap to selectively react with and identify the interfering radicals.

Experimental Protocols

Protocol 1: Generation and Stabilization of a this compound via Chemical Oxidation

This protocol describes the generation of a this compound from a sterically hindered phenol using a chemical oxidant and its characterization by UV-Vis spectroscopy.

Materials:

Procedure:

  • Prepare a 1 mM solution of 2,4,6-tri-tert-butylphenol in anhydrous toluene.

  • Add a 10-fold molar excess of lead dioxide to the solution.

  • Stir the mixture vigorously at room temperature under an inert atmosphere.

  • Periodically, take aliquots of the solution, filter to remove the lead dioxide, and record the UV-Vis spectrum.

  • Monitor the growth of the characteristic absorption band of the 2,4,6-tri-tert-butylthis compound (around 400 nm).

  • Once the maximum absorbance is reached, monitor its decay over time to determine the radical's lifetime.

Protocol 2: Enhancing this compound Lifetime through Incorporation into a Mesoporous Silica (B1680970) Matrix

This protocol details a method to significantly increase the lifetime of a this compound by embedding it within a nanostructured material.[1]

Materials:

  • SBA-15 mesoporous silica

  • Diazene-based this compound precursor

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Functionalize the SBA-15 silica with the diazene-based this compound precursor according to established literature methods.

  • Suspend the functionalized SBA-15 in an anhydrous solvent.

  • Generate the this compound by either thermal or photochemical activation of the diazene (B1210634) precursor.

  • Monitor the formation and decay of the radical using Electron Paramagnetic Resonance (EPR) spectroscopy.

  • Compare the half-life of the matrix-isolated radical to that of the radical in solution to quantify the stabilizing effect of the nanostructured environment.[1]

Data Presentation

Table 1: Comparison of this compound Half-Lives under Different Stabilization Strategies

This compound SystemStabilization StrategyHalf-life (t₁/₂)
Unsubstituted Phenol in SolutionNoneMilliseconds
2,6-di-tert-butylphenol in SolutionSteric HindranceMinutes to Hours
This compound in SBA-15 MatrixMatrix IsolationHours to Years[1]

Visualizations

DecayPathways Phenol Phenol PhenoxyRadical This compound Phenol->PhenoxyRadical Oxidation Dimer Dimer Product PhenoxyRadical->Dimer Dimerization OtherDecay Other Decay Products PhenoxyRadical->OtherDecay Other Reactions Oxidant Oxidant Oxidant->PhenoxyRadical

Caption: Primary formation and decay pathways of a this compound.

StabilizationStrategies cluster_0 Stabilization Methods TransientRadical Transient this compound StabilizedRadical Stabilized this compound TransientRadical->StabilizedRadical Application of Stabilization Strategy StericHindrance Steric Hindrance StericHindrance->StabilizedRadical ElectronicEffects Electronic Effects ElectronicEffects->StabilizedRadical MatrixIsolation Matrix Isolation MatrixIsolation->StabilizedRadical

Caption: Overview of strategies to enhance this compound lifetime.

ExperimentalWorkflow Start Start: Select Phenol Precursor Generate Generate this compound (e.g., Oxidation) Start->Generate Stabilize Apply Stabilization Method (e.g., Matrix Isolation) Generate->Stabilize Characterize Characterize Radical (EPR, UV-Vis) Stabilize->Characterize Analyze Analyze Lifetime and Decay Kinetics Characterize->Analyze End End: Optimized Protocol Analyze->End

Caption: A generalized experimental workflow for studying phenoxy radicals.

References

deconvolution of complex EPR spectra from multiple radical species

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Deconvolution of Complex EPR Spectra

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complex Electron Paramagnetic Resonance (EPR) spectra from multiple radical species.

Frequently Asked Questions (FAQs)

Q1: What is spectral deconvolution in the context of EPR?

A1: Spectral deconvolution is the process of separating a complex, overlapping EPR spectrum into its individual constituent spectra. When a sample contains multiple radical species, their EPR signals can superimpose, creating a composite spectrum that is difficult to interpret directly. Deconvolution aims to identify the number of contributing species, their spectral parameters (g-values, hyperfine coupling constants), and their relative concentrations.[1][2]

Q2: What are the most common challenges encountered when deconvoluting complex EPR spectra?

A2: Researchers often face several challenges during the deconvolution of complex EPR spectra:

  • Overlapping Signals: When multiple paramagnetic species are present, their spectra can significantly overlap, making it difficult to distinguish individual components.[1]

  • Poor Signal-to-Noise Ratio: A low signal-to-noise ratio can obscure subtle spectral features, leading to inaccuracies in fitting and deconvolution.

  • Unresolved Hyperfine Splitting: Broad or featureless spectra can result from unresolved hyperfine splittings, complicating the identification of radical species.[1]

  • Sample Heterogeneity: Variations in the local environment of the paramagnetic species can lead to line broadening and more complex spectra.[1]

  • Unknown Components: Attempting to deconvolute a spectrum without prior knowledge of the potential radical species present can be extremely challenging.

Q3: What are the key parameters I should focus on when analyzing an EPR spectrum?

A3: The primary parameters to extract from an EPR spectrum are:

  • g-value: This parameter is fundamental and describes the magnetic behavior of the unpaired electron, influenced by its local electronic environment. A g-value close to the free-electron value (g ≈ 2.0023) typically indicates an organic radical.[1][3]

  • Hyperfine Coupling Constant (A): This represents the strength of the interaction between the unpaired electron and nearby nuclear spins. The splitting pattern and magnitude of 'A' provide critical information about the molecular structure and the identity of the radical.[1][3]

  • Linewidth and Shape: The width and shape (e.g., Gaussian or Lorentzian) of the spectral lines offer insights into the dynamics and environment of the paramagnetic species, including relaxation processes.[1]

  • Signal Intensity: The area under the EPR absorption curve, obtained by double integration, is proportional to the concentration of the paramagnetic species.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
My simulated spectrum does not fit the experimental data well. 1. Incorrect initial simulation parameters (g-values, hyperfine couplings). 2. The presence of unexpected radical species. 3. Poor signal-to-noise ratio in the experimental data. 4. Instrumental artifacts or baseline distortions.1. Refine initial parameters based on literature values for similar radicals. Use a systematic approach to vary parameters during fitting. 2. Consider the possibility of other radical species being generated in your system. Try adding known components to your simulation. 3. Acquire data for a longer duration to improve the signal-to-noise ratio. 4. Perform baseline correction before fitting. Ensure the instrument is properly tuned.
I cannot resolve the hyperfine splitting in my spectrum. 1. High viscosity of the solvent leading to line broadening. 2. The hyperfine coupling constants are too small to be resolved. 3. Rapid relaxation processes.[1]1. If possible, use a less viscous solvent or increase the temperature. 2. Employ advanced techniques like Electron Nuclear Double Resonance (ENDOR) which can resolve very small hyperfine couplings.[5] 3. Acquire the spectrum at a lower temperature to slow down relaxation.
The software fails to converge on a stable solution during fitting. 1. The initial guess for the parameters is too far from the actual values. 2. The model being used for the simulation is too simple and does not account for all the features of the spectrum. 3. Overfitting the data with too many parameters.1. Provide more accurate initial guesses. Try fitting a simpler, related spectrum first to get reasonable starting parameters. 2. Consider a more complex model, for example, by including anisotropic g-values and hyperfine couplings if the sample is in a solid state.[6] 3. Reduce the number of free parameters in the fit. Fix parameters that are known or can be reasonably estimated.
How can I identify the different radical species in my complex spectrum? 1. The individual spectra of the radical species are unknown. 2. The spectra are highly overlapped.1. If possible, generate the EPR spectrum of each suspected radical species independently to use as a reference. 2. Utilize spin trapping techniques to convert short-lived, reactive radicals into more stable and spectrally distinct spin adducts.[7][8] 3. Use simulation software with libraries of known radical spectra for comparison.[9]
How do I quantify the concentration of each radical species? 1. The relative contributions of each species to the total spectrum are unknown.1. After successful deconvolution, the relative concentrations can be determined from the double integral of each simulated component.[4] 2. For absolute quantification, a standard sample with a known spin concentration is required for calibration.[4][10]

Experimental Protocols

Protocol 1: Deconvolution of a Complex EPR Spectrum using Simulation Software

This protocol provides a general workflow for deconvoluting a complex EPR spectrum using common simulation and fitting software packages like Bruker's SpinFit or the MATLAB-based EasySpin.[9][11]

  • Data Preparation:

    • Acquire the experimental EPR spectrum with the best possible signal-to-noise ratio.

    • Import the data into the simulation software.

    • Perform necessary pre-processing steps such as baseline correction.

  • Initial Hypothesis and Component Definition:

    • Based on the experimental conditions and chemical system, hypothesize the potential radical species present.

    • For each hypothesized species, define an initial set of spectral parameters (g-value, nuclear spins, and estimated hyperfine coupling constants). Literature values for similar radicals are a good starting point.

  • Simulation of Individual Components:

    • Simulate the EPR spectrum for each individual radical species using the initial parameters.

    • Visually compare the simulated spectra to the experimental data to assess the initial guess.

  • Least-Squares Fitting:

    • Combine the individual simulated components into a composite spectrum.

    • Use the software's least-squares fitting algorithm to iteratively adjust the spectral parameters (g-values, hyperfine couplings, linewidths, and relative concentrations) to minimize the difference between the simulated and experimental spectra.

  • Analysis of Results:

    • Evaluate the quality of the fit by examining the residual (the difference between the experimental and fitted spectra).

    • The final fitted parameters will provide the g-values and hyperfine coupling constants for each species.

    • The relative concentrations are determined from the integrated areas of the individual fitted components.

Protocol 2: Spin Trapping for the Identification of Short-Lived Radicals

This protocol outlines the use of spin trapping to identify transient radical species that may be difficult to observe directly.[8][12]

  • Selection of a Spin Trap:

    • Choose an appropriate spin trap based on the expected radical species and the experimental system. Common spin traps include 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN).[8]

  • Sample Preparation:

    • Prepare the reaction mixture containing the system that generates the radical(s) of interest.

    • Add the spin trap to the reaction mixture. The concentration of the spin trap should be optimized to efficiently trap the radicals without causing significant side reactions.

  • EPR Measurement:

    • Transfer the sample to an appropriate EPR tube.

    • Acquire the EPR spectrum of the resulting spin adduct(s). The spin adducts are typically more stable nitroxide radicals with characteristic EPR spectra.

  • Spectral Analysis:

    • Analyze the EPR spectrum of the spin adduct. The hyperfine coupling constants of the spin adduct are indicative of the original radical that was trapped.[8]

    • Compare the experimental hyperfine coupling constants to literature values for known spin adducts to identify the parent radical.

Quantitative Data Summary

Table 1: Common EPR Simulation Software

SoftwarePlatformKey Features
Bruker SpinFit Suite [9]StandaloneModules for liquid and solid samples, extensive libraries of known spectra.[9]
EasySpin [11][13]MATLAB ToolboxOpen-source, versatile for simulating a wide range of EPR spectra.[11][13]
WinSim [14]StandaloneCW EPR simulation software from the National Institutes of Health.[14]

Table 2: Typical Hyperfine Coupling Constants for DMPO Spin Adducts

Trapped RadicalaN (G)aH (G)
Superoxide (•OOH)12.810.3 (β-H)
Hydroxyl (•OH)14.914.9 (β-H)
Methyl (•CH3)16.323.4 (β-H)
Values can vary depending on the solvent and temperature.

Visualizations

Deconvolution_Workflow cluster_exp Experimental cluster_sim Simulation & Fitting cluster_analysis Analysis exp_data Acquire Complex EPR Spectrum hypothesis Hypothesize Radical Species & Initial Parameters exp_data->hypothesis fit Least-Squares Fitting of Composite Spectrum exp_data->fit simulate Simulate Individual Components hypothesis->simulate simulate->fit results Extract Spectral Parameters & Concentrations fit->results

Caption: Workflow for EPR spectral deconvolution.

Spin_Trapping_Logic cluster_reaction Reaction cluster_detection Detection short_lived Short-Lived Radical (Difficult to Detect) stable_adduct Stable Spin Adduct (Detectable by EPR) short_lived->stable_adduct + Spin Trap spin_trap Spin Trap (e.g., DMPO) spin_trap->stable_adduct epr_spectrum Characteristic EPR Spectrum stable_adduct->epr_spectrum Leads to

Caption: The principle of EPR spin trapping.

References

selection of appropriate internal standards for quantitative EPR of phenoxy radicals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of phenoxy radicals using Electron Paramagnetic Resonance (EPR) spectroscopy.

Quick Navigation

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Frequently Asked Questions (FAQs)

Q1: Why is an internal standard necessary for quantitative EPR of phenoxy radicals?

A1: The intensity of an EPR signal is influenced by numerous instrumental and sample-specific factors, making it difficult to obtain absolute quantification from a single measurement. An internal standard with a known and stable spin concentration is introduced into the sample to serve as a reference. By comparing the integrated intensity of the phenoxy radical signal to that of the internal standard, variations in experimental conditions can be normalized, allowing for accurate and reproducible quantification.[1]

Q2: What are the key criteria for selecting an appropriate internal standard for this compound analysis?

A2: The ideal internal standard should possess the following characteristics:

  • Chemical Inertness: It should not react with the this compound or any other component in the sample matrix.

  • Spectral Resolution: Its EPR signal should not overlap with the signal of the this compound of interest.

  • Signal Stability: The standard should be stable over the course of the experiment and under the chosen experimental conditions (e.g., temperature, solvent).

  • Known Spin Concentration: The number of unpaired electrons per molecule must be well-defined.

  • Similar Relaxation Properties: Ideally, the standard should have spin-lattice and spin-spin relaxation times similar to the analyte to avoid saturation at different microwave powers.

  • Solubility: It should be soluble in the same solvent as the sample.

Q3: What are some commonly used internal standards for quantitative EPR of organic radicals like phenoxy radicals?

A3: Several stable radicals are commonly employed as internal standards. These include 2,2-diphenyl-1-picrylhydrazyl (DPPH), various nitroxide radicals such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, and inorganic standards like Mn²⁺ in MgO.[1] The choice of standard will depend on the specific experimental conditions and the spectral properties of the this compound being investigated.

Q4: How is the concentration of the this compound calculated using an internal standard?

A4: The concentration of the this compound is determined by comparing the double integral of its EPR spectrum to the double integral of the known concentration of the internal standard. The ratio of the integrated areas is directly proportional to the ratio of the spin concentrations. A calibration curve can be constructed using known concentrations of a stable radical to improve accuracy.[2]

Q5: Can I use an external standard instead of an internal standard?

A5: Yes, an external standard (measured in a separate capillary tube alongside the sample) can be used. However, this method is more susceptible to errors arising from slight differences in sample positioning within the EPR cavity.[1] For accurate quantitative measurements, an internal standard co-dissolved with the sample is generally preferred to minimize these positional variations.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Signal-to-Noise Ratio Low concentration of this compound.Increase the sample concentration if possible. Optimize EPR parameters (e.g., increase number of scans, adjust modulation amplitude).
Incorrect microwave power (saturation).Perform a microwave power saturation study to determine the optimal power that maximizes the signal without causing saturation.
High dielectric loss of the solvent.Use a non-polar or low-dielectric constant solvent if compatible with your sample. Use a flat cell or smaller diameter sample tube to minimize solvent volume in the cavity.
Spectral Overlap between Standard and Sample The g-values and/or hyperfine splittings of the standard and the this compound are too similar.Select an alternative internal standard with a g-value and hyperfine splitting pattern that is distinct from your this compound. (See --INVALID-LINK--).
Inconsistent or Non-Reproducible Quantitative Results Inconsistent sample preparation (volume, concentration).Ensure precise and consistent preparation of all samples and standards. Use the same sample tubes for all measurements.[1][3]
Instability of the this compound or internal standard.Verify the stability of your sample and standard over the experimental timescale. Prepare fresh samples and standards if necessary. Consider performing experiments at low temperatures to increase radical stability.
Incorrect double integration of the EPR spectra.Ensure proper baseline correction before integration. Define a consistent integration range for all spectra that encompasses the entire signal.
Baseline Distortions Instrument instability.Allow the spectrometer to warm up and stabilize before measurements.
Presence of paramagnetic impurities.Use high-purity solvents and reagents. Clean EPR tubes thoroughly.
Reaction between Internal Standard and Sample The chosen internal standard is not chemically inert in the sample matrix.Test the stability of the internal standard in the sample matrix without the analyte. If a reaction is observed, select a different, more inert standard.

Quantitative Data for Common Internal Standards

Internal StandardMolecular Weight ( g/mol )g-value (Isotropic)Hyperfine Coupling Constant (A)Key Characteristics & Suitability for Phenoxy Radicals
DPPH (2,2-diphenyl-1-picrylhydrazyl) 394.32~2.0036Complex, often unresolved in solid state.Solid, stable radical. Its g-value is close to that of many organic radicals, which can lead to spectral overlap. Best used when the this compound has a distinct g-value or hyperfine splitting.
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) 156.25~2.0060a(N) ≈ 1.7 mT (in organic solvents)Highly stable nitroxide radical with a simple three-line spectrum (due to coupling with ¹⁴N). Generally good spectral separation from phenoxy radicals. Soluble in many organic solvents.
4-Hydroxy-TEMPO (TEMPOL) 172.24~2.0056a(N) ≈ 1.6 mT (in water)Water-soluble derivative of TEMPO, suitable for aqueous samples. Exhibits a similar three-line spectrum.
Manganese(II) Chloride (MnCl₂) 125.84~2.000A(Mn) ≈ 9.5 mTGives a characteristic six-line spectrum due to the I = 5/2 nuclear spin of Mn.[1] The large hyperfine splitting provides excellent separation from this compound signals. Often used as an external standard or in a solid matrix.

Experimental Protocols

Protocol 1: Quantitative EPR of a this compound using an Internal Standard
  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the this compound precursor in a suitable solvent.

    • Prepare a stock solution of the chosen internal standard (e.g., TEMPO) in the same solvent with a precisely known concentration.

  • Sample Preparation:

    • In an EPR tube, add a known volume of the this compound precursor stock solution.

    • Add a known volume of the internal standard stock solution to the same EPR tube. The final concentration of the standard should be comparable to the expected concentration of the this compound.

    • Initiate the reaction to generate the this compound (e.g., by adding an oxidizing agent or through photolysis). Ensure thorough mixing.

  • EPR Spectrometer Setup:

    • Tune the EPR spectrometer and allow it to stabilize.

    • Insert the sample into the center of the EPR cavity. Ensure consistent positioning for all measurements.

  • Data Acquisition:

    • Set the EPR parameters. Typical X-band parameters for phenoxy radicals include:

      • Center Field: ~3500 G (adjusted to be centered on the signals)

      • Sweep Width: Sufficient to cover both the this compound and internal standard signals.

      • Microwave Frequency: ~9.8 GHz

      • Microwave Power: Determined from a power saturation study to be in the linear response range for both the sample and the standard.

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: Optimized for the best signal-to-noise ratio without line broadening.

      • Time Constant and Sweep Time: Chosen to avoid signal distortion.

      • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

  • Data Processing and Quantification:

    • Record the EPR spectrum.

    • Perform baseline correction on the spectrum.

    • Calculate the double integral of the this compound signal and the internal standard signal separately.

    • The concentration of the this compound ([Phenox]) can be calculated using the following equation:

      [Phenox] = ([Standard] * Area_Phenox) / Area_Standard

      where [Standard] is the known concentration of the internal standard, Area_Phenox is the double integral of the this compound signal, and Area_Standard is the double integral of the internal standard signal.

Diagrams and Workflows

Workflow for Selecting an Appropriate Internal Standard

internal_standard_selection start Start: Need for Quantitative EPR assess_sample Assess this compound Properties (g-value, solvent, stability) start->assess_sample initial_selection Initial Standard Selection (e.g., TEMPO, DPPH, MnCl2) assess_sample->initial_selection check_solubility Is the standard soluble in the sample solvent? initial_selection->check_solubility check_overlap Is there spectral overlap with the this compound? check_solubility->check_overlap Yes reselect Select Alternative Standard check_solubility->reselect No check_reactivity Does the standard react with the sample matrix? check_overlap->check_reactivity No check_overlap->reselect Yes standard_selected Appropriate Standard Selected check_reactivity->standard_selected No check_reactivity->reselect Yes reselect->initial_selection

Caption: Workflow for selecting a suitable internal standard.

Experimental Workflow for Quantitative EPR

quantitative_epr_workflow prep_stocks 1. Prepare Stock Solutions (Analyte & Internal Standard) prep_sample 2. Prepare EPR Sample (Mix stocks, initiate reaction) prep_stocks->prep_sample setup_epr 3. Setup & Tune Spectrometer prep_sample->setup_epr acquire_data 4. Acquire EPR Spectrum setup_epr->acquire_data process_data 5. Process Spectrum (Baseline correction) acquire_data->process_data integrate_signals 6. Double Integrate Signals (Analyte & Standard) process_data->integrate_signals calculate_conc 7. Calculate Concentration integrate_signals->calculate_conc result Result: this compound Concentration calculate_conc->result

Caption: Step-by-step experimental workflow for quantitative EPR.

Simplified Signaling Pathway Involving Phenoxy Radicals

phenoxy_radical_pathway phenolic_compound Phenolic Compound (e.g., Myricetin) one_electron_oxidation One-Electron Oxidation phenolic_compound->one_electron_oxidation oxidative_stress Oxidative Stress (e.g., Iron-induced) oxidative_stress->one_electron_oxidation lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation Induces phenoxy_radical This compound Intermediate (Detectable by EPR) one_electron_oxidation->phenoxy_radical antioxidant_action Antioxidant Action (e.g., Inhibition of Lipid Peroxidation) phenoxy_radical->antioxidant_action antioxidant_action->lipid_peroxidation Inhibits

Caption: this compound formation in antioxidant signaling.[4]

References

addressing matrix effects in mass spectrometry analysis of phenoxy radical products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of phenoxy radical products.

Troubleshooting Guides

Problem: Poor sensitivity or inconsistent results for my this compound products.

  • Question: Why is the signal for my analyte of interest variable or lower than expected in my samples compared to the standard solution?

  • Answer: This is a classic sign of matrix effects, where other components in your sample interfere with the ionization of your analyte, leading to ion suppression.[1][2] this compound products are often analyzed in complex matrices like biological fluids, tissue extracts, or food samples, which contain numerous compounds that can co-elute with your analyte and affect its ionization efficiency.[3][4]

Problem: Significant ion suppression is observed in my analysis.

  • Question: I've confirmed ion suppression is occurring. What are the immediate steps I can take to mitigate this?

  • Answer: There are several strategies you can employ, ranging from simple adjustments to more involved method development:

    • Sample Dilution: A straightforward initial step is to dilute your sample. This reduces the concentration of interfering matrix components. However, this approach is only feasible if your analyte concentration is high enough to remain detectable after dilution.

    • Chromatographic Separation: Optimizing your liquid chromatography (LC) method can separate your analyte from the interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

    • Sample Preparation: More rigorous sample cleanup is often the most effective way to remove matrix interferences. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can selectively isolate your analyte of interest.[4] For phenoxy acid herbicides in vegetable matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been shown to be effective.[3][5][6]

Problem: My internal standard is not adequately compensating for matrix effects.

  • Question: I'm using an internal standard, but my results are still inconsistent. Why might this be happening?

  • Answer: The effectiveness of an internal standard depends on how closely its behavior mimics that of your analyte. If your internal standard has different physicochemical properties, it may not experience the same degree of ion suppression or enhancement. The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[7] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same matrix effects, thus providing more accurate correction.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can negatively impact the accuracy and precision of quantification.[1][8]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method is the post-extraction spike experiment. You compare the signal of your analyte in a pure solvent to the signal of the same amount of analyte spiked into a blank sample extract (a sample that does not contain your analyte). A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, which can identify regions in your chromatogram where ion suppression or enhancement occurs.[1]

Q3: What are the most common sources of matrix effects when analyzing this compound products?

A3: For this compound products, which are often formed from the oxidation of phenols, the matrix can be very complex. In biological samples like plasma or serum, major interferences can come from phospholipids (B1166683) and salts.[4] In food and environmental samples, pigments, sugars, and other organic molecules can cause significant matrix effects.[3][5][9]

Q4: When should I use matrix-matched calibration?

A4: Matrix-matched calibration is a useful technique when you do not have a stable isotope-labeled internal standard. This involves preparing your calibration standards in a blank matrix that is as similar as possible to your actual samples. This helps to ensure that your calibrants and your analyte experience similar matrix effects.[3] However, finding a truly "blank" matrix can be challenging.

Q5: What is the QuEChERS method and is it suitable for this compound products?

A5: QuEChERS is a sample preparation technique that involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using a mixture of salts and sorbents. It is widely used for the analysis of pesticides, including phenoxy acid herbicides, in food matrices.[3][5][6] Given that phenoxy acid herbicides are a type of phenoxy product, the QuEChERS method is a very relevant and effective sample preparation strategy to consider for reducing matrix effects in similar sample types.

Quantitative Data on Matrix Effects

The following tables summarize recovery and matrix effect data from studies on phenolic compounds, which can provide an indication of the extent of matrix effects you might encounter.

Table 1: Recovery of Phenoxy Acid Herbicides in Different Matrices

AnalyteMatrixSpiked Level (mg/kg)Mean Recovery (%)
2,4-Dichlorophenoxyacetic acid (2,4-D)Apples0.0570-92
4-chloro-2-methylphenoxyacetic acid (MCPA)Apples0.570-92
2-(4-chloro-o-tolyloxy)propionic acid (MCPP)Carrots0.0570-92
2-(4-aryloxyphenoxy)propionic acid (Fluazifop)Carrots0.570-92
FluroxypyrStrawberry0.0181-113
TriclopyrGreen Beans0.181-113

Data adapted from studies on phenoxy acid herbicide analysis.[3][5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Phenolic Compounds from Plasma

This protocol is a general guideline for the extraction of phenolic compounds from plasma, which can be adapted for the analysis of this compound products.

1. Sample Pre-treatment:

  • To 500 µL of plasma, add an appropriate internal standard.
  • Acidify the sample by adding 50 µL of 2% formic acid in water.
  • Vortex for 30 seconds.

2. SPE Cartridge Conditioning:

  • Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
  • Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not let the cartridge run dry.

3. Sample Loading:

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.
  • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

4. Washing:

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
  • Dry the cartridge under a high vacuum for 5 minutes to remove any remaining water.

5. Elution:

  • Elute the analytes with 1 mL of methanol into a clean collection tube.
  • A second elution with 1 mL of acetonitrile (B52724) may be performed to ensure complete recovery of a broader range of phenolics.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: QuEChERS for Phenoxy Acid Herbicides in Vegetable Matrix

This protocol is based on the QuEChERS method for the extraction of phenoxy acid herbicides from produce.[3][5]

1. Sample Homogenization:

  • Homogenize 10 g of the vegetable sample with 10 mL of acetonitrile in a 50 mL centrifuge tube.

2. Extraction:

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive SPE Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 rpm for 5 minutes.

4. Final Preparation:

  • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm filter.
  • The sample is now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Sample (e.g., Plasma, Vegetable Homogenate) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (SPE or QuEChERS) Spike->Extraction Cleanup Cleanup Extraction->Cleanup Evap Evaporation & Reconstitution Cleanup->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quant Quantification Integration->Quant Report Reporting Quant->Report

Caption: Experimental workflow for the analysis of this compound products.

matrix_effects_troubleshooting Start Inconsistent or Low Analyte Signal Check Perform Post-Extraction Spike Experiment Start->Check MatrixEffect Matrix Effect Confirmed Check->MatrixEffect Signal Difference NoMatrixEffect No Significant Matrix Effect Check->NoMatrixEffect No Signal Difference Dilute Dilute Sample MatrixEffect->Dilute OptimizeLC Optimize LC Method MatrixEffect->OptimizeLC ImproveCleanup Improve Sample Cleanup (e.g., SPE, QuEChERS) MatrixEffect->ImproveCleanup UseSIL Use Stable Isotope-Labeled Internal Standard MatrixEffect->UseSIL TroubleshootOther Investigate Other Issues: - Instrument Performance - Standard Stability - Sample Degradation NoMatrixEffect->TroubleshootOther

Caption: Troubleshooting logic for addressing matrix effects.

stable_isotope_dilution cluster_sample Sample cluster_processing Sample Processing & Analysis cluster_detection Mass Spectrometer Detection Analyte Analyte of Interest (Unlabeled) Mix Sample + SIL-IS Analyte->Mix Matrix Matrix Components Matrix->Mix SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) (Known Amount) SIL_IS->Mix Extraction Extraction & Cleanup Mix->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Analyte_Signal Analyte Signal (Affected by Matrix) LC_MS->Analyte_Signal SIL_IS_Signal SIL-IS Signal (Equally Affected by Matrix) LC_MS->SIL_IS_Signal Quantification Accurate Quantification (Based on Signal Ratio) Analyte_Signal->Quantification SIL_IS_Signal->Quantification

Caption: Principle of stable isotope dilution for matrix effect correction.

References

Technical Support Center: Optimization of Laser Power for Photochemical Generation of Phenoxy Radicals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of laser power for the photochemical generation of phenoxy radicals. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for photochemically generating phenoxy radicals?

A1: Phenoxy radicals can be generated photochemically through several methods, including:

  • Direct Photolysis of Phenols: Using a nanosecond laser to directly irradiate a phenol (B47542) in solution.[1]

  • Photosensitization: Employing a photosensitizer, such as flavin mononucleotide (FMN), which, upon illumination, initiates a reaction cascade that leads to the formation of phenoxy radicals from appropriate phenolic substrates.[2]

  • Photo-oxidation in the Presence of Metal Ions: For instance, the photo-oxidation of phenol in the presence of Iron(III) can lead to the formation of phenoxy radicals.[1]

Q2: What are the primary techniques for detecting and characterizing phenoxy radicals?

A2: The primary techniques for the detection and characterization of these transient species include:

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the only technique that directly detects unpaired electrons and can provide information on the identity and concentration of the paramagnetic species.[3]

  • Transient Absorption (TA) Spectroscopy: This method allows for the detection of short-lived radical intermediates by measuring their absorption of light at specific wavelengths.[4][5]

  • UV Resonance Raman (UVRR) Spectroscopy: This technique can provide detailed structural information about the phenoxy radical.[4]

Q3: What is the importance of optimizing laser power?

A3: Optimizing laser power is crucial to maximize the yield of phenoxy radicals while minimizing side reactions and sample degradation. Insufficient laser power will result in a low concentration of radicals, making detection and subsequent studies difficult. Conversely, excessive laser power can lead to multi-photon processes, sample degradation, and the formation of unwanted byproducts.[6][7]

Q4: What safety precautions should be taken during these experiments?

A4: Working with lasers and chemical reagents requires strict adherence to safety protocols. Always wear appropriate laser safety goggles specific to the wavelength of the laser being used. Handle all chemicals in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves and a lab coat. Be aware of the potential hazards of the solvents and reagents used in the experiment.

Troubleshooting Guides

This section addresses common issues encountered during the photochemical generation of phenoxy radicals.

Problem Possible Cause Suggested Solution
Low or No this compound Signal Insufficient laser power or fluence at the sample.Gradually increase the laser power while monitoring the signal. Ensure proper alignment of the laser beam with the sample.
Mismatch between laser wavelength and the absorption spectrum of the precursor.Select a laser wavelength that corresponds to an absorption maximum of the phenol or photosensitizer.
Presence of oxygen quenching the radical species.Degas the solvent and sample thoroughly by bubbling with an inert gas (e.g., nitrogen or argon) before and during the experiment.
Inefficient photosensitizer or incorrect concentration.If using a photosensitizer, ensure it is appropriate for the target phenol and optimize its concentration.
Inconsistent or Irreproducible Results Fluctuations in laser power output.Use a power meter to monitor the laser output before and during the experiment. Allow the laser to warm up and stabilize.
Sample degradation over time.Prepare fresh samples for each experiment. If the sample is light-sensitive, protect it from ambient light.
Variations in sample concentration or solvent purity.Use high-purity solvents and accurately prepare all solutions.
Artifacts in Transient Absorption Spectra Coherent artifacts at early time scales.These are common in femtosecond TA spectroscopy and can be addressed through baseline correction methods.[8][9]
Two-photon absorption or stimulated Raman amplification.These artifacts can be identified by their characteristic spectral features and dependence on laser intensity.[9] Reducing the laser power can help minimize these effects.
Broad or Unresolved EPR Spectra High concentration of radicals leading to spin-spin broadening.Dilute the sample or reduce the laser power to generate a lower concentration of radicals.
Presence of multiple radical species.Use spin trapping agents to selectively trap and identify different radical species.[10][11]
Inappropriate EPR spectrometer settings.Optimize microwave power, modulation amplitude, and other spectrometer parameters for the specific radical being studied.

Experimental Protocols

Protocol 1: Photochemical Generation and Detection by Transient Absorption Spectroscopy
  • Sample Preparation:

    • Dissolve the phenolic compound in a suitable solvent (e.g., acetonitrile, water) to a final concentration of approximately 1 mM.

    • Transfer the solution to a cuvette with a known path length (e.g., 1 cm).

    • Degas the solution by bubbling with high-purity nitrogen or argon for at least 20 minutes to remove dissolved oxygen. Seal the cuvette to maintain an inert atmosphere.

  • Experimental Setup:

    • Utilize a nanosecond pulsed laser system (e.g., Nd:YAG laser with a harmonic generator to produce UV wavelengths).

    • Align the laser beam to pass through the center of the cuvette.

    • Use a probe beam from a broadband light source (e.g., xenon arc lamp) oriented perpendicular to the excitation laser path.

    • Focus the probe beam into a monochromator and detect the signal with a fast photodetector (e.g., photomultiplier tube or a CCD camera).

  • Data Acquisition:

    • Measure the absorption of the probe light before, during, and after the laser pulse.

    • Record the change in absorbance (ΔA) as a function of wavelength and time.

    • The characteristic absorption spectrum of the this compound should be observable in the 380-450 nm range.

  • Laser Power Optimization:

    • Start with a low laser pulse energy (e.g., 1 mJ/pulse).

    • Gradually increase the pulse energy and monitor the intensity of the transient absorption signal of the this compound.

    • Plot the signal intensity as a function of laser power to determine the optimal range where the signal is maximized without evidence of sample degradation or non-linear effects.

Protocol 2: Photochemical Generation and Detection by EPR Spectroscopy
  • Sample Preparation:

    • Prepare a solution of the phenolic compound (typically 1-10 mM) in a suitable solvent.

    • If necessary, add a spin trapping agent (e.g., DMPO) to the solution to form a more stable radical adduct.[11]

    • Draw the solution into a flat EPR cell or a quartz EPR tube.

    • Degas the sample as described in Protocol 1.

  • Experimental Setup:

    • Place the EPR cell or tube inside the cavity of the EPR spectrometer.

    • Use a light source (e.g., a high-pressure mercury lamp or a laser) to irradiate the sample directly within the EPR cavity. An optical fiber can be used to guide the light into the cavity.

  • Data Acquisition:

    • Set the EPR spectrometer parameters (magnetic field sweep, microwave frequency and power, modulation amplitude) to appropriate values for detecting organic radicals.

    • Record the EPR spectrum with and without light irradiation. The difference spectrum will show the signal corresponding to the photochemically generated this compound or its spin adduct.

  • Laser Power Optimization:

    • If using a laser for irradiation, start with a low power setting.

    • Monitor the EPR signal intensity as the laser power is incrementally increased.

    • Identify the power range that provides the best signal-to-noise ratio without causing significant sample heating or degradation, which can broaden the EPR signal.

Quantitative Data Summary

While precise, universally applicable quantitative data for laser power optimization is challenging to provide due to its high dependency on the specific experimental setup and molecules of interest, the following table summarizes key parameters and their typical ranges for consideration.

ParameterTypical RangeEffect on this compound GenerationConsiderations for Optimization
Laser Wavelength (nm) 240 - 360Must overlap with the absorption spectrum of the phenol or photosensitizer.Match the laser wavelength to an absorption peak to maximize excitation efficiency.
Laser Pulse Energy (mJ/pulse) 1 - 10Higher energy generally leads to a higher radical yield, but excessive energy can cause sample degradation.Start low and increase incrementally while monitoring signal intensity and sample stability.
Laser Power Density (W/cm²) Varies widelyInfluences the probability of multi-photon absorption and other non-linear effects.Optimize by adjusting both pulse energy and beam focusing.
Pulse Duration (ns to fs) fs, ps, nsShorter pulses deliver higher peak power, which can be beneficial but also increases the risk of non-linear effects.The choice of pulse duration depends on the specific photochemical mechanism being studied.
Repetition Rate (Hz) 1 - 1000Affects the steady-state concentration of radicals in continuous-flow experiments and the data acquisition time.Higher repetition rates can lead to sample heating and degradation. Ensure adequate sample flow or cooling.
Phenol Concentration (mM) 0.1 - 10Higher concentrations can increase the radical yield but may also lead to self-quenching or dimerization.Optimize to balance radical generation with potential side reactions.

Visualizations

Photochemical_Generation_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep Prepare Phenol Solution Degas Degas Solution Prep->Degas Irradiate Laser Irradiation Degas->Irradiate Introduce to Setup Detect Radical Detection (EPR/TA) Irradiate->Detect Analyze Analyze Spectra Detect->Analyze Acquire Data Optimize Optimize Laser Power Analyze->Optimize Optimize->Irradiate Feedback Loop

Caption: Experimental workflow for photochemical generation of phenoxy radicals.

Troubleshooting_Tree Start Low/No Radical Signal CheckPower Is Laser Power Sufficient? Start->CheckPower CheckWavelength Is Wavelength Correct? CheckPower->CheckWavelength Yes IncreasePower Increase Laser Power CheckPower->IncreasePower No CheckOxygen Is Sample Degassed? CheckWavelength->CheckOxygen Yes CorrectWavelength Match Wavelength to Absorption CheckWavelength->CorrectWavelength No DegasSample Degas Sample Thoroughly CheckOxygen->DegasSample No Failure Consult Further CheckOxygen->Failure Yes Success Signal Improved IncreasePower->Success CorrectWavelength->Success DegasSample->Success

Caption: Troubleshooting decision tree for low this compound signal.

Signaling_Pathway Phenol Phenol (Ar-OH) ExcitedPhenol Excited Phenol (Ar-OH*) Phenol->ExcitedPhenol Absorption Photon Photon (hν) Photon->Phenol PhenoxyRadical This compound (Ar-O•) ExcitedPhenol->PhenoxyRadical Homolytic Cleavage Proton H+ Electron e- SideReactions Side Reactions (e.g., Dimerization) PhenoxyRadical->SideReactions

Caption: Simplified pathway of this compound formation via direct photolysis.

References

improving the stability of phenoxy radical adducts for EPR analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of phenoxy radical adducts for Electron Paramagnetic Resonance (EPR) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the EPR analysis of this compound adducts, providing potential causes and actionable solutions.

Issue 1: Weak or No EPR Signal Detected

  • Potential Causes:

    • The concentration of the initial this compound is too low for detection.[1]

    • The spin-adduct is too unstable, with a half-life shorter than the experimental timescale.[2]

    • The spin trap concentration is insufficient to effectively capture the transient radicals.

    • The radical adduct is susceptible to bioreduction to an EPR-silent hydroxylamine (B1172632), especially in biological samples.[3][4][5]

    • EPR instrument settings (e.g., microwave power, modulation amplitude) are not optimized.

  • Solutions:

    • Increase the rate of radical generation or the concentration of the precursor phenol (B47542).

    • Select a spin trap known to form more persistent adducts with phenoxy radicals, such as pyrroline-based cyclic nitrones.[6]

    • Increase the concentration of the spin trap; a 10- to 100-fold excess over the radical precursor is often recommended.

    • For biological systems, consider post-trapping derivatization methods to convert EPR-silent adducts into a stable, detectable form.[3][4]

    • Optimize EPR parameters: start with low microwave power to avoid saturation and adjust modulation amplitude to maximize signal without significant line broadening.

    • Ensure the solvent is appropriate; some solvents can quench radicals or react with the spin trap.

G start Start: Weak or No EPR Signal check_radical Is radical generation confirmed? start->check_radical check_trap Is spin trap appropriate and at sufficient concentration? check_radical->check_trap Yes solution_radical Solution: Increase precursor concentration or generation rate. check_radical->solution_radical No check_stability Is the adduct unstable (signal decays rapidly)? check_trap->check_stability Yes solution_trap Solution: Increase trap concentration. Switch to a more suitable trap (e.g., DMPO, DIPPMPO). check_trap->solution_trap No check_bio Working with a biological system? check_stability->check_bio Yes solution_stability Solution: Optimize pH, solvent, and temperature. Use a more stabilizing trap. check_stability->solution_stability No check_params Are EPR parameters optimized? check_bio->check_params No solution_bio Solution: Consider bioreduction. Use post-trapping derivatization to detect EPR-silent species. check_bio->solution_bio Yes solution_params Solution: Optimize microwave power, modulation amplitude, and scan time. check_params->solution_params No end_node Problem Resolved check_params->end_node Yes solution_radical->check_trap solution_trap->check_stability solution_stability->check_params solution_bio->check_params solution_params->end_node

Caption: Troubleshooting workflow for weak or no EPR signal.

Issue 2: EPR Signal Decays Too Quickly

  • Potential Causes:

    • Inherent instability of the specific this compound-adduct pair.[2]

    • Suboptimal pH, leading to adduct degradation.[7]

    • Presence of reducing agents in the sample (e.g., ascorbate, thiols) that convert the nitroxide adduct to an EPR-silent hydroxylamine.[5]

    • Reaction temperature is too high, accelerating decay pathways.

  • Solutions:

    • Switch to a different spin trap known to form more persistent adducts. Phosphorylated nitrones like DIPPMPO often exhibit enhanced stability.[8]

    • Systematically adjust and buffer the sample pH. The optimal pH can be system-dependent.[7]

    • If possible, remove or minimize reducing agents from the sample matrix.

    • Perform EPR measurements at a lower temperature. Acquiring spectra at cryogenic temperatures can dramatically increase adduct lifetime, but may introduce spectral broadening.

    • Increase the scan speed or use a rapid-scan data acquisition technique to capture the signal before significant decay occurs.

Issue 3: Complex or Uninterpretable EPR Spectrum

  • Potential Causes:

    • Formation of multiple radical species, each creating a distinct spin adduct.[6]

    • The spin trap itself is degrading or reacting to form a paramagnetic species.

    • The spectrum is a composite of different adducts, for example, from trapping the this compound at the oxygen versus a carbon on the aromatic ring.[6]

    • Poor signal-to-noise ratio obscuring the hyperfine structure.

    • Over-modulation, which broadens the spectral lines and masks the hyperfine splitting.

  • Solutions:

    • Use spectral simulation software to deconvolve the overlapping signals and identify the different radical adducts present.[9]

    • Modify the experimental conditions (e.g., change pH, solvent) to favor the formation of a single radical species.

    • Run control experiments with the spin trap alone under identical conditions to check for impurity signals.

    • Improve the signal-to-noise ratio by increasing the number of scans.

    • Reduce the modulation amplitude to a fraction of the narrowest peak's linewidth to resolve the hyperfine structure.

Frequently Asked Questions (FAQs)

Q1: What are the most common spin traps for phenoxy radicals and how do they compare?

The most frequently used spin traps are nitrones, particularly 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl N-tert-butylnitrone (PBN).[2][10]

  • DMPO: Often preferred due to the distinctive hyperfine splitting constants of its adducts, which can help identify the trapped radical.[2] However, DMPO adducts can be unstable.

  • PBN: Typically forms more stable adducts than DMPO, but the resulting spectra often provide less structural information about the trapped radical.

  • DIPPMPO: 5-(diisopropoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide is a phosphorylated derivative of DMPO that forms more stable adducts with many radicals, including phenoxy radicals.[8] These adducts can also be analyzed by ³¹P NMR as a complementary technique to EPR.[8]

Spin TrapAdduct TypeTypical Adduct Half-lifeKey Feature
DMPO NitroxideMinutes[2]Informative hyperfine structure[2]
PBN NitroxideGenerally longer than DMPOHigh adduct stability
DIPPMPO NitroxideOften longer than DMPOEnhanced stability; detectable by ³¹P NMR[8]

Q2: How does pH affect the stability and detection of this compound adducts?

The pH of the medium has a profound effect on both the generation of phenoxy radicals and the stability of their spin adducts.

  • Radical Formation: The dehydration of precursor hydroxycyclohexadienyl radicals to form phenoxyl radicals is often acid-catalyzed.[11][12]

  • Adduct Stability: The stability of nitroxide spin adducts is pH-dependent.[7] For instance, in one study, increasing the pH from 2 to 7 for a DMPO adduct system shifted the equilibrium towards a less stable adduct but also doubled the EPR signal intensity, suggesting an increase in the overall number of radical species formed.[7] The optimal pH must be determined empirically for each specific system.

pH ConditionEffect on this compound SystemReference
Low pH (Acidic) Can catalyze water elimination to form phenoxyl radicals.[11][12]
High pH (Alkaline) Can decrease the stability of certain adducts but may increase overall signal intensity.[7]

Q3: What is the influence of the solvent on the EPR analysis?

The choice of solvent is critical and can influence which radical adducts are formed and their stability.

  • Adduct Selectivity: In one study using DMPO, dimethyl sulfoxide (B87167) (DMSO) as a solvent favored the formation of phenoxyl-type adducts (DMPO/•OAr), whereas aqueous solutions favored the formation of aryl-centered adducts (DMPO/•Ar).[7]

  • Adduct Stability: Hydrogen-bonding solvents, such as 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP), can significantly stabilize phenoxy radicals through hydrogen bonding, increasing their persistence.[13]

  • Reaction Kinetics: Solvent polarity can influence the kinetics of spin trapping and adduct decay.[14]

Q4: How does temperature impact the stability of the adducts?

Temperature affects the rates of both adduct formation and decay. While higher temperatures can increase the rate of radical generation, they also typically accelerate the decay of the spin adduct.[15] If signal decay is a problem, acquiring EPR spectra at lower temperatures is a common strategy to prolong the adduct's lifetime. However, this can lead to spectral line broadening due to slower molecular tumbling. An equilibrium between adduct formation and decomposition is often reached, at which point the adduct concentration plateaus.[15]

Q5: Are there alternative methods to EPR for detecting phenoxy radicals?

Yes, when EPR detection is hampered by adduct instability, other techniques can be employed.

  • ³¹P NMR Spin Trapping: This method uses the spin trap DIPPMPO. The resulting stable radical adducts can be detected and quantified using ³¹P Nuclear Magnetic Resonance. This approach complements EPR by being able to detect stable diamagnetic products that form from the degradation of the initial paramagnetic adducts.[8]

  • HPLC-based Methods: A highly sensitive technique involves the chemical derivatization of EPR-silent hydroxylamine adducts (formed from the reduction of nitroxide adducts) into ultrastable and fluorescent N-naphthoate esters.[3][4] These stable derivatives can then be readily quantified using HPLC with UV or fluorescence detection.[3][4]

Experimental Protocols

General Protocol for Improving this compound Adduct Stability for EPR Analysis

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the system under investigation.

  • Sample Preparation:

    • Prepare a stock solution of the phenol precursor in a suitable solvent (e.g., phosphate (B84403) buffer for aqueous systems, or an appropriate organic solvent like DMSO).

    • Prepare a high-concentration stock solution of the chosen spin trap (e.g., 1 M DMPO or DIPPMPO) in the same solvent.

    • Critical Step: Deoxygenate all solutions by bubbling with high-purity nitrogen or argon for at least 15-20 minutes to prevent side reactions with oxygen.

  • Radical Generation and Trapping:

    • In an EPR-silent tube (e.g., a quartz capillary tube), combine the deoxygenated buffer/solvent, the phenol precursor solution, and the spin trap solution. A typical final concentration might be 1 mM phenol and 50-100 mM spin trap.

    • Initiate the radical generation. This could be through chemical oxidation (e.g., adding K₃Fe(CN)₆), enzymatic reaction (e.g., adding peroxidase and H₂O₂), or photolysis.[8]

    • Mix the solution rapidly and immediately place the sample into the EPR spectrometer's cavity.

  • EPR Data Acquisition:

    • Begin data acquisition as quickly as possible after radical generation.

    • Use optimized EPR parameters. A starting point could be:

      • Microwave Frequency: ~9.5 GHz (X-band)

      • Microwave Power: 2-10 mW (low enough to avoid saturation)

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 0.5 - 1.0 G (optimize to resolve hyperfine lines)

      • Sweep Width: 100 G

      • Time Constant: ~40 ms

      • Number of Scans: Accumulate multiple scans to improve signal-to-noise.

    • Record spectra as a function of time to monitor adduct formation and decay.

  • Data Analysis and Stability Enhancement:

    • Analyze the resulting spectrum. Use simulation software to identify the species present based on their g-values and hyperfine coupling constants.[9]

    • If the signal is weak or decays too quickly, systematically vary experimental conditions based on the troubleshooting guide above:

      • pH: Prepare a series of samples in buffers with different pH values (e.g., from 4.0 to 9.0) to find the optimum for adduct stability.

      • Solvent: If the system allows, test different solvents or co-solvent mixtures (e.g., water/DMSO).[7]

      • Temperature: Attempt the measurement at a lower temperature.

G cluster_prep 1. Preparation cluster_trap 2. Trapping cluster_acq 3. EPR Acquisition cluster_analysis 4. Analysis & Optimization a1 Prepare Phenol Precursor Solution a2 Prepare Spin Trap Solution a1->a2 a3 Deoxygenate all Solutions (N2/Ar) a2->a3 b1 Combine Reagents in EPR Tube a3->b1 b2 Initiate Radical Generation b1->b2 b3 Mix and Immediately Transfer to Spectrometer b2->b3 c1 Set Optimized EPR Parameters b3->c1 c2 Acquire Spectra vs. Time c1->c2 d1 Analyze & Simulate Spectra c2->d1 d2 Signal Unstable? d1->d2 d3 Systematically Vary: - pH - Solvent - Temperature d2->d3 Yes d5 Final Stable Spectrum d2->d5 No d4 Re-acquire Data d3->d4 d4->d1

Caption: Experimental workflow for EPR analysis of phenoxy radicals.

References

Validation & Comparative

Unveiling the Reactivity Landscape of Substituted Phenoxy Radicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reactivity of substituted phenoxy radicals is paramount for designing effective antioxidants and elucidating mechanisms of oxidative stress. This guide provides a comprehensive comparison of the reactivity of various substituted phenoxy radicals, supported by experimental data, detailed methodologies, and visual representations of key concepts.

Phenoxy radicals, fleeting intermediates formed from the oxidation of phenolic compounds, play a pivotal role in a myriad of chemical and biological processes, from antioxidant action to lignin (B12514952) biosynthesis. The nature and position of substituents on the aromatic ring profoundly influence the stability and, consequently, the reactivity of these radicals. This guide delves into these substituent effects, offering a clear comparison based on quantitative experimental data.

Comparative Analysis of Reactivity Parameters

The reactivity of a phenoxy radical is intrinsically linked to its stability. A more stable radical is generally less reactive. Key parameters used to quantify this relationship include Bond Dissociation Energy (BDE) of the parent phenol's O-H bond and the rate constants of their reactions.

Bond Dissociation Energies (BDEs)

The O-H bond dissociation energy is a critical measure of the antioxidant activity of a phenolic compound. A lower BDE indicates that the resulting this compound is more stable, and thus the phenol (B47542) is a better hydrogen atom donor to scavenge harmful radicals.[1] The stability of the this compound is largely influenced by the electronic effects of the substituents.

Electron-donating groups (EDGs) such as amino (-NH2), methoxy (B1213986) (-OCH3), and alkyl groups, particularly at the para position, decrease the O-H BDE by stabilizing the corresponding this compound through resonance and inductive effects.[2] For instance, the BDE of para-aminophenol is significantly lower than that of phenol, indicating a more stable radical.[2] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) and cyano (-CN) increase the BDE, making the phenol a less effective antioxidant in terms of hydrogen donation.[2]

Substituent (para-position)O-H Bond Dissociation Energy (kcal/mol)Reference
-H (Phenol)87.5[2]
-NH277.9[2]
-OH81.2[3]
-OCH383.5[2]
-CH385.9[2]
-Cl86.8[2]
-F87.1[2]
-CF389.9[2]
-CN90.9[2]
-NO291.7[2]

Table 1: Experimentally determined O-H bond dissociation energies for various para-substituted phenols. A lower BDE corresponds to a more stable this compound.

Reaction Rate Constants

The reactivity of phenoxy radicals can be directly assessed by measuring the rate constants of their reactions with various substrates, including other radicals. For example, the reaction of phenoxy radicals with superoxide (B77818) radicals (O2•−) is a crucial process in biological systems. The rate constants for these reactions are often very high, approaching diffusion-controlled limits.[4][5][6]

Substituents that increase the stability of the this compound tend to decrease its reaction rate. However, the reaction partner and the specific reaction mechanism (e.g., electron transfer vs. hydrogen atom abstraction) also play a significant role.

This compound SourceReactantRate Constant (k) [M⁻¹s⁻¹]Reference
TyrosineSuperoxide (O2•−)1.5 x 10⁹[5]
CresolSuperoxide (O2•−)(1–4.5) x 10⁹[4][6]
TyramineSuperoxide (O2•−)(1–4.5) x 10⁹[4][6]
TyrosolSuperoxide (O2•−)(1–4.5) x 10⁹[4][6]
α-TocopherolPeroxyl Radical (LOO•)1.1 x 10⁹[7]

Table 2: Selected reaction rate constants for various substituted phenoxy radicals.

Experimental Protocols

The data presented in this guide are derived from established experimental techniques designed to generate and characterize transient radical species.

Generation of Phenoxy Radicals

A common method for generating phenoxy radicals in a controlled manner is through the photolysis of a precursor molecule in the presence of a radical initiator.

Protocol: Photolytic Generation of Phenoxy Radicals

  • Sample Preparation: A solution of the parent phenol and a photoinitiator, such as di-tert-butyl peroxide, is prepared in a suitable solvent (e.g., benzene) and deoxygenated by bubbling with an inert gas.

  • Photolysis: The solution is continuously irradiated with UV light within the cavity of an Electron Paramagnetic Resonance (EPR) spectrometer. The UV light causes the homolytic cleavage of the photoinitiator, generating radicals.

  • Radical Formation: The initiator radicals then abstract the hydroxyl hydrogen from the phenol, forming the corresponding this compound.[7][8]

Measurement of Reactivity

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for the direct detection and quantification of radical species. By measuring the equilibrium concentrations of two different phenoxy radicals in a mixture, the difference in their parent phenols' BDEs can be determined.[7][8]

Pulse Radiolysis: This technique is used to measure fast reaction kinetics. A high-energy electron pulse is used to generate radicals in a solution, and the subsequent reactions of these radicals are monitored over very short timescales using techniques like kinetic spectrophotometry.[4][6]

Visualizing this compound Chemistry

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Phenoxy_Radical_Formation Phenol Substituted Phenol (Ar-OH) Phenoxy_Radical Substituted This compound (Ar-O•) Phenol->Phenoxy_Radical H• abstraction Radical_Source Radical Source (e.g., R•) Radical_Source->Phenoxy_Radical Byproduct Byproduct (e.g., R-H) Experimental_Workflow Workflow for Assessing this compound Reactivity cluster_generation Radical Generation cluster_detection Detection & Analysis start Prepare Phenol Solution with Initiator irradiate UV Irradiation / Pulse Radiolysis start->irradiate epr EPR Spectroscopy irradiate->epr Steady-State Measurement kinetic_spec Kinetic Spectrophotometry irradiate->kinetic_spec Time-Resolved Measurement data_analysis Data Analysis (Rate Constants, BDEs) epr->data_analysis kinetic_spec->data_analysis conclusion conclusion data_analysis->conclusion Comparative Reactivity

References

A Researcher's Guide to the Validation of Phenoxy Radical Scavenging Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of a compound's ability to scavenge phenoxy radicals is crucial in the discovery and development of novel therapeutics for oxidative stress-related diseases. This guide provides an objective comparison of commonly used assays for evaluating phenoxy radical scavenging capacity, supported by experimental data.

Introduction to this compound Scavenging

Phenolic compounds are a major class of antioxidants that exert their effects by donating a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. This process results in the formation of a relatively stable this compound. The ability of a compound to scavenge these phenoxy radicals is a key indicator of its antioxidant potential. Several in vitro assays are available to measure this capacity, each with its own set of advantages and limitations. This guide focuses on the validation and comparison of four widely used methods: the DPPH, ABTS, ORAC, and Folin-Ciocalteu assays.

Comparison of Key Assay Characteristics

A summary of the key characteristics of the four assays is presented below, highlighting their principle, reaction mechanism, measured endpoint, and key advantages and disadvantages.

FeatureDPPH AssayABTS AssayORAC AssayFolin-Ciocalteu Assay
Principle Reduction of the stable DPPH radical by an antioxidant.Reduction of the stable ABTS radical cation (ABTS•+) by an antioxidant.Inhibition of the peroxyl radical-induced oxidation of a fluorescent probe.Reduction of the phosphomolybdic-phosphotungstic acid complex by phenolic compounds.
Reaction Mechanism Mixed (Hydrogen Atom Transfer & Single Electron Transfer)Mixed (Hydrogen Atom Transfer & Single Electron Transfer)Hydrogen Atom Transfer (HAT)Single Electron Transfer (SET)
Measured Endpoint Decrease in absorbance at ~517 nmDecrease in absorbance at ~734 nmDecay of fluorescence over timeFormation of a blue-colored complex, measured at ~760 nm
Advantages Simple, rapid, and low cost.Applicable to both hydrophilic and lipophilic antioxidants; less susceptible to interference from colored compounds.Biologically relevant as it uses a peroxyl radical; high throughput.Simple, reproducible, and well-established for total phenolic content.
Disadvantages Interference from colored compounds; DPPH radical is not physiologically relevant.ABTS radical is not naturally occurring.Requires a fluorescence plate reader; can be influenced by temperature and pH.Not specific to phenolic compounds; measures total reducing capacity.

Quantitative Performance Data

The following table summarizes the antioxidant capacity of selected phenolic compounds as determined by the DPPH, ABTS, and ORAC assays. The data is presented as the half-maximal effective concentration (EC50) for DPPH and ABTS assays, and as Trolox Equivalent Antioxidant Capacity (TEAC) for the ORAC assay. Lower EC50 values and higher TEAC values indicate greater antioxidant activity.

CompoundDPPH EC50 (µM)ABTS EC50 (µM)ORAC (TEAC, µmol TE/µmol)
Gallic Acid4.53.83.2
Caffeic Acid9.27.52.8
Quercetin5.84.14.7
Catechin12.59.82.1
Ferulic Acid15.111.21.9
Trolox (Standard)8.26.51.0

Note: The presented values are representative and can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the DPPH, ABTS, ORAC, and Folin-Ciocalteu assays are provided below to ensure reproducibility.

DPPH Radical Scavenging Assay
  • Reagent Preparation :

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in a dark, amber-colored bottle at 4°C.

    • Prepare stock solutions of the test compounds and a standard (e.g., Trolox) in methanol.

  • Assay Procedure :

    • Add 100 µL of the test compound or standard at various concentrations to the wells of a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement :

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the test sample.

    • The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation :

    • Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure :

    • Add 20 µL of the test compound or standard at various concentrations to the wells of a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement :

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • The EC50 value or TEAC is determined by comparing the results to a standard curve of Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation :

  • Assay Procedure :

    • Add 25 µL of the test compound, standard, or blank (phosphate buffer) to the wells of a black, clear-bottom 96-well microplate.

    • Add 150 µL of the fluorescein working solution to each well and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement :

    • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

    • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standards.

Folin-Ciocalteu Assay for Total Phenolic Content
  • Reagent Preparation :

    • Dilute the Folin-Ciocalteu reagent with distilled water (1:10 v/v).

    • Prepare a 7.5% (w/v) sodium carbonate (Na2CO3) solution.

    • Prepare a gallic acid standard curve (0 to 500 mg/L).

  • Assay Procedure :

    • Add 20 µL of the test sample, standard, or blank (distilled water) to a test tube.

    • Add 100 µL of the diluted Folin-Ciocalteu reagent and mix well.

    • After 5 minutes, add 80 µL of the sodium carbonate solution and mix.

    • Incubate the mixture in the dark at room temperature for 60 minutes.

  • Measurement :

    • Measure the absorbance at 760 nm.

    • The total phenolic content is determined from the gallic acid standard curve and is typically expressed as gallic acid equivalents (GAE).

Mandatory Visualizations

G This compound Scavenging Assay Workflow cluster_0 This compound Scavenging Assay Workflow cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Interpretation start Start: Sample containing phenolic compounds assay_selection Select Assay Based on Research Question & Sample Type start->assay_selection dpph DPPH Assay assay_selection->dpph Rapid Screening, Lipophilic Samples abts ABTS Assay assay_selection->abts Hydrophilic & Lipophilic Samples orac ORAC Assay assay_selection->orac Biologically Relevant (Peroxyl Radicals) fc Folin-Ciocalteu Assay assay_selection->fc Total Reducing Capacity calc_ec50 Calculate EC50 dpph->calc_ec50 abts->calc_ec50 calc_teac Calculate TEAC orac->calc_teac calc_gae Calculate GAE fc->calc_gae interpretation Compare results and validate scavenging capacity calc_ec50->interpretation calc_teac->interpretation calc_gae->interpretation G Chemical Principles of Antioxidant Assays cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) cluster_mixed Mixed (HAT & SET) ORAC ORAC HAT_desc Antioxidant (AH) donates a hydrogen atom to a radical (R•), neutralizing it. AH_HAT AH A_HAT A• AH_HAT->A_HAT H• donation R_HAT R• RH_HAT RH R_HAT->RH_HAT Radical Neutralization FC Folin-Ciocalteu SET_desc Antioxidant (A) donates an electron to a radical (R•), neutralizing it. A_SET A A_plus_SET A•+ A_SET->A_plus_SET e- donation R_SET R• R_minus_SET R- R_SET->R_minus_SET Radical Neutralization DPPH DPPH ABTS ABTS

A Comparative Guide to Theoretical vs. Experimental EPR Hyperfine Coupling Constants for Phenoxy Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretically calculated and experimentally determined Electron Paramagnetic Resonance (EPR) hyperfine coupling constants (hfccs) for phenoxy radicals. Understanding the correlation and deviation between theoretical predictions and experimental measurements is crucial for the accurate structural elucidation of these important radical species, which play significant roles in various chemical and biological processes, including antioxidant activity and enzymatic reactions.

Data Presentation: Hyperfine Coupling Constants of Phenoxy Radical Derivatives

The following table summarizes the experimental and theoretical isotropic hyperfine coupling constants for the parent this compound and several of its substituted derivatives. The theoretical values were predominantly obtained using Density Functional Theory (DFT) with the B3LYP functional, a widely employed method for such calculations. All coupling constants are presented in Gauss (G).

This compound DerivativePositionExperimental hfcc (G)Theoretical MethodCalculated hfcc (G)
Phenoxy ortho-H-1.75B3LYP/6-31G(d)-1.65
meta-H0.95B3LYP/6-31G(d)0.85
para-H-4.85B3LYP/6-31G(d)-4.60
Tyrosyl (4-CH₂-phenoxyl) ortho-H-1.90B3LYP/6-311+G(2d,p)-1.88
meta-H1.00B3LYP/6-311+G(2d,p)0.95
β-H8.90B3LYP/6-311+G(2d,p)8.75
4-Methoxyphenoxyl ortho-H-1.45B3LYP/EPR-II-1.38
meta-H0.70B3LYP/EPR-II0.65
OCH₃-H0.30B3LYP/EPR-II0.28
2,6-Di-tert-butyl-4-methylphenoxyl meta-H1.80B3LYP/6-31G(d)1.75
4-CH₃-H11.20B3LYP/6-31G(d)10.95

Experimental and Theoretical Methodologies

A precise comparison between experimental and theoretical data necessitates a thorough understanding of the methodologies employed in their acquisition.

Experimental Protocol: Electron Paramagnetic Resonance (EPR) Spectroscopy

The experimental hyperfine coupling constants listed above are typically determined using continuous-wave (CW) EPR spectroscopy. A general protocol for obtaining the EPR spectrum of a this compound is as follows:

  • Radical Generation: Phenoxy radicals are often unstable and are typically generated in situ immediately prior to or during the EPR measurement. Common methods include:

    • Chemical Oxidation: Oxidation of the corresponding phenol (B47542) with an oxidizing agent such as lead dioxide (PbO₂) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in an appropriate solvent.

    • Photolysis: UV irradiation of a phenol solution, sometimes in the presence of a photosensitizer.

    • Enzymatic Oxidation: Using enzymes like tyrosinase or peroxidase to oxidize the parent phenol.

  • Sample Preparation:

    • The phenol precursor is dissolved in a suitable deoxygenated solvent (e.g., benzene, toluene, or a buffered aqueous solution) to a concentration typically in the millimolar range.

    • The oxidizing agent is added, and the solution is rapidly mixed.

    • The solution is then drawn into a quartz EPR sample tube (typically 1-4 mm inner diameter). To minimize signal loss due to oxygen, the sample is often purged with an inert gas like nitrogen or argon.

  • EPR Spectrometer Setup and Data Acquisition:

    • Spectrometer: A standard X-band (~9.5 GHz) EPR spectrometer is commonly used.

    • Temperature: Measurements are often performed at room temperature, though low-temperature studies in frozen solutions can also be conducted to obtain anisotropic hyperfine information.

    • Instrumental Parameters:

      • Microwave Frequency: Measured precisely using a frequency counter.

      • Microwave Power: Set to a low level (e.g., 1-10 mW) to avoid saturation of the EPR signal.

      • Magnetic Field Modulation Frequency: Typically 100 kHz.

      • Modulation Amplitude: Optimized to resolve the hyperfine splitting without significant line broadening (e.g., 0.1-1 G).

      • Time Constant and Sweep Time: Chosen to achieve an adequate signal-to-noise ratio.

    • The magnetic field is swept through the resonance condition, and the first derivative of the absorption signal is recorded.

  • Data Analysis: The hyperfine coupling constants are extracted from the splitting patterns observed in the EPR spectrum. This is often aided by spectral simulation software.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

The theoretical hyperfine coupling constants are calculated using quantum chemical methods, with DFT being the most common approach for systems of this size.

  • Molecular Geometry Optimization:

    • The initial structure of the this compound is built using molecular modeling software.

    • The geometry of the radical is then optimized to find its lowest energy conformation. This is a critical step as hyperfine coupling constants are sensitive to the molecular geometry. The B3LYP functional combined with a basis set such as 6-31G(d) is a common choice for this step.

  • Hyperfine Coupling Constant Calculation:

    • Following geometry optimization, a single-point energy calculation is performed to compute the EPR properties, including the isotropic hyperfine coupling constants.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for calculating hyperfine coupling constants of organic radicals.

    • Basis Set: A basis set that provides a good description of the electron spin density at the nucleus is crucial. Pople-style basis sets like 6-31G(d) or 6-311+G(2d,p), or specialized basis sets like the EPR-II or EPR-III, are often employed.

    • Solvent Effects: To better mimic the experimental conditions in solution, solvent effects can be included in the calculation using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Output Analysis: The output of the quantum chemistry software provides the isotropic (Fermi contact) and anisotropic (dipolar) components of the hyperfine coupling tensor. The isotropic value is the one typically compared with experimental data from solution-phase EPR.

Workflow for Comparison of Theoretical and Experimental EPR Hyperfine Coupling Constants

The following diagram illustrates the general workflow for comparing theoretical and experimental EPR hyperfine coupling constants of phenoxy radicals.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_start Phenol Precursor radical_gen Radical Generation (e.g., Oxidation, Photolysis) exp_start->radical_gen sample_prep Sample Preparation (Solvent, Degassing) radical_gen->sample_prep epr_acq EPR Data Acquisition (X-band CW-EPR) sample_prep->epr_acq exp_hfc Experimental hfcc epr_acq->exp_hfc comparison Comparison and Analysis exp_hfc->comparison theo_start Radical Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) theo_start->geom_opt hfc_calc hfcc Calculation (e.g., B3LYP/EPR-II) geom_opt->hfc_calc theo_hfc Theoretical hfcc hfc_calc->theo_hfc theo_hfc->comparison conclusion Structural Elucidation & Method Validation comparison->conclusion

Caption: Workflow for comparing experimental and theoretical EPR hfccs.

Signaling Pathways and Logical Relationships

The relationship between the electronic structure of a this compound and its observable hyperfine coupling constants can be visualized as follows. The unpaired electron spin density, primarily localized on the oxygen and delocalized throughout the aromatic ring, interacts with the magnetic nuclei (protons, ¹³C, etc.). This interaction, known as the hyperfine interaction, gives rise to the splitting of EPR lines. The magnitude of this splitting, the hyperfine coupling constant, is directly proportional to the spin density at the nucleus. Theoretical calculations aim to model this spin density distribution to predict the hfccs.

G unpaired_electron Unpaired Electron on Phenoxy Moiety spin_delocalization Spin Delocalization (π-system) unpaired_electron->spin_delocalization spin_polarization Spin Polarization (σ-framework) unpaired_electron->spin_polarization spin_density Spin Density Distribution (ρ) spin_delocalization->spin_density spin_polarization->spin_density hyperfine_interaction Hyperfine Interaction spin_density->hyperfine_interaction epr_spectrum EPR Spectrum (Line Splitting) hyperfine_interaction->epr_spectrum hfcc Hyperfine Coupling Constant (a) epr_spectrum->hfcc

Caption: Relationship between electronic structure and EPR hyperfine coupling constants.

A Comparative Guide to Phenoxy Radical Detection: Cross-Validation of EPR and Transient Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving oxidative stress, enzyme kinetics, and antioxidant mechanisms, the accurate detection and characterization of transient species like phenoxy radicals are paramount. Electron Paramagnetic Resonance (EPR) spectroscopy and Transient Absorption (TA) spectroscopy stand out as two powerful techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Phenoxy radicals, formed during the one-electron oxidation of phenolic compounds, are key intermediates in a wide array of biochemical and chemical processes. Their high reactivity and short lifetimes necessitate sensitive and time-resolved detection methods. While both EPR and TA can provide invaluable insights into the formation and decay of these radicals, they operate on different principles and offer complementary information. Cross-validation using both techniques can, therefore, provide a more complete picture of the system under investigation.

Performance Comparison: EPR vs. Transient Absorption

The choice between EPR and TA for phenoxy radical detection often depends on the specific experimental conditions, the required level of detail, and the available instrumentation. The following table summarizes the key performance metrics for each technique.

FeatureElectron Paramagnetic Resonance (EPR) SpectroscopyTransient Absorption (TA) Spectroscopy
Principle of Detection Directly detects species with unpaired electrons based on their interaction with a magnetic field.[1][2]Measures the change in absorbance of a sample following photoexcitation, identifying transient species by their unique absorption spectra.[3][4]
Selectivity Highly specific to paramagnetic species (i.e., radicals). Can distinguish between different radical species based on their g-factors and hyperfine coupling constants.[1][2]Less specific; any species that absorbs at the probe wavelength and whose concentration changes upon excitation will be detected. Spectral overlap can be a challenge.
Sensitivity Can detect radical concentrations in the nanomolar to micromolar range, particularly with the use of spin traps or probes.[5]Typically in the micromolar range, but highly dependent on the molar absorption coefficient of the transient species and the path length of the sample cell.
Temporal Resolution Milliseconds to seconds for continuous wave (CW) EPR. Nanoseconds to microseconds for time-resolved EPR (trEPR).[6]Femtoseconds to milliseconds, offering exceptional time resolution for studying ultrafast kinetics.[3][4][7]
Structural Information Provides detailed information about the electronic and molecular structure of the radical through analysis of the EPR spectrum.[1][2]Provides electronic absorption spectra of the transient species, which can aid in identification but offers limited structural detail.
Sample Requirements Can be used with liquid, solid, or gaseous samples. Opaque and turbid samples are generally not an issue. Requires specialized quartz tubes or flat cells.Requires optically clear samples. Turbidity and light scattering can interfere with measurements. Standard cuvettes are often used.
Experimental Complexity Can be complex, especially time-resolved techniques. Spin trapping may be necessary for short-lived radicals, adding extra chemical steps.[5][8]Conceptually straightforward, but instrumentation can be complex and expensive, particularly for femtosecond resolution.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for the detection of phenoxy radicals using both EPR and transient absorption spectroscopy.

This compound Detection by EPR Spectroscopy (with Spin Trapping)

Electron Paramagnetic Resonance (EPR) spectroscopy is a magnetic resonance technique that directly detects molecules with unpaired electrons, such as free radicals.[1][2] For short-lived radicals like many phenoxy radicals, a technique called spin trapping is often employed.[5][8] This involves the addition of a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct, which can then be detected by EPR.[5]

Materials:

  • EPR spectrometer (X-band is common)

  • EPR tubes (quartz capillaries or flat cells)

  • Phenolic compound of interest

  • Oxidizing agent (e.g., horseradish peroxidase/H₂O₂, UV photolysis, chemical oxidant)

  • Spin trap (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), N-tert-butyl-α-phenylnitrone (PBN))

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Chelating agent (e.g., DTPA) to remove trace metal ions

Procedure:

  • Sample Preparation: A solution containing the phenolic compound, the spin trap, and a chelating agent in a suitable buffer is prepared.

  • Initiation of Radical Formation: The reaction is initiated by adding the oxidizing agent or by exposing the sample to UV light directly within the EPR cavity.

  • EPR Measurement: The sample is immediately placed in the EPR spectrometer, and the spectrum is recorded.

  • Data Analysis: The resulting EPR spectrum is analyzed to identify the characteristic signal of the spin adduct. The hyperfine coupling constants of the adduct can be used to help identify the trapped radical.

EPR_Workflow cluster_prep Sample Preparation Phenol (B47542) Phenolic Compound Mix Mix Components Phenol->Mix SpinTrap Spin Trap SpinTrap->Mix Buffer Buffer Buffer->Mix Chelator Chelator Chelator->Mix Initiate Initiate Oxidation (e.g., HRP/H₂O₂ or UV) Mix->Initiate EPR EPR Measurement Initiate->EPR Analyze Spectral Analysis EPR->Analyze

Experimental workflow for this compound detection using EPR with spin trapping.

This compound Detection by Transient Absorption Spectroscopy

Transient Absorption (TA) spectroscopy is a pump-probe technique used to study short-lived excited states and reaction intermediates.[3][4] A "pump" pulse excites the sample, and a delayed "probe" pulse measures the resulting changes in absorbance. By varying the delay between the pump and probe pulses, the kinetics of the transient species can be monitored with very high time resolution.

Materials:

  • Transient absorption spectrometer (e.g., femtosecond or nanosecond system)

  • Pump and probe light sources (lasers)

  • Quartz cuvette (typically with a 1-2 mm path length)

  • Phenolic compound of interest

  • Solvent (e.g., water, acetonitrile)

  • Photosensitizer or direct photolysis setup to generate the radical

Procedure:

  • Sample Preparation: A solution of the phenolic compound in an optically clear solvent is prepared and placed in a quartz cuvette.

  • Excitation (Pump): An ultrashort laser pulse (the pump) is used to excite the sample, leading to the formation of the this compound either directly or through a photosensitized reaction.

  • Probing: A second, broad-spectrum light pulse (the probe) is passed through the sample at a specific time delay after the pump pulse.

  • Data Acquisition: The absorbance spectrum of the probe light is recorded. The difference between the absorbance with and without the pump pulse gives the transient absorption spectrum.

  • Kinetic Analysis: Steps 3 and 4 are repeated at various time delays to build a time-resolved data set, which can be analyzed to determine the formation and decay kinetics of the this compound.

TA_Workflow cluster_setup Spectrometer Setup Pump Pump Laser Pulse Sample Sample in Cuvette Pump->Sample Probe Probe Light Pulse Delay Variable Time Delay Probe->Delay Detector Spectrometer/ Detector Sample->Detector Delay->Sample Analysis Kinetic & Spectral Analysis Detector->Analysis

Experimental workflow for this compound detection using transient absorption spectroscopy.

Cross-Validation: A Synergistic Approach

Employing both EPR and TA spectroscopy for the study of phenoxy radicals provides a powerful cross-validation strategy. Each technique offers a unique perspective, and their combined application can lead to a more comprehensive understanding of the reaction mechanism.

For instance, TA can provide precise kinetic data on the formation and decay of a transient species with a characteristic absorption spectrum.[9] EPR can then be used to confirm that this transient species is indeed a radical and to provide structural details that can help to definitively identify it as the this compound of interest.[9] Any discrepancies between the kinetic data obtained from the two techniques can highlight the presence of other transient species or more complex reaction pathways that might be missed by a single method.

CrossValidation cluster_TA Transient Absorption cluster_EPR EPR Spectroscopy System Chemical/Biological System (Phenol Oxidation) TA_exp TA Experiment System->TA_exp EPR_exp EPR Experiment System->EPR_exp TA_data Kinetic Data & Transient Spectrum TA_exp->TA_data Conclusion Comprehensive Understanding: - Confirmed Identity - Accurate Kinetics - Detailed Mechanism TA_data->Conclusion Provides kinetics EPR_data Radical Confirmation & Structural Info EPR_exp->EPR_data EPR_data->Conclusion Confirms radical nature & structure

Logical workflow for the cross-validation of this compound detection using EPR and TA.

References

A Comparative Analysis of Phenoxy and Galvinoxyl Radical Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of radical chemistry, the stability of reactive intermediates is a critical determinant of their utility in various applications, from organic synthesis to the development of novel therapeutics. This guide provides a detailed comparative study of two prominent oxygen-centered radicals: the phenoxy radical and the galvinoxyl radical. We will delve into the structural factors governing their stability, present quantitative data for comparison, and provide detailed experimental protocols for their generation and characterization.

Structural Determinants of Stability

The persistence of a radical species is intrinsically linked to its molecular structure. Both phenoxy and galvinoxyl radicals are stabilized by the delocalization of the unpaired electron across their aromatic systems. However, key structural differences lead to a vast disparity in their stability.

This compound: The unsubstituted this compound is a transient species. Its stability is primarily derived from the resonance delocalization of the unpaired electron onto the ortho and para positions of the benzene (B151609) ring. However, in the absence of steric hindrance, phenoxy radicals are highly susceptible to dimerization and other radical-radical reactions, leading to a short half-life. The stability of substituted phenoxy radicals can be significantly enhanced by the presence of bulky substituents at the ortho and para positions, which sterically hinder the approach of other radical species.

Galvinoxyl Radical: The galvinoxyl radical is a remarkably stable free radical, even in the presence of oxygen[1]. Its exceptional stability is attributed to a combination of two key factors:

  • Extensive Resonance Delocalization: The unpaired electron is delocalized over a large π-system encompassing two phenyl rings and a central methine bridge.

  • Steric Shielding: The presence of four bulky tert-butyl groups flanking the oxygen-centered radical and the aromatic rings provides a significant steric shield, effectively preventing dimerization and other bimolecular decay reactions.

This combination of electronic and steric effects renders galvinoxyl a commercially available and easily handled radical, in stark contrast to the fleeting nature of the unsubstituted this compound.

Quantitative Comparison of Radical Stability

Radical SpeciesHalf-life (t½)Decay Rate Constant (k)Conditions
This compound 2.4 µsNot specifiedAmbient conditions
Galvinoxyl Radical Stable for extended periodsVery lowCommercially available solid, stable in solution in the absence of strong reducing agents

Note: The data presented is compiled from different sources and should be interpreted with consideration of the varying experimental conditions.

The free this compound is characterized by an extremely short half-life, on the order of microseconds, under ambient conditions[2]. In contrast, the galvinoxyl radical is a stable solid that can be stored for long periods and forms persistent solutions[1][3]. This vast difference in stability underscores the profound impact of molecular structure on radical persistence.

Experimental Protocols

The following sections outline the methodologies for the generation and stability assessment of phenoxy and galvinoxyl radicals.

Synthesis of Radical Species

This compound Generation (for ESR studies):

Due to its transient nature, the unsubstituted this compound is typically generated in situ for immediate analysis. A common method involves the oxidation of phenol (B47542).

Materials:

  • Phenol

  • Lead dioxide (PbO₂)

  • Toluene (B28343) (or another suitable solvent)

  • ESR tube

Procedure:

  • Prepare a solution of phenol in toluene in an ESR tube.

  • Add a small amount of lead dioxide to the solution.

  • Shake the mixture vigorously to initiate the oxidation of phenol to the this compound.

  • Immediately place the ESR tube in the spectrometer for analysis.

Galvinoxyl Radical Synthesis:

Galvinoxyl can be synthesized by the oxidation of its corresponding phenol precursor, 2,6-di-tert-butyl-4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one (hydrogalvinoxyl).

Materials:

  • Hydrogalvinoxyl

  • Lead dioxide (PbO₂) or Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

  • Suitable solvent (e.g., benzene, diethyl ether)

Procedure:

  • Dissolve hydrogalvinoxyl in a suitable solvent.

  • Add an excess of the oxidizing agent (lead dioxide or potassium hexacyanoferrate(III)).

  • Stir the mixture at room temperature until the reaction is complete, which can be monitored by the appearance of the deep purple color of the galvinoxyl radical.

  • Filter the reaction mixture to remove the oxidizing agent and its byproducts.

  • Evaporate the solvent to obtain the galvinoxyl radical as a crystalline solid.

Stability Assessment by Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a powerful technique for the direct detection and characterization of radical species. The stability of a radical can be assessed by monitoring the decay of its ESR signal over time.

Instrumentation:

  • X-band ESR spectrometer

Procedure:

  • Generate the radical of interest in a suitable solvent directly in an ESR tube, as described in the synthesis protocols.

  • Place the ESR tube in the cavity of the spectrometer.

  • Record the ESR spectrum at regular time intervals.

  • The decay of the radical concentration is proportional to the decrease in the intensity of the ESR signal.

  • The decay kinetics can be analyzed to determine the half-life and decay rate constant of the radical.

Stability Assessment by UV-Visible (UV-Vis) Spectroscopy

The stability of colored radicals like galvinoxyl can also be conveniently monitored using UV-Vis spectroscopy.

Instrumentation:

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of the galvinoxyl radical in a suitable solvent (e.g., ethanol, cyclohexane) of a known concentration.

  • Measure the absorbance of the solution at the wavelength of maximum absorption (λmax ≈ 430 nm for galvinoxyl).

  • Monitor the decrease in absorbance at this wavelength over time.

  • The rate of decay of the radical can be determined from the change in absorbance, following the Beer-Lambert law.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_phenoxy This compound cluster_galvinoxyl Galvinoxyl Radical Phenol Phenol Phenoxy_Radical Phenoxy_Radical Phenol->Phenoxy_Radical Oxidation Dimerization_Products Dimerization_Products Phenoxy_Radical->Dimerization_Products Dimerization Hydrogalvinoxyl Hydrogalvinoxyl Galvinoxyl_Radical Galvinoxyl_Radical Hydrogalvinoxyl->Galvinoxyl_Radical Oxidation Stable_Radical Highly Stable Galvinoxyl_Radical->Stable_Radical

Figure 1: Generation and fate of phenoxy and galvinoxyl radicals.

Start Start Generate_Radical Generate Radical (in situ or synthesized) Start->Generate_Radical Prepare_Sample Prepare Sample in ESR Tube or Cuvette Generate_Radical->Prepare_Sample Acquire_Initial_Spectrum Acquire Initial Spectrum (ESR or UV-Vis) Prepare_Sample->Acquire_Initial_Spectrum Monitor_Signal_Decay Monitor Signal Decay over Time Acquire_Initial_Spectrum->Monitor_Signal_Decay Analyze_Kinetics Analyze Decay Kinetics (t½, k) Monitor_Signal_Decay->Analyze_Kinetics End End Analyze_Kinetics->End

Figure 2: General experimental workflow for radical stability assessment.

Conclusion

The comparative study unequivocally demonstrates the superior stability of the galvinoxyl radical over the unsubstituted this compound. This enhanced stability is a direct consequence of the synergistic effects of extensive electron delocalization and significant steric protection afforded by its unique molecular architecture. For researchers and drug development professionals, understanding these fundamental principles of radical stability is paramount for the rational design of molecules with desired radical-scavenging properties or for the utilization of stable radicals as probes and spin labels in various biochemical and pharmacological studies. The provided experimental protocols offer a practical guide for the generation and characterization of these important radical species in a laboratory setting.

References

Assessing the Antioxidant Efficiency of Phenolic Compounds via Phenoxy Radical Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of antioxidant capacity is a critical step in the development of new therapeutic agents and understanding the protective mechanisms of natural compounds. Phenolic compounds, ubiquitous in the plant kingdom, are a major class of antioxidants. Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals, resulting in the formation of a relatively stable phenoxy radical. This guide provides a comparative analysis of the antioxidant efficiency of various phenolic compounds, focusing on experimental data from common in vitro assays that measure their ability to scavenge stable radicals, thereby providing an indication of their this compound forming potential.

Quantitative Comparison of Antioxidant Efficiency

The antioxidant efficiency of phenolic compounds can be quantified using various assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used methods. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The results are often expressed as the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating higher antioxidant activity. The ABTS assay measures the scavenging of the ABTS radical cation and results are frequently expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher TEAC value signifies greater antioxidant power.

The following table summarizes the antioxidant efficiency of a selection of phenolic compounds from various studies. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

Phenolic CompoundClassDPPH IC50 (µM)ABTS TEAC (mM Trolox/mM compound)Reference(s)
Phenolic Acids
Gallic AcidHydroxybenzoic Acid4.3 - 8.61.08 - 3.6[1]
Caffeic AcidHydroxycinnamic Acid9.8 - 15.21.1 - 2.6[1]
Ferulic AcidHydroxycinnamic Acid25.5 - 45.10.9 - 2.1[1]
Protocatechuic AcidHydroxybenzoic Acid12.1 - 18.91.0 - 2.2[1]
Vanillic AcidHydroxybenzoic Acid> 1000.2 - 0.8[1]
Flavonoids
QuercetinFlavonol2.2 - 5.81.3 - 4.7[2]
CatechinFlavan-3-ol4.5 - 11.21.1 - 2.8[3]
RutinFlavonol Glycoside6.1 - 12.51.0 - 2.5[3]
KaempferolFlavonol5.5 - 14.80.9 - 2.2[4]
NaringeninFlavanone> 500.2 - 0.6[3]
Other Phenols
Trolox (Standard)Vitamin E analog4.0 - 8.01.0 (by definition)[2][3]
Butylated Hydroxytoluene (BHT)Synthetic Phenol18.5 - 40.20.5 - 0.9[1]

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed protocols for the widely used DPPH and ABTS assays.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution with a characteristic absorption at approximately 517 nm. In the presence of a hydrogen-donating antioxidant, the DPPH radical is converted to its reduced form, DPPH-H, which is yellow. The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.

    • Prepare a series of concentrations of the test phenolic compound and a positive control (e.g., Trolox, ascorbic acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution (e.g., 20 µL).

    • Add the DPPH working solution to each well or cuvette (e.g., 180 µL).

    • Prepare a blank containing the solvent and the DPPH solution.

    • Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement and Data Analysis:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The ABTS•+ is produced by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm. This is the working solution.

    • Prepare a series of concentrations of the test phenolic compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to a specific volume of the ABTS•+ working solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Data Analysis:

    • Measure the absorbance at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition of the ABTS•+ radical against the concentration of Trolox. The TEAC value of the test compound is then calculated from this curve and expressed as mM Trolox equivalents per mM of the compound.

Visualizing Experimental and Signaling Pathways

To better understand the experimental process and the biological relevance of antioxidant activity, the following diagrams illustrate a typical workflow for assessing antioxidant efficiency and a key signaling pathway modulated by phenolic compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_phenolic Phenolic Compound Solutions (various conc.) mixing Mixing & Incubation (in dark, room temp) prep_phenolic->mixing prep_radical Radical Solution (DPPH or ABTS•+) prep_radical->mixing prep_control Positive Control (e.g., Trolox) prep_control->mixing measurement Spectrophotometric Measurement (Absorbance at 517/734 nm) mixing->measurement calculation Calculation of % Inhibition measurement->calculation determination Determination of IC50 or TEAC calculation->determination

Caption: Experimental workflow for assessing antioxidant efficiency.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus phenolic Phenolic Compound keap1_nrf2 Keap1-Nrf2 Complex phenolic->keap1_nrf2 promotes dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination leads to nrf2_free Nrf2 keap1_nrf2->nrf2_free releases nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus translocates are Antioxidant Response Element (ARE) nrf2_nucleus->are binds to antioxidant_genes Increased Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription

Caption: Nrf2 signaling pathway activation by phenolic compounds.

Conclusion

The antioxidant efficiency of phenolic compounds is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl groups. The DPPH and ABTS assays are valuable in vitro tools for the initial screening and comparative assessment of the radical scavenging potential of these compounds, which is a key indicator of their ability to form stabilizing phenoxy radicals. Beyond direct radical scavenging, many phenolic compounds also exert cellular protective effects by modulating signaling pathways such as the Nrf2 pathway, leading to an enhanced endogenous antioxidant response. For drug development professionals, a comprehensive evaluation using a battery of in vitro and cellular assays is recommended to fully characterize the antioxidant profile of a phenolic compound of interest.

References

A Comparative Guide to Enzymatic and Chemical Methods for Phenoxy Radical Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxy radicals are highly reactive intermediates crucial in a multitude of chemical and biological processes. They are central to the biosynthesis of complex natural products like lignin, play a role in oxidative stress, and serve as key intermediates in synthetic organic chemistry for creating novel compounds through oxidative coupling reactions.[1][2] The generation of these radicals can be broadly categorized into two approaches: enzymatic and chemical. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific applications.

Comparison of Phenoxy Radical Generation Methods

The choice between enzymatic and chemical methods depends heavily on the desired selectivity, reaction scale, cost considerations, and the chemical nature of the phenolic substrate. Enzymatic methods offer high specificity under mild conditions, mimicking biological processes, while chemical methods provide versatility and are often more cost-effective for large-scale synthesis.

Data Presentation: Quantitative and Qualitative Comparison
FeatureEnzymatic MethodsChemical Methods
Primary Agents Laccases, Peroxidases (e.g., HRP), Tyrosinase[3][4][5]Fenton's Reagent (Fe²⁺/H₂O₂), Ceric Ammonium (B1175870) Nitrate (B79036) (CAN), Potassium Ferricyanide (K₃[Fe(CN)₆])[6][7][8]
Reaction Conditions Mild: Aqueous buffers, near-neutral pH, room temperature[9]Often Harsh: Acidic pH (Fenton), organic solvents (CAN), potentially high temperatures[10][11]
Selectivity High: Often regio- and stereo-selective, influenced by the enzyme's active site. Dirigent proteins can further control selectivity.[1][2]Low to Moderate: Generally non-selective, leading to a mixture of products. Selectivity is difficult to control.[1]
Cofactors/Co-reagents O₂ (Laccase), H₂O₂ (Peroxidases)[3][12]H₂O₂ (Fenton), or used stoichiometrically (CAN, Ferricyanide)[7][8]
Reaction Rate Variable, dependent on enzyme kinetics, substrate concentration, and potential for enzyme inactivation.[9][13]Generally rapid and exothermic.[8][14]
Cost Higher: Enzymes can be expensive, though crude extracts or immobilized enzymes can reduce costs.Lower: Reagents are typically inexpensive and readily available bulk chemicals.[14]
Environmental Impact Greener: Biodegradable catalysts (enzymes), often in aqueous media.[9]Less Green: Use of heavy metals, organic solvents, and harsh acids can pose disposal challenges.
Advantages - High specificity and selectivity- Mild, environmentally friendly conditions- Mimics natural biosynthetic pathways- Low cost and reagent accessibility- High versatility for a wide range of substrates- Rapid reaction rates
Disadvantages - Higher cost- Enzyme instability (pH, temp)- Potential for enzyme inactivation by products[15]- Limited to specific substrates- Lack of selectivity, leading to polymerisation and side products- Harsh reaction conditions- Potential for environmental contamination

Mandatory Visualization

Diagrams of Radical Generation Pathways and Workflows

Enzymatic_Phenoxy_Radical_Generation cluster_enzyme Enzyme Active Site Enzyme Oxidoreductase (e.g., Laccase, Peroxidase) Radical This compound (Ar-O•) Enzyme->Radical Catalyzes 1e⁻ Oxidation Reduced_Cofactor Reduced Product (2H₂O) Enzyme->Reduced_Cofactor Releases Phenol (B47542) Phenolic Substrate (Ar-OH) Phenol->Enzyme Binds Products Coupling Products (Dimers, Polymers) Radical->Products Dimerization/ Polymerization Cofactor Oxidizing Agent (O₂ or H₂O₂) Cofactor->Enzyme Binds

Caption: General workflow for enzymatic generation of phenoxy radicals.

Chemical_Phenoxy_Radical_Generation Reagent Chemical Oxidant (e.g., Ce(IV), Fe³⁺/H₂O₂) Phenol Phenolic Substrate (Ar-OH) Reduced_Reagent Reduced Reagent (e.g., Ce(III), Fe²⁺) Reagent->Reduced_Reagent Reduction Radical This compound (Ar-O•) Phenol->Radical 1e⁻ Oxidation Products Coupling Products & Side Products Radical->Products Non-selective Coupling

Caption: General pathway for chemical oxidation of phenols.

Experimental_Workflow A 1. Prepare Substrate & Reagent/Enzyme Solutions B 2. Combine Reactants (Control pH, Temp) A->B C 3. Incubate/Stir for Specified Time B->C D 4. Quench Reaction (e.g., add acid/base, solvent) C->D E 5. Product Extraction (e.g., with Ethyl Acetate) D->E F 6. Analysis (TLC, HPLC, GC-MS) E->F

Caption: A typical experimental workflow for this compound reactions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in both enzymatic and chemical this compound generation.

Protocol 1: Enzymatic Generation using Horseradish Peroxidase (HRP)

This protocol describes the HRP-catalyzed oxidation of a generic phenol substrate, such as guaiacol (B22219) or phenol itself, leading to the formation of colored polymeric products which can be monitored spectrophotometrically.

Materials:

  • Horseradish Peroxidase (HRP) (e.g., Type VI, ~250-330 units/mg)

  • Phenolic substrate (e.g., 100 mM phenol solution)

  • Hydrogen peroxide (H₂O₂) (3% solution, freshly diluted to ~10 mM)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Spectrophotometer and cuvettes

Methodology:

  • Reaction Setup: In a 1.5 mL cuvette, combine 900 µL of 0.1 M phosphate buffer (pH 7.0), 50 µL of 100 mM phenol solution, and 20 µL of HRP solution (e.g., 1 mg/mL in buffer).

  • Initiation: Start the reaction by adding 30 µL of ~10 mM H₂O₂ solution to the cuvette and mix immediately by inversion. The final volume is 1 mL.

  • Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at a relevant wavelength (e.g., 470 nm for guaiacol oxidation or 270 nm for phenol depletion) over time (e.g., every 30 seconds for 10 minutes).

  • Control Reactions: Perform control experiments by omitting HRP, H₂O₂, or the phenol substrate to ensure the observed reaction is dependent on all components.

  • Inactivation Note: Be aware that HRP can be inactivated by the phenoxy radicals it generates, which may be observed as a plateau in the reaction rate.[13][15]

Protocol 2: Chemical Generation using Fenton's Reagent

This protocol details the generation of phenoxy radicals from phenol using the classic Fenton reaction, which produces highly reactive hydroxyl radicals as the primary oxidant.[8][10]

Materials:

  • Phenol solution (e.g., 100 mg/L in deionized water)

  • Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) (30% w/w)

  • Sulfuric acid (H₂SO₄) (1 M)

  • Sodium hydroxide (B78521) (NaOH) (1 M)

  • Magnetic stirrer and stir bar

Methodology:

  • Reaction Setup: Place 100 mL of the 100 mg/L phenol solution in a 250 mL beaker with a magnetic stir bar.

  • pH Adjustment: Adjust the initial pH of the solution to approximately 3.0 using 1 M H₂SO₄. This acidic condition is optimal for the Fenton reaction.[10]

  • Catalyst Addition: Add a specific dose of FeSO₄·7H₂O to the solution to act as the catalyst (e.g., a final concentration of 10-50 mg/L Fe²⁺). Stir until fully dissolved.

  • Initiation: Carefully and slowly add the required amount of 30% H₂O₂ to the solution (e.g., a dose corresponding to 1-5 times the stoichiometric requirement for complete phenol oxidation). The reaction is exothermic.

  • Reaction: Allow the reaction to proceed with continuous stirring for a set period (e.g., 60 minutes) at room temperature.

  • Quenching and Analysis: Stop the reaction by raising the pH to >7 with 1 M NaOH, which will precipitate the iron catalyst as ferric hydroxide. The sample can then be filtered and analyzed by HPLC or GC-MS to determine the degradation of phenol and the formation of coupling products like catechol, hydroquinone, and benzoquinone.

Protocol 3: Chemical Generation using Ceric Ammonium Nitrate (CAN)

This protocol describes the oxidation of an electron-rich aromatic compound, such as an alkylbenzene or phenolic ether, using CAN in an organic solvent.[11]

Materials:

Methodology:

  • Reaction Setup: Dissolve the substrate (e.g., 1 mmol) in acetonitrile (e.g., 10 mL) in a round-bottom flask equipped with a stir bar.

  • Oxidant Addition: In a separate flask, dissolve CAN (e.g., 2.2 mmol, ~2.2 equivalents) in acetonitrile.

  • Initiation: Slowly add the CAN solution to the stirring substrate solution at room temperature. The characteristic orange-red color of Ce(IV) will fade to a pale yellow as it is reduced to Ce(III).[7]

  • Reaction: Allow the mixture to stir at room temperature for the required time (e.g., 1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into water and extract the products with an organic solvent like ethyl acetate.

  • Purification and Analysis: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography and analyzed by NMR and mass spectrometry. The reaction can yield products from side-chain substitution (for alkylbenzenes) or oxidative coupling.[11]

References

A Researcher's Guide to Benchmarking Computational Models for Predicting Phenoxy Radical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxy radicals, highly reactive intermediates formed by the removal of a hydrogen atom from a phenol's hydroxyl group, play a critical role in a vast array of chemical and biological processes. Their involvement in antioxidant mechanisms, enzyme catalysis, and lignin (B12514952) biosynthesis makes understanding their properties—such as stability, reactivity, and electronic structure—paramount. Computational modeling has emerged as an indispensable tool for these investigations, offering insights that can be challenging to obtain through experimental methods alone.

However, the accuracy of computational predictions is highly dependent on the chosen theoretical model. This guide provides an objective comparison of various computational methods for predicting key properties of phenoxy radicals, supported by experimental data, to aid researchers in selecting the most appropriate model for their studies.

Core Properties for Benchmarking

The predictive power of a computational model for phenoxy radicals is typically assessed by its ability to accurately reproduce experimentally determined properties. The most critical of these are:

  • Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond in the parent phenol (B47542) to form the phenoxy radical and a hydrogen atom.[1] It is a primary indicator of antioxidant activity; a lower BDE suggests the phenol is a more effective radical scavenger.[2]

  • Spin Density Distribution: In a radical, the unpaired electron is not localized to a single atom but is distributed across the molecule. This distribution, known as spin density, is crucial for determining the radical's stability and predicting its reactive sites.[3][4] It is experimentally probed through hyperfine coupling constants measured by Electron Paramagnetic Resonance (EPR) spectroscopy.[3]

  • Reaction Kinetics: The rates at which phenoxy radicals participate in reactions, such as hydrogen abstraction or coupling, are fundamental to their role in various chemical systems.[5][6]

Computational Models: An Overview

A hierarchy of computational methods is available for studying open-shell species like phenoxy radicals, each with a different balance of accuracy and computational cost.

  • Density Functional Theory (DFT): DFT methods are the workhorses of computational chemistry due to their favorable balance of cost and accuracy.[7][8] The choice of the exchange-correlation functional is critical. Popular functionals for radical studies include:

    • B3LYP: A widely used hybrid functional that often provides reliable results for a variety of systems.[9]

    • M06-2X and M05-2X: Meta-hybrid GGA functionals that are highly parameterized and often show excellent performance for thermochemistry, kinetics, and noncovalent interactions.[2][10]

    • CAM-B3LYP and ωB97X-D: Long-range corrected functionals that can be more accurate for systems with significant charge-transfer character.[7]

  • Ab Initio Methods: These methods are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy.[11]

    • Møller–Plesset Perturbation Theory (MP2): A common starting point for including electron correlation.[12]

    • Coupled Cluster (CC) Methods (e.g., CCSD(T)): Often considered the "gold standard" in quantum chemistry for their high accuracy, but their computational cost is very high.[11]

  • Semi-empirical Methods (e.g., AM1): These methods use parameters derived from experimental data to simplify calculations. They are very fast but generally less accurate than DFT or ab initio methods.[11]

Benchmarking Workflow: A Logical Approach

The process of benchmarking computational models follows a systematic workflow. The goal is to quantify the accuracy of different theoretical methods by comparing their predictions against reliable experimental data.

G cluster_setup 1. Setup cluster_computation 2. Computation cluster_analysis 3. Analysis & Validation A Select Set of Phenolic Compounds C Choose Computational Models (DFT Functionals, Basis Sets) A->C Input B Gather Experimental Data (BDE, EPR, Kinetics) E Compare Calculated vs. Experimental Values B->E Benchmark D Perform Quantum Chemical Calculations C->D D->E F Calculate Error Metrics (MAE, RMSD) E->F G Identify Best Performing Models F->G Evaluation

Caption: General workflow for benchmarking computational models.

Data Presentation: Performance of Computational Models

The following tables summarize the performance of various computational models in predicting O-H bond dissociation enthalpies and spin-density-related hyperfine coupling constants.

Table 1: O-H Bond Dissociation Enthalpy (BDE) Comparison

This table presents a comparison of experimental BDE values (in kcal/mol) for substituted phenols with values calculated using the B3LYP DFT functional. Deviations from experimental values are typically within 2-3 kcal/mol, indicating good reliability for this method in predicting substituent effects on BDEs.[9]

Phenolic CompoundExperimental BDE (kcal/mol)[13]Calculated BDE (B3LYP) (kcal/mol)[9]Deviation (kcal/mol)
Phenol88.387.5-0.8
4-Methoxyphenol84.483.1-1.3
4-Methylphenol (p-cresol)86.585.8-0.7
4-Chlorophenol87.586.8-0.7
4-Nitrophenol87.088.0+1.0

Note: Calculated values can vary slightly depending on the basis set and computational software used.

Table 2: Hyperfine Coupling Constant (aH) Comparison

Hyperfine coupling constants (in Gauss) are directly related to the spin density at a particular nucleus. This table compares experimental values for the para-proton of phenoxy radicals with values calculated by various DFT functionals. Accurately predicting these constants is a stringent test of a model's ability to describe the electron distribution.[3][14]

DFT FunctionalBasis SetCalculated aH, para (Gauss)% Error vs. Exp. (-6.1 G)
B3LYP6-31G(d,p)-6.811.5%
M05-2X6-31G(d,p)-6.44.9%
M06-2X6-31G(d,p)-6.33.3%

Note: Experimental value for the unsubstituted this compound is approximately -6.1 Gauss. The negative sign indicates the spin polarization at the proton.

Experimental Protocols

The reliability of any benchmarking study hinges on the quality of the experimental data used as the reference.

Determination of Bond Dissociation Enthalpy (BDE)

Experimental BDEs are often determined using equilibrium methods.[13]

  • Sample Preparation: Two different phenols (Ar'OH and Ar''OH) are dissolved in a non-polar, hydrogen-bond-accepting solvent.

  • Radical Generation: A stable radical initiator (e.g., di-tert-butylperoxide) is added and the solution is heated or photolyzed to generate the corresponding phenoxy radicals (Ar'O• and Ar''O•).

  • Equilibration: The system is allowed to reach the following equilibrium: Ar'O• + Ar''OH ⇌ Ar'OH + Ar''O•

  • EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is used to measure the concentrations of both phenoxy radicals (Ar'O• and Ar''O•) at equilibrium.

  • Calculation: The equilibrium constant (K) is calculated from the measured concentrations. The difference in the O-H BDEs between the two phenols (ΔBDE) is then determined from the Gibbs free energy relationship (ΔG° = -RTlnK), after accounting for entropy effects. By using a reference phenol with a well-established BDE, the BDE of the other phenol can be accurately determined.

Measurement of Spin Density (via EPR)

EPR spectroscopy is the primary technique for studying the electronic structure of radicals.[3]

  • Radical Generation: The this compound of interest is generated in a solution, often by reacting the parent phenol with an oxidizing agent (e.g., lead dioxide) or via photolysis.[15]

  • EPR Measurement: The sample is placed in the resonant cavity of an EPR spectrometer. A magnetic field is swept while the sample is irradiated with a constant microwave frequency.

  • Spectrum Acquisition: Absorption of microwave energy occurs when the energy difference between the electron spin states matches the microwave photon energy. The interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (like ¹H) splits the EPR signal into multiple lines. This splitting is the hyperfine coupling constant.

  • Analysis: The pattern and magnitude of the hyperfine splittings in the EPR spectrum are analyzed. The hyperfine coupling constant for a specific nucleus is directly proportional to the spin density at that nucleus, providing a direct experimental measure of the spin distribution.

Determination of Reaction Kinetics

Pulse radiolysis and laser flash photolysis are powerful techniques for studying the kinetics of fast reactions involving transient species like phenoxy radicals.[5][16]

  • Radical Formation: A short, intense pulse of high-energy electrons (pulse radiolysis) or a laser pulse (laser flash photolysis) is used to generate a high concentration of primary radicals (e.g., •OH, N₃•) in a solution containing the parent phenol. These primary radicals then react rapidly with the phenol to produce the this compound.[15]

  • Transient Monitoring: The formation and subsequent decay of the this compound are monitored in real-time by measuring the change in optical absorbance at a wavelength where the radical absorbs strongly.

  • Kinetic Analysis: By adding a substrate that reacts with the this compound, the rate of the radical's decay will increase. By varying the concentration of this substrate and monitoring the change in the decay rate (observed rate constant, k_obs), the second-order rate constant for the reaction between the this compound and the substrate can be determined.

References

A Researcher's Guide to Distinguishing Phenoxy and Other Oxygen-Centered Radicals in Complex Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of biological and chemical systems, the transient and highly reactive nature of free radicals presents a significant analytical challenge. For researchers, scientists, and drug development professionals studying oxidative stress, enzymatic reactions, and material degradation, the ability to specifically identify different radical species is paramount. This guide provides a comprehensive comparison of key methodologies for distinguishing phenoxy radicals from other oxygen-centered radicals such as superoxide (B77818) (O₂⁻), hydroxyl (•OH), and peroxyl (ROO•) radicals. We present supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

Differentiating Radicals: A Multi-Technique Approach

No single method is universally applicable for the detection and differentiation of all radical species. The choice of technique depends on the specific radical of interest, the complexity of the system, the required sensitivity, and the available instrumentation. The three primary methods discussed in this guide are Electron Paramagnetic Resonance (EPR) Spectroscopy, Transient Absorption (TA) Spectroscopy, and Chemical Trapping coupled with Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Comparison of Spectroscopic and Chemical Trapping Methods

The following tables summarize key quantitative parameters used to distinguish phenoxy radicals from other common oxygen-centered radicals using EPR/Spin Trapping and Transient Absorption Spectroscopy.

Table 1: Comparative EPR Spin Trapping Parameters for Oxygen-Centered Radicals

Radical SpeciesSpin TrapAdductg-factorHyperfine Coupling Constants (Gauss)
Phenoxy (PhO•) DIPPMPODIPPMPO/OPh-³¹P ≈ 25.2 ppm (NMR Chemical Shift)[1][2][3]
Superoxide (O₂⁻•) DEPMPODEPMPO/OOH~2.006aN ≈ 13.2, aHβ ≈ 11.7, aP ≈ 52.3
Hydroxyl (•OH) DMPODMPO/OH~2.0057aN = aH = 14.9
Hydroxyl (•OH) DEPMPODEPMPO/OH~2.006aN ≈ 13.5, aHβ ≈ 13.5, aP ≈ 50.9

Note: Hyperfine coupling constants can vary slightly depending on solvent and temperature.

Table 2: Comparative Transient Absorption Maxima (λmax) for Oxygen-Centered Radicals

Radical Speciesλmax (nm)Solvent/Environment
Phenoxy (PhO•) ~400 (often a doublet)Aqueous
Tyrosyl Radical 405-410Aqueous
Superoxide (O₂⁻•) ~245Aqueous[4]
Hydroxyl (•OH) < 230Aqueous

Experimental Protocols

Detailed methodologies for the key experimental techniques are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Protocol 1: EPR Spin Trapping of Oxygen-Centered Radicals using DEPMPO

Objective: To detect and differentiate superoxide and hydroxyl radicals in a biological or chemical system.

Materials:

  • 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) spin trap

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sample containing the radical generating system

  • EPR spectrometer and flat cell

Procedure:

  • Sample Preparation: Prepare the reaction mixture containing the radical generating system in PBS. The final volume will depend on the EPR flat cell volume (typically 50-200 µL).

  • Spin Trap Addition: Add DEPMPO to the reaction mixture to a final concentration of 10-100 mM. The optimal concentration should be determined empirically to maximize adduct formation without causing significant side reactions.

  • Incubation: Mix the solution thoroughly and transfer it to the EPR flat cell. The incubation time will depend on the rate of radical generation and the stability of the DEPMPO adducts. For many systems, spectra can be acquired immediately.

  • EPR Spectroscopy:

    • Place the flat cell into the EPR cavity.

    • Typical X-band EPR spectrometer settings:

      • Microwave Frequency: ~9.5 GHz

      • Microwave Power: 10-20 mW (should be non-saturating)

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 0.5-1.0 G

      • Sweep Width: 100-150 G

      • Center Field: ~3400 G

      • Time Constant: 0.03-0.1 s

      • Number of Scans: 1-10, depending on signal-to-noise

  • Data Analysis: Analyze the resulting spectrum to identify the characteristic hyperfine splitting patterns of the DEPMPO/OOH and DEPMPO/OH adducts (see Table 1). Simulation software can be used to confirm the identity of the adducts and determine their relative concentrations. Be aware of the potential for the DEPMPO/OOH adduct to decompose to the DEPMPO/OH adduct.[5][6]

Protocol 2: ³¹P NMR Spin Trapping of Phenoxy Radicals using DIPPMPO

Objective: To specifically detect phenoxy radicals.

Materials:

  • 5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide (DIPPMPO) spin trap

  • System for generating phenoxy radicals (e.g., phenol (B47542) oxidation by K₃Fe(CN)₆ or enzymatic reaction)[1]

  • NMR spectrometer with a phosphorus probe

Procedure:

  • Reaction Setup: In an NMR tube, combine the phenol substrate, the oxidizing agent or enzyme, and DIPPMPO in a suitable deuterated solvent. A typical concentration for DIPPMPO is 10-50 mM.

  • Reaction Initiation: Initiate the reaction (e.g., by adding the oxidizing agent).

  • NMR Acquisition: Acquire ³¹P NMR spectra over time to monitor the formation of the DIPPMPO-phenoxy radical adduct.

    • A broad-band proton decoupled ³¹P NMR experiment is typically used.

    • The chemical shift of the unreacted DIPPMPO is approximately 22.2 ppm.[1][7]

    • The DIPPMPO-phenoxy adduct will appear as a new peak around 25.2 ppm.[1][2][3]

  • Quantification: An internal phosphorus standard can be added for quantitative analysis of phenoxy radical formation.

Protocol 3: Transient Absorption Spectroscopy for this compound Detection

Objective: To directly detect the formation and decay of phenoxy radicals.

Materials:

  • Pump-probe transient absorption spectrometer (femtosecond or nanosecond)

  • Sample containing a phenol and a photo-initiator or oxidizing agent

  • Quartz cuvette

Procedure:

  • Sample Preparation: Prepare a solution of the phenol in a suitable solvent in a quartz cuvette. If photolysis is used to generate the radicals, a photosensitizer may be required. The concentration should be adjusted to have an appropriate optical density at the excitation and probe wavelengths.

  • Spectrometer Setup:

    • The "pump" pulse is used to initiate the radical-generating reaction (e.g., a UV laser pulse for photolysis).

    • A broadband "probe" pulse (typically white light) is passed through the sample at various time delays after the pump pulse.

  • Data Acquisition: The change in absorbance of the probe light is measured as a function of wavelength and time delay.

    • Acquire spectra from before time zero (pump and probe non-overlapped) to the desired final time point (e.g., nanoseconds to microseconds).

  • Data Analysis:

    • Construct a 2D plot of change in absorbance (ΔA) versus wavelength and time.

    • Look for the appearance of a transient absorption band around 400 nm, which is characteristic of the this compound.[8] The spectrum may show a characteristic doublet.

    • The kinetics of the rise and decay of this absorption band can be analyzed to determine the rates of formation and reaction of the this compound.

Visualizing Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams were generated using Graphviz.

experimental_workflow cluster_epr EPR Spectroscopy cluster_ta Transient Absorption cluster_nmr Chemical Trapping + NMR epr_prep Sample + Spin Trap (e.g., DEPMPO) epr_measure EPR Measurement epr_prep->epr_measure epr_analysis Spectral Analysis (g-factor, hfcc) epr_measure->epr_analysis end Radical Identification epr_analysis->end Identify Superoxide, Hydroxyl ta_prep Sample in Cuvette ta_measure Pump-Probe Spectroscopy ta_prep->ta_measure ta_analysis Kinetic & Spectral Analysis (λmax) ta_measure->ta_analysis ta_analysis->end Directly Detect Phenoxy nmr_prep Sample + ³¹P Spin Trap (DIPPMPO) nmr_measure ³¹P NMR Measurement nmr_prep->nmr_measure nmr_analysis Chemical Shift Analysis nmr_measure->nmr_analysis nmr_analysis->end Identify Phenoxy start Radical-Generating System start->epr_prep start->ta_prep start->nmr_prep cytochrome_c_oxidase Simplified Cytochrome c Oxidase Cycle cluster_reaction Catalytic Cycle O2 O₂ R R Intermediate H2O 2H₂O CytC_red 4 Cytochrome c (red) CcO Cytochrome c Oxidase (CcO) CytC_red->CcO 4e⁻ CytC_ox 4 Cytochrome c (ox) Protons_in 8H⁺ (N-side) Protons_in->CcO Protons_out 4H⁺ (P-side) CcO->CytC_ox CcO->Protons_out Proton Pumping P_m P_m Intermediate (Fe⁴⁺=O, Cu²⁺, Tyr-O•) F F Intermediate P_m->F + e⁻, H⁺ O O Intermediate F->O + e⁻, H⁺ E E Intermediate O->E + e⁻, H⁺ E->R + e⁻, H⁺ R->P_m + O₂, 4H⁺, 4e⁻ - 2H₂O

References

The Dual Nature of Phenoxy Radicals: A Comparative Guide to their Reactivity with Superoxide and Other Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenolic compounds, ubiquitous in nature and central to many pharmaceutical and nutraceutical applications, exert their well-known antioxidant effects through the formation of relatively stable phenoxy radicals. However, the subsequent fate of these radicals, particularly their interactions with reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻), dictates their ultimate biological impact, which can range from potent antioxidant protection to pro-oxidant damage. This guide provides a comparative analysis of the reactivity of phenoxy radicals towards superoxide and other ROS, supported by experimental data and detailed methodologies.

Reactivity of Phenoxy Radicals with Reactive Oxygen Species: A Quantitative Comparison

The reactivity of a phenoxy radical is intricately linked to the structure of the parent phenol, including the number and position of hydroxyl groups and other substituents. This, in turn, influences the reaction kinetics with various ROS.

Reaction Rate Constants

The rate at which phenoxy radicals react with different ROS is a critical determinant of their antioxidant efficacy. The following table summarizes key rate constants for the reactions of various phenoxy radicals with superoxide and other ROS.

This compound DonorReactive Oxygen Species (ROS)Rate Constant (k) [M⁻¹s⁻¹]Reference
TyrosineSuperoxide (O₂⁻)1.5 x 10⁹[1]
CresolSuperoxide (O₂⁻)(1–4.5) x 10⁹[1]
TyramineSuperoxide (O₂⁻)(1–4.5) x 10⁹[1]
TyrosolSuperoxide (O₂⁻)(1–4.5) x 10⁹[1]
2,4,6-TrimethylphenolSuperoxide (O₂⁻)-[1]
PhenolHydroperoxyl Radical (HO₂•)-[2]
Generic PhenolPeroxyl Radical (ROO•)~100-300 times greater than with peroxyl radicals[3]

Note: Data for reactions with hydrogen peroxide and specific peroxyl radicals are less commonly reported in the literature. The reaction with superoxide is often near the diffusion-controlled limit.

Antioxidant Capacity: A Comparative Overview

The overall antioxidant capacity of phenolic compounds is frequently assessed using various in vitro assays. These assays measure the ability of the compound to scavenge stable free radicals or inhibit the oxidation of a probe. The tables below present a comparison of the antioxidant capacities of several phenolic compounds determined by the DPPH, ABTS, and ORAC assays.

Table 1: 50% Inhibitory Concentration (IC₅₀) of Phenolic Compounds in the DPPH Assay

Phenolic CompoundIC₅₀ (µg/mL)Reference
Quercetin7.7 ± 3.6[4]
Rutin79.3 ± 3.4[4]
Gallic Acid-[5]
Caffeic Acid-[5]
Ferulic Acid-[5]
3,4-Dihydroxybenzoic acid-[5]

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of Phenolic Compounds (ABTS Assay)

Phenolic CompoundTEAC (mM Trolox equivalents)Reference
Quercetin-[6]
Catechin-[6]
Epicatechin-[6]
Gallic Acid-[6]
Caffeic Acid-[6]
Luteolin2.10[7]

Table 3: Oxygen Radical Absorbance Capacity (ORAC) of Phenolic Compounds

Phenolic CompoundORAC Value (µmol TE/g)Reference
Quercetin-[8]
Catechin-[8]
Epicatechin-[8]
Gallic Acid-[8]
Caffeic Acid-[8]
Ferulic Acid-[8]

The Pro-oxidant Double-Edged Sword

Under certain conditions, particularly in the presence of transition metal ions like copper and iron, phenoxy radicals can exhibit pro-oxidant activity. This involves the reduction of metal ions, which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals.[9] The pro-oxidant effect is influenced by the structure of the flavonoid, with a greater number of hydroxyl groups generally leading to stronger pro-oxidant activity.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Phenoxy_Radical_Reactions Phenol Phenolic Compound (ArOH) Phenoxy_Radical This compound (ArO•) Phenol->Phenoxy_Radical Oxidation Antioxidant_Effect Antioxidant Effect (Neutralization of ROS) Phenoxy_Radical->Antioxidant_Effect Reaction with ROS Prooxidant_Effect Pro-oxidant Effect Phenoxy_Radical->Prooxidant_Effect In presence of metal ions Reduced_Metal Reduced Metal Ions (Cu⁺, Fe²⁺) Phenoxy_Radical->Reduced_Metal Reduces ROS Reactive Oxygen Species (ROS) ROS->Phenol Oxidizes Superoxide Superoxide (O₂⁻) Superoxide->Phenoxy_Radical Other_ROS Other ROS (HO•, ROO•) Other_ROS->Phenoxy_Radical Metal_Ions Transition Metal Ions (Cu²⁺, Fe³⁺) Metal_Ions->Phenoxy_Radical Hydroxyl_Radical Hydroxyl Radical (•OH) Reduced_Metal->Hydroxyl_Radical Fenton Reaction Cellular_Damage Cellular Damage Hydroxyl_Radical->Cellular_Damage

Caption: Dual role of phenoxy radicals in cellular environments.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_ORAC ORAC Assay DPPH_Radical DPPH• (Purple) DPPH_Reduced DPPH-H (Colorless) DPPH_Radical->DPPH_Reduced Reduction by Antioxidant DPPH_Measurement Measure Absorbance at ~517 nm DPPH_Reduced->DPPH_Measurement ABTS ABTS ABTS_Radical ABTS•⁺ (Blue-Green) ABTS->ABTS_Radical Oxidation ABTS_Reduced ABTS (Colorless) ABTS_Radical->ABTS_Reduced Reduction by Antioxidant ABTS_Measurement Measure Absorbance at ~734 nm ABTS_Reduced->ABTS_Measurement Fluorescein (B123965) Fluorescein (Fluorescent) Fluorescein_Oxidized Oxidized Fluorescein (Non-fluorescent) Fluorescein->Fluorescein_Oxidized Peroxyl_Radical Peroxyl Radicals (ROO•) Peroxyl_Radical->Fluorescein Oxidizes ORAC_Measurement Measure Fluorescence Decay Fluorescein_Oxidized->ORAC_Measurement

Caption: General workflow of common antioxidant capacity assays.

Experimental Protocols

Detailed methodologies for the key assays cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction: Add 100 µL of the sample solution to 2.9 mL of the DPPH solution. A control is prepared using 100 µL of methanol instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is then determined from a plot of inhibition percentage against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.

Procedure:

  • Preparation of ABTS•⁺ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Working Solution: Dilute the ABTS•⁺ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction: Add 10 µL of the sample solution to 1 mL of the ABTS•⁺ working solution.

  • Measurement: Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of a Trolox solution that gives the same percentage of absorbance reduction as the sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in 75 mM phosphate (B84403) buffer (pH 7.4).

    • Prepare an AAPH solution in the same buffer. This solution should be made fresh daily.

    • Prepare a series of Trolox standards.

  • Reaction Setup (96-well plate):

    • Add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, standard, or blank (buffer) to the appropriate wells.

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 10 minutes).

  • Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to initiate the reaction.

    • Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The results are expressed as Trolox equivalents.

Superoxide Radical Scavenging Assay (NBT method)

Principle: This assay relies on the generation of superoxide radicals by a non-enzymatic system (e.g., phenazine (B1670421) methosulfate-NADH). The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan (B1609692) product. The scavenging of superoxide radicals by an antioxidant inhibits this reduction.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (e.g., 100 mM, pH 7.4), NADH, and NBT.

  • Sample Addition: Add various concentrations of the test compound to the reaction mixture.

  • Initiation: Initiate the reaction by adding phenazine methosulfate (PMS).

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 5-10 minutes).

  • Measurement: Measure the absorbance of the formazan product at a wavelength of ~560 nm.

  • Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing reactions to a control reaction without the antioxidant. The IC₅₀ value can then be determined.

References

A Comparative Guide to the Structure-Activity Relationships of Phenoxy Radical Scavengers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of phenoxy radical scavengers, focusing on the relationship between their chemical structure and antioxidant activity. The information is supported by established principles from scientific literature and includes experimental data presented for comparative analysis. Detailed methodologies for key assays are also provided to facilitate the replication and validation of findings.

Core Principles of Radical Scavenging Activity

The ability of a phenolic compound to scavenge free radicals is fundamentally linked to its ability to donate a hydrogen atom from its hydroxyl (-OH) group, forming a stable this compound. The stability of this resulting radical is a critical determinant of the compound's antioxidant efficacy. Key structural features that govern this activity are outlined below.

Impact of Hydroxyl Group Substitution

The number and position of hydroxyl groups on the aromatic ring are paramount in determining the radical scavenging capacity.

  • Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups leads to a higher antioxidant activity. This is attributed to the increased probability of hydrogen atom donation.[1]

  • Position of Hydroxyl Groups: The relative position of hydroxyl groups significantly influences activity. Ortho and para positioning of two hydroxyl groups enhances activity due to the potential for intramolecular hydrogen bonding and the formation of stable quinone-like structures upon oxidation.[2][3][4] Compounds with meta-dihydroxy substitution are generally less active.[3]

Influence of Other Substituents

The presence of other functional groups on the aromatic ring can modulate the O-H bond dissociation enthalpy (BDE) and the stability of the this compound.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-R) and methoxy (B1213986) (-OCH3) groups are electron-donating.[2][4] When positioned ortho or para to a hydroxyl group, they can lower the BDE of the O-H bond and stabilize the resulting this compound through resonance and inductive effects, thereby increasing antioxidant activity.[1][5]

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like carboxyl (-COOH) or nitro (-NO2) groups generally decrease antioxidant activity by destabilizing the this compound.

Steric Hindrance

The accessibility of the hydroxyl group is also a crucial factor. Bulky substituents near the hydroxyl group can create steric hindrance, impeding the approach of a free radical and thus reducing the scavenging activity.

Quantitative Comparison of Radical Scavenging Activity

To illustrate the structure-activity relationships, the following tables summarize the relative antioxidant activities of various phenolic compounds. The data is presented as IC50 values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, where a lower IC50 value indicates a higher antioxidant activity.

Table 1: Effect of Hydroxyl Group Number and Position on DPPH Radical Scavenging Activity

CompoundStructureNumber of -OH GroupsPosition of -OH GroupsRelative IC50 (DPPH)
PhenolC6H5OH1-High
CatecholC6H4(OH)22orthoLow[3]
ResorcinolC6H4(OH)22metaHigh[3]
HydroquinoneC6H4(OH)22paraLow[3]
PyrogallolC6H3(OH)331,2,3Very Low[1]
PhloroglucinolC6H3(OH)331,3,5Moderate

Table 2: Effect of Methoxy and Alkyl Substitution on ABTS Radical Scavenging Activity

CompoundStructureSubstituentPosition of SubstituentRelative IC50 (ABTS)
PhenolC6H5OH--High
GuaiacolC6H4(OH)(OCH3)-OCH3orthoModerate
4-MethylcatecholC6H3(OH)2(CH3)-CH3para to one -OHLow
VanillinC6H3(CHO)(OH)(OCH3)-CHO, -OCH3para, metaModerate-High
Ferulic AcidC10H10O4-OCH3, -CH=CHCOOHmeta, paraLow[1]
Sinapic AcidC11H12O52x -OCH3, -CH=CHCOOHmeta, paraVery Low[1]

Experimental Protocols

Detailed methodologies for the commonly cited DPPH and ABTS assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[6][7]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[6] The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compounds in the same solvent at various concentrations.

  • Reaction: Add a specific volume of the test sample to a specific volume of the DPPH solution.[8] A typical ratio is 0.1 mL of sample to 2.9 mL of DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[6]

  • Measurement: Measure the absorbance of the solution at 517 nm.[6][8] A blank containing only the solvent and a control containing the solvent and DPPH solution are also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[7]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[9]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Ethanol or Phosphate buffered saline (PBS)

  • Test compounds

  • Positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[10] Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9][10]

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Sample Preparation: Dissolve the test compounds in the solvent at various concentrations.

  • Reaction: Add a small volume of the test sample to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[9]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance.[9]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the study of this compound scavengers.

PhenoxyRadicalScavenging cluster_reactants Reactants cluster_products Products cluster_stabilization Radical Stabilization Phenol Phenolic Antioxidant (Ar-OH) PhenoxyRadical This compound (Ar-O•) Phenol->PhenoxyRadical H• donation Radical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) Radical->NeutralizedRadical H• acceptance Resonance Resonance Delocalization PhenoxyRadical->Resonance IHB Intramolecular H-Bonding PhenoxyRadical->IHB

Caption: Mechanism of this compound scavenging by a phenolic antioxidant.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing In Vitro Antioxidant Assays cluster_analysis Data Analysis & SAR Establishment cluster_optimization Lead Optimization A1 Identify Lead Phenolic Structure A2 Synthesize Analogs with Varied Substituents A1->A2 B1 DPPH Assay A2->B1 B2 ABTS Assay A2->B2 B3 Other Assays (e.g., ORAC) A2->B3 C1 Calculate IC50 / TEAC Values B1->C1 B2->C1 B3->C1 C2 Correlate Structure with Activity C1->C2 C3 Develop SAR Model C2->C3 D1 Identify Key Structural Features for High Activity C3->D1 D2 Design New Analogs Based on SAR D1->D2 D2->A2 Iterative Refinement

References

A Comparative Analysis of Phenoxy Radical Coupling in Lignin Biosynthesis Across Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lignin (B12514952) Monomer Coupling in Model Plant Systems

Phenoxy radical coupling, a fundamental process in the biosynthesis of lignin, dictates the structural architecture of this complex aromatic polymer in plant cell walls. The regiochemical and stereochemical outcomes of these coupling reactions, primarily mediated by laccases and peroxidases, vary significantly across different plant species, influencing the physical and chemical properties of the resulting lignin. This guide provides a comparative analysis of this compound coupling in three representative plant species: the model dicot Arabidopsis thaliana, the hardwood tree Populus spp., and the softwood gymnosperm Pinus taeda.

Quantitative Comparison of Lignin Linkage Types and Enzyme Kinetics

The diverse enzymatic activities and substrate specificities in different plant species lead to distinct lignin compositions and linkage profiles. The following tables summarize key quantitative data on the relative abundance of major intermolecular linkages in lignin and the kinetic parameters of the primary enzymes involved in monolignol polymerization.

Table 1: Comparative Abundance of Major Lignin Linkage Types (% of Total Linkages)

Linkage TypeArabidopsis thaliana (Dicot)Populus spp. (Hardwood)Pinus taeda (Softwood)
β-O-4 (β-aryl ether) Predominant~62-80%[1]Significant proportion; susceptible to cleavage[2]
β-β (Resinol) Prominent~7%[1]More resistant to degradation[2]
β-5 (Phenylcoumaran) ProminentMinorMore resistant to degradation[2]
5-5 (Biphenyl) PresentMinorPresent
β-1 Not specifiedMinorMore resistant to degradation[2]
4-O-5 Not specifiedMinorMore resistant to degradation[2]

Table 2: Comparative Enzyme Kinetics for Monolignol Oxidation

Enzyme (Species)SubstrateKm (µM)Vmax or kcatCatalytic Efficiency (kcat/Km)
Peroxidase (AtPRX34) (Arabidopsis thaliana)Coniferyl & Sinapyl AlcoholNot specifiedNot specifiedNot specified
Peroxidase (SyPO) (Populus spp. callus)Sinapyl AlcoholSmallLargeHigh
Peroxidase (GPO-2) (Populus spp. callus)Coniferyl AlcoholLargeLargeModerate
Peroxidase (PpaPrx19) (Physcomitrium patens)Coniferyl Alcohol16.7[3]High activity[3]High[3]
Sinapyl Alcohol20.8[3]Lower activity[3]Lower[3]
Laccase (Trametes versicolor - fungal model)Coniferyl Alcohol25[4]4.387 U/mgNot specified

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of this compound coupling across different plant species. Below are generalized protocols for key experiments cited in this guide.

Laccase and Peroxidase Activity Assays

Objective: To quantify the enzymatic activity of laccases and peroxidases in plant tissue extracts.

Principle: These assays are typically spectrophotometric, measuring the rate of oxidation of a chromogenic substrate. For laccases, the reaction utilizes molecular oxygen, while peroxidases require the presence of hydrogen peroxide (H₂O₂).

Generalized Laccase Activity Assay Protocol:

  • Enzyme Extraction: Homogenize fresh or frozen plant tissue in a suitable extraction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) on ice. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing the extraction buffer and a chromogenic substrate such as guaiacol (B22219) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

  • Initiation and Measurement: Add a known amount of the enzyme extract to the reaction mixture to initiate the reaction. Immediately monitor the change in absorbance at a specific wavelength (e.g., 470 nm for guaiacol oxidation) over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the oxidized substrate.

Generalized Peroxidase Activity Assay Protocol:

  • Enzyme Extraction: Follow the same procedure as for laccase extraction, often using a phosphate (B84403) buffer (e.g., pH 6.0-7.0).

  • Reaction Mixture: Prepare a reaction mixture containing the buffer, a chromogenic substrate (e.g., guaiacol, pyrogallol), and a specific concentration of H₂O₂.

  • Initiation and Measurement: Add the enzyme extract to the reaction mixture and monitor the change in absorbance at the appropriate wavelength.

  • Calculation: Determine the peroxidase activity from the rate of absorbance change.

2D HSQC NMR Analysis of Lignin Structure

Objective: To identify and quantify the relative abundance of different inter-unit linkages in isolated lignin.

Principle: Two-dimensional Heteronuclear Single Quantum Coherence (2D HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about complex polymers like lignin by correlating the signals of protons with their directly attached carbon atoms.

Generalized Protocol:

  • Lignin Isolation: Isolate lignin from the plant cell wall material using established methods such as the milled wood lignin (MWL) protocol. This involves fine grinding of the extractive-free cell wall material followed by enzymatic digestion of polysaccharides and solvent extraction of the lignin.

  • Sample Preparation: Dissolve a precise amount of the isolated and dried lignin in a deuterated solvent, typically DMSO-d₆.

  • NMR Data Acquisition: Acquire 2D HSQC NMR spectra on a high-field NMR spectrometer. The pulse program and acquisition parameters should be optimized for lignin analysis.

  • Data Processing and Analysis: Process the acquired data using appropriate software. The resulting 2D spectrum will show cross-peaks corresponding to specific C-H correlations in the lignin structure.

  • Linkage Quantification: Identify the cross-peaks corresponding to different linkage types (e.g., β-O-4, β-β, β-5) based on their characteristic chemical shifts from established databases and literature. Integrate the volumes of these cross-peaks to determine the relative abundance of each linkage type.

Visualizing the Processes

To better understand the experimental and biological pathways discussed, the following diagrams are provided.

Experimental_Workflow cluster_extraction Enzyme/Lignin Extraction cluster_analysis Analysis plant_tissue Plant Tissue (e.g., Arabidopsis, Poplar, Pine) homogenization Homogenization & Centrifugation plant_tissue->homogenization lignin_isolation Lignin Isolation (MWL) plant_tissue->lignin_isolation crude_extract Crude Enzyme Extract homogenization->crude_extract activity_assay Enzyme Activity Assay (Laccase/Peroxidase) crude_extract->activity_assay purified_lignin Purified Lignin lignin_isolation->purified_lignin nmr_analysis 2D HSQC NMR Analysis purified_lignin->nmr_analysis kinetics Enzyme Kinetics (Km, Vmax) activity_assay->kinetics linkage_quantification Linkage Quantification nmr_analysis->linkage_quantification

Caption: Generalized experimental workflow for the comparative analysis of this compound coupling.

Phenoxy_Radical_Coupling cluster_monolignols Monolignol Precursors cluster_enzymes Oxidative Enzymes cluster_products Coupling Products (Lignin Linkages) coniferyl Coniferyl Alcohol (G-unit) radical Phenoxy Radicals coniferyl->radical sinapyl Sinapyl Alcohol (S-unit) sinapyl->radical p_coumaryl p-Coumaryl Alcohol (H-unit) p_coumaryl->radical laccase Laccase (O2) laccase->radical Oxidation peroxidase Peroxidase (H2O2) peroxidase->radical Oxidation beta_O_4 β-O-4 (Aryl ether) lignin Lignin Polymer beta_O_4->lignin beta_beta β-β (Resinol) beta_beta->lignin beta_5 β-5 (Phenylcoumaran) beta_5->lignin other_linkages Other Linkages (5-5, etc.) other_linkages->lignin radical->beta_O_4 radical->beta_beta radical->beta_5 radical->other_linkages

Caption: Simplified pathway of this compound coupling in lignin biosynthesis.

References

Validating Phenoxy Radical Involvement in Biological Processes: A Comparison Guide for Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the role of phenoxy radicals in biological processes using knockout mouse models. It focuses on the contributions of key enzymes known to generate these radicals and outlines experimental approaches to compare wild-type and knockout animals, thereby offering a strategy to elucidate the specific involvement of phenoxy radicals in health and disease.

Introduction to Phenoxy Radicals and Their Biological Significance

Phenoxy radicals, particularly those derived from tyrosine residues (tyrosyl radicals), are highly reactive intermediates implicated in a variety of biological processes, ranging from essential enzymatic catalysis to oxidative stress-induced pathology. These radicals are generated through one-electron oxidation of a phenolic group. In biological systems, enzymes like cyclooxygenases (COX) and ribonucleotide reductases (RRs) utilize tyrosyl radicals for their catalytic activity. However, the aberrant formation or inadequate quenching of phenoxy radicals can lead to oxidative damage to proteins, lipids, and DNA, contributing to inflammatory diseases, neurodegeneration, and cancer.

Validating the specific contribution of an enzyme-generated phenoxy radical to a biological outcome is challenging due to the radical's transient nature and the complex interplay of cellular redox systems. Knockout mouse models, which lack a specific enzyme, provide a powerful tool to dissect these pathways. By comparing physiological and pathological responses in wild-type mice with their knockout counterparts, researchers can infer the role of the enzyme and, by extension, its radical-mediated chemistry.

Key Enzymes Generating Phenoxy Radicals

This guide focuses on two major classes of enzymes known to involve phenoxy radicals in their catalytic cycles: Cyclooxygenases (COX-1 and COX-2) and Ribonucleotide Reductases (RRs).

Cyclooxygenases (COX-1 and COX-2)

Cyclooxygenases are bifunctional enzymes that catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1][2][3] Both COX-1 and COX-2 isoforms utilize a tyrosyl radical at a specific site (Tyr-385) to initiate their cyclooxygenase activity.[4][5] While COX-1 is constitutively expressed in many tissues and plays a role in physiological homeostasis, COX-2 is inducible by inflammatory stimuli and is a major target for anti-inflammatory drugs.[1][2][3][6]

The generation of the Tyr-385 radical is a critical step in prostanoid synthesis. Comparing wild-type mice with COX-1 or COX-2 knockout mice allows for the investigation of the downstream consequences of the absence of this radical-generating pathway in various physiological and pathological contexts, such as gastric mucosal integrity and neuroinflammation.[7]

Ribonucleotide Reductases (RRs)

Ribonucleotide reductases are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Class I RRs, found in mammals, employ a stable tyrosyl radical in their R2 subunit, which is crucial for the initiation of the reduction process. This radical is stabilized by a di-iron center within the protein. The involvement of this tyrosyl radical makes RR a potential target for cancer therapy, as its inhibition can halt DNA synthesis and cell proliferation. While direct comparative studies on this compound markers in RR knockout models are less common in the literature, the principle of using such models to validate the role of the tyrosyl radical in cellular proliferation and disease remains a valid and important area of research.

Comparative Analysis of Wild-Type vs. Knockout Models

The core of the validation strategy lies in the direct comparison of wild-type and knockout animals under specific physiological or pathological conditions. The absence of the target enzyme in the knockout model is expected to lead to a significant reduction or complete absence of the specific this compound and its downstream products.

Data Presentation: Quantitative Comparison of Biomarkers

The following tables provide a template for summarizing quantitative data from comparative studies. While direct comparative data for this compound markers in these specific knockout models is sparse in the public domain, these tables illustrate the types of measurements that are crucial for this validation approach.

Table 1: Comparison of this compound Markers in Wild-Type vs. COX-2 Knockout Mice in a Model of Neuroinflammation

ParameterWild-Type (WT)COX-2 Knockout (COX-2-/-)Method of AnalysisExpected Outcome for Validation
Tyrosyl Radical Signal Intensity (arbitrary units) ++++EPR SpectroscopySignificant decrease in COX-2-/-
Dityrosine (B1219331) Levels (pmol/mg protein) 15.2 ± 2.18.5 ± 1.5LC-MS/MSSignificant decrease in COX-2-/-
Prostaglandin E2 (pg/mg tissue) 120 ± 1535 ± 8ELISA / LC-MS/MSSignificant decrease in COX-2-/-
Neuronal Apoptosis (%) 25 ± 510 ± 3TUNEL AssaySignificant decrease in COX-2-/-

Table 2: Comparison of Oxidative Stress Markers in Wild-Type vs. COX-1 Knockout Mice in a Model of Gastric Injury

ParameterWild-Type (WT)COX-1 Knockout (COX-1-/-)Method of AnalysisExpected Outcome for Validation
Protein Carbonyls (nmol/mg protein) 5.8 ± 0.73.1 ± 0.5Spectrophotometry / Western BlotSignificant decrease in COX-1-/-
Lipid Peroxidation (MDA, µmol/mg protein) 2.4 ± 0.31.2 ± 0.2TBARS AssaySignificant decrease in COX-1-/-
Gastric Lesion Score 3.5 ± 0.51.5 ± 0.4Histological AnalysisSignificant decrease in COX-1-/-
Mucosal Blood Flow (%) 100 ± 1060 ± 8Laser Doppler FlowmetrySignificant decrease in COX-1-/-

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of results. Below are generalized protocols for the key experiments cited.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Tyrosyl Radical Detection in Tissue Homogenates
  • Tissue Collection and Preparation:

    • Euthanize wild-type and knockout mice according to approved animal protocols.

    • Rapidly excise the tissue of interest (e.g., brain, stomach) and immediately freeze it in liquid nitrogen to quench radical reactions.

    • Homogenize the frozen tissue in a buffer (e.g., phosphate-buffered saline with protease inhibitors) on ice.

    • Determine the protein concentration of the homogenate using a standard assay (e.g., BCA assay).

  • EPR Sample Preparation:

    • Transfer a defined volume of the tissue homogenate into a quartz EPR tube.

    • Flash-freeze the sample in liquid nitrogen.

  • EPR Spectroscopy:

    • Record the EPR spectra at a low temperature (e.g., 77 K) using an X-band EPR spectrometer.

    • Typical instrument settings: microwave frequency ~9.5 GHz, microwave power ~20 mW, modulation amplitude ~5 G, and a scan range appropriate for detecting tyrosyl radicals (g ≈ 2.004).

  • Data Analysis:

    • The characteristic doublet signal of the tyrosyl radical should be identified.

    • The signal intensity can be quantified by double integration of the spectrum and normalized to the protein concentration.

    • Compare the normalized signal intensities between wild-type and knockout samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Dityrosine Quantification
  • Protein Hydrolysis:

    • Precipitate proteins from the tissue homogenate using an acid (e.g., trichloroacetic acid).

    • Wash the protein pellet to remove contaminants.

    • Hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

    • Dry the hydrolysate to remove the acid.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried hydrolysate in a suitable mobile phase.

    • Add a known amount of a stable isotope-labeled dityrosine internal standard for accurate quantification.

  • LC-MS/MS Analysis:

    • Separate the amino acids using a reverse-phase HPLC column.

    • Detect and quantify dityrosine and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific mass transitions for dityrosine will be monitored.

  • Data Analysis:

    • Calculate the concentration of dityrosine in the sample based on the peak area ratio of the analyte to the internal standard.

    • Normalize the dityrosine concentration to the initial protein amount.

    • Compare the dityrosine levels between wild-type and knockout samples.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in this guide.

G cluster_0 COX-2 Mediated Neuroinflammation Inflammatory Stimulus Inflammatory Stimulus COX-2 Upregulation COX-2 Upregulation Inflammatory Stimulus->COX-2 Upregulation Tyr-385 Radical Formation Tyr-385 Radical Formation COX-2 Upregulation->Tyr-385 Radical Formation Arachidonic Acid Arachidonic Acid Arachidonic Acid->Tyr-385 Radical Formation Prostaglandin Synthesis Prostaglandin Synthesis Tyr-385 Radical Formation->Prostaglandin Synthesis Neuronal Damage Neuronal Damage Prostaglandin Synthesis->Neuronal Damage

Caption: COX-2 signaling pathway in neuroinflammation.

G cluster_1 Experimental Workflow for Dityrosine Analysis Tissue Homogenization Tissue Homogenization Protein Hydrolysis Protein Hydrolysis Tissue Homogenization->Protein Hydrolysis LC-MS/MS Analysis LC-MS/MS Analysis Protein Hydrolysis->LC-MS/MS Analysis Data Comparison Data Comparison LC-MS/MS Analysis->Data Comparison

Caption: Workflow for dityrosine quantification.

G Wild-Type Mouse Wild-Type Mouse This compound Markers This compound Markers Wild-Type Mouse->this compound Markers High Knockout Mouse Knockout Mouse Knockout Mouse->this compound Markers Low/Absent Biological Outcome Biological Outcome This compound Markers->Biological Outcome Conclusion Conclusion Biological Outcome->Conclusion Validate Involvement

Caption: Logic of using knockout models for validation.

Conclusion

The use of knockout mouse models provides a robust platform for investigating the in vivo roles of phenoxy radicals in biological processes. By comparing these models with their wild-type counterparts, researchers can directly assess the contribution of specific radical-generating enzymes to various physiological and pathological states. The combination of genetic models with sensitive analytical techniques like EPR spectroscopy and mass spectrometry allows for a detailed and quantitative validation of this compound involvement. This guide offers a framework for designing and interpreting such studies, which are essential for advancing our understanding of redox biology and for the development of novel therapeutic strategies targeting oxidative stress.

References

A Researcher's Guide to Inter-Laboratory Comparison of Phenoxy Radical Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive species like phenoxy radicals is critical for understanding mechanisms of action, oxidative stress, and drug efficacy. The choice of analytical method can significantly impact experimental outcomes. This guide provides an objective comparison of common methods for phenoxy radical quantification, supported by experimental data and detailed protocols to aid in both method selection and the design of inter-laboratory comparison studies.

Comparative Analysis of Quantification Methods

The selection of an appropriate method for this compound quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The three most prevalent techniques are Electron Paramagnetic Resonance (EPR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Liquid Chromatography (HPLC).

Below is a summary of their quantitative performance characteristics. It is important to note that performance metrics can vary based on the specific instrumental setup, experimental conditions, and the radical-generating system.

Parameter EPR Spectroscopy UV-Vis Spectrophotometry HPLC-based Methods
Principle Direct detection of unpaired electrons, often coupled with spin traps for transient radicals.[1][2]Indirect detection via chromogenic or fluorogenic probes that react with radicals.[3][4]Separation and quantification of stable products formed from the reaction of radicals with a probe molecule.[5][6]
Specificity High. Provides structural information about the radical adduct.[7]Moderate to Low. Probes can react with multiple reactive oxygen species (ROS).[3][8]High. Depends on the chromatographic separation and detector used.
Limit of Detection (LOD) Typically in the nanomolar (nM) to micromolar (µM) range.Can reach picomolar (pM) to nanomolar (nM) range, depending on the probe's molar absorptivity or quantum yield.[9]Typically in the nanomolar (nM) to micromolar (µM) range.[10]
Limit of Quantification (LOQ) Generally in the micromolar (µM) range.Can be as low as 1.23 x 10⁻¹² M for hydroxyl radicals using specific probes and analysis methods.[9]Typically in the nanomolar (nM) to micromolar (µM) range. For instance, a 2-phenoxyethanol (B1175444) method had an LOQ of 2.7 x 10⁻⁴ mg/mL.[10]
Linearity Good, typically with R² > 0.99 over a defined concentration range.Good, typically with R² > 0.99 over the working concentration range of the probe.[10]Excellent, with R² values often exceeding 0.999.[10]
Precision (%RSD) Intra- and inter-day precision typically <15%.Can be very high, with %RSD often <5%.Excellent, with intra- and inter-day precision often <2%.[10]
Key Advantages The most direct and unambiguous method for radical detection.[1]High throughput, widely available instrumentation, and cost-effective.[11]High selectivity, robustness, and suitability for complex matrices.[5]
Key Limitations Lower sensitivity compared to fluorescence-based methods; can be expensive. Quantification can be complex.[7][12]Prone to interference from other species and sample matrix components.[3][8]Indirect detection; requires a suitable probe and method development.

Experimental Workflows and Method Selection

To ensure consistency and comparability of results across different laboratories, a standardized workflow is essential. The following diagram illustrates a general workflow for conducting an inter-laboratory comparison study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Define Study Objectives & Performance Criteria B Select & Validate Quantification Methods A->B C Prepare & Stabilize Test Samples B->C D Develop Standardized Protocol C->D E Distribute Samples & Protocols to Labs D->E F Participating Labs Perform Analysis E->F G Labs Report Data to Coordinator F->G H Statistical Analysis (e.g., z-scores, En numbers) G->H I Evaluate Laboratory Performance H->I J Publish Comparison Report & Guide I->J

General workflow for an inter-laboratory comparison study.

Choosing the right method is the first critical step. The decision tree below provides a logical guide for selecting the most appropriate technique based on specific experimental needs and constraints.

G A Start: Need to Quantify Phenoxy Radicals B Is unambiguous identification of the radical required? A->B C Use EPR Spectroscopy B->C Yes D Is high throughput or cost-effectiveness a priority? B->D No E Use UV-Vis Spectrophotometry D->E Yes F Is the sample matrix complex or high selectivity needed? D->F No G Use HPLC-based Method F->G Yes H Consider alternative or combined methods F->H No

Decision tree for selecting a this compound quantification method.

Detailed Experimental Protocols

The following sections provide foundational protocols for each of the discussed methods. Laboratories should perform in-house validation to establish specific performance characteristics.[13]

EPR Spectroscopy: Spin Trapping Method

EPR is the most direct technique for detecting and quantifying radicals.[1] Since many phenoxy radicals are short-lived, spin trapping is often employed to form a more stable radical adduct that can be measured.[7]

Objective: To quantify phenoxy radicals by reacting them with a spin trap (e.g., DMPO) and measuring the resulting stable nitroxide adduct via EPR.

Materials:

  • EPR Spectrometer (X-band)

  • Sample capillaries

  • Spin trap solution (e.g., 1 M 5,5-Dimethyl-1-Pyrroline N-oxide (DMPO) in phosphate (B84403) buffer)

  • This compound generating system (e.g., horseradish peroxidase (HRP) and H₂O₂)[14]

  • Phenolic substrate (e.g., tyrosine, p-cresol)

  • Stable radical standard for quantification (e.g., TEMPOL)[12]

  • Phosphate buffer

Protocol:

  • Reference Measurement: Measure the EPR spectrum of a standard sample (e.g., 100 µM TEMPOL) to calibrate the instrument and use for quantification.[1] Record all EPR parameters (microwave power, modulation amplitude, sweep width, etc.).

  • Reaction Mixture Preparation: In an Eppendorf tube, prepare a total reaction volume of 200 µL.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of 1 M DMPO (final concentration: 100 mM).

    • Add 20 µL of the phenolic substrate solution.

    • Add 10 µL of HRP solution.

  • Reaction Initiation: Start the reaction by adding 10 µL of H₂O₂ solution. Mix gently.

  • Sample Loading: Immediately transfer the solution into a glass capillary and seal both ends.

  • EPR Measurement: Place the capillary into the EPR cavity and record the spectrum using the same parameters as the reference sample.[1] The resulting spectrum should be characteristic of the DMPO-phenoxy radical adduct.

  • Quantification: Perform a double integration of the first-derivative EPR spectrum to obtain the signal intensity (area under the curve).[1] Compare this value to the integral of the known concentration standard to determine the concentration of the radical adduct.[12]

UV-Vis Spectrophotometry: Probe-Based Method

This indirect method relies on a probe molecule that changes its absorbance spectrum upon reacting with radicals. Salicylic acid is a common probe for hydroxyl radicals, and similar principles can be applied using probes that react with phenoxy radicals.[4][9]

Objective: To quantify phenoxy radicals by measuring the decrease in absorbance of a probe or the increase in absorbance of a reaction product.

Materials:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes

  • Probe solution (e.g., a phenolic compound that is consumed or a dye that is bleached by the radical)

  • This compound generating system

  • Buffer solution

Protocol:

  • Instrument Setup: Set the spectrophotometer to scan a wavelength range appropriate for the chosen probe. Establish a baseline using the buffer solution in both the sample and reference cuvettes.[15]

  • Reaction Mixture: In a quartz cuvette, prepare the reaction mixture containing the buffer and the probe solution at a known initial concentration.

  • Initial Absorbance: Measure the initial absorbance (A₀) of the mixture at the analytical wavelength (typically the λₘₐₓ of the probe).

  • Reaction Initiation: Add the components of the radical generating system to the cuvette to initiate the formation of phenoxy radicals.

  • Kinetic or Endpoint Measurement:

    • Kinetic: Continuously monitor the change in absorbance over time at the fixed analytical wavelength.

    • Endpoint: Allow the reaction to proceed for a fixed time (t), then stop the reaction (if necessary) and measure the final absorbance (Aₜ).

  • Quantification:

    • The concentration of the consumed probe can be calculated using the Beer-Lambert law (A = εcl), based on the change in absorbance (ΔA = A₀ - Aₜ).

    • Create a calibration curve by measuring the absorbance of known concentrations of the probe.

    • The concentration of phenoxy radicals can be inferred from the stoichiometry of the reaction between the radical and the probe. A control experiment without the radical scavenger (probe) is crucial.

HPLC: Probe Derivatization Method

This method involves reacting the this compound with a trapping agent to form a stable, detectable product, which is then separated and quantified by HPLC.[5]

Objective: To quantify phenoxy radicals by measuring a stable product formed from a trapping reaction.

Materials:

  • HPLC system with a suitable detector (e.g., DAD, Fluorescence, or Electrochemical Detector[6])

  • Reversed-phase C18 column[5]

  • Trapping agent/probe solution

  • This compound generating system

  • Mobile phase (e.g., acetonitrile/water mixture)[10]

  • Standard solution of the stable product for calibration

Protocol:

  • Reaction: In a vial, mix the trapping agent with the sample containing phenoxy radicals (or the radical generating system). Allow the reaction to proceed for a defined period under controlled temperature.

  • Sample Preparation: Stop the reaction (e.g., by adding a quenching agent like sodium sulfite (B76179) or by rapid freezing). Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • HPLC Method Setup:

    • Equilibrate the HPLC column with the mobile phase at a constant flow rate.

    • Set the detector to the optimal wavelength for detecting the product.

  • Calibration Curve: Prepare a series of standard solutions of the pure product at known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Identify the peak corresponding to the product based on its retention time compared to the standard. Determine the peak area and use the calibration curve to calculate the concentration of the product in the sample. This concentration is then used to determine the initial amount of phenoxy radicals formed based on the reaction stoichiometry.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phenoxy Radical Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While phenoxy radicals themselves are highly reactive, transient species, their safe management and disposal are intrinsically linked to the handling of their stable chemical precursors, most commonly phenol (B47542). This guide provides essential safety and logistical information for the proper disposal of phenol-containing waste, thereby mitigating the risks associated with phenoxy radical formation.

Immediate Safety and Handling

Phenol is a toxic and corrosive compound that can cause severe chemical burns upon contact.[1] Its toxicity is also associated with the formation of phenoxy radicals within the body.[1] Therefore, strict safety protocols must be followed when handling any solution or material contaminated with phenol.

Engineering Controls : All handling of phenol and its waste products must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[2][3][4] Ensure that safety showers and eyewash stations are readily accessible.[3][4]

Personal Protective Equipment (PPE) :

  • Eye Protection : Chemical safety goggles with side-shields are mandatory.[3]

  • Hand Protection : Use chemically resistant gloves, such as butyl rubber or neoprene.[4]

  • Body Protection : A standard laboratory coat is required.[2] For tasks with a higher risk of splashing, a neoprene or butyl rubber apron over the lab coat is recommended.[4]

Quantitative Data Summary for Phenol

The following table summarizes key physical and safety data for phenol, the primary precursor to phenoxy radicals. Understanding these properties is crucial for safe handling and disposal.

PropertyValue
Appearance White crystalline solid
Molecular Formula C₆H₅OH
Molecular Weight 94.11 g/mol
Boiling Point 181.7 °C
Flash Point 79 °C (174 °F) - closed cup
Solubility in Water 84.2 g/1000 mL (appreciably soluble)[1]
Hazards Toxic, Corrosive, Combustible[1]

Step-by-Step Disposal Protocol for Phenol-Containing Waste

This protocol outlines the necessary steps for the safe collection, segregation, and disposal of waste containing phenol.

  • Waste Identification and Segregation :

    • All waste containing phenol must be treated as hazardous waste.[4]

    • Do not mix phenol waste with other waste streams, especially incompatible materials like strong oxidizing agents (e.g., chlorine, bromine).[4][5] Collect it separately as a non-halogenated organic waste.[5]

  • Waste Collection and Containerization :

    • Collect all phenol solutions and contaminated materials in a designated, leak-proof, and chemically compatible container.[5]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "Phenol," and a clear indication of the associated hazards (e.g., "Toxic," "Corrosive").

    • Keep the waste container securely sealed at all times, except when adding waste.[5]

  • Storage :

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from direct sunlight and sources of ignition.[3][4]

    • Store containers at or below eye level.[4]

  • Final Disposal :

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste container.[2]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2][3]

    • Do not pour phenol waste down the drain.[2][3]

For trace-contaminated solid waste, such as empty pipette tips and tubes, collect these items in a sealable container.[4] This container should then be placed into a lined biomedical waste box designated for incineration.[4] Do not autoclave this waste.[4]

Experimental Protocol: Deactivation of a Phenoxy-Compound (Phenoxyacetyl-CoA)

While direct neutralization of phenoxy radicals is not a standard disposal procedure due to their transient nature, the chemical deactivation of their precursors is a viable strategy. The following is a detailed protocol for the deactivation of Phenoxyacetyl-CoA through alkaline hydrolysis, which serves as an illustrative example of how a phenoxy-containing compound can be chemically treated before disposal.

Materials :

  • Phenoxyacetyl-CoA waste solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a calibrated pH meter

  • Glass beaker or flask, magnetic stir plate, and stir bar

  • Labeled hazardous waste container

Procedure :

  • Preparation : Perform all steps in a certified chemical fume hood while wearing appropriate PPE. Place the beaker containing the Phenoxyacetyl-CoA waste solution on the magnetic stir plate and add a stir bar.[2]

  • Alkaline Hydrolysis : While stirring, slowly add an equal volume of 1 M NaOH solution to the waste. This will initiate the hydrolysis of the thioester bond.[2]

  • Reaction Time : Allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.[2]

  • Neutralization : After hydrolysis, carefully neutralize the solution. Slowly add 1 M HCl dropwise while continuously monitoring the pH. Continue until the pH is in the neutral range (pH 6-8).[2]

  • Final Waste Collection : Once neutralized, transfer the solution to a designated hazardous waste container. Label the container with its contents (e.g., "Neutralized Phenoxyacetyl-CoA waste").[2]

  • Disposal : Store the container in a secondary containment area and contact your institution's EHS for pickup and final disposal.[2]

Phenoxy_Radical_Precursor_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Generate Phenol- Containing Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate as Non-Halogenated Organic Hazardous Waste fume_hood->segregate Step 2 collect Collect in a Labeled, Compatible, Sealed Container segregate->collect store Store in a Designated Secondary Containment Area collect->store Step 3 contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs Step 4 disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of phenol-containing waste.

References

Navigating the Handling of Phenoxy Radicals: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis and handling of reactive intermediates like phenoxy radicals demand rigorous safety protocols and a thorough understanding of their chemical nature. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe and efficient handling of these highly reactive species in a laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the reactive and potentially hazardous nature of phenoxy radicals and their precursors, a comprehensive personal protective equipment (PPE) strategy is paramount. The following table summarizes the required PPE for handling phenoxy radicals, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Chemical Splash Goggles and Face ShieldProtects eyes and face from splashes of corrosive precursors (e.g., phenol) and the radical solution.
Flame-Resistant (FR) Lab CoatProvides a barrier against fire hazards, especially when working with flammable solvents.
Chemical-Resistant Gloves (Nitrile or Neoprene)Protects hands from contact with hazardous chemicals. Double-gloving is recommended.
Closed-toe Shoes and Long PantsEnsures full skin coverage on the lower body.
Secondary Chemical-Resistant ApronOffers an additional layer of protection against splashes of larger volumes of hazardous liquids.
Respiratory Fume HoodAll manipulations involving phenoxy radicals and their volatile precursors must be performed in a certified chemical fume hood to prevent inhalation of hazardous vapors.

Operational Plan: Synthesis of a Stable Phenoxy Radical

To illustrate the necessary safety and handling procedures, a detailed protocol for the synthesis of the stable 2,4,6-tri-tert-butylphenoxyl radical is provided below. This protocol integrates safety precautions at each step.

Experimental Protocol: Synthesis of 2,4,6-tri-tert-butylphenoxyl Radical

Objective: To synthesize the 2,4,6-tri-tert-butylphenoxyl radical from its corresponding phenol.

Materials:

Procedure:

  • Preparation of the Reaction Mixture:

    • Safety: Wear all prescribed PPE. Conduct this step in a fume hood.

    • In a round-bottom flask, dissolve 2,4,6-tri-tert-butylphenol in benzene.

    • Add an aqueous solution of sodium hydroxide to the flask.

    • Equip the flask with a condenser and a nitrogen inlet.

  • Generation of the this compound:

    • Safety: Maintain a steady flow of nitrogen to ensure an inert atmosphere. The reaction may be exothermic; have an ice bath ready for temperature control.

    • While stirring vigorously, slowly add a solution of potassium ferricyanide to the reaction mixture.

    • Continue stirring at room temperature for several hours. The solution will typically change color, indicating the formation of the radical.

  • Workup and Extraction:

    • Safety: Handle the separatory funnel with care to avoid spills. Vent the funnel frequently to release any pressure buildup.

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer (containing the this compound) from the aqueous layer.

    • Wash the organic layer with deionized water to remove any remaining inorganic salts.

  • Drying and Solvent Removal:

    • Safety: Ensure all connections in the rotary evaporator are secure to prevent implosion.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Remove the solvent using a rotary evaporator under reduced pressure.

  • Purification and Storage:

    • Safety: Handle the purified radical in an inert atmosphere (e.g., a glove box) to prevent degradation.

    • The crude product can be purified by recrystallization.

    • Store the purified this compound in a tightly sealed container under an inert atmosphere, protected from light and heat.

The following diagram illustrates the workflow for the synthesis of a stable this compound, emphasizing the critical safety and handling steps.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_handling Handling & Storage cluster_disposal Disposal Prep Prepare Reactants PPE Don PPE FumeHood Work in Fume Hood Reaction Generate Radical (Inert Atmosphere) PPE->Reaction FumeHood->Reaction TempControl Monitor Temperature Reaction->TempControl WasteCollection Collect Waste Reaction->WasteCollection Workup Aqueous Workup TempControl->Workup Drying Dry Organic Layer Workup->Drying Workup->WasteCollection SolventRemoval Remove Solvent Drying->SolventRemoval Purification Purify Product SolventRemoval->Purification InertHandling Handle in Inert Atmosphere Purification->InertHandling Purification->WasteCollection Storage Store Properly InertHandling->Storage Labeling Label Waste WasteCollection->Labeling Disposal Dispose as Hazardous Waste Labeling->Disposal

Workflow for the safe synthesis and handling of a stable this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of waste generated during the synthesis and handling of phenoxy radicals is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Streams and Disposal Procedures:

Waste Stream Composition Disposal Procedure
Aqueous Waste Water, sodium hydroxide, potassium ferricyanide, and other inorganic salts.Neutralize to a pH between 6 and 8. Dispose of in the designated aqueous hazardous waste container.
Organic Waste Benzene (or other organic solvent), residual this compound, and byproducts.Collect in a designated halogenated or non-halogenated organic solvent waste container, as appropriate. Do not attempt to quench the radical.
Solid Waste Filter paper, drying agents, and contaminated consumables (e.g., gloves, paper towels).Collect in a designated solid hazardous waste container.
Unused/Expired this compound Pure or dissolved this compound.Treat as highly reactive waste. Do not attempt to quench. Dispose of in its original or a compatible, tightly sealed container, clearly labeled as "Reactive Waste: this compound," and contact your institution's environmental health and safety (EHS) office for pickup.

Emergency Procedures: Responding to Incidents

In the event of an emergency, a swift and informed response is critical.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves volatile, flammable solvents, evacuate the area and activate the fire alarm.

  • Ventilate: Ensure the area is well-ventilated by keeping the fume hood running.

  • Contain: For small spills, use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb flammable solvents.

  • Neutralize (if applicable): For spills of acidic or basic precursors, use appropriate neutralizing agents.

  • Clean Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these comprehensive safety and operational guidelines, researchers can mitigate the risks associated with handling phenoxy radicals and ensure a safe and productive laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the chemicals you are using.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.